Emerin
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2Z,3Z)-2,3-bis[(4-methoxyphenyl)methylidene]butanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c1-23-19-7-3-15(4-8-19)11-17(13-21)18(14-22)12-16-5-9-20(24-2)10-6-16/h3-12H,1-2H3/b17-11+,18-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHFRAXBELVCGG-JYFOCSDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=CC2=CC=C(C=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=C/C2=CC=C(C=C2)OC)/C#N)\C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40581-18-8 | |
| Record name | Emerin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040581188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Emerin's Crucial Role in Nuclear Mechanics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emerin, an integral protein of the inner nuclear membrane (INM), stands as a critical player in maintaining the structural integrity and mechanical properties of the nucleus. Its dysfunction is directly linked to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by progressive muscle wasting, joint contractures, and life-threatening cardiac conduction defects. This technical guide provides an in-depth exploration of this compound's function in nuclear mechanics, its involvement in key signaling pathways, and detailed methodologies for its study. The information presented here is intended to support researchers, scientists, and drug development professionals in advancing our understanding of this compound's role in health and disease, and to aid in the development of novel therapeutic strategies for laminopathies.
Core Functions of this compound in Nuclear Mechanics
This compound is a key component of the nuclear lamina, a protein meshwork underlying the inner nuclear membrane that provides mechanical support to the nucleus. It acts as a molecular bridge, connecting the nuclear lamina to the cytoskeleton through the Linker of Nucleoskeleton and cytoskeleton (LINC) complex. This connection is vital for a variety of cellular processes, including nuclear positioning, mechanotransduction, and the regulation of gene expression.
Mutations in the EMD gene, which encodes this compound, can lead to a loss of protein function, resulting in impaired nuclear mechanics. This is particularly detrimental in mechanically stressed tissues like skeletal and cardiac muscle. The absence of functional this compound leads to fragile and abnormally shaped nuclei, which are more susceptible to damage from mechanical forces.
Quantitative Data on this compound Function
The following tables summarize key quantitative data related to this compound's function in nuclear mechanics, its binding affinities with key partners, and the effects of its absence on nuclear properties.
| Parameter | Wild-Type Nuclei | This compound-Deficient Nuclei | Reference(s) |
| Nuclear Contour Ratio | Higher (more circular) | Significantly lower (more convoluted) | [1] |
| Nuclear Cross-Sectional Area | ~178 µm² | ~252 µm² (significantly increased) | [1] |
| Nuclear Rupture Frequency | ~69% (at 500 hPa microinjection pressure) | ~64% (comparable to wild-type) | [1] |
| Time-Averaged Nuclear Deformation | ~0.23 µm | ~0.42 µm (significantly increased) | [1] |
Table 1: Impact of this compound Deficiency on Nuclear Morphology and Mechanics.
| Interacting Protein | Binding Affinity (Kd) | Binding Domain on this compound | Reference(s) |
| Lamin A/C | High affinity | Central region (residues 70-178) | [2][3][4] |
| BAF | ~0.7 µM | N-terminal LEM domain (residues 1-50) | [3][4] |
Table 2: Binding Affinities of this compound with Key Nuclear Partners.
Experimental Protocols
A variety of sophisticated techniques are employed to investigate the role of this compound in nuclear mechanics. Below are detailed methodologies for some of the key experiments.
Micropipette Aspiration for Measuring Nuclear Deformability
Micropipette aspiration is a classic technique used to quantify the mechanical properties of single cells and their nuclei.[5][6][7][8]
Methodology:
-
Micropipette Preparation: Glass capillaries are pulled to create micropipettes with a precise inner diameter (typically 3-5 µm). The tip is fire-polished to ensure a smooth surface.
-
Cell Preparation: Adherent cells are cultured on glass-bottom dishes. For isolated nuclei, cells are first treated with a hypotonic buffer and mechanically lysed.
-
Aspiration Procedure:
-
The micropipette is mounted on a micromanipulator and connected to a pressure control system.
-
The tip of the micropipette is brought into contact with the surface of the cell or an isolated nucleus.
-
A defined negative pressure is applied, causing the cell or nucleus to be aspirated into the pipette.
-
The length of the projection inside the pipette is measured over time using microscopy.
-
-
Data Analysis: The relationship between the applied pressure and the aspirated length is used to calculate the effective stiffness (Young's modulus) of the nucleus, often using computational models.
Atomic Force Microscopy (AFM) for Probing Nuclear Stiffness
AFM is a high-resolution imaging technique that can also be used to measure the mechanical properties of biological samples at the nanoscale.[9][10][11][12]
Methodology:
-
Cantilever Selection and Calibration: A cantilever with a sharp tip (typically with a radius of a few nanometers) is chosen based on the expected stiffness of the sample. The spring constant of the cantilever is precisely calibrated.
-
Cell Preparation: Cells are cultured on a stiff substrate (e.g., glass coverslip) to minimize compliance from the underlying material.
-
Indentation Procedure:
-
The AFM tip is positioned over the nucleus of a single cell.
-
The cantilever is lowered to indent the nuclear surface.
-
The force applied by the cantilever and the resulting indentation depth are recorded to generate a force-indentation curve.
-
-
Data Analysis: The force-indentation curve is fitted to a mechanical model (e.g., the Hertz model) to extract the Young's modulus, a measure of the nucleus's stiffness.
Microfluidic Devices for High-Throughput Nuclear Deformation Assays
Microfluidic devices allow for the precise control of the cellular microenvironment and are well-suited for studying how cells and their nuclei deform as they pass through narrow constrictions.[13][14][15][16][17]
Methodology:
-
Device Fabrication: Microfluidic devices with channels of defined widths and heights, often smaller than the diameter of the nucleus, are fabricated using soft lithography techniques with polydimethylsiloxane (B3030410) (PDMS).
-
Cell Seeding and Chemoattractant Gradient: Cells, often fluorescently labeled, are seeded into the device. A chemoattractant gradient can be established to induce cell migration through the narrow channels.
-
Live-Cell Imaging: Time-lapse microscopy is used to visualize and track the cells as they migrate through the constrictions. High-resolution imaging can capture the dynamic changes in nuclear shape.
-
Image Analysis: Custom software is used to quantify various parameters, such as the degree of nuclear deformation, transit time through the constriction, and changes in nuclear volume.
Super-Resolution Microscopy for Visualizing this compound Organization
Super-resolution microscopy techniques, such as single-molecule localization microscopy (SMLM), enable the visualization of this compound and other nuclear proteins at a resolution beyond the diffraction limit of conventional light microscopy.[18][19][20][21][22]
Methodology:
-
Sample Preparation and Labeling: Cells are fixed and permeabilized. This compound is labeled with specific primary antibodies followed by secondary antibodies conjugated to photoswitchable fluorophores.
-
Image Acquisition: The sample is illuminated with lasers to induce photoswitching of the fluorophores, causing them to blink on and off. Thousands of images are acquired, with each frame capturing the emission from a sparse subset of single molecules.
-
Data Processing and Image Reconstruction: The precise location of each blinking fluorophore is determined with sub-pixel accuracy. The accumulated localizations from all frames are then used to reconstruct a super-resolution image of the this compound distribution.
Signaling Pathways and Logical Relationships
This compound is not only a structural protein but also a key player in various signaling pathways that influence gene expression, cell proliferation, and differentiation. The following diagrams, generated using the DOT language, illustrate some of these critical pathways and relationships.
Caption: this compound's role in mechanotransduction via the LINC complex.
Caption: this compound's regulation of the MAPK signaling pathway.
Caption: this compound's role in modulating the Wnt/β-catenin signaling pathway.
Caption: Impact of this compound deficiency on the TGF-β signaling pathway.
Conclusion
This compound is a multifunctional protein that plays a central role in the mechanical stability and function of the nucleus. Its interactions with the nuclear lamina, LINC complex, and various signaling molecules are essential for maintaining nuclear architecture, responding to mechanical cues, and regulating gene expression. A thorough understanding of this compound's function in nuclear mechanics is paramount for developing effective therapies for EDMD and other related laminopathies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of this compound biology and its implications for human health.
References
- 1. Abnormal nuclear shape and impaired mechanotransduction in this compound-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lamins and this compound in Muscular Dystrophy: The Nuclear Envelope Connection - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physical properties of the nucleus studied by micropipette aspiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moraeslab.com [moraeslab.com]
- 7. researchgate.net [researchgate.net]
- 8. Micropipette Aspiration of Substrate-attached Cells to Estimate Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring the Mechanical Properties of Living Cells Using Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A beginner's guide to atomic force microscopy probing for cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ssalimpour.ir [ssalimpour.ir]
- 13. A microfluidic device for characterizing nuclear deformations - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 14. Assembly and use of a microfluidic device to study nuclear mechanobiology during confined migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design of a microfluidic device to quantify dynamic intra-nuclear deformation during cell migration through confining environments - Integrative Biology (RSC Publishing) [pubs.rsc.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Protocol for live-cell super-resolution imaging of transport of pre-ribosomal subunits through the nuclear pore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Super-resolution Microscopy Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Overview of Single Molecule Localization Microscopy (SMLM)- Oxford Instruments [andor.oxinst.com]
- 22. 3D Single Molecule Super-Resolution Microscopy of Whole Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
The Architect of the Nucleus: An In-depth Guide to Emerin's Role in Chromatin Organization and Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emerin is a highly conserved integral protein of the inner nuclear membrane (INM) that plays a pivotal role in maintaining the structural integrity of the nucleus and regulating gene expression. Encoded by the EMD gene, mutations in this compound lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a debilitating disorder characterized by progressive muscle wasting, joint contractures, and life-threatening cardiac conduction defects. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound influences chromatin organization and orchestrates gene regulation, offering insights for researchers and professionals in drug development.
I. This compound's Multifaceted Role in Chromatin Organization
This compound is a key player in the spatial organization of chromatin within the nucleus. It contributes to the tethering of heterochromatin to the nuclear periphery, a region associated with transcriptional repression. This function is mediated through a network of interactions with various nuclear proteins.
A. The LINC Complex and Nuclear Lamina Interaction
This compound is a component of the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex, which physically connects the nuclear lamina to the cytoskeleton.[1] This complex is crucial for mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals.[2] this compound's interaction with Lamin A/C is essential for its proper localization to the INM and for maintaining nuclear architecture.[3][4] The disruption of this interaction can lead to nuclear fragility and altered gene expression.[2]
B. Direct and Indirect Interactions with Chromatin
This compound's influence on chromatin is exerted through both direct and indirect interactions. Its LEM (LAP2, this compound, MAN1) domain binds to the Barrier-to-Autointegration Factor (BAF), a protein that can simultaneously bind DNA and histones, thereby directly tethering chromatin to the nuclear envelope.[5][6] This interaction is crucial for higher-order chromatin structure and nuclear assembly.[5]
Indirectly, this compound recruits and modulates the activity of chromatin-modifying enzymes. It directly binds and activates Histone Deacetylase 3 (HDAC3), a key enzyme in the NCoR co-repressor complex responsible for removing acetyl groups from histones, leading to chromatin compaction and gene silencing.[7] this compound also interacts with histone methyltransferases like EZH2 (the catalytic subunit of the PRC2 complex) and G9a, which are responsible for repressive histone marks such as H3K27me3 and H3K9me2, respectively.[3]
II. Orchestration of Gene Regulation by this compound
This compound's role in chromatin organization is intrinsically linked to its function as a regulator of gene expression. By modulating the accessibility of transcription factors to their target genes and influencing signaling pathways, this compound exerts precise control over cellular processes.
A. Regulation of Transcription Factor Activity
This compound interacts with a host of transcription factors, often sequestering them at the nuclear periphery to inhibit their activity. Key examples include:
-
Germ cell-less (GCL): this compound binds to the transcriptional repressor GCL, which in turn inactivates the E2F-DP3 transcription factor complex, a critical regulator of cell cycle progression.[6]
-
LIM-domain only 7 (Lmo7): this compound inhibits the transcriptional activity of Lmo7, a factor involved in myogenic differentiation. This interaction forms a negative feedback loop, as Lmo7 also regulates this compound's own expression.[8]
-
β-catenin: As a key component of the Wnt signaling pathway, β-catenin's nuclear accumulation is restricted by this compound, thereby downregulating Wnt target genes involved in cell proliferation.[6]
-
Bcl-2-associated transcription factor (Btf): this compound's interaction with Btf, a death-promoting repressor, suggests a role in the regulation of apoptosis.[6]
B. Involvement in Signaling Pathways
This compound is a critical node in several signaling pathways that converge on gene regulation:
-
Wnt/β-catenin Signaling: By controlling the nuclear localization of β-catenin, this compound acts as a negative regulator of the Wnt signaling pathway.[6] Loss of this compound leads to increased nuclear β-catenin and aberrant activation of Wnt target genes.
-
STAT3 Signaling: this compound directly interacts with STAT3, a key transcription factor in the JAK/STAT pathway, and downregulates its signaling activity. This regulation is dependent on this compound's lamin-binding domain.[3]
-
Mechanotransduction: Through its integration into the LINC complex, this compound plays a vital role in translating mechanical cues from the extracellular matrix into changes in gene expression.[2] For instance, this compound is required for the nuclear translocation and activity of the mechanosensitive transcription factor MKL1.[9]
III. Quantitative Data on this compound Interactions and Gene Expression
The following tables summarize key quantitative data related to this compound's binding affinities and its impact on gene expression.
Table 1: Binding Affinities of this compound with Key Interaction Partners
| Interacting Protein | Binding Affinity (Kd) | Functional Significance |
| Nesprin-1α | 4 nM | LINC complex formation, mechanotransduction |
| Lamin A | 40 nM | Nuclear lamina interaction, this compound localization |
| Germ cell-less (GCL) | 30 nM | Regulation of E2F-mediated transcription |
| Lmo7 | 125 nM | Regulation of myogenic gene expression |
| Barrier-to-Autointegration Factor (BAF) | 200 nM | Chromatin tethering to the nuclear envelope |
| Btf | Data not available | Regulation of apoptosis |
| F-actin | 500 nM | Nucleoskeletal organization |
| HDAC3 | 7.3 µM | Histone deacetylation, chromatin compaction |
Data compiled from multiple sources.[8]
Table 2: Selected Genes with Altered Expression in this compound-Null Myogenic Progenitors
| Gene | Fold Change (this compound-Null vs. Wildtype) | Pathway/Function |
| Wnt5a | 3.53 | Wnt Signaling |
| Pax7 | 2.9 | Myogenic Differentiation |
| Wisp1 | 1.63 | Wnt Signaling |
| Sfrp1 | 1.59 | Wnt Signaling |
| Wnt5b | 1.5 | Wnt Signaling |
| Fzd3 | 1.3 | Wnt Signaling |
| Wnt4 | 0.85 | Wnt Signaling |
| Fzd4 | 0.82 | Wnt Signaling |
| Rhou | 0.8 | Wnt Signaling |
| Dvl2 | 0.8 | Wnt Signaling |
| Fzd7 | 0.77 | Wnt Signaling |
| Dvl1 | 0.75 | Wnt Signaling |
| Sfrp2 | 0.66 | Wnt Signaling |
| Mapk14/p38 | 0.65 | Myogenic Signaling |
| Fzd2 | 0.61 | Wnt Signaling |
| Fzd1 | 0.54 | Wnt Signaling |
| Fzd6 | 0.41 | Wnt Signaling |
| Fbxw2 | 0.33 | Wnt Signaling |
This table presents a selection of genes with statistically significant changes in expression (p≤0.05). Data from mRNA microarray analysis.
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research into this compound's function.
A. Chromatin Immunoprecipitation (ChIP) for this compound
This protocol describes the immunoprecipitation of this compound-bound chromatin fragments.
1. Cross-linking and Cell Lysis:
- Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA.
- Quench the reaction with 125 mM glycine.
- Wash cells with ice-cold PBS and harvest.
- Lyse cells in a buffer containing protease inhibitors.
2. Chromatin Shearing:
- Sonicate the cell lysate to shear chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.
3. Immunoprecipitation:
- Pre-clear the chromatin lysate with Protein A/G beads.
- Incubate the pre-cleared lysate with an anti-emerin antibody or a negative control IgG overnight at 4°C.
- Add Protein A/G beads to capture the antibody-chromatin complexes.
4. Washing and Elution:
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- Elute the chromatin complexes from the beads.
5. Reverse Cross-linking and DNA Purification:
- Reverse the cross-links by incubating at 65°C overnight with NaCl.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- Purify the DNA using a spin column or phenol-chloroform extraction.
6. Analysis:
- Analyze the purified DNA by qPCR with primers for specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
B. Proximity Ligation Assay (PLA) for this compound Interactions
This protocol allows for the in situ detection of this compound protein-protein interactions.
1. Cell Preparation:
- Fix and permeabilize cells grown on coverslips.
2. Antibody Incubation:
- Incubate with primary antibodies against this compound and the protein of interest, raised in different species.
3. PLA Probe Incubation:
- Incubate with species-specific secondary antibodies conjugated to oligonucleotides (PLA probes).
4. Ligation:
- If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated to form a circular DNA molecule.
5. Amplification:
- Amplify the circular DNA template via rolling circle amplification using a polymerase.
6. Detection:
- Detect the amplified DNA with fluorescently labeled oligonucleotides.
- Visualize the resulting fluorescent spots using a fluorescence microscope. Each spot represents a single interaction event.
C. Super-Resolution Microscopy (STORM/STED) of this compound and Chromatin
This protocol enables the visualization of this compound and chromatin at the nanoscale.
1. Sample Preparation:
- Fix cells and permeabilize as for standard immunofluorescence.
2. Immunostaining:
- Incubate with a primary antibody against this compound.
- Incubate with a secondary antibody conjugated to a photoswitchable fluorophore (e.g., Alexa Fluor 647 for STORM).
- For chromatin visualization, a DNA-binding dye compatible with super-resolution microscopy can be used.
3. Imaging:
- Image the sample using a super-resolution microscope (e.g., a STORM or STED system).
- For STORM, use high-power laser illumination to induce photoswitching of the fluorophores and capture thousands of images of single-molecule fluorescence events.
- For STED, a depletion laser is used to narrow the point-spread function of the excitation laser, achieving sub-diffraction resolution.
4. Image Reconstruction and Analysis:
- Reconstruct a super-resolution image from the acquired single-molecule localization data (STORM) or the scanned images (STED).
- Analyze the spatial relationship between this compound and chromatin structures.
V. Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and molecular interactions involving this compound.
A. This compound in Wnt/β-catenin Signaling
Caption: this compound negatively regulates Wnt signaling by promoting the nuclear export of β-catenin.
B. This compound in STAT3 Signaling
Caption: this compound directly interacts with and inhibits the transcriptional activity of STAT3 in the nucleus.
C. Experimental Workflow for this compound ChIP-seq
References
- 1. This compound Represses STAT3 Signaling through Nuclear Membrane-Based Spatial Control [mdpi.com]
- 2. The role of inner nuclear membrane protein this compound in myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Envelope Protein this compound Binds Directly to Histone Deacetylase 3 (HDAC3) and Activates HDAC3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lmo7 is an this compound-binding protein that regulates the transcription of this compound and many other muscle-relevant genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound self-assembly and nucleoskeletal coupling regulate nuclear envelope mechanics against stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Loss of this compound Alters Myogenic Signaling and miRNA Expression in Mouse Myogenic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Architecture of a Nuclear Envelope Keystone: A Technical Guide to the Structural Domains and Motifs of the Emerin Protein
For Immediate Release
This technical guide provides a comprehensive overview of the structural domains and functional motifs of the Emerin protein, a critical component of the inner nuclear membrane. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular architecture of this compound, its interactions, and the experimental methodologies used to elucidate its function. Understanding these structural features is paramount for developing therapeutic strategies for diseases linked to this compound dysfunction, such as Emery-Dreifuss muscular dystrophy (EDMD).
Introduction to this compound
This compound is a 254-amino acid, type II integral membrane protein embedded in the inner nuclear membrane (INM).[1][2] It is a member of the LEM (LAP2, this compound, MAN1) domain family of proteins, which are characterized by a conserved ~40 amino acid motif.[1] this compound plays a crucial role in maintaining nuclear architecture, regulating gene expression, and participating in signal transduction pathways.[1] Its dysfunction is directly linked to X-linked EDMD, a progressive disease characterized by muscle wasting, joint contractures, and cardiac defects.
Structural Domains and Motifs of this compound
The this compound protein is organized into three principal domains: an N-terminal LEM domain, a central intrinsically disordered region, and a C-terminal transmembrane domain. Each of these regions contains specific motifs that mediate its diverse interactions and functions.
N-Terminal LEM Domain
The N-terminal LEM (LAP2, this compound, MAN1) domain, spanning approximately residues 4 to 44, is a defining feature of this compound and its related proteins.[1] This domain adopts a helix-loop-helix fold and is responsible for the direct interaction with Barrier-to-Autointegration Factor (BAF), a highly conserved chromatin-binding protein.[1] The this compound-BAF interaction is crucial for the tethering of chromatin to the nuclear envelope and plays a role in nuclear reassembly after mitosis.
Intrinsically Disordered Region (IDR)
The central region of this compound is largely intrinsically disordered, lacking a fixed three-dimensional structure. This flexibility allows it to serve as a scaffold for numerous protein-protein interactions. Key binding motifs within this region include:
-
Lamin-Binding Domain: this compound directly interacts with A-type lamins, which are critical components of the nuclear lamina. This interaction is essential for the proper localization and retention of this compound at the inner nuclear membrane.
-
Actin-Binding Region: this compound has been shown to bind to F-actin, suggesting a role in linking the nuclear lamina to the nuclear actin network.[3]
-
Transcriptional Regulator Binding Motifs: The IDR contains binding sites for several transcriptional regulators, including germ cell-less (GCL), B-cell lymphoma-associated transcription factor (Btf), and LIM-domain only 7 (Lmo7).[1] These interactions implicate this compound in the regulation of gene expression.
-
β-catenin Binding Domain: this compound interacts with β-catenin, a key component of the Wnt signaling pathway, thereby regulating its nuclear localization and activity.
C-Terminal Transmembrane Domain (TMD)
The C-terminal transmembrane domain, encompassing residues 222-242, anchors this compound within the inner nuclear membrane.[1] Following the TMD is a short, 12-residue C-terminal tail that resides in the perinuclear space.
Quantitative Data Summary
The following tables summarize key quantitative data related to the structural domains and interactions of the this compound protein.
Table 1: Residue Numbers for Key Domains and Motifs of Human this compound
| Domain/Motif | Residue Range | Reference(s) |
| LEM Domain | ~4-44 | [1] |
| Lamin A Binding Domain | 111-175 | |
| Btf Binding Regions | Flanking the lamin-binding domain | [1] |
| Transmembrane Domain | 222-242 | [1] |
| C-terminal Tail | 243-254 | [1] |
Table 2: Binding Affinities of this compound for Key Interaction Partners
| Binding Partner | Technique | Dissociation Constant (Kd) | Reference(s) |
| Barrier-to-Autointegration Factor (BAF) | In vitro binding assay | 200 nM | [4] |
| Lamin A | In vitro binding assay | 40 nM | |
| Germ cell-less (GCL) | In vitro binding assay | 4-500 nM | |
| B-cell lymphoma-associated transcription factor (Btf) | Yeast two-hybrid, in vitro binding | 100 nM | |
| LIM-domain only 7 (Lmo7) | In vitro binding assay | 125 nM | [5] |
| F-actin | F-actin column binding | 480 nM | |
| HDAC3 | In vitro binding assay | 7.3 µM | |
| Nesprin-1α | In vitro binding assay | 4 nM | [4] |
Table 3: Post-Translational Modifications of Human this compound
| Modification | Residue(s) | Functional Consequence | Reference(s) |
| Phosphorylation | Ser54, Tyr74, Tyr95, Ser173 and others | Alters binding to BAF and lamins; regulates nuclear stiffness | [1][3] |
| O-GlcNAcylation | Ser173 and others | Increases binding to BAF | [1] |
Signaling Pathways Involving this compound
This compound is a key node in several signaling pathways, integrating mechanical cues and regulating gene expression.
Wnt/β-catenin Signaling Pathway
This compound acts as a negative regulator of the Wnt/β-catenin signaling pathway. By binding to β-catenin in the nucleus, this compound facilitates its export to the cytoplasm, thereby reducing the transcriptional activation of Wnt target genes.
Mechanotransduction Pathway
This compound is a key player in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. It is part of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which connects the cytoskeleton to the nuclear lamina. Mechanical stress can lead to the phosphorylation of this compound, which in turn modulates its interactions and contributes to changes in gene expression.
Experimental Protocols
The characterization of this compound's structure and interactions has been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect this compound-Protein Interactions
This protocol describes the co-immunoprecipitation of an this compound-interacting protein from nuclear extracts.
Materials:
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Nuclear extraction buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, protease inhibitor cocktail)
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitor cocktail)
-
Antibody specific to this compound
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Culture and Harvest: Culture cells to confluency. Wash cells with ice-cold PBS and harvest by scraping.
-
Nuclear Extraction: Resuspend the cell pellet in hypotonic nuclear extraction buffer and incubate on ice. Dounce homogenize to disrupt the cell membrane. Centrifuge to pellet the nuclei.
-
Nuclear Lysis: Resuspend the nuclear pellet in Co-IP lysis buffer and incubate on ice with occasional vortexing.
-
Pre-clearing: Add control IgG and protein A/G magnetic beads to the nuclear lysate and incubate to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-Emerin antibody to the pre-cleared lysate and incubate with rotation.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the immune complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting protein.
Yeast Two-Hybrid (Y2H) Assay for Screening this compound Interactors
The Y2H system is a powerful genetic method to identify protein-protein interactions.
Materials:
-
Yeast strains (e.g., AH109, Y2HGold)
-
Bait plasmid (e.g., pGBKT7) containing this compound fused to a DNA-binding domain (DBD)
-
Prey plasmid library (e.g., pGADT7) containing cDNA library fused to an activation domain (AD)
-
Yeast transformation reagents (e.g., LiAc/PEG)
-
Selective growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal for blue/white screening
Procedure:
-
Bait Construction and Autoactivation Test: Clone the this compound cDNA into the bait plasmid. Transform yeast with the bait plasmid and test for autoactivation of the reporter genes on selective media.
-
Library Screening: Transform the yeast strain containing the bait plasmid with the prey library.
-
Selection of Positive Clones: Plate the transformed yeast on highly selective media (e.g., SD/-Trp/-Leu/-His/-Ade). Only yeast cells expressing interacting bait and prey proteins will grow.
-
Reporter Gene Assay: Perform a secondary screen, such as a β-galactosidase assay (colony-lift filter assay with X-α-Gal), to confirm the interaction.
-
Prey Plasmid Rescue and Identification: Isolate the prey plasmids from the positive yeast clones and sequence the cDNA insert to identify the interacting protein.
-
Confirmation of Interaction: Re-transform the rescued prey plasmid with the original bait plasmid and a control plasmid into a fresh yeast strain to confirm the specific interaction.
NMR Spectroscopy for Structural Analysis of the this compound LEM Domain
NMR spectroscopy can be used to determine the three-dimensional structure of protein domains in solution.
Materials:
-
Expression vector for the this compound LEM domain
-
E. coli expression strain (e.g., BL21(DE3))
-
Isotopically enriched media (containing ¹⁵N-ammonium chloride and/or ¹³C-glucose)
-
Protein purification system (e.g., FPLC)
-
NMR spectrometer
-
NMR data processing and analysis software
Procedure:
-
Protein Expression and Isotope Labeling: Express the this compound LEM domain in E. coli grown in media containing ¹⁵N and/or ¹³C isotopes for uniform labeling.
-
Protein Purification: Purify the labeled LEM domain to homogeneity using chromatographic techniques.
-
NMR Data Acquisition: Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH, NOESY) to obtain resonance assignments and distance/dihedral angle restraints.
-
Resonance Assignment: Assign the chemical shifts of the backbone and side-chain atoms of the LEM domain.
-
Structural Restraint Collection: Extract distance restraints from NOESY spectra and dihedral angle restraints from chemical shift data.
-
Structure Calculation and Refinement: Use the experimental restraints to calculate and refine a family of 3D structures of the LEM domain using software such as CYANA or XPLOR-NIH.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK.
Conclusion
The modular architecture of the this compound protein, with its distinct structural domains and motifs, underpins its multifaceted roles at the nuclear envelope. The quantitative understanding of its interactions and the signaling pathways it modulates are crucial for deciphering the molecular basis of laminopathies. The experimental approaches detailed herein provide a robust framework for further investigation into the intricate functions of this compound and for the development of novel therapeutic interventions targeting this key nuclear protein.
References
- 1. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]
- 3. Muscular Dystrophy Mutations Impair the Nuclear Envelope this compound Self-assembly Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]
- 5. This compound self-assembly and nucleoskeletal coupling regulate nuclear envelope mechanics against stress - PMC [pmc.ncbi.nlm.nih.gov]
Subcellular Localization of Emerin: A Technical Guide for Researchers
Abstract
Emerin is a ubiquitously expressed protein of the inner nuclear membrane (INM) that plays a crucial role in nuclear architecture, gene regulation, and signal transduction.[1][2][3][4] Mutations in the gene encoding this compound lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by progressive muscle wasting, joint contractures, and cardiac defects.[5][6] Understanding the precise subcellular localization of this compound in different cell types is critical for elucidating its function in both normal physiology and disease. This technical guide provides an in-depth overview of this compound's subcellular distribution, the experimental protocols used to determine its localization, and its involvement in key signaling pathways.
Subcellular Localization of this compound
This compound is predominantly found at the inner nuclear membrane (INM) in a wide variety of cell types.[3][5][6][7][8] Its localization to the INM is mediated by its C-terminal transmembrane domain and interactions with nuclear lamina proteins, such as A-type lamins.[6][8][9] However, this compound's distribution is not exclusively restricted to the INM and can vary depending on the cell type and cellular context.
In cardiac muscle cells, for instance, this compound is also localized to the intercalated discs, specifically at adherens junctions.[5][10][11][12] This localization is significant for maintaining the structural integrity and function of the heart.[10] In migrating fibroblasts, a pool of this compound has been observed at the outer nuclear membrane, where it is involved in nuclear movement and centrosome orientation.[13] During mitosis, when the nuclear envelope breaks down, this compound disperses throughout the endoplasmic reticulum (ER) and reassembles around the chromosomes during telophase.[14]
Quantitative Data on this compound Localization and Dynamics
Fluorescence recovery after photobleaching (FRAP) experiments have provided quantitative insights into the dynamics of this compound at the nuclear envelope. These studies have shown that the diffusional mobility of this compound is significantly lower in the inner nuclear membrane compared to the endoplasmic reticulum, suggesting its retention through interactions with nuclear partners.
| Parameter | Value | Cell Type | Reference |
| Diffusion Coefficient (Inner Nuclear Membrane) | 0.10 ± 0.01 µm²/second | COS-7 | [7][15] |
| Diffusion Coefficient (Endoplasmic Reticulum) | 0.32 ± 0.01 µm²/second | COS-7 | [7][15] |
Experimental Protocols
Determining the subcellular localization of this compound requires a combination of molecular and cell biology techniques. Below are detailed protocols for two key experimental approaches.
Immunofluorescence Staining for this compound
This protocol describes the steps for visualizing this compound in cultured cells using indirect immunofluorescence.
Materials:
-
Cultured cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells three times with PBS to remove the culture medium.
-
Fixation: Fix the cells by incubating them with the fixative solution for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells by incubating them with the permeabilization buffer for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access intracellular epitopes.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-emerin antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.
Cell Fractionation to Isolate Nuclear and Cytoplasmic Components
This protocol outlines a method to separate nuclear and cytoplasmic fractions to determine the relative distribution of this compound.
Materials:
-
Cultured cells
-
PBS
-
Hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors)
-
Dounce homogenizer
-
Sucrose (B13894) cushion (e.g., 0.25 M sucrose in lysis buffer)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies against this compound, a nuclear marker (e.g., Lamin A/C), and a cytoplasmic marker (e.g., GAPDH)
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization and wash them with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold hypotonic lysis buffer and incubate on ice for 15-20 minutes to allow the cells to swell.
-
Homogenization: Lyse the cells by homogenizing with a Dounce homogenizer (using the loose pestle first, then the tight pestle). The number of strokes should be optimized for the cell type to ensure efficient lysis of the plasma membrane while keeping the nuclei intact.
-
Initial Centrifugation: Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Cytoplasmic Fraction: Carefully collect the supernatant (cytoplasmic fraction) and transfer it to a new tube. Centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet any remaining organelles and debris. The resulting supernatant is the cytosolic fraction.
-
Nuclear Fraction: Wash the nuclear pellet from step 4 by resuspending it in hypotonic lysis buffer and centrifuging again.
-
(Optional) Nuclear Purification: For a purer nuclear fraction, resuspend the nuclear pellet in lysis buffer and layer it over a sucrose cushion. Centrifuge at a moderate speed (e.g., 1,500 x g) for 20 minutes at 4°C. The purified nuclei will form a pellet at the bottom.
-
Protein Extraction: Extract proteins from the cytoplasmic and nuclear fractions using an appropriate lysis buffer containing detergents (e.g., RIPA buffer).
-
Western Blot Analysis: Determine the protein concentration of each fraction. Separate equal amounts of protein from the cytoplasmic and nuclear fractions by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against this compound, a nuclear marker, and a cytoplasmic marker to assess the purity of the fractions and the distribution of this compound.
Signaling Pathways and Experimental Workflows
This compound is not just a structural protein; it also plays a role in various signaling pathways that are critical for cellular function.[1][2]
Wnt/β-catenin Signaling Pathway
This compound is a negative regulator of the Wnt/β-catenin signaling pathway.[16][17][18][19] It directly binds to β-catenin, a key transcriptional coactivator in this pathway, and restricts its accumulation in the nucleus.[16][17][18] In the absence of this compound, β-catenin accumulates in the nucleus, leading to the activation of target genes involved in cell proliferation.[16][17] This dysregulation is thought to contribute to the pathology of EDMD.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of inner nuclear membrane protein this compound in myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of inner nuclear membrane protein this compound in myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound, deficiency of which causes Emery-Dreifuss muscular dystrophy, is localized at the inner nuclear membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Lamins and this compound in Muscular Dystrophy: The Nuclear Envelope Connection - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Abnormal nuclear shape and impaired mechanotransduction in this compound-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of an this compound–β-catenin complex in the heart important for intercalated disc architecture and β-catenin localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. molbiolcell.org [molbiolcell.org]
- 14. researchgate.net [researchgate.net]
- 15. Intracellular trafficking of this compound, the Emery-Dreifuss muscular dystrophy protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The inner nuclear membrane protein this compound regulates β-catenin activity by restricting its accumulation in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The inner nuclear membrane protein this compound regulates beta-catenin activity by restricting its accumulation in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. academic.oup.com [academic.oup.com]
Unraveling the Complexity of Emerin: A Technical Guide to its Post-Translational Modifications and Functional Significance
For Researchers, Scientists, and Drug Development Professionals
Emerin, an integral protein of the inner nuclear membrane, plays a pivotal role in maintaining nuclear architecture, regulating gene expression, and cellular signaling. Its dysfunction is directly linked to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a debilitating disorder characterized by progressive muscle wasting and life-threatening cardiomyopathy. The functionality of this compound is intricately regulated by a variety of post-translational modifications (PTMs). This technical guide provides an in-depth exploration of the known PTMs of this compound, their impact on its function, and detailed methodologies for their investigation, offering a crucial resource for researchers in the field and professionals involved in the development of therapeutics for related disorders.
Phosphorylation: A Key Regulator of this compound's Cell Cycle-Dependent Functions
Phosphorylation is a well-established PTM of this compound, dynamically regulating its interactions and localization, particularly during the cell cycle.
Quantitative Overview of this compound Phosphorylation Sites
Mass spectrometry-based proteomics have identified numerous phosphorylation sites on human this compound. The following table summarizes key identified sites.
| Phosphorylation Site | Context | Functional Implication | References |
| Ser49 | Interphase | Phosphorylated by Protein Kinase A (PKA). | [1] |
| Tyr4, Tyr19, Tyr41 | LEM-domain | May regulate binding to Barrier-to-Autointegration Factor (BAF). | [2] |
| Tyr59, Tyr74, Tyr95 | Nucleoplasmic domain | Phosphorylated by Src kinase; regulates binding to BAF. | [2] |
| Multiple Ser/Thr residues | Mitosis | Hyperphosphorylation leads to dissociation from binding partners and nuclear envelope disassembly. | [3] |
Functional Significance of this compound Phosphorylation
Phosphorylation of this compound is critical for several cellular processes:
-
Cell Cycle Progression: this compound is hyperphosphorylated during mitosis, which is thought to weaken its interaction with lamins and chromatin, facilitating nuclear envelope breakdown.[3] Aberrant cell cycle-dependent phosphorylation of this compound mutants has been observed in EDMD patient-derived cells, suggesting a link between defective phosphorylation and disease pathology.
-
Nuclear Architecture: The phosphorylation status of this compound influences its interaction with key binding partners like BAF. Tyrosine phosphorylation within and outside the LEM domain has been shown to modulate this compound's affinity for BAF, thereby impacting chromatin organization at the nuclear periphery.[2]
-
Signal Transduction: this compound acts as a scaffold for various signaling proteins. Tyrosine phosphorylation of this compound by kinases such as Src and Abl suggests its involvement as a downstream effector in tyrosine kinase signaling pathways at the nuclear envelope.[2]
Signaling Pathway Involving this compound Phosphorylation
Caption: Signaling pathways involving this compound phosphorylation.
O-GlcNAcylation: A Nutrient-Sensing Modification Modulating this compound's Interactions
O-GlcNAcylation, the attachment of a single N-acetylglucosamine sugar moiety, is another critical PTM of this compound that influences its binding to partners and its localization.
Quantitative Overview of this compound O-GlcNAcylation Sites
Mass spectrometry has been employed to identify several O-GlcNAcylation sites on this compound.
| O-GlcNAcylation Site | Context | Functional Implication | References |
| Ser53, Ser54 | Nucleoplasmic domain | Influences further O-GlcNAcylation. | |
| Ser87 | Nucleoplasmic domain | ||
| Ser171, Ser173 | Nucleoplasmic domain | Ser173 regulates association with BAF. |
Functional Significance of this compound O-GlcNAcylation
-
Regulation of BAF Binding: O-GlcNAcylation of this compound, particularly at Ser173, has been shown to enhance its interaction with BAF. This suggests a mechanism by which cellular nutrient status, which influences O-GlcNAc cycling, can modulate chromatin organization at the nuclear envelope.
-
Crosstalk with Phosphorylation: O-GlcNAcylation and phosphorylation often occur on the same or adjacent sites, leading to a competitive relationship. This interplay provides a sophisticated mechanism for integrating different signaling pathways to fine-tune this compound function.
Other Potential Post-Translational Modifications of this compound
While phosphorylation and O-GlcNAcylation are the most extensively studied PTMs of this compound, emerging evidence suggests the possibility of other modifications, including acetylation and methylation, primarily through its interaction with histone-modifying enzymes.
-
Acetylation and Methylation: this compound directly binds to and activates histone deacetylase 3 (HDAC3).[4] This interaction is crucial for the deacetylation of histones, particularly H4K5ac, leading to the formation of repressive chromatin at the nuclear periphery.[4] Furthermore, this compound interacts with histone methyltransferases like EZH2 and G9a, which are responsible for the repressive H3K27me3 and H3K9me2 marks, respectively.[1][5] While these findings highlight this compound's role in regulating the acetylation and methylation landscape of chromatin, direct acetylation or methylation of this compound itself remains an area for future investigation.
-
Sumoylation: The possibility of this compound being modified by Small Ubiquitin-like Modifier (SUMO) proteins is plausible given its nuclear localization and involvement in dynamic protein-protein interactions. However, direct evidence for this compound sumoyylation is currently lacking.
Experimental Protocols for Studying this compound PTMs
This section provides detailed methodologies for key experiments used to investigate this compound's post-translational modifications.
Immunoprecipitation of this compound for PTM Analysis
This protocol describes the enrichment of this compound from cell lysates to identify its PTMs by mass spectrometry or western blotting.
Caption: Workflow for this compound immunoprecipitation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-emerin antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Add the anti-emerin antibody to the cleared lysate and incubate with gentle rotation at 4°C for 2-4 hours.
-
Bead Binding: Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash them three times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound this compound from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and western blotting with PTM-specific antibodies or by mass spectrometry for PTM site identification and quantification.
In Vitro Kinase Assay for this compound Phosphorylation
This protocol allows for the direct assessment of whether a specific kinase can phosphorylate this compound.
Caption: Workflow for an in vitro kinase assay.
Materials:
-
Recombinant purified this compound protein
-
Active recombinant kinase of interest
-
Kinase buffer (typically contains MgCl2, DTT, and a buffer like HEPES)
-
ATP solution
-
[γ-32P]ATP (for radioactive detection)
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant this compound, the active kinase, and kinase buffer.
-
Initiate Reaction: Start the phosphorylation reaction by adding ATP (and a small amount of [γ-32P]ATP if using radioactive detection).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Phosphorylation can be detected by autoradiography (for radioactive assays), western blotting using a phospho-specific antibody, or by excising the this compound band for mass spectrometry analysis to identify the phosphorylation site(s).
Proximity-Dependent Biotin (B1667282) Identification (BioID) to Identify this compound Interactors
BioID is a powerful technique to identify proteins that interact with this compound in a cellular context, which can be influenced by its PTM status.
Principle: this compound is fused to a promiscuous biotin ligase (BirA). When expressed in cells and supplemented with biotin, BirA biotinylates proteins in close proximity to this compound. These biotinylated proteins can then be purified and identified by mass spectrometry.
Procedure Outline:
-
Construct Generation: Create a fusion construct of this compound and BirA*.
-
Cell Transfection: Transfect the construct into the cell line of interest.
-
Biotin Labeling: Supplement the cell culture medium with biotin to initiate in vivo biotinylation.
-
Cell Lysis and Streptavidin Pulldown: Lyse the cells and use streptavidin-coated beads to capture the biotinylated proteins.
-
Mass Spectrometry: Identify the captured proteins by mass spectrometry.
Drug Development Implications and Future Directions
The intricate regulation of this compound by PTMs presents novel avenues for therapeutic intervention in EDMD and other laminopathies.
-
Targeting PTM Enzymes: Kinases, phosphatases, OGT, and OGA that regulate this compound's PTM status are potential drug targets. Modulating the activity of these enzymes could restore normal this compound function.
-
PTM-Specific Antibodies: The development of antibodies that specifically recognize certain PTM states of this compound can serve as valuable diagnostic and research tools.
-
Future Research: Further research is needed to fully elucidate the complete PTM landscape of this compound, including the identification of specific sites and functional consequences of acetylation, methylation, and sumoylation. Understanding the complex interplay and crosstalk between different PTMs will be crucial for developing a comprehensive picture of this compound regulation and for designing effective therapeutic strategies.
This technical guide provides a solid foundation for researchers and drug development professionals to delve into the complex world of this compound's post-translational modifications. A deeper understanding of these regulatory mechanisms will undoubtedly pave the way for innovative diagnostic and therapeutic approaches for Emery-Dreifuss muscular dystrophy and related disorders.
References
- 1. Frontiers | this compound interacts with histone methyltransferases to regulate repressive chromatin at the nuclear periphery [frontiersin.org]
- 2. In Vitro Sumoylation of Recombinant Proteins and Subsequent Purification for Use in Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound interacts with histone methyltransferases to regulate repressive chromatin at the nuclear periphery - PMC [pmc.ncbi.nlm.nih.gov]
Phenotypic Characterization of Emerin Knockout Mouse Models: A Technical Guide
Abstract: Mutations in the EMD gene, which encodes the inner nuclear membrane protein emerin, cause X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by skeletal muscle wasting, joint contractures, and life-threatening cardiomyopathy.[1][2][3] To investigate the pathophysiology of this disease, this compound knockout (Emd-/-) mouse models have been developed. This technical guide provides an in-depth summary of the phenotypic characterization of these models, focusing on the resulting skeletal muscle, cardiac, and molecular abnormalities. Unlike the severe symptoms observed in human patients, this compound-null mice exhibit a surprisingly mild phenotype, suggesting the existence of compensatory mechanisms or interspecies differences in the functional redundancy of nuclear envelope proteins.[1][2] This guide details the experimental protocols used to assess these phenotypes and illustrates the key signaling pathways disrupted by the absence of this compound.
Generation of this compound Knockout (Emd-/-) Mice
The most common this compound knockout mouse model was generated via homologous recombination in embryonic stem cells. The strategy involved inserting a neomycin resistance gene cassette into exon 6 of the Emd gene, which encodes the transmembrane domain essential for its localization to the inner nuclear membrane.[1] This targeted disruption results in a functional null allele, leading to a complete absence of the this compound protein in mutant mice, which can be confirmed by immunohistochemistry and immunoblotting analysis.[1]
Skeletal Muscle Phenotype
Despite the progressive muscle wasting seen in human EDMD patients, Emd-/- mice do not display prominent muscle weakness, joint contractures, or overt dystrophic changes in skeletal muscle histology.[1] However, more sensitive functional and cellular analyses reveal subtle but significant abnormalities.
Motor Function Assessment
Emd-/- mice exhibit normal growth rates and are fertile.[1] While casual observation suggests normal locomotion, complex motor coordination tests reveal a mild impairment.[1]
| Parameter | Wild-Type (WT) | This compound KO (Emd-/-) | Key Finding | Citation |
| General Locomotion | Normal | No observed abnormalities | No significant difference in basic movement. | [4] |
| Rotarod Test | Baseline performance | Unable to remain on rod as long as WT | Indicates altered motor coordination and balance. | [1] |
| Muscle Regeneration | Normal | Delayed | Impaired differentiation of myogenic progenitors contributes to delayed repair after injury. | [2][3][5] |
Histological Analysis
Standard histological examination of skeletal muscle from Emd-/- mice does not show the typical features of muscular dystrophy, such as significant fiber size variation, necrosis, or fibrosis.[1] The most notable ultrastructural feature is the presence of small vacuoles, often located between the inner and outer nuclear membranes of myonuclei.[1] Furthermore, the absence of this compound leads to delayed muscle regeneration following injury, a defect attributed to impaired differentiation of muscle progenitor cells.[5][6]
| Parameter | Wild-Type (WT) | This compound KO (Emd-/-) | Key Finding | Citation |
| H&E Staining | Normal myofiber architecture | No notable dystrophic changes | Absence of overt pathology like necrosis or fibrosis. | [1] |
| Central Nucleation | Low (<1%) | Slightly increased with age/stress | Suggests a low level of ongoing muscle fiber turnover or repair. | [3] |
| Electron Microscopy | Intact nuclear envelope | Small vacuoles bordering myonuclei | Suggests a structural fragility of the nuclear envelope. | [1] |
Cardiac Phenotype
The cardiac phenotype in Emd-/- mice is also mild and develops with age, primarily affecting the cardiac conduction system, which mirrors an aspect of the human disease.[1]
Cardiac Function Assessment
Young Emd-/- mice have largely normal cardiac function. However, older male mice (>40 weeks) develop mild atrioventricular conduction defects.[1] This suggests an age-dependent role for this compound in maintaining the integrity of the cardiac conduction system.
| Parameter | Wild-Type (WT) | This compound KO (Emd-/-) | Key Finding | Citation |
| ECG (PR Interval) | Normal | Mild prolongation in males >40 weeks | Indicates a delay in atrioventricular conduction. | [1] |
| Echocardiography (LVEF) | Normal | Normal | Left ventricular systolic function is preserved. | [2][7] |
| Heart Rhythm | Normal sinus rhythm | Prone to atrial arrhythmias | Increased susceptibility to cardiac rhythm disturbances. | [8] |
Histological Analysis
Similar to skeletal muscle, the cardiac muscle of Emd-/- mice appears largely normal under light microscopy. However, electron microscopy reveals the same nuclear-associated vacuoles seen in skeletal muscle, indicating a common underlying structural defect.[1] The expression of key gap junction proteins involved in cardiac conduction, such as Connexin 40 and 43, appears unaltered.[1]
Molecular Phenotype and Disrupted Signaling Pathways
The mild organismal phenotype of Emd-/- mice belies significant disruptions at the molecular level. The absence of this compound deregulates several key signaling pathways crucial for cell proliferation, differentiation, and response to mechanical stress.
Wnt/β-catenin Pathway
This compound plays a crucial role in regulating the Wnt/β-catenin signaling pathway. It directly binds to β-catenin, sequestering it at the nuclear envelope and thereby inhibiting its transcriptional activity. In this compound-null cells, β-catenin accumulates in the nucleus, leading to the hyperactivation of its target genes, which can increase cell proliferation and disrupt differentiation.[5][9][10]
MAPK Signaling Pathways
The absence of this compound leads to the hyperactivation of multiple branches of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK1/2, JNK, and p38 pathways.[9][11][12] This disruption is thought to contribute to the impaired differentiation of myogenic progenitors.[11][13] Pharmacological inhibition of the ERK pathway has been shown to rescue some cellular phenotypes, highlighting its potential as a therapeutic target.[5][11]
References
- 1. This compound-Lacking Mice Show Minimal Motor and Cardiac Dysfunctions with Nuclear-Associated Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficiency of this compound contributes differently to the pathogenesis of skeletal and cardiac muscles in LmnaH222P/H222P mutant mice | PLOS One [journals.plos.org]
- 3. EDMD-Causing this compound Mutant Myogenic Progenitors Exhibit Impaired Differentiation Using Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 032137 - EMD knock-out , Emd[Stw2] , Emd[-] , this compound-KO Strain Details [jax.org]
- 5. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of this compound mRNA Lipid Nanoparticles to Rescue Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LMO7-null mice exhibit phenotypes consistent with emery-dreifuss muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel mutation in human EMD gene and mitochondrial dysfunction in this compound knockdown cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ahajournals.org [ahajournals.org]
- 11. MAPK signaling pathways and HDAC3 activity are disrupted during differentiation of this compound-null myogenic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of MAPK in hearts of EMD null mice: similarities between mouse models of X-linked and autosomal dominant Emery Dreifuss muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAPK signaling pathways and HDAC3 activity are disrupted during differentiation of this compound-null myogenic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Emerin in Skeletal and Cardiac Muscle Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emerin is an integral protein of the inner nuclear membrane (INM) that plays a pivotal role in maintaining nuclear architecture, regulating gene expression, and modulating critical signaling pathways. Its function is particularly crucial in mechanically stressed tissues such as skeletal and cardiac muscle. Loss-of-function mutations in the EMD gene, which encodes for this compound, lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by progressive muscle wasting, joint contractures, and life-threatening cardiac conduction defects. This technical guide provides an in-depth analysis of this compound's multifaceted roles in myogenesis, detailing its impact on signaling cascades, gene regulation, and the structural integrity of muscle cells. We present a compilation of quantitative data, detailed experimental methodologies for studying this compound, and visual representations of its key interaction pathways to facilitate a comprehensive understanding for researchers and professionals in the field of muscle biology and drug development.
Introduction
This compound, a 254-amino acid serine-rich protein, is a key component of the nuclear lamina, a proteinaceous meshwork underlying the inner nuclear membrane.[1] It is ubiquitously expressed but its importance is most pronounced in skeletal and cardiac muscle, tissues subjected to significant mechanical strain.[2] The critical role of this compound in muscle development and homeostasis is underscored by the pathology of EDMD, which arises from its absence or dysfunction.[3][4]
This compound's functions are diverse and interconnected, spanning from providing a structural link between the nucleoskeleton and cytoskeleton to intricate involvement in the regulation of gene expression and cellular signaling.[5][6][7] This guide will dissect these functions, providing a granular view of the molecular mechanisms through which this compound influences the development and maintenance of skeletal and cardiac muscle.
Data Presentation: Quantitative Effects of this compound Deficiency
The absence of functional this compound leads to significant alterations in gene and protein expression, as well as cellular phenotypes critical for muscle development. The following tables summarize key quantitative findings from studies on this compound-null models.
Table 1: Gene Expression Changes in this compound-Null Myogenic Progenitors
| Gene Category | Number of Differentially Expressed Genes (this compound-Null vs. Wildtype) | Developmental Stage | Reference |
| All Transcripts | 1605 uniquely expressed in this compound-null; 340 uniquely expressed in wildtype; 1706 shared | Transition from Day 0 to Day 1 of differentiation | [1][8] |
| Cell Cycle | 88 | Transition from Day 0 to Day 1 of differentiation | [1] |
| Muscle Cell Differentiation | 27 | Transition from Day 0 to Day 1 of differentiation | [1] |
| Striated Muscle Cell Differentiation | 23 | Transition from Day 0 to Day 1 of differentiation | [1] |
Table 2: Protein Level and Post-Translational Modification Changes in this compound-Deficient Cells
| Protein/Modification | Fold Change (this compound-Deficient vs. Control) | Cell Type | Reference |
| Active β-catenin | >2.0-fold increase | Human fibroblasts | [3][9] |
| Nuclear β-catenin | ~5.0-fold higher activity | Human fibroblasts | [3] |
| MyoD | Decreased levels | Lmna+/+ myoblasts with Emd-RNAi | [10] |
| Desmin | Decreased levels | Lmna+/+ myoblasts with Emd-RNAi | [10] |
| pRB | Decreased levels | Lmna+/+ myoblasts with Emd-RNAi | [10] |
| Phosphorylated Histone H2AX | Reduced levels after DNA damage | This compound-deficient HeLa cells | [11] |
| H4K5 Acetylation | Increased levels | This compound-null cells | [12] |
| H3K9 Dimethylation (H3K9me2) | No significant change in total levels, but localization is altered | This compound-null myogenic progenitors | [13] |
| H3K27 Trimethylation (H3K27me3) | Reduced levels during differentiation | This compound-null myogenic progenitors | [14] |
Table 3: Cellular Phenotypes in this compound-Deficient Myogenic Cells
| Phenotype | Quantitative Change (this compound-Deficient vs. Wildtype) | Cell Type | Reference |
| Proliferating Cells (after 24h differentiation) | 19.7% in this compound-null vs. 3.6% in wildtype | Mouse myogenic progenitors | [5] |
| Apoptosis (under mechanical strain) | Significantly increased | Mouse embryo fibroblasts | [15] |
Key Signaling Pathways Involving this compound
This compound is a critical node in several signaling pathways that govern muscle development, differentiation, and response to mechanical stress. Its localization at the nuclear envelope positions it to modulate the nuclear entry and activity of key transcription factors and signaling molecules.
Mechanotransduction and the LINC Complex
This compound is a key component of the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex, which physically couples the cytoskeleton to the nucleoskeleton across the nuclear envelope.[16][17] This connection is essential for transmitting mechanical forces from the cell exterior to the nucleus, influencing nuclear shape, chromatin organization, and gene expression.[1][18] In response to mechanical stress, this compound becomes phosphorylated, which is crucial for the nuclear adaptation to force.[1]
Regulation of the Wnt/β-catenin Signaling Pathway
This compound directly binds to β-catenin, a key transcriptional co-activator in the Wnt signaling pathway, and restricts its accumulation in the nucleus.[3][19][20] In the absence of this compound, nuclear β-catenin levels rise, leading to the inappropriate activation of Wnt target genes, which can disrupt the balance between proliferation and differentiation in myogenic progenitors.[3][8]
Interaction with Histone Deacetylase 3 (HDAC3) and Gene Repression
This compound plays a direct role in epigenetic regulation by binding to and activating Histone Deacetylase 3 (HDAC3).[20][21] This interaction is crucial for the deacetylation of histones, such as H4K5, leading to chromatin compaction and the repression of specific genes.[12][22] The this compound-HDAC3 complex is important for the proper spatiotemporal expression of key myogenic regulatory factors like MyoD and Myf5.[20][23]
Modulation of MAPK and YAP/TAZ Signaling
Loss of this compound leads to the hyperactivation of the ERK1/2 branch of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in both skeletal and cardiac muscle.[4][24][25] This sustained activation is implicated in the pathogenesis of cardiomyopathy in EDMD.[25] Additionally, this compound deficiency has been linked to the dysregulation of the Hippo signaling pathway effectors, YAP and TAZ, which are critical for mechanotransduction and the regulation of muscle stem cell function.[26][27][28]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound's function. The following protocols are adapted from established methods and tailored for the investigation of this compound in muscle cells.
Western Blotting for this compound Detection
This protocol details the detection of this compound in muscle cell lysates.
-
Sample Preparation:
-
Harvest cultured myoblasts or myocytes and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For tissue samples, homogenize in RIPA buffer.
-
To isolate nuclear fractions, use a nuclear extraction kit following the manufacturer's protocol.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody against this compound (e.g., rabbit polyclonal or mouse monoclonal) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize this compound levels to a loading control such as GAPDH or β-tubulin.
-
Immunofluorescence Staining of this compound in Muscle Tissue
This protocol is for visualizing the subcellular localization of this compound in frozen muscle sections.
-
Tissue Preparation:
-
Fix fresh tissue in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Cryoprotect the tissue by incubating in 30% sucrose (B13894) in PBS overnight at 4°C.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 7-10 µm thick sections using a cryostat and mount on charged slides.
-
-
Staining:
-
Air dry the slides for at least 1 hour.
-
Wash sections three times for 5 minutes in PBS to remove OCT.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against this compound overnight at 4°C in a humidified chamber.
-
Wash three times for 5 minutes in PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times for 5 minutes in PBS in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize using a confocal or fluorescence microscope.
-
Chromatin Immunoprecipitation (ChIP) for this compound-DNA Interactions
This protocol is designed to identify genomic regions that associate with this compound in myoblasts.
-
Cross-linking and Chromatin Preparation:
-
Cross-link proteins to DNA in cultured myoblasts with 1% formaldehyde (B43269) for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Harvest cells and lyse to isolate nuclei.
-
Sonically shear the chromatin to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin overnight at 4°C with an anti-emerin antibody or a control IgG.
-
Capture the antibody-protein-DNA complexes with protein A/G agarose beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the complexes from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a PCR purification kit.
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target gene promoters (e.g., MyoD, Myf5).
-
Experimental and Logical Workflow
The study of this compound's role in muscle development often follows a logical progression from cellular and molecular characterization to in vivo functional analysis.
Conclusion and Future Directions
This compound is a multifunctional protein that is indispensable for the proper development and function of skeletal and cardiac muscle. Its roles in maintaining nuclear integrity, regulating gene expression through interactions with chromatin modifiers, and modulating key signaling pathways like Wnt/β-catenin and MAPK highlight its central importance in myogenesis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate mechanisms of this compound function and its dysregulation in disease.
Future research should focus on elucidating the precise interplay between this compound's structural and signaling roles. Understanding how mechanical cues are translated through the LINC complex to alter this compound-dependent gene regulation is a key area for investigation. Furthermore, the identification of small molecules that can modulate this compound's interactions with its binding partners or compensate for its absence holds significant promise for the development of novel therapeutic strategies for Emery-Dreifuss muscular dystrophy and related cardiomyopathies. The continued development of sophisticated in vitro and in vivo models will be instrumental in unraveling the full spectrum of this compound's functions and translating this knowledge into clinical applications.
References
- 1. Isolated nuclei adapt to force and reveal a mechanotransduction pathway within the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. The inner nuclear membrane protein this compound regulates β-catenin activity by restricting its accumulation in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression Profiling of Differentiating this compound-Null Myogenic Progenitor Identifies Molecular Pathways Implicated in Their Impaired Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Represses STAT3 Signaling through Nuclear Membrane-Based Spatial Control [mdpi.com]
- 7. The role of inner nuclear membrane protein this compound in myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Lamin A/C and this compound are critical for skeletal muscle satellite cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone acetyltransferase inhibition rescues differentiation of this compound-deficient myogenic progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of this compound mRNA Lipid Nanoparticles to Rescue Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound interacts with histone methyltransferases to regulate repressive chromatin at the nuclear periphery [frontiersin.org]
- 15. Abnormal nuclear shape and impaired mechanotransduction in this compound-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanotransduction and nuclear function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The LINC complex, mechanotransduction, and mesenchymal stem cell function and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The inner nuclear membrane protein this compound regulates beta-catenin activity by restricting its accumulation in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of inner nuclear membrane protein this compound in myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. med.upenn.edu [med.upenn.edu]
- 24. MAPK signaling pathways and HDAC3 activity are disrupted during differentiation of this compound-null myogenic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Activation of MAPK in hearts of EMD null mice: similarities between mouse models of X-linked and autosomal dominant Emery Dreifuss muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Expression Profiling of Differentiating this compound-Null Myogenic Progenitor Identifies Molecular Pathways Implicated in Their Impaired Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. YAP/TAZ as Molecular Targets in Skeletal Muscle Atrophy and Osteoporosis [aginganddisease.org]
- 28. YAP-Mediated Mechanotransduction in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Role of Emerin in Cardiomyocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emerin is an integral protein of the inner nuclear membrane that is highly expressed in cardiac and skeletal muscle. Mutations in the EMD gene, which encodes for this compound, lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by progressive muscle wasting, joint contractures, and life-threatening cardiac complications, including conduction defects and dilated cardiomyopathy.[1][2] This technical guide provides an in-depth exploration of the physiological functions of this compound in cardiac muscle cells, its involvement in crucial signaling pathways, and its role in maintaining cardiac homeostasis. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and professionals in the field of cardiology and drug development.
Introduction
This compound is a member of the LEM (LAP2, this compound, MAN1) domain family of proteins, which are characterized by a common ~40 amino acid motif that mediates their interaction with the chromatin-binding protein Barrier-to-Autointegration Factor (BAF).[3] In cardiomyocytes, this compound is not only localized to the inner nuclear membrane but has also been identified at the intercalated discs, specialized junctions that connect adjacent heart muscle cells and are crucial for mechanical and electrical coupling.[4][5][6][7] This dual localization suggests that this compound plays a multifaceted role in cardiac physiology, contributing to nuclear architecture, gene regulation, and intercellular communication. The cardiac phenotype in EDMD underscores the critical importance of this compound in maintaining the normal function of the heart.[1][8]
Molecular Interactions and Functions
This compound's diverse functions in cardiomyocytes are mediated through its interactions with a variety of binding partners. These interactions are fundamental to its roles in mechanotransduction, gene regulation, and signaling.
Interaction with the Nuclear Lamina
This compound is a key component of the nuclear lamina, a protein meshwork underlying the inner nuclear membrane that provides structural support to the nucleus and organizes chromatin. It directly interacts with A-type lamins (lamin A and C), and this interaction is crucial for maintaining nuclear integrity.[9] The absence of this compound can lead to altered nuclear morphology and increased nuclear fragility, rendering cardiomyocytes more susceptible to mechanical stress.[10][11]
Role in Mechanotransduction
Cardiomyocytes are constantly subjected to mechanical forces during the cardiac cycle. This compound is a critical player in mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. In response to mechanical strain, this compound-deficient cells exhibit impaired induction of mechanosensitive genes, such as egr-1 and iex-1, and show increased apoptosis.[10][12] This suggests that this compound is essential for the proper cellular response to mechanical stress in the heart.
Regulation of Gene Expression
This compound influences gene expression through its interaction with various transcriptional regulators. It can bind to transcription factors such as germ cell-less (GCL), B-cell lymphoma/leukemia 2-associated transcription factor (Btf), and LIM-domain only 7 (Lmo7), modulating their activity and the expression of their target genes.[3] The misregulation of genes involved in myogenesis and cardiac function is a key feature of this compound-deficient cells.[3][4]
Signaling Pathways Involving this compound
This compound is a key regulator of several signaling pathways that are critical for cardiomyocyte function and survival. Its absence leads to the dysregulation of these pathways, contributing to the pathogenesis of EDMD-associated cardiomyopathy.
Wnt/β-catenin Signaling
This compound plays a crucial role in modulating the Wnt/β-catenin signaling pathway. It directly binds to β-catenin, a key effector of this pathway, at both the nuclear envelope and the intercalated disc.[4][13] This interaction is thought to regulate the nuclear translocation and activity of β-catenin. In this compound-deficient cardiomyocytes, β-catenin distribution is altered, and there is an observed increase in Wnt/β-catenin signaling.[14][15] While total β-catenin levels may remain unchanged, its altered localization and activity can lead to changes in the expression of β-catenin target genes, impacting cell proliferation and differentiation.[14][16]
Figure 1: this compound's role in the Wnt/β-catenin signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK signaling pathway, particularly the extracellular signal-regulated kinase (ERK) branch, is also influenced by this compound. Studies have shown that hearts from this compound-null mice exhibit upregulation of ERK1/2 signaling.[8] Furthermore, knockdown of this compound in cultured cells leads to increased expression of downstream targets of the ERK pathway, such as c-Jun, Elk1, and Elk4.[17] This sustained activation of the MAPK/ERK pathway is implicated in the development of cardiomyopathy.
Figure 2: this compound's inhibitory role in the MAPK/ERK signaling pathway.
Quantitative Data on this compound Function
The absence or dysfunction of this compound leads to quantifiable changes in gene and protein expression, as well as alterations in cellular mechanics.
Table 1: Gene Expression Changes in this compound-Deficient Cells
| Gene | Fold Change | Cell Type | Condition | Reference |
| c-Jun | ~2-3 fold increase | C2C12 myoblasts | This compound siRNA knockdown | [17] |
| Elk1 | ~2-3 fold increase | C2C12 myoblasts | This compound siRNA knockdown | [17] |
| Elk4 | ~2-3 fold increase | C2C12 myoblasts | This compound siRNA knockdown | [17] |
| Serpine1 | 2.15-fold increase | This compound-null myogenic progenitors | Proliferating | [8] |
| Inha | 2.04-fold increase | This compound-null myogenic progenitors | Proliferating | [8] |
| Stat1 | 0.42-fold decrease | This compound-null myogenic progenitors | Proliferating | [8] |
| Col3a1 | 0.28-fold decrease | This compound-null myogenic progenitors | Proliferating | [8] |
Table 2: Protein Level and Localization Changes
| Protein | Change | Cell/Tissue Type | Condition | Reference |
| β-catenin | No change in total protein levels | Neonatal rat cardiomyocytes | This compound siRNA knockdown | [14] |
| β-catenin | Altered distribution from cell junctions | This compound-null mouse heart | - | [14] |
| Phospho-ERK1/2 | Increased levels | This compound-null mouse hearts | - | [8] |
Table 3: Cellular Mechanics in this compound-Deficient Cells
| Parameter | Observation | Cell Type | Reference |
| Nuclear Deformability | Increased | This compound-deficient mouse embryonic fibroblasts | [11] |
| Mechanosensitive Gene Expression | Impaired | This compound-deficient mouse embryonic fibroblasts | [10] |
| Apoptosis under Mechanical Strain | Increased | This compound-deficient mouse embryonic fibroblasts | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound's function in cardiomyocytes.
Co-Immunoprecipitation of this compound and β-catenin
This protocol details the immunoprecipitation of the this compound-β-catenin complex from cardiomyocyte lysates.
Figure 3: Workflow for co-immunoprecipitation of this compound and β-catenin.
Protocol:
-
Cell Lysis: Lyse cultured cardiomyocytes or homogenized heart tissue in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against this compound or β-catenin overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the protein of interest (e.g., if you immunoprecipitated with anti-emerin, blot for β-catenin).
Immunofluorescence Staining of this compound in Cardiac Tissue
This protocol describes the visualization of this compound's subcellular localization in cardiac tissue sections.[5][18]
Protocol:
-
Tissue Preparation: Fix fresh heart tissue in 4% paraformaldehyde, followed by cryoprotection in sucrose (B13894) and embedding in OCT compound. Cut 5-10 µm thick cryosections.
-
Permeabilization: Permeabilize the tissue sections with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., 5% bovine serum albumin or normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against this compound overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: After washing with PBS, incubate the sections with a fluorescently-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips using an anti-fade mounting medium.
-
Imaging: Visualize the stained sections using a confocal or fluorescence microscope.
Chromatin Immunoprecipitation (ChIP) for this compound-Regulated Genes
This protocol allows for the identification of genomic regions that this compound or this compound-associated transcription factors bind to.[19][20][21][22][23]
Protocol:
-
Cross-linking: Cross-link protein-DNA complexes in live cardiomyocytes with formaldehyde (B43269).
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against this compound or a transcription factor of interest overnight at 4°C.
-
Complex Capture: Capture the antibody-chromatin complexes using Protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion and Future Directions
This compound is a multifunctional protein that plays a vital role in the physiology of cardiac muscle cells. Its functions in maintaining nuclear architecture, regulating gene expression, and modulating key signaling pathways are essential for cardiac homeostasis. The disruption of these functions due to this compound mutations leads to the severe cardiac phenotype observed in EDMD. A deeper understanding of the molecular mechanisms underlying this compound's roles in the heart is crucial for the development of targeted therapies for EDMD and other this compound-related cardiomyopathies. Future research should focus on elucidating the complete network of this compound's protein interactions in cardiomyocytes, identifying the full spectrum of genes it regulates, and exploring therapeutic strategies to compensate for its loss or dysfunction. The detailed protocols and quantitative data presented in this guide provide a solid foundation for advancing these research endeavors.
References
- 1. This compound-Lacking Mice Show Minimal Motor and Cardiac Dysfunctions with Nuclear-Associated Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound deficiency does not exacerbate cardiomyopathy in a murine model of Emery–Dreifuss muscular dystrophy caused by an LMNA gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression Profiling of Differentiating this compound-Null Myogenic Progenitor Identifies Molecular Pathways Implicated in Their Impaired Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Heart-specific localization of this compound: new insights into Emery-Dreifuss muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Loss of this compound Alters Myogenic Signaling and miRNA Expression in Mouse Myogenic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deficiency of this compound contributes differently to the pathogenesis of skeletal and cardiac muscles in LmnaH222P/H222P mutant mice | PLOS One [journals.plos.org]
- 10. rupress.org [rupress.org]
- 11. Mechanical properties of the cell nucleus and the effect of this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Identification of an this compound-beta-catenin complex in the heart important for intercalated disc architecture and beta-catenin localisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of an this compound–β-catenin complex in the heart important for intercalated disc architecture and β-catenin localisation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Attenuation of Wnt/β-catenin activity reverses enhanced generation of cardiomyocytes and cardiac defects caused by the loss of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The inner nuclear membrane protein this compound regulates β‐catenin activity by restricting its accumulation in the nucleus | The EMBO Journal [link.springer.com]
- 17. Reduced expression of A-type lamins and this compound activates extracellular signal-regulated kinase in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 20. Chromatin Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 21. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Consequences of EMD Gene Mutations on Emerin Protein Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the functional consequences of specific mutations in the EMD gene, which encodes the protein emerin. Emery-Dreifuss muscular dystrophy (EDMD), a debilitating X-linked inherited disease, is primarily caused by mutations in the EMD gene, leading to a spectrum of clinical manifestations including early contractures, progressive muscle wasting, and life-threatening cardiac conduction defects.[1][2] This guide will delve into the molecular ramifications of these mutations, focusing on their impact on this compound's structure, localization, and critical protein-protein interactions. All quantitative data are summarized in structured tables, and detailed methodologies for key experimental techniques are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the molecular pathology.
The EMD Gene and this compound Protein
The EMD gene, located on the X chromosome, provides the blueprint for this compound, a 254-amino acid protein.[1] this compound is an integral protein of the inner nuclear membrane and a member of the LEM (LAP2, this compound, MAN1) domain family of proteins.[1] It plays a crucial role in maintaining the structural integrity of the nucleus, regulating gene expression, and participating in key signaling pathways.[2][3] Its proper function is contingent on its correct localization to the inner nuclear membrane and its ability to interact with a host of binding partners, including lamins A and C, filamentous actin (F-actin), and β-catenin.[3][4][5]
Impact of EMD Mutations on this compound Protein Levels and Localization
Mutations in the EMD gene can be broadly categorized into those that lead to a complete loss of the this compound protein and those that result in the expression of a mutated, often dysfunctional, protein. The majority of EMD mutations are nonsense or frameshift mutations that result in a premature stop codon, leading to the absence of detectable this compound protein.[6] However, a subset of missense mutations and in-frame deletions produce a full-length or near-full-length this compound protein that may be mislocalized or functionally impaired.[2][7]
Quantitative Analysis of this compound Protein Levels
The following table summarizes the impact of various EMD gene mutations on the quantity of this compound protein, as determined by Western blot analysis in patient-derived cells.
| Mutation Type | Specific Mutation/Example | Consequence on this compound Protein Level | Reference |
| Early Termination | Nonsense, Frameshift, Large Deletions | Absent or undetectable | [8][9] |
| In-frame Deletion | Deletion of 6 amino acids in transmembrane helix | Almost complete absence (<5% of normal) in muscle | [4][8] |
| Promoter Deletion | 22 bp deletion in the promoter region | Normal amounts in leukocytes and lymphoblastoid cell lines | [4][8] |
| Missense Mutations | S54F, Q133H, P183H | Normal or near-normal levels | [2] |
| Splice Site Mutations | Varies | Can lead to absent or truncated protein | [8] |
Functional Consequences of Specific EMD Missense Mutations
Several missense mutations in the EMD gene have been identified that produce stable this compound protein. These mutations are particularly informative as they pinpoint critical residues for this compound's function. The following table details the effects of these mutations on this compound's interactions with its key binding partners.
| Mutation | Effect on Lamin A/C Binding | Effect on F-actin Binding | Effect on β-catenin Interaction | Other Notable Effects | Reference |
| S54F | Normal | Normal | Not explicitly reported | Located in the LEM domain, a region critical for protein-protein interactions. | [2] |
| Q133H | Normal | No significant binding | Not explicitly reported | Disrupts this compound's ability to stabilize F-actin. | [3] |
| P183H | Normal | Normal | Not explicitly reported | Located in a region that may influence this compound's conformation and interactions with other partners. | [3] |
| Δ95-99 | Disrupted | Not explicitly reported | Not explicitly reported | This in-frame deletion affects a region critical for lamin A binding. | [6][10] |
Key Signaling Pathways Involving this compound
This compound is a key player in several signaling pathways that are crucial for cellular function, particularly in mechanically stressed tissues like muscle. Mutations in EMD can disrupt these pathways, contributing to the pathology of EDMD.
Mechanotransduction Signaling
This compound is a critical component of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which connects the cytoskeleton to the nuclear lamina. This connection is vital for transmitting mechanical forces from the cell exterior to the nucleus, a process known as mechanotransduction. This pathway influences gene expression in response to mechanical cues.
Caption: Mechanotransduction pathway illustrating force transmission from the ECM to the nucleus.
β-catenin Signaling Pathway
This compound plays a role in regulating the Wnt/β-catenin signaling pathway by interacting with β-catenin at the inner nuclear membrane. This interaction is thought to restrict the nuclear accumulation of β-catenin, thereby modulating its activity as a transcriptional co-activator.
Caption: this compound's role in the Wnt/β-catenin signaling pathway.
Detailed Methodologies for Key Experiments
A thorough understanding of the experimental techniques used to characterize EMD mutations is essential for researchers in this field. The following sections provide detailed protocols for key assays.
Western Blotting for this compound Protein Quantification
This protocol outlines the steps for detecting and quantifying this compound protein levels in cell lysates.
Caption: Workflow for Western blot analysis of this compound protein levels.
Detailed Protocol:
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the lysate is determined using a bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.
-
SDS-PAGE: An equal amount of total protein from each sample is mixed with Laemmli sample buffer, boiled to denature the proteins, and then loaded onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel for separation based on molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to this compound, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection and Analysis: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the this compound band is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin) to compare this compound levels between samples.
Co-immunoprecipitation (Co-IP) to Study Protein Interactions
This protocol describes how to investigate the interaction between this compound and its binding partners, such as lamin A/C or β-catenin.
Detailed Protocol:
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: The cell lysate is incubated with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody specific for the "bait" protein (e.g., this compound). Protein A/G beads are then added to capture the antibody-protein complex.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the "prey" protein (e.g., lamin A/C) to determine if it was co-immunoprecipitated with the bait protein.
Immunofluorescence Microscopy for this compound Localization
This protocol details the visualization of this compound's subcellular localization.
Detailed Protocol:
-
Cell Culture and Fixation: Cells are grown on coverslips and then fixed with a fixative such as 4% paraformaldehyde.
-
Permeabilization: The cell membranes are permeabilized with a detergent like Triton X-100 to allow antibodies to access intracellular proteins.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution.
-
Antibody Staining: Cells are incubated with a primary antibody against this compound, followed by a fluorescently labeled secondary antibody. The nucleus can be counterstained with a DNA dye like DAPI.
-
Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope to determine the localization of this compound.
F-actin Co-sedimentation Assay
This assay is used to quantitatively assess the binding of this compound to filamentous actin.
Detailed Protocol:
-
Actin Polymerization: Monomeric globular actin (G-actin) is polymerized into filamentous actin (F-actin) under appropriate buffer conditions.
-
Binding Reaction: Purified recombinant wild-type or mutant this compound protein is incubated with the pre-formed F-actin.
-
Ultracentrifugation: The mixture is subjected to high-speed ultracentrifugation to pellet the F-actin and any bound proteins.
-
Analysis: The supernatant (containing unbound protein) and the pellet (containing F-actin and bound protein) are separated and analyzed by SDS-PAGE. The amount of this compound in the pellet and supernatant is quantified to determine the binding affinity (Kd). For instance, wild-type this compound has been shown to bind F-actin with a Kd of approximately 480 nM.[3][11]
Conclusion
The study of EMD gene mutations provides critical insights into the molecular basis of Emery-Dreifuss muscular dystrophy and the fundamental roles of this compound in nuclear architecture and cellular signaling. A comprehensive understanding of how specific mutations affect this compound's function is paramount for the development of targeted therapies. This guide has provided a detailed overview of the consequences of these mutations, supported by quantitative data, experimental methodologies, and visual representations of key pathways. Continued research in this area will undoubtedly uncover further details of this compound's function and pave the way for novel therapeutic strategies for EDMD and related laminopathies.
References
- 1. researchgate.net [researchgate.net]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. Interaction between this compound and nuclear lamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Distinct functional domains in this compound bind lamin A and DNA-bridging protein BAF. | Sigma-Aldrich [sigmaaldrich.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. This compound Caps the Pointed End of Actin Filaments: Evidence for an Actin Cortical Network at the Nuclear Inner Membrane - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions Between Emerin and Lamin A/C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emerin, an integral inner nuclear membrane protein, and Lamin A/C, key components of the nuclear lamina, are critical for maintaining nuclear architecture, regulating gene expression, and mediating mechanotransduction. Dysfunctional interactions between these proteins are implicated in a range of inherited diseases known as laminopathies, including Emery-Dreifuss muscular dystrophy. This technical guide provides a comprehensive overview of the molecular interactions between this compound and Lamin A/C, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Quantitative Analysis of this compound-Lamin A/C Interactions
The binding affinity between this compound and Lamin A/C, and their interactions with the essential linker protein Barrier-to-Autointegration Factor (BAF), have been quantified through various biophysical techniques. A summary of these quantitative findings is presented below.
| Interacting Proteins | Technique | Dissociation Constant (Kd) | Reference |
| Human Lamin A and BAF | In vitro experiments | 1 µM | [1] |
| BAF and Lamin A/C Ig-fold domain (LamIgF) | Isothermal Titration Calorimetry (ITC) | 3.2 ± 1.2 µM | [2] |
| BAF and this compound Nucleoplasmic Domain (EmN) | Isothermal Titration Calorimetry (ITC) | 0.7 ± 0.2 µM | [2] |
| Lamin A tail domain (LA 430–585) and Nucleosomes | GraFix and cryo-EM | 48 ± 5 µM | [3] |
Molecular Mechanisms of Interaction
The interaction between this compound and Lamin A/C is multifaceted, involving both direct and indirect binding mechanisms that are crucial for their proper localization and function at the nuclear envelope.
Direct Interaction
Multiple studies have confirmed a direct physical interaction between this compound and Lamin A/C.[4] This interaction is primarily mediated by the C-terminal tail domain of Lamin A/C (residues 384-566), which includes a conserved immunoglobulin-like (Ig-fold) domain.[5][6] On the this compound side, two independent regions have been identified as sufficient for binding to the tail of Lamin A: residues 1-132 and 159-220.[7] Specifically, the central region of this compound (residues 70-178) is essential for this direct binding to Lamin A.[5][8]
Indirect Interaction via Barrier-to-Autointegration Factor (BAF)
A significant mode of interaction between this compound and Lamin A/C is through the formation of a ternary complex with the chromatin-binding protein BAF.[1][9] In this complex, the LEM-domain (residues 1-45) of monomeric this compound binds to BAF.[1][2] BAF, in turn, interacts with the Ig-fold domain of Lamin A/C.[1][9] This BAF-mediated linkage is crucial for the proper localization and function of these proteins at the nuclear envelope and plays a role in chromatin organization.[9][10] Mutations that disrupt the Lamin A/C-BAF interface are associated with progeroid syndromes.[1][9]
The following diagram illustrates the direct and BAF-mediated interactions between this compound and Lamin A/C.
Signaling Pathways and Regulation
The interplay between this compound and Lamin A/C is integrated into broader cellular signaling networks, particularly those related to mechanotransduction and cell cycle progression. For instance, the phosphorylation of BAF can inhibit its binding to both this compound and Lamin A, thereby weakening their interaction during mitosis and interphase.[11] Furthermore, this compound and Lamin A/C are part of a nuclear complex that includes Nuclear Myosin 1 (NM1) and actin, which collectively modulate chromatin dynamics.[10][12] Lamin A/C appears to stabilize the interaction between this compound and NM1.[10]
The diagram below outlines the signaling relationship involving Lamin A/C, this compound, NM1, and their impact on chromatin.
Experimental Protocols
The characterization of this compound-Lamin A/C interactions has relied on a variety of sophisticated experimental techniques. Detailed below are the methodologies for key experiments.
Co-immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions in vivo by using an antibody to precipitate a protein of interest and its binding partners from a cell lysate.
Protocol:
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors) to maintain protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the target protein (e.g., anti-Lamin A) overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the putative interacting protein (e.g., anti-Emerin) to confirm the interaction.[13][14]
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method used to discover protein-protein interactions by testing for physical interactions between two proteins.
Protocol:
-
Vector Construction: Clone the coding sequence of the "bait" protein (e.g., a domain of Lamin A) into a vector containing a DNA-binding domain (DBD) of a transcription factor. Clone the "prey" protein (e.g., this compound) into a vector with the corresponding activation domain (AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.
-
Selection and Reporter Assay: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for cells where the bait and prey proteins interact. Interaction reconstitutes the transcription factor, leading to the expression of reporter genes that allow growth on the selective media and can be further verified by colorimetric assays (e.g., β-galactosidase).[6]
Fluorescence Resonance Energy Transfer (FRET)
FRET is a microscopy technique to investigate molecular interactions based on the energy transfer between two light-sensitive molecules (fluorophores).
Protocol:
-
Fluorophore Tagging: Fuse the proteins of interest (e.g., Lamin A and this compound) to spectrally distinct fluorescent proteins, such as Cyan Fluorescent Protein (CFP) as the donor and Yellow Fluorescent Protein (YFP) as the acceptor.
-
Cell Transfection: Co-express the fusion proteins in living cells.
-
Imaging and FRET Measurement: Acquire images of the cells using a fluorescence microscope equipped for FRET analysis. Measure FRET efficiency by techniques such as acceptor photobleaching, where the acceptor fluorophore is selectively destroyed by intense laser light, and any subsequent increase in donor fluorescence indicates that FRET was occurring.[15][16]
The following diagram depicts a generalized workflow for a co-immunoprecipitation experiment.
Conclusion
The molecular interactions between this compound and Lamin A/C are complex, involving both direct and indirect binding that is dynamically regulated. These interactions are fundamental to the structural integrity of the nucleus and the regulation of gene expression. A thorough understanding of these molecular mechanisms, supported by quantitative data and robust experimental methodologies, is essential for developing therapeutic strategies for laminopathies and related disorders. This guide provides a foundational resource for researchers and professionals engaged in this critical area of cell biology and drug discovery.
References
- 1. Structural analysis of the ternary complex between lamin A/C, BAF and this compound identifies an interface disrupted in autosomal recessive progeroid diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The molecular basis of lamin-specific chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct interaction between this compound and lamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Interaction between this compound and nuclear lamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular basis of this compound–this compound and this compound–BAF interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Structural analysis of the ternary complex between lamin A/C, BAF and this compound identifies an interface disrupted in autosomal recessive progeroid diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lamin A/C and this compound depletion impacts chromatin organization and dynamics in the interphase nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of A-type lamins in signaling, transcription, and chromatin organization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lamina-associated Polypeptide-1 Interacts with the Muscular Dystrophy Protein this compound and is Essential for Skeletal Muscle Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Imaging-Based Molecular Interaction Between Src and Lamin A/C Mechanosensitive Proteins in the Nucleus of Laminopathic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
Emerin's role in regulating signaling pathways like Wnt and STAT
An In-depth Technical Guide to Emerin's Role in Regulating Wnt and STAT Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, an integral protein of the inner nuclear membrane (INM), is a critical component of the nuclear lamina. While historically studied in the context of the nuclear architecture and its role in X-linked Emery-Dreifuss muscular dystrophy (EDMD), emerging evidence has solidified its function as a key regulator of major intracellular signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound modulates the Wnt/β-catenin and STAT (Signal Transducer and Activator of Transcription) signaling cascades. By spatially sequestering key transcription factors, this compound acts as a crucial gatekeeper, influencing gene expression programs that govern cell proliferation, differentiation, and survival. Understanding these interactions offers new insights into the pathophysiology of "laminopathies" and presents novel therapeutic avenues for diseases characterized by dysregulated signaling, including muscular dystrophies and cancer.
Introduction: this compound at the Nexus of Nuclear Structure and Signal Transduction
This compound is a 254-amino acid, type II transmembrane protein encoded by the EMD gene.[1] It is a member of the LEM (LAP2, this compound, MAN1) domain family of proteins, which are characterized by a shared ~40 amino acid motif that mediates binding to the chromatin-associated protein Barrier-to-Autointegration Factor (BAF).[2][3] Localized to the inner nuclear membrane, this compound interacts with nuclear lamins, actin, and a host of transcription factors and chromatin-remodeling proteins, positioning it as a central hub for integrating cytoskeletal dynamics with nuclear events.[3][4] Mutations in this compound disrupt these interactions, leading to EDMD, a disease characterized by skeletal muscle wasting, cardiac conduction defects, and tendon contractures.[5][6] Beyond its structural role, this compound directly influences signal transduction by controlling the nuclear access and activity of key signaling molecules.[5][7] This guide focuses on two such critical pathways: Wnt/β-catenin and STAT.
This compound as a Negative Regulator of the Wnt/β-catenin Signaling Pathway
The canonical Wnt/β-catenin pathway is fundamental to embryonic development and adult tissue homeostasis.[8] Its dysregulation is a hallmark of numerous cancers. This compound has been identified as a key negative regulator of this pathway, primarily by controlling the subcellular localization and activity of β-catenin, the central transcriptional coactivator of the cascade.[7][9]
Mechanism of Action: Sequestration of β-catenin at the Nuclear Periphery
This compound directly binds to β-catenin through a conserved adenomatous polyposis coli (APC)-like domain.[2][5][10] This interaction physically tethers β-catenin to the inner nuclear membrane, thereby inhibiting its accumulation within the nucleoplasm where it would otherwise bind to TCF/LEF transcription factors to activate target gene expression.[2][9][10]
In the absence of functional this compound, as seen in this compound-null cells or patient-derived fibroblasts, β-catenin accumulates in the nucleus.[2][5] This leads to the hyperactivation of Wnt target genes, promoting increased cell proliferation.[5][7] Interestingly, the relationship appears to be reciprocal, as the knockdown of β-catenin has been shown to decrease the expression and nuclear accumulation of this compound, suggesting a feedback loop that co-regulates their localization and activity.[5][7]
Figure 1: this compound's role in the canonical Wnt/β-catenin signaling pathway.
Quantitative Data Summary: this compound's Impact on Wnt/β-catenin Signaling
The functional consequences of the this compound-β-catenin interaction have been quantified across various studies. The following table summarizes these findings.
| Condition | β-catenin Localization | TCF/LEF Reporter Activity | Target Gene Expression | Cellular Phenotype | Reference |
| Wild-Type/Emerin Expression | Primarily cytoplasmic/perinuclear | Basal/Inhibited | Basal levels | Normal proliferation | [2][8][10] |
| This compound-Null/Knockdown | Increased nuclear accumulation | Significantly Increased | Upregulated | Increased proliferation | [2][5][7][8] |
| This compound Mutant (lacking APC-like domain) | Increased nuclear accumulation | Dominantly Stimulated | Upregulated | Increased proliferation | [2][10] |
| β-catenin Knockdown | - | Decreased | - | Decreased this compound mRNA and nuclear localization | [5][7] |
This compound as a Spatial Regulator of the STAT Signaling Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell growth, and differentiation.[11][12] Recent studies have identified this compound as an intrinsic inhibitor of STAT3 signaling, adding another layer of control to this critical pathway.[13][14]
Mechanism of Action: Retention of STAT3 at the Nuclear Membrane
This compound directly interacts with and co-localizes with STAT3 at the nuclear membrane.[13][14] This interaction is dependent on this compound's lamin-binding domain and its proper localization at the INM, which requires assembly with BAF and lamin A/C.[13] By binding to STAT3, this compound effectively retains it at the nuclear periphery, delaying its access to target genes within the nucleoplasm.[13][15]
Loss of this compound via knockdown results in increased STAT3-mediated transcription.[13][14] This leads to the upregulation of STAT3 target genes, such as the anti-apoptotic genes Bcl2 and Survivin, and the muscle progenitor marker Pax7.[13] The resulting increase in cell survival signals and abnormal myoblast proliferation may contribute to the muscle wasting and regeneration defects seen in EDMD.[13][15]
Figure 2: this compound's role in the JAK/STAT signaling pathway.
Quantitative Data Summary: this compound's Impact on STAT3 Signaling
The inhibitory effect of this compound on the STAT3 pathway is supported by quantitative experimental data.
| Condition | STAT3 Localization | STAT3 Activity | Target Gene Expression | Cellular Phenotype | Reference |
| Wild-Type/Emerin Expression | Co-localizes with this compound at INM | Basal/Inhibited | Basal levels of Bcl2, Survivin, Pax7 | Normal cell survival and myoblast proliferation | [13][14] |
| This compound Knockdown | Diffuse nuclear localization | Increased | Increased Bcl2, Survivin, Pax7 mRNA | Suppressed H₂O₂-induced cell death; Abnormal myoblast proliferation | [13][14][15] |
| Lamin A/C or BAF Knockdown | - | Increased STAT3 signaling | - | - | [13][15] |
Key Experimental Methodologies
The elucidation of this compound's role in these signaling pathways relies on a set of core biochemical and molecular biology techniques. Detailed protocols for these key experiments are provided below.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Co-IP is used to demonstrate the direct physical interaction between this compound and signaling partners like β-catenin and STAT3 from cell lysates.[2][13]
Figure 3: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Detailed Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293 or C2C12 myoblasts) to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20) supplemented with protease and phosphatase inhibitors.[16]
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on a rotator for 30 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add 20-30 µL of Protein A/G agarose (B213101) or magnetic beads to the lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine protein concentration of the lysate (e.g., via BCA assay).
-
To 500-1000 µg of protein lysate, add 2-5 µg of the primary antibody (e.g., anti-Emerin) or a corresponding amount of control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 40 µL of Protein A/G bead slurry to the antibody-lysate mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. After the final wash, remove all supernatant.
-
-
Elution and Analysis:
-
Resuspend the bead pellet in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes at 95°C to elute proteins and dissociate complexes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using primary antibodies against the protein of interest (this compound) and the suspected interacting partner (β-catenin or STAT3).
-
TCF/LEF Luciferase Reporter Assay to Measure Wnt/β-catenin Activity
This assay quantifies the transcriptional activity of the β-catenin/TCF/LEF complex. It uses a plasmid containing a luciferase reporter gene driven by a promoter with multiple TCF/LEF binding sites.[8][17]
Figure 4: Experimental workflow for a TCF/LEF dual-luciferase reporter assay.
Detailed Protocol:
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293 or this compound-null fibroblasts) in 96-well or 24-well plates to be 70-80% confluent at the time of transfection.
-
Co-transfect cells with:
-
A TCF/LEF-responsive Firefly luciferase reporter plasmid (e.g., pTOPFLASH).[8]
-
A control plasmid with a constitutive promoter (e.g., CMV, PGK) driving Renilla luciferase for normalization.
-
(Optional) Plasmids expressing wild-type or mutant this compound.
-
-
Use a suitable transfection reagent according to the manufacturer's protocol.
-
-
Pathway Stimulation/Inhibition:
-
Cell Lysis and Luminescence Measurement:
-
After 16-24 hours of treatment, wash cells with PBS.
-
Lyse cells using a passive lysis buffer (e.g., from a Dual-Luciferase® Reporter Assay System).
-
Transfer lysate to an opaque luminometer plate.
-
Use a luminometer to first inject the Firefly luciferase substrate and measure luminescence.
-
Subsequently, inject the Stop & Glo® reagent (which quenches the Firefly reaction and contains the Renilla substrate) and measure Renilla luminescence.
-
-
Data Analysis:
-
For each sample, calculate the ratio of Firefly to Renilla luminescence to normalize for transfection efficiency and cell number.
-
Compare the normalized values across different conditions (e.g., wild-type vs. This compound-null cells) to determine the effect on Wnt/β-catenin signaling activity.
-
Implications for Disease and Drug Development
The dual roles of this compound in regulating Wnt and STAT signaling have profound implications for disease pathogenesis and therapeutic intervention.
-
Emery-Dreifuss Muscular Dystrophy (EDMD): The hyperactivation of both Wnt/β-catenin and STAT3 signaling in the absence of this compound likely contributes to the EDMD phenotype.[5][13] Enhanced Wnt signaling can impair cardiomyocyte differentiation, while elevated STAT3 activity promotes abnormal myoblast proliferation, both of which disrupt muscle regeneration and homeostasis.[8][13] This suggests that inhibitors of Wnt or STAT3 signaling could be beneficial for EDMD patients.
-
Cancer: Both Wnt and STAT3 pathways are well-established oncogenic drivers.[7][11] The loss or downregulation of this compound, which has been observed in some cancers, could de-repress these pathways, promoting tumor growth and survival. Therefore, the this compound-β-catenin and this compound-STAT3 interfaces represent potential targets for novel anti-cancer therapies aimed at restoring the sequestration of these key transcription factors.
-
Drug Development: Assays like the TCF/LEF reporter system can be adapted for high-throughput screening to identify small molecules that either mimic this compound's inhibitory function or disrupt the this compound-transcription factor interaction, depending on the therapeutic goal.
Conclusion
This compound is far more than a simple structural protein of the nuclear envelope. It is a sophisticated regulator of gene expression that functions by spatially controlling the availability of potent transcription factors. By tethering β-catenin and STAT3 to the nuclear periphery, this compound acts as a molecular brake on the Wnt and STAT signaling pathways, respectively. The disruption of this function underscores the molecular basis for the complex pathology of EDMD and highlights a novel mechanism of signal modulation that may be relevant across a spectrum of human diseases, including cancer. Future research focused on the precise structural basis of these interactions will be crucial for the development of targeted therapeutics that can modulate these critical cellular pathways.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The inner nuclear membrane protein this compound regulates β-catenin activity by restricting its accumulation in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EDMD-Causing this compound Mutant Myogenic Progenitors Exhibit Impaired Differentiation Using Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. ahajournals.org [ahajournals.org]
- 10. The inner nuclear membrane protein this compound regulates beta-catenin activity by restricting its accumulation in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitin-mediated regulation of JAK-STAT signaling in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Represses STAT3 Signaling through Nuclear Membrane-Based Spatial Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Represses STAT3 Signaling through Nuclear Membrane-Based Spatial Control - ProQuest [proquest.com]
- 15. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Visualizing Emerin Localization in Fixed Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emerin is an integral inner nuclear membrane (INM) protein that plays a crucial role in maintaining nuclear architecture, regulating gene expression, and mechanotransduction. Mutations in the gene encoding this compound lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by progressive muscle wasting, joint contractures, and cardiac defects. The subcellular localization of this compound is critical to its function, and aberrant localization is often associated with disease states.[1][2] Visualizing the precise localization of this compound in fixed cells is therefore essential for both basic research and the development of potential therapeutic interventions.
These application notes provide detailed protocols for the visualization of this compound in fixed cells using immunofluorescence microscopy, including advanced techniques such as confocal and super-resolution microscopy.
Key Visualization Techniques
Immunofluorescence (IF) Microscopy
Immunofluorescence is a fundamental technique for visualizing the subcellular localization of proteins. It relies on the use of antibodies to specifically target the protein of interest, which is then visualized using a fluorescently labeled secondary antibody.
Confocal Microscopy
Confocal microscopy is an advanced optical imaging technique that increases optical resolution and contrast by using a spatial pinhole to block out-of-focus light. This is particularly useful for visualizing the precise localization of this compound at the nuclear envelope.[3][4][5][6]
Super-Resolution Microscopy
Super-resolution microscopy encompasses a number of techniques that overcome the diffraction limit of light microscopy, enabling the visualization of cellular structures at the nanoscale. Techniques like Stimulated Emission Depletion (STED) microscopy and dSTORM have been used to reveal the nanoscale organization of this compound into oligomeric nanodomains.[7][8][9]
Experimental Protocols
Protocol 1: Standard Immunofluorescence for this compound Visualization
This protocol is a general guideline for the immunofluorescent staining of this compound in cultured adherent cells. Optimization may be required for different cell types and antibodies.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-3% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS
-
Primary Antibody: Anti-Emerin antibody (see Antibody Selection section)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody against the host species of the primary antibody
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to 50-70% confluency.[10]
-
Washing: Gently wash the cells twice with PBS to remove culture medium.[11]
-
Fixation: Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.[10][11][12]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[10]
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing the antibody to access the intracellular this compound protein.[10][13] Note: Methanol (B129727) fixation can also be used and does not require a separate permeabilization step.[11][14]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[10]
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[10][15]
-
Primary Antibody Incubation: Dilute the primary anti-emerin antibody in blocking buffer according to the manufacturer's instructions (e.g., 1:100 to 1:1000). Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[10]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[11]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.[10]
-
Nuclear Staining: Incubate the cells with DAPI (e.g., 0.2 μg/mL) for 5-10 minutes at room temperature to stain the nuclei.[16]
-
Washing: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium. Seal the edges with nail polish and allow to dry.[10]
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Antibody Selection
The choice of primary antibody is critical for successful immunofluorescence. Both monoclonal and polyclonal antibodies against this compound are commercially available. It is important to validate the antibody for immunofluorescence applications and to use the recommended dilution.
| Antibody Name | Host | Type | Applications | Provider |
| This compound Antibody (8F5A8) | Mouse | Monoclonal | IHC, WB, ELISA, Flow, ICC/IF | Novus Biologicals[17], Abcam[2] |
| This compound Antibody (H-12) | Mouse | Monoclonal | WB, IP, IF, IHC(P), ELISA | Santa Cruz Biotechnology[18] |
| Anti-Emerin Antibody | Rabbit | Polyclonal | WB | Merck Millipore[19] |
This table is not exhaustive and other validated antibodies may be available.
Data Presentation: Quantitative Analysis
Quantitative analysis of this compound localization can provide valuable insights into its function and regulation. This can involve measuring the fluorescence intensity at the nuclear rim versus the cytoplasm or nucleoplasm.
| Parameter | Description | Example Finding | Reference |
| Nuclear Rim Intensity | Mean fluorescence intensity of this compound staining at the nuclear envelope. | In cells lacking lamin A/C, this compound localization at the nuclear envelope is reduced.[13] | --INVALID-LINK-- |
| Cytoplasmic/ER Localization | Presence and intensity of this compound staining in the cytoplasm and endoplasmic reticulum. | In some cell lines, a significant fraction of this compound resides in the ER.[5] | --INVALID-LINK-- |
| Co-localization with Lamins | Degree of spatial overlap between this compound and lamin A/C staining at the nuclear envelope. | This compound colocalizes with lamin A/C during the reassembly of the nuclear envelope at the end of mitosis.[3] | --INVALID-LINK-- |
| This compound Nanodomain Density | Measured using super-resolution microscopy to quantify the density and size of this compound clusters. | This compound forms discrete oligomeric nanodomains at the nuclear envelope.[7] | --INVALID-LINK-- |
| This compound Mislocalization in Disease | Quantification of cells showing aberrant this compound localization in disease models. | Mutant forms of this compound can be mislocalized to the cytoplasm, leading to redistribution of lamin A/C.[1] | --INVALID-LINK-- |
Diagrams
Caption: Workflow for visualizing this compound via immunofluorescence.
Troubleshooting
| Problem | Possible Cause | Solution |
| No signal or weak signal | Primary antibody not effective | Check antibody datasheet for validated applications and recommended dilutions. Run a positive control.[20] |
| Insufficient permeabilization | Increase Triton X-100 concentration or incubation time.[15] | |
| Low protein expression | Use a more sensitive detection method or cell line with higher this compound expression. | |
| High background | Primary antibody concentration too high | Perform a titration to determine the optimal antibody concentration.[20] |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., normal goat serum). | |
| Inadequate washing | Increase the number and duration of wash steps. | |
| Non-specific staining | Secondary antibody is binding non-specifically | Run a secondary antibody-only control. Ensure the secondary antibody is raised against the host species of the primary antibody. |
| Fixation artifact | Try a different fixation method (e.g., methanol fixation).[21] |
This compound Localization in Different Cellular Contexts
Cell Cycle
This compound's localization changes throughout the cell cycle. During interphase, it is primarily found at the inner nuclear membrane.[3] In mitosis, as the nuclear envelope breaks down, this compound disperses into the cytoplasm.[13] During late anaphase and telophase, this compound, along with lamin A/C, is recruited to the reforming nuclear envelope around decondensing chromatin.[3][4][13] A fraction of this compound has also been observed to associate with the mitotic spindle and centrosomes.[4][22]
Caption: Changes in this compound localization throughout the cell cycle.
Disease States
In X-linked Emery-Dreifuss muscular dystrophy, mutations in the this compound gene can lead to a complete loss of the protein or the expression of a mislocalized, non-functional protein.[1] Some mutant forms of this compound fail to properly localize to the nuclear envelope and instead accumulate in the cytoplasm or form aggregates.[1][13] This mislocalization can disrupt the interaction of this compound with its binding partners, such as lamins, leading to defects in nuclear architecture and function.[13] Furthermore, this compound mislocalization has been observed in certain cancers, where it can be found in micronuclei, potentially contributing to cancer cell invasiveness.[8][9]
By providing robust and reproducible methods for visualizing this compound, these protocols will aid researchers in further elucidating the roles of this critical nuclear envelope protein in health and disease, and may facilitate the development of novel therapeutic strategies.
References
- 1. The cell cycle dependent mislocalisation of this compound may contribute to the Emery-Dreifuss muscular dystrophy phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Emerin antibody [8F5A8] (ab204987) | Abcam [abcam.com]
- 3. Distribution of this compound during the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound self-assembly and nucleoskeletal coupling regulate nuclear envelope mechanics against stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound mislocalization during chromatin bridge resolution can drive prostate cancer cell invasiveness in a collagen-rich microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. arigobio.com [arigobio.com]
- 11. biotium.com [biotium.com]
- 12. Mammalian Cell Staining [protocols.io]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Immunohistochemistry on a panel of Emery–Dreifuss muscular dystrophy samples reveals nuclear envelope proteins as inconsistent markers for pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. This compound Is Required for Proper Nucleus Reassembly after Mitosis: Implications for New Pathogenetic Mechanisms for Laminopathies Detected in EDMD1 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novusbio.com [novusbio.com]
- 18. scbt.com [scbt.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. biotium.com [biotium.com]
- 21. journals.biologists.com [journals.biologists.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracking Emerin Dynamics in Live Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emerin is an integral inner nuclear membrane protein that plays a crucial role in nuclear architecture, chromatin organization, and signal transduction. Mutations in the gene encoding this compound lead to Emery-Dreifuss muscular dystrophy (EDMD), a debilitating laminopathy. Understanding the dynamic behavior of this compound within the nuclear envelope is essential for elucidating its function in both normal cellular processes and disease. These application notes provide detailed protocols for live-cell imaging techniques to track and quantify this compound dynamics, offering insights into its mobility, interactions, and regulation.
Key Experimental Techniques
Several advanced fluorescence microscopy techniques can be employed to study the dynamics of this compound in living cells. The choice of technique depends on the specific scientific question being addressed.
-
Fluorescence Recovery After Photobleaching (FRAP): This technique is used to measure the mobility and kinetics of fluorescently labeled proteins within a specific region of interest. By photobleaching a population of this compound-fusion proteins and monitoring the recovery of fluorescence, one can determine the mobile fraction and the diffusion coefficient of this compound in the nuclear membrane.
-
Single-Particle Tracking (SPT): SPT allows for the visualization and tracking of individual this compound molecules over time. This high-resolution technique provides detailed information about the diffusion characteristics, confinement, and transient interactions of this compound with its binding partners. Photoactivated localization microscopy (PALM) is a powerful SPT method for these studies.
-
Fluorescence Correlation Spectroscopy (FCS): FCS measures fluctuations in fluorescence intensity within a tiny observation volume to determine the concentration and diffusion coefficient of fluorescently labeled molecules. It can provide insights into this compound's oligomerization state and its interactions with other nuclear components.
Quantitative Data Summary
The following tables summarize quantitative data on this compound dynamics obtained from live-cell imaging studies.
Table 1: Diffusion Coefficients of Wild-Type this compound
| Diffusive Behavior | Diffusion Coefficient (D) (µm²/s) | Percentage of Population | Putative Location | Reference |
| D1 | 2.21 x 10⁻¹ ± 4.9 x 10⁻² | ~1% | Endoplasmic Reticulum (ER) | [1][2] |
| D2 | 1.48 x 10⁻² ± 1.5 x 10⁻³ | ~9% | Outer Nuclear Membrane (ONM) | [1][2] |
| D3 | 1.73 x 10⁻³ ± 1.1 x 10⁻⁴ | Constituting ~90% with D4 | Inner Nuclear Membrane (INM) | [1][2] |
| D4 | 2.6 x 10⁻⁴ ± 1 x 10⁻⁵ | Constituting ~90% with D4 | Inner Nuclear Membrane (INM) | [1][2] |
| FRAP (NE) | 0.10 ± 0.01 | - | Nuclear Envelope (NE) | [3] |
| FRAP (ER) | 0.32 ± 0.01 | - | Endoplasmic Reticulum (ER) | [3] |
Table 2: Factors Influencing this compound Diffusion
| Condition | Effect on this compound Dynamics | Reference |
| Lamin A/C depletion | Reduced molecular density of this compound; increased mobility. | [1][3] |
| Nuclear actin depletion | Increased mobility of this compound monomers and oligomers. | [1][2] |
| BAF L58R mutant (cannot bind LEM domains) | Increased mobility of this compound monomers and oligomers at the INM. | [1][2] |
| Q133H EDMD mutation | Faster diffusion of monomers and oligomers at the INM. | [1][2] |
| Mechanical Stress | Alters the size and occupancy of this compound nanodomains. | [4] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound-GFP using Confocal Microscopy
This protocol describes the general procedure for visualizing the localization of this compound fused to a Green Fluorescent Protein (GFP) in live cells.
Materials:
-
HeLa or U2OS cells
-
Transfection reagent (e.g., Lipofectamine)
-
Glass-bottom dishes suitable for live-cell imaging[7]
-
Live-cell imaging medium (e.g., DMEM without phenol (B47542) red, supplemented with 10% FBS and HEPES)
-
Confocal microscope with an environmental chamber (37°C, 5% CO₂)[8]
Method:
-
Cell Seeding: Seed HeLa or U2OS cells onto glass-bottom dishes 24 hours before transfection to achieve 50-70% confluency.
-
Transfection: Transfect the cells with the this compound-GFP plasmid using a suitable transfection reagent according to the manufacturer's instructions. Microinjection of the plasmid into the nucleus can also be an effective method.[5]
-
Expression: Allow the cells to express the fusion protein for 24-48 hours.
-
Imaging Preparation: Replace the culture medium with pre-warmed live-cell imaging medium.
-
Microscopy: Place the dish on the stage of a confocal microscope equipped with an environmental chamber.
-
Image Acquisition:
-
Use a 488 nm laser for excitation of GFP.
-
Set the emission detection between 500-550 nm.
-
Use a high numerical aperture oil immersion objective (e.g., 60x or 100x) for high-resolution imaging.[5]
-
Minimize laser power and exposure time to reduce phototoxicity.[9]
-
Acquire time-lapse series to observe the dynamic localization of this compound-GFP.
-
Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) of this compound
This protocol details the steps for performing FRAP to measure this compound mobility at the nuclear envelope.[10][11]
Materials:
-
Cells expressing a photoactivatable this compound fusion protein (e.g., PA-TagRFP-Emerin)[1][10]
-
Confocal microscope with FRAP capabilities and an environmental chamber.
Method:
-
Cell Preparation: Prepare and transfect cells as described in Protocol 1.
-
Microscope Setup:
-
Equilibrate the microscope's environmental chamber to 37°C and 5% CO₂.
-
Select a cell expressing the this compound fusion protein at the nuclear envelope.
-
-
Pre-Bleach Imaging: Acquire 5-10 images of the region of interest (ROI) at low laser power to establish the initial fluorescence intensity.
-
Photobleaching: Use a high-intensity laser beam (e.g., 405 nm for PA-TagRFP) to bleach a circular ROI (e.g., 5-7 µm in diameter) at the nuclear envelope.[10][11]
-
Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI. The imaging frequency should be adjusted based on the expected recovery rate (e.g., every 2-5 seconds).[10][11]
-
Data Analysis:
-
Measure the fluorescence intensity in the bleached ROI, a non-bleached control region, and a background region for each time point.
-
Correct for photobleaching during image acquisition by normalizing the intensity of the bleached ROI to the control region.
-
Normalize the FRAP curve to the pre-bleach intensity.
-
Fit the recovery curve to a diffusion model to determine the mobile fraction and the diffusion coefficient (D). Two-component models may be necessary to accurately describe this compound's complex diffusion.[10]
-
Protocol 3: Single-Particle Tracking (SPT) of this compound
This protocol outlines the general workflow for SPT of individual this compound molecules using photoactivatable fluorescent proteins.[1][12][13]
Materials:
-
This compound-null human dermal fibroblasts (EMD⁻/y HDFs) or other suitable cell line.[1]
-
Plasmid encoding this compound fused to a photoactivatable fluorescent protein (e.g., PA-TagRFP-Emerin).[1]
-
Total Internal Reflection Fluorescence (TIRF) or other super-resolution microscope suitable for SPT.[13]
-
SPT analysis software (e.g., ImageJ plugins, commercial software).[13][14]
Method:
-
Cell Culture and Transfection: Culture and transfect EMD⁻/y HDFs with the PA-TagRFP-Emerin plasmid.
-
Imaging Setup:
-
Use a microscope equipped for single-molecule imaging with an environmental chamber.
-
Use a low-power 405 nm laser for photoactivation of a sparse population of PA-TagRFP-Emerin molecules.
-
Use a higher power 561 nm laser for continuous excitation of the activated molecules.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images at a high frame rate (e.g., 50-100 Hz) to capture the movement of individual molecules.[13]
-
Adjust the photoactivation laser power to maintain a low density of activated molecules in each frame to avoid overlapping signals.
-
-
Data Analysis:
-
Localization: Use specialized software to detect and localize the center of each fluorescent spot with sub-pixel accuracy in each frame.
-
Tracking: Link the localized positions of the same molecule in consecutive frames to generate trajectories.
-
Analysis: Analyze the trajectories to calculate parameters such as the mean squared displacement (MSD), diffusion coefficient, and confinement radii. Probability distribution of square displacement (PDSD) analysis can be used to separate distinct diffusive behaviors.[2]
-
Signaling Pathways and Experimental Workflows
This compound Signaling Network
This compound is a hub for numerous signaling pathways, integrating mechanical cues with gene regulation. Its interactions with various partners are critical for its function.
Caption: Signaling pathways and key binding partners associated with this compound at the nuclear envelope.
Experimental Workflow for Live-Cell Imaging of this compound Dynamics
The following diagram illustrates a typical workflow for studying this compound dynamics in live cells.
Caption: A generalized workflow for live-cell imaging experiments to study this compound dynamics.
Conclusion
The protocols and data presented here provide a comprehensive guide for researchers interested in studying the dynamic behavior of this compound in live cells. By applying these advanced imaging techniques, it is possible to gain a deeper understanding of this compound's role in nuclear function and the molecular mechanisms underlying Emery-Dreifuss muscular dystrophy. The quantitative analysis of this compound dynamics can serve as a powerful tool for screening potential therapeutic compounds aimed at restoring normal nuclear envelope function.
References
- 1. This compound self-assembly and nucleoskeletal coupling regulate nuclear envelope mechanics against stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diffusion-driven self-assembly of this compound nanodomains at the nuclear envelope | CoLab [colab.ws]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. archives.indianapolis.iu.edu [archives.indianapolis.iu.edu]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Single-point single-molecule FRAP distinguishes inner and outer nuclear membrane protein distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oni.bio [oni.bio]
- 13. biorxiv.org [biorxiv.org]
- 14. cs371.stanford.edu [cs371.stanford.edu]
Application Notes and Protocols for Identifying Emerin-Interacting Proteins using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification of proteins that interact with Emerin, an integral inner nuclear membrane protein critical for maintaining nuclear architecture, regulating gene expression, and cellular signaling.[1] Mutations in the gene encoding this compound lead to Emery-Dreifuss muscular dystrophy (EDMD), highlighting its importance in cellular function.[2] Understanding the network of this compound-interacting proteins is crucial for elucidating its roles in both normal physiology and disease.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to isolate and identify protein-protein interactions in their native cellular environment.[3][4][5][6] This document outlines both traditional Co-IP and advanced proximity labeling methodologies, providing detailed protocols and data presentation guidelines.
Identified this compound-Interacting Proteins
Co-immunoprecipitation coupled with mass spectrometry has identified a diverse range of this compound-interacting proteins, implicating this compound in various cellular processes. These interactors can be broadly categorized into structural components, signaling molecules, and transcriptional regulators.
| Protein Category | Interacting Protein | Function | Reference |
| Nuclear Structure & Nucleoskeleton | Lamin A/C | Major components of the nuclear lamina, providing structural support to the nucleus. | [7][8] |
| SUN1, SUN2 | Components of the LINC complex, connecting the nucleoskeleton to the cytoskeleton. | [1][7][8] | |
| Nesprins | Components of the LINC complex, tethering the nucleus to the cytoskeleton. | [1][7][8] | |
| Actin | A key cytoskeletal protein, also found within the nucleus. | [7][8] | |
| Nuclear αII-spectrin | A component of the nuclear matrix. | [9] | |
| Non-muscle myosin heavy chain alpha | A molecular motor protein involved in nuclear mechanics. | [9] | |
| Nuclear myosin I (NMI) | A molecular motor protein. | [9] | |
| Chromatin & Gene Regulation | Barrier-to-Autointegration Factor (BAF) | A chromatin-associated protein involved in nuclear assembly and gene regulation. | [2][7][8][9] |
| Lmo7 | A transcription regulator. | [7][8][9] | |
| Histone Deacetylase 3 (HDAC3) | An enzyme involved in transcriptional repression. | [1][7][8] | |
| Gps2, TBLR1, NCoR | Core components of the Nuclear Co-Repressor (NCoR) Complex. | [9] | |
| Signaling | β-catenin | A key component of the Wnt signaling pathway. | [2][7] |
| Calponin 3 | A calcium-binding protein. | [9] | |
| SIKE | A suppressor of IKK epsilon. | [9] | |
| Other | β-tubulin | A component of microtubules. | [10] |
| LAP1 | Lamina-Associated Polypeptide 1. | [11] |
Binding Affinities:
The equilibrium binding affinity of human this compound for several of its partners has been measured in vitro, demonstrating a range of interaction strengths.
| Binding Partner | Equilibrium Binding Affinity (Kd) | Reference |
| Nesprin-1α | 4–500 nM | [7][8] |
| GCL | 4–500 nM | [7][8] |
| Lamin A | 4–500 nM | [7][8] |
| Btf | 4–500 nM | [7][8] |
| Lmo7 | 4–500 nM | [7][8] |
| BAF | 4–500 nM | [7][8] |
| F-actin | 4–500 nM | [7][8] |
| HDAC3 | 7.3 μM | [7][8] |
Experimental Protocols
Protocol 1: Traditional Co-immunoprecipitation of Endogenous this compound
This protocol is designed for the immunoprecipitation of endogenous this compound and its interacting partners from whole-cell lysates. As this compound is a nuclear protein, a lysis buffer capable of efficiently solubilizing nuclear proteins is crucial.[3][12]
Materials:
-
Cell Culture: HeLa or other suitable cell line expressing this compound.
-
Antibodies:
-
Anti-Emerin antibody (validated for IP).
-
Normal IgG from the same species as the anti-Emerin antibody (negative control).
-
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
IP Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, 1 mM DTT.[3] Alternatively, RIPA buffer (1% NP-40, 0.5% deoxycholate, 0.1% SDS in PBS) can be used for difficult-to-release nuclear proteins.[12]
-
Protease and phosphatase inhibitor cocktails.
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer: IP Lysis Buffer or a buffer with adjusted salt concentration to reduce background.[3]
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
-
Procedure:
-
Cell Harvest and Lysis:
-
Harvest cells by centrifugation at 400 x g for 3 minutes.[3]
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 500 µl of ice-cold IP Lysis Buffer supplemented with protease and phosphatase inhibitors.[3]
-
Incubate on ice for 15 minutes.[3]
-
Sonicate the lysate twice for 10 seconds each, keeping the sample on ice to prevent overheating.[3]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant (whole-cell lysate) to a pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µl of Protein A/G beads to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the anti-Emerin antibody to the pre-cleared lysate. As a negative control, add an equivalent amount of normal IgG to a separate tube of lysate.
-
Incubate with gentle rotation overnight at 4°C.[3]
-
Add 50 µl of pre-washed Protein A/G beads to each sample.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
-
-
Washing:
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis or mass spectrometry.
-
Protocol 2: Proximity Labeling using TurboID for this compound Interactome Mapping
Proximity labeling techniques, such as BioID and TurboID, identify proteins in close proximity to a protein of interest in living cells.[13][14][15] TurboID is an engineered biotin (B1667282) ligase that offers faster labeling kinetics compared to BioID.[13][14][15]
Materials:
-
Cell Culture: Cell line stably expressing V5-TurboID-Emerin.
-
Reagents:
-
Biotin (500 µM).
-
Lysis Buffer (RIPA buffer is commonly used).
-
Streptavidin-conjugated beads (e.g., Dynabeads MyOne Streptavidin C1).
-
Wash buffers (e.g., 8 M urea).
-
Reagents for mass spectrometry sample preparation (e.g., TCEP, iodoacetamide, trypsin).
-
Procedure:
-
Biotin Labeling:
-
Cell Lysis and Protein Solubilization:
-
Enrichment of Biotinylated Proteins:
-
On-Bead Digestion and Mass Spectrometry:
Visualizations
Caption: Workflow for traditional Co-immunoprecipitation.
Caption: Workflow for Proximity Labeling using TurboID.
Caption: this compound Protein Interaction Network.
References
- 1. The role of inner nuclear membrane protein this compound in myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. assaygenie.com [assaygenie.com]
- 4. How to Optimize Immunoprecipitation Co-IP Technology for Protein Interaction Research | MtoZ Biolabs [mtoz-biolabs.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An this compound ‘proteome’: purification of distinct this compound-containing complexes from HeLa cells suggests molecular basis for diverse roles including gene regulation, mRNA splicing, signaling, mechano-sensing and nuclear architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel role for the nuclear membrane protein this compound in association of the centrosome to the outer nuclear membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Shared and Distinctive Neighborhoods of this compound and Lamin B Receptor Revealed by Proximity Labeling and Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biorxiv.org [biorxiv.org]
ChIP-seq protocols to study Emerin's role in chromatin binding
These application notes provide detailed protocols and guidance for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the role of Emerin in chromatin binding. This document is intended for researchers, scientists, and drug development professionals familiar with molecular biology techniques.
Introduction to this compound and Chromatin Binding
This compound is an integral protein of the inner nuclear membrane and a member of the LEM (LAP2, this compound, MAN1) domain family of proteins. It plays a crucial role in maintaining nuclear architecture, regulating gene expression, and is implicated in the pathogenesis of X-linked Emery-Dreifuss muscular dystrophy (EDMD). This compound interacts with various chromatin-associated proteins, including histone deacetylase 3 (HDAC3), and histone methyltransferases such as EZH2 and G9a, to contribute to the organization of repressive chromatin domains, particularly at the nuclear periphery.[1][2] ChIP-seq is a powerful technique to identify the genome-wide binding sites of this compound, providing insights into its regulatory functions.
Quantitative Data Summary
Due to the limited availability of public this compound-specific ChIP-seq datasets, the following table presents a hypothetical summary of quantitative data that could be generated from an this compound ChIP-seq experiment. This table is for illustrative purposes to demonstrate how such data could be structured for comparative analysis.
Table 1: Hypothetical Quantitative Summary of this compound ChIP-seq Data
| Feature | Wild-Type Cells | This compound Knockdown Cells |
| Total Number of Peaks | 5,874 | 1,234 |
| Median Peak Width (bp) | 850 | 720 |
| Number of Peaks in Promoters | 1,527 (26%) | 247 (20%) |
| Number of Peaks in Enhancers | 2,115 (36%) | 432 (35%) |
| Number of Peaks in Intergenic Regions | 1,745 (30%) | 444 (36%) |
| Number of Peaks in Intronic Regions | 487 (8%) | 111 (9%) |
| Top Enriched GO Terms for Associated Genes | Regulation of transcription, Chromatin organization, Muscle development | Apoptotic process, Cell cycle arrest |
| Top Enriched Motifs | GAGA motif | - |
Experimental Protocols
This section provides a detailed protocol for performing this compound ChIP-seq on human cultured cells. This protocol is an adaptation of established ChIP-seq protocols, incorporating specific considerations for an inner nuclear membrane protein like this compound.
Materials
-
Cell Culture: Human cell line of interest (e.g., HeLa, myoblasts)
-
Reagents for Cross-linking: Formaldehyde (B43269) (37%), Glycine (B1666218)
-
Buffers:
-
PBS (phosphate-buffered saline)
-
Cell Lysis Buffer (e.g., Farnham Lysis Buffer)
-
Nuclear Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
ChIP Dilution Buffer
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
TE Buffer
-
Elution Buffer
-
-
Antibodies:
-
Anti-Emerin antibody (e.g., Proteintech, #10351-1-AP)[2]
-
Normal Rabbit IgG (as a negative control)
-
-
Beads: Protein A/G magnetic beads
-
Enzymes: RNase A, Proteinase K
-
DNA Purification Kit: (e.g., QIAquick PCR Purification Kit)
-
Equipment: Cell culture incubator, centrifuge, sonicator, magnetic rack, thermomixer, qPCR machine.
Protocol
1. Cell Culture and Cross-linking
-
Culture human cells to ~80-90% confluency in 15 cm dishes.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and collect them by centrifugation.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Shear the chromatin by sonication to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical for each cell type and sonicator.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Collect the pre-cleared chromatin supernatant.
-
Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Incubate the remaining chromatin with the anti-Emerin antibody or Normal Rabbit IgG overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G magnetic beads and incubate for at least 2 hours at 4°C to capture the antibody-chromatin complexes.
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.
4. Elution, Reverse Cross-linking, and DNA Purification
-
Elute the chromatin from the beads by incubating with Elution Buffer at 65°C.
-
Reverse the cross-links by adding NaCl and incubating overnight at 65°C.
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
5. Library Preparation and Sequencing
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions for your chosen sequencing platform (e.g., Illumina).
-
Perform high-throughput sequencing.
Data Analysis Workflow
A typical ChIP-seq data analysis workflow involves the following steps:
-
Quality Control of Raw Sequencing Reads: Use tools like FastQC to assess the quality of the sequencing data.
-
Alignment to a Reference Genome: Align the sequencing reads to the appropriate reference genome (e.g., hg38 for human) using aligners like BWA or Bowtie2.
-
Peak Calling: Identify regions of the genome with significant enrichment of this compound binding using peak calling algorithms such as MACS2. Use the input DNA as a background control.
-
Peak Annotation and Visualization: Annotate the called peaks to identify nearby genes and genomic features. Visualize the data using a genome browser like IGV.
-
Motif Analysis: Identify potential DNA binding motifs within the enriched regions using tools like MEME-ChIP.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis on the genes associated with this compound binding sites to understand the biological processes regulated by this compound.
Visualizations
Experimental Workflow
Caption: Overview of the this compound ChIP-seq experimental and data analysis workflow.
This compound Signaling Pathway in Chromatin Regulation
Caption: this compound's role in recruiting chromatin-modifying enzymes to regulate gene expression.
References
Application Notes and Protocols for CRISPR/Cas9-Mediated Knockout of the EMD Gene in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The EMD gene encodes Emerin, a crucial protein of the inner nuclear membrane involved in maintaining nuclear architecture, regulating gene expression, and participating in various signaling pathways.[1][2] Mutations in the EMD gene are linked to Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by muscle wasting and cardiac defects. Creating EMD knockout cell lines using CRISPR/Cas9 technology provides a powerful in vitro model to study the molecular functions of this compound, dissect the pathogenesis of EDMD, and screen for potential therapeutic compounds.
These application notes provide a comprehensive guide to performing CRISPR/Cas9-mediated knockout of the EMD gene in common human cell lines such as HEK293 and HeLa. The protocols cover sgRNA design, lentiviral delivery of CRISPR/Cas9 components, and detailed methods for validating the knockout at the genomic, transcript, and protein levels. Additionally, methods for phenotypic characterization of the resulting knockout cell lines are described.
Data Presentation
Table 1: Predicted Single Guide RNA (sgRNA) Sequences for Human EMD Gene Knockout
| Target Exon | sgRNA Sequence (5' - 3') | PAM | Predicted On-Target Score |
| Exon 1 | GAGCAGCAGCGGCTGCGCGG | AGG | 95 |
| Exon 1 | GCGGCTGCGCGGAGGAGCGG | CGG | 92 |
| Exon 1 | AGGAGCGGCGGCCGCCCCCC | GGG | 89 |
Table 2: Quantitative Analysis of EMD Knockout in Cell Lines
This table summarizes expected quantitative outcomes following successful EMD gene knockout. The data is based on typical results observed in CRISPR/Cas9 experiments and the known characteristics of the this compound protein. Actual results may vary depending on the cell line, sgRNA efficiency, and specific experimental conditions.
| Parameter | Method | Expected Result in EMD-KO Cells | Wild-Type Control |
| Genomic Level | |||
| Indel Frequency | Sanger Sequencing with TIDE/ICE analysis | >90% of alleles edited | 0% |
| Transcript Level | |||
| EMD mRNA Expression | qRT-PCR | Significantly reduced or absent | Normalized to 1 |
| Protein Level | |||
| This compound Protein Expression | Western Blot | No detectable band at ~34 kDa | Clear band at ~34 kDa |
| This compound Protein Half-life | Pulse-chase analysis | Not applicable (protein absent) | ~1.5 days (in C2C12 cells)[3][4][5] |
| Phenotypic Level | |||
| Cell Proliferation | Cell counting/MTT assay | Potential alteration in doubling time | e.g., ~24-33 hours (HEK293)[6], ~2.8 days (HeLa)[7] |
| Cell Cycle Distribution | Flow Cytometry | Potential G1/S or G2/M phase alterations | Normal distribution |
| Cell Migration | Wound healing/Transwell assay | Potential increase or decrease in migratory capacity | Baseline migration rate |
Experimental Protocols
Protocol 1: sgRNA Design and Cloning into Lentiviral Vector
This protocol describes the design of sgRNAs targeting the EMD gene and their cloning into a lentiviral vector suitable for co-expression of Cas9 and the sgRNA.
1.1. sgRNA Design:
-
Obtain the cDNA or genomic DNA sequence of the human EMD gene from the NCBI database (Gene ID: 2010).
-
Use a reputable online sgRNA design tool (e.g., CRISPOR, Synthego Design Tool) to identify potential sgRNA sequences targeting an early exon (e.g., exon 1) to maximize the likelihood of generating a loss-of-function mutation.
-
Select sgRNAs with high predicted on-target scores and low predicted off-target scores. Ensure the selected sgRNA sequence is immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
1.2. Oligonucleotide Annealing and Cloning:
-
Synthesize two complementary oligonucleotides for each selected sgRNA sequence with appropriate overhangs for cloning into the chosen lentiviral vector (e.g., lentiCRISPRv2).
-
Anneal the complementary oligonucleotides to form a double-stranded DNA fragment.
-
Digest the lentiviral vector with a suitable restriction enzyme (e.g., BsmBI for lentiCRISPRv2).
-
Ligate the annealed sgRNA duplex into the linearized vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
Protocol 2: Lentivirus Production and Transduction of Target Cells
This protocol outlines the production of lentiviral particles and their use to deliver the CRISPR/Cas9 machinery into the target cell line (e.g., HEK293T or HeLa).
2.1. Lentivirus Production:
-
Plate HEK293T cells at an appropriate density to reach 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the sgRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatants, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
(Optional) Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent to increase viral titer.
-
Determine the viral titer using a suitable method (e.g., qPCR-based titration or by counting fluorescent reporter-positive cells if applicable).
2.2. Lentiviral Transduction:
-
Plate the target cells (e.g., HeLa or HEK293) at a density that will result in 50-60% confluency on the day of transduction.
-
Transduce the cells with the lentiviral particles at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single copy of the viral genome. Add polybrene to the culture medium to enhance transduction efficiency.
-
After 24 hours, replace the virus-containing medium with fresh complete medium.
-
After another 24-48 hours, begin selection with an appropriate antibiotic (e.g., puromycin (B1679871) for lentiCRISPRv2) to enrich for successfully transduced cells.
Protocol 3: Validation of EMD Knockout
This section provides protocols for validating the successful knockout of the EMD gene at the genomic, mRNA, and protein levels.
3.1. Genomic DNA Validation (Sanger Sequencing with TIDE/ICE Analysis):
-
Harvest genomic DNA from the antibiotic-selected cell population.
-
Design PCR primers to amplify a ~400-800 bp region flanking the sgRNA target site in the EMD gene.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Purify the PCR product and submit it for Sanger sequencing.
-
Analyze the resulting sequencing chromatogram using online tools like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to quantify the percentage of insertions and deletions (indels) in the cell population.[8]
3.2. mRNA Expression Validation (qRT-PCR):
-
Isolate total RNA from both the EMD knockout and wild-type control cell lines.
-
Synthesize cDNA using a reverse transcriptase.
-
Design primers for qRT-PCR that amplify a region of the EMD transcript.
-
Perform qRT-PCR using a suitable master mix and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative expression of EMD mRNA in the knockout cells compared to the wild-type cells.[9][10]
3.3. Protein Expression Validation (Western Blot):
-
Lyse the EMD knockout and wild-type control cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for this compound.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[5]
3.4. Protein Localization Validation (Immunofluorescence):
-
Grow EMD knockout and wild-type control cells on coverslips.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS.[3]
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against this compound.
-
Incubate with a fluorescently labeled secondary antibody.[11][12]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. In wild-type cells, this compound should show a distinct nuclear envelope staining, which should be absent in the knockout cells.[13]
Protocol 4: Phenotypic Analysis of EMD Knockout Cell Lines
4.1. Cell Proliferation Assay:
-
Seed equal numbers of EMD knockout and wild-type cells in multiple wells of a multi-well plate.
-
At regular time intervals (e.g., every 24 hours for 4-5 days), count the number of viable cells in triplicate wells for each cell line using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Plot the cell number against time to generate a growth curve and calculate the population doubling time.
4.2. Cell Cycle Analysis:
-
Harvest EMD knockout and wild-type cells and fix them in ice-cold 70% ethanol.
-
Wash the cells with PBS and resuspend them in a solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
4.3. Cell Migration Assay (Wound Healing Assay):
-
Grow EMD knockout and wild-type cells to a confluent monolayer in a multi-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and replace with fresh medium.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control cells is nearly closed.
-
Measure the area of the wound at each time point and calculate the rate of wound closure to assess cell migration.[15]
Visualizations
Caption: Workflow for CRISPR/Cas9-mediated knockout of the EMD gene.
Caption: Role of this compound in regulating signaling pathways.
References
- 1. EMD Knockout cell line (HEK293) - CD Biosynsis [biosynsis.com]
- 2. aidmed.org [aidmed.org]
- 3. mdpi.com [mdpi.com]
- 4. SF3B1K700E mutation in human embryonic stem cells causes aberrant expression of immune-related genes | PLOS One [journals.plos.org]
- 5. Human EMD (this compound) knockout HEK-293T cell line (ab266336) | Abcam [abcam.com]
- 6. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth of HeLa cells in diffusion chamber cultures in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRISP-ID: decoding CRISPR mediated indels by Sanger sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Anti-proliferative effect of isorhamnetin on HeLa cells through inducing G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRISPR-Cas9 Mediated NOX4 Knockout Inhibits Cell Proliferation and Invasion in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Generating and Validating Emerin-Specific Antibodies for Western Blotting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emerin is an integral inner nuclear membrane protein crucial for maintaining nuclear architecture, regulating gene expression, and participating in various signaling pathways.[1][2][3][4] Mutations in the gene encoding this compound lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by progressive muscle wasting, joint contractures, and cardiac defects.[1][5] Accurate and reliable detection of this compound is paramount for both basic research into its function and for the development of potential therapeutic interventions for EDMD. Western blotting is a cornerstone technique for this purpose, and the availability of highly specific and well-validated antibodies is a critical prerequisite for obtaining meaningful data.
This document provides detailed application notes and protocols for the generation and subsequent validation of this compound-specific antibodies tailored for use in Western blotting applications.
This compound: Function and Signaling Pathways
This compound is a member of the LEM (LAP2, this compound, MAN1) domain family of proteins.[3][4][6] It acts as a molecular scaffold at the nuclear envelope, interacting with a multitude of proteins to influence nuclear structure and function.[3][6] Key binding partners include nuclear lamins (A and C), barrier-to-autointegration factor (BAF), and other nuclear membrane proteins.[7][8][9] Through these interactions, this compound is implicated in chromatin organization, gene regulation, and mechanotransduction.[2][3][4]
This compound is also involved in several signaling pathways, including the regulation of transcription factors such as β-catenin and STAT3.[6][7][10] Its role in these pathways is critical for cellular processes like myogenesis.[2][11]
Part 1: Generation of this compound-Specific Monoclonal Antibodies
The generation of high-quality monoclonal antibodies is a multi-step process that requires careful planning and execution. Both hybridoma and recombinant technologies are viable approaches.[12][13][14]
Experimental Workflow for Antibody Generation
Protocols
The quality of the immunogen is critical for the successful generation of specific antibodies. Full-length recombinant human this compound protein is a suitable antigen.[15][16]
Protocol:
-
Expression System: Utilize a mammalian or wheat germ expression system to produce full-length human this compound (amino acids 1-254).[15][16] This ensures proper folding and post-translational modifications.
-
Cloning: Clone the this compound coding sequence into an appropriate expression vector, an N-terminal GST or His tag can be included for purification.
-
Expression and Purification:
-
Transfect the expression vector into the chosen host cells (e.g., HEK293).[17][18]
-
Culture the cells under optimal conditions to express the recombinant protein.
-
Lyse the cells and purify the recombinant this compound using affinity chromatography (e.g., Glutathione Sepharose for GST-tagged protein or Ni-NTA agarose (B213101) for His-tagged protein).
-
-
Quality Control:
-
Assess the purity and size of the recombinant protein by SDS-PAGE and Coomassie blue staining. The expected molecular weight of human this compound is approximately 34 kDa.[1]
-
Confirm the identity of the protein by mass spectrometry or Western blotting using a commercially available anti-tag antibody.
-
Protocol:
-
Animal Model: Use BALB/c mice for immunization.
-
Immunization Schedule:
-
Primary Immunization: Emulsify 50-100 µg of purified recombinant this compound protein in Complete Freund's Adjuvant (CFA) and inject subcutaneously.
-
Booster Injections: Administer 2-3 booster injections of 25-50 µg of this compound emulsified in Incomplete Freund's Adjuvant (IFA) at 2-3 week intervals.
-
-
Titer Monitoring: After the second booster, collect a small blood sample from the tail vein and determine the antibody titer against this compound using an indirect ELISA. Proceed with fusion when a high titer is achieved.
Protocol:
-
Final Boost: Three days before fusion, administer a final intravenous or intraperitoneal injection of 25-50 µg of this compound in saline.
-
Spleen Cell Isolation: Euthanize the mouse and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes.
-
Myeloma Cell Preparation: Use a suitable myeloma cell line, such as Sp2/0-Ag14, that does not produce its own antibodies.[13]
-
Fusion: Fuse the splenocytes with the myeloma cells at a ratio of 5:1 to 10:1 using polyethylene (B3416737) glycol (PEG).[13]
-
Selection: Plate the fused cells in 96-well plates in HAT (hypoxanthine-aminopterin-thymidine) selection medium. Only hybridoma cells will survive.
Protocol:
-
Primary Screening (ELISA):
-
Coat 96-well plates with recombinant this compound protein.
-
Screen the supernatants from wells with growing hybridoma colonies for the presence of this compound-specific antibodies.
-
Identify and expand positive clones.
-
-
Subcloning:
-
Subclone the positive hybridoma lines by limiting dilution to ensure monoclonality.[13]
-
Re-screen the supernatants from the subclones by ELISA.
-
Protocol:
-
Expansion: Expand the selected monoclonal hybridoma clones in larger culture flasks.
-
Antibody Production: Culture the hybridoma cells in serum-free medium for large-scale antibody production.
-
Purification: Purify the monoclonal antibody from the culture supernatant using Protein A or Protein G affinity chromatography.
-
Quality Control:
-
Determine the antibody concentration (e.g., by measuring absorbance at 280 nm).
-
Assess purity by SDS-PAGE.
-
Determine the antibody isotype.
-
Part 2: Validation of this compound-Specific Antibodies for Western Blotting
Rigorous validation is essential to ensure that the generated antibody is specific, sensitive, and reproducible in the context of Western blotting.[19][20][21][22]
Experimental Workflow for Antibody Validation
Protocols and Data Presentation
Protocol:
-
Sample Preparation: Prepare whole-cell lysates from a cell line known to express this compound (e.g., HeLa, A431, MCF-7) and a cell line with low or no expression, if available.[23]
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate per lane on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-emerin antibody at various dilutions (e.g., 1:500, 1:1000, 1:5000) overnight at 4°C.[23]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results: A single band at the expected molecular weight of this compound (~34 kDa) should be observed in the positive control lysate, with no corresponding band in the negative control.
| Cell Line | This compound Expression | Observed Band (kDa) | Antibody Dilution |
| HeLa | High | ~34 | 1:1000 |
| A431 | Moderate | ~34 | 1:1000 |
| This compound-null fibroblasts | None | No band | 1:1000 |
This is the gold standard for antibody specificity validation.[24]
Protocol:
-
Samples: Obtain whole-cell lysates from wild-type and this compound knockout (KO) mouse tissues or cell lines.[25][26]
-
Western Blotting: Perform Western blotting as described above, loading lysates from both wild-type and KO samples.
Expected Results: The antibody should detect a band at the appropriate molecular weight in the wild-type lysate, and this band should be completely absent in the KO lysate.[25]
| Sample | Genotype | This compound Band (~38 kDa for mouse) | Loading Control (e.g., GAPDH) |
| Mouse Myoblasts | Wild-Type | Present | Present |
| Mouse Myoblasts | This compound KO | Absent | Present |
This provides an alternative to KO validation when KO models are not available.
Protocol:
-
Transfection: Transfect a suitable cell line (e.g., HeLa) with a validated this compound-specific siRNA or a non-targeting control siRNA.
-
Sample Collection: Harvest the cells 48-72 hours post-transfection and prepare whole-cell lysates.
-
Western Blotting: Perform Western blotting to compare this compound protein levels in the control and this compound-knockdown samples.
Expected Results: A significant reduction in the intensity of the this compound band should be observed in the lysate from cells treated with this compound-specific siRNA compared to the control siRNA.
| Treatment | This compound Band Intensity (normalized to loading control) |
| Control siRNA | 100% |
| This compound siRNA #1 | <20% |
| This compound siRNA #2 | <20% |
This assay confirms that the antibody can recognize the native, non-denatured this compound protein.[23][27]
Protocol:
-
Immunoprecipitation:
-
Incubate 500-1000 µg of native whole-cell lysate with the anti-emerin antibody (or a control IgG) overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-antigen complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads.
-
Perform Western blotting on the eluate using the same or a different this compound antibody.
-
Expected Results: A band corresponding to this compound should be detected in the sample immunoprecipitated with the anti-emerin antibody, but not in the control IgG sample.
Conclusion
The generation and rigorous validation of specific antibodies are indispensable for the accurate study of protein function. The protocols and validation strategies outlined in these application notes provide a comprehensive framework for developing reliable anti-emerin antibodies for Western blotting. By adhering to these guidelines, researchers can ensure the quality and specificity of their reagents, leading to more robust and reproducible experimental outcomes in the study of this compound biology and its role in disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The role of inner nuclear membrane protein this compound in myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The nuclear envelope LEM-domain protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tyrosine phosphorylation of nuclear-membrane protein this compound by Src, Abl and other kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 11. MAPK signaling pathways and HDAC3 activity are disrupted during differentiation of this compound-null myogenic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocols: Monoclonal Antibody Production Process. EuroMAbNet [euromabnet.com]
- 13. Generation of Murine Monoclonal Antibodies by Hybridoma Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. Recombinant Human this compound protein (ab112283) | Abcam [abcam.com]
- 16. This compound Proteins [antibodies-online.com]
- 17. Recombinant antibodies - Wikipedia [en.wikipedia.org]
- 18. fr.biointron.com [fr.biointron.com]
- 19. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 20. Antibody validation by Western Blot SOP #012 [protocols.io]
- 21. Validating Antibodies for Western Blotting | Rockland [rockland.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. This compound antibody (10351-1-AP) | Proteintech [ptglab.com]
- 24. euromabnet.com [euromabnet.com]
- 25. This compound-Lacking Mice Show Minimal Motor and Cardiac Dysfunctions with Nuclear-Associated Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of this compound mRNA Lipid Nanoparticles to Rescue Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound (L12) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Proximity Ligation Assay to Confirm Emerin-Protein Interactions In Situ
Audience: Researchers, scientists, and drug development professionals.
Introduction
Emerin is an integral inner nuclear membrane protein that plays a crucial role in maintaining nuclear architecture, regulating gene expression, and cellular signaling.[1][2][3][4] Mutations in the gene encoding this compound lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disease characterized by muscle wasting and cardiac defects.[1][2] Understanding the protein-protein interaction network of this compound is therefore critical to elucidating its function in both normal cellular processes and disease. The in situ Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique used to visualize and quantify protein-protein interactions within the native cellular environment.[5] This application note provides a detailed protocol for utilizing PLA to confirm and quantify the interactions between this compound and its binding partners at the nuclear envelope.
Principle of the Proximity Ligation Assay (PLA)
The Proximity Ligation Assay is an antibody-based method that allows for the detection of two proteins in close proximity (typically within 40 nanometers).[5] The fundamental steps of the assay are as follows:
-
Primary Antibody Incubation: Two primary antibodies, raised in different species, recognize the two proteins of interest (e.g., this compound and a putative interacting protein).
-
PLA Probe Incubation: Species-specific secondary antibodies, each conjugated to a unique short DNA oligonucleotide (PLUS or MINUS strand), bind to the primary antibodies.
-
Ligation: If the two target proteins are in close proximity, the PLUS and MINUS oligonucleotides are brought near each other. Connector oligonucleotides are added, which hybridize to the PLA probes, and a ligase joins the ends to form a closed circular DNA molecule.
-
Amplification: The circular DNA molecule serves as a template for rolling circle amplification (RCA), generating a long DNA product containing hundreds of copies of the original sequence.
-
Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides that hybridize to the RCA product. Each interaction event is visualized as a distinct fluorescent spot.[5]
Key this compound Interactions
This compound is a central component of a complex protein network at the nuclear envelope. Its interactions are critical for maintaining nuclear integrity and regulating signaling pathways. Key interaction partners that can be investigated using PLA include:
-
Lamins: this compound binds directly to A-type lamins (Lamin A/C), which are major components of the nuclear lamina. This interaction is crucial for the proper localization of this compound to the inner nuclear membrane.[6]
-
Barrier-to-autointegration factor (BAF): this compound interacts with the chromatin-binding protein BAF through its LEM domain.[3][7] This interaction is important for nuclear reassembly after mitosis and tethering of chromatin to the nuclear envelope.
-
SUN-domain proteins (SUN1/SUN2): These proteins are components of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex and act as a bridge connecting the nuclear lamina to the cytoskeleton. This compound interacts with SUN1 and SUN2, contributing to the structural integrity of the nuclear envelope.[7][8]
-
TRC40: This protein is involved in the post-translational insertion of tail-anchored proteins, like this compound, into the endoplasmic reticulum membrane, a crucial step for its trafficking to the inner nuclear membrane.[9][10]
-
Signaling Proteins: this compound is implicated in regulating various signaling pathways, including the STAT3, Wnt/β-catenin, and Notch pathways, through interactions with key signaling molecules.[1][2]
Experimental Protocols
This section provides a detailed methodology for performing a Proximity Ligation Assay to detect the interaction between this compound and a protein of interest (Protein X).
Materials
-
Cells cultured on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Blocking solution (e.g., Duolink® Blocking Solution)
-
Primary antibodies:
-
Rabbit anti-Emerin antibody
-
Mouse anti-Protein X antibody
-
-
Duolink® In Situ PLA Probes (anti-Rabbit PLUS and anti-Mouse MINUS)
-
Duolink® In Situ Detection Reagents (e.g., Red)
-
Duolink® Ligation buffer and Ligase
-
Duolink® Amplification buffer and Polymerase
-
Duolink® Wash Buffers A and B
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure
-
Cell Culture and Fixation:
-
Seed cells on sterile glass coverslips in a 24-well plate and culture overnight to reach 50-70% confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-Emerin and mouse anti-Protein X) to their optimal concentration in the antibody diluent provided with the PLA kit.
-
Aspirate the blocking solution and add the primary antibody solution to the coverslips.
-
Incubate in a humidified chamber overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the coverslips twice for 5 minutes each with Wash Buffer A.
-
Dilute the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) in the antibody diluent.
-
Add the PLA probe solution to the coverslips and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Ligation:
-
Wash the coverslips twice for 5 minutes each with Wash Buffer A.
-
Prepare the ligation mix by diluting the Ligation buffer 1:5 in high-purity water and then adding the Ligase at a 1:40 dilution.
-
Add the ligation mix to the coverslips and incubate in a humidified chamber for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the coverslips twice for 2 minutes each with Wash Buffer A.
-
Prepare the amplification mix by diluting the Amplification buffer 1:5 in high-purity water and then adding the Polymerase at a 1:80 dilution.
-
Add the amplification mix to the coverslips and incubate in a humidified chamber for 100 minutes at 37°C.
-
-
Detection and Mounting:
-
Wash the coverslips twice for 10 minutes each with Wash Buffer B.
-
Wash the coverslips once for 1 minute with 0.01x Wash Buffer B.
-
If not included in the mounting medium, counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on glass slides using a mounting medium.
-
Seal the coverslips and store them in the dark at 4°C until imaging.
-
Controls
To ensure the specificity of the PLA signals, the following controls are essential:
-
Single Antibody Control: Omit one of the primary antibodies (either anti-Emerin or anti-Protein X) to ensure that the signal is dependent on the presence of both antibodies.
-
No Primary Antibody Control: Omit both primary antibodies to check for non-specific binding of the PLA probes.
-
Biological Negative Control: Use cells known not to express one of the target proteins, if available.
Data Presentation and Analysis
Visualization
The results are visualized using a fluorescence or confocal microscope. Each fluorescent spot represents a single interaction event between this compound and the protein of interest.
Quantitative Analysis
Image analysis software (e.g., Fiji/ImageJ, CellProfiler) can be used to quantify the number of PLA signals per cell or per nucleus.[5][11] The data can be presented as the average number of PLA dots per cell.
Table 1: Quantitative Analysis of this compound-Protein Interactions using PLA
| Interacting Protein | Cell Type | Average PLA dots per cell (Mean ± SD) | Reference |
| Lamin A/C | HeLa | Strong nuclear rim signal | [9] |
| TRC40-Myc | HeLa | 12 ± 3 | [9][10] |
| Sec61β (Positive Control) | HeLa | 25 ± 5 | [9] |
| STT3B (Negative Control) | HeLa | 2 ± 1 | [9] |
| SUN1 | C2C12 | To be determined | [8] |
| SUN2 | C2C12 | To be determined | [8] |
Note: The quantitative data for Lamin A/C, SUN1, and SUN2 interactions with this compound using PLA are often represented qualitatively in the literature. The table reflects this and provides a template for researchers to populate with their own quantitative findings.
Visualizations
Signaling Pathway of this compound and its Interactors
Caption: this compound interaction network at the nuclear envelope.
Experimental Workflow for Proximity Ligation Assay
Caption: Step-by-step workflow of the Proximity Ligation Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction between this compound and nuclear lamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The molecular basis of this compound–this compound and this compound–BAF interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian SUN Protein Interaction Networks at the Inner Nuclear Membrane and Their Role in Laminopathy Disease Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.biologists.com [journals.biologists.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry-Based Identification of Emerin Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emerin is an integral inner nuclear membrane protein that plays a crucial role in maintaining nuclear architecture, regulating gene expression, and cellular signaling. Mutations in the gene encoding this compound lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by muscle wasting, heart defects, and joint contractures. The function of this compound is intricately regulated by various post-translational modifications (PTMs), which modulate its interactions with binding partners and its subcellular localization. Understanding the landscape of this compound PTMs is therefore critical for elucidating its role in both normal cellular processes and disease pathogenesis.
Mass spectrometry has emerged as a powerful and indispensable tool for the comprehensive identification and quantification of PTMs on proteins, including this compound.[1][2] This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound PTMs, with a focus on phosphorylation and O-GlcNAcylation.
Identified Post-Translational Modifications of this compound
Mass spectrometry-based proteomics has successfully identified several phosphorylation and O-GlcNAcylation sites on both human and mouse this compound. This data is crucial for understanding the regulatory mechanisms governing this compound function.
Quantitative Summary of Identified Phosphorylation Sites on this compound
The following table summarizes the identified tyrosine phosphorylation sites on human and mouse this compound as determined by mass spectrometry.
| Species | Residue | Sequence Context | Analytical Method | Reference |
| Human | Y59 | DSYNYSR | nanoLC-MS/MS | [3] |
| Human | Y74 | LHRYHSY | nanoLC-MS/MS | [3] |
| Human | Y86 | KRYHTY | Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | [3] |
| Human | Y95 | VTYYNDY | nanoLC-MS/MS | [3] |
| Human | Y161 | KVYFAY | Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | [3] |
| Human | Y167 | YFSDN | Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) | [3] |
| Mouse | Y75 | LHRYHSY | Multiprotease approach with phosphopeptide enrichment and nanoLC-MS/MS | [3] |
| Mouse | Y95 | VTYYNDY | Multiprotease approach with phosphopeptide enrichment and nanoLC-MS/MS | [3] |
| Mouse | Y106 | GSYSSY | Multiprotease approach with phosphopeptide enrichment and nanoLC-MS/MS | [3] |
Quantitative Summary of Identified O-GlcNAcylation Sites on this compound
The following table summarizes the identified O-GlcNAcylation sites on this compound.
| Species | Residue | Sequence Context | Analytical Method | Reference |
| Human | S53 | LSPPSSSAASSYSFSDNLFTR | On-line HPLC MS on a high resolution tandem mass spectrometer (CAD or ETD) | |
| Human | S54 | LSPPSSSAASSYSFSDNLFTR | On-line HPLC MS on a high resolution tandem mass spectrometer (CAD or ETD) | |
| Human | S87 | QADSSSYFSDN | On-line HPLC MS on a high resolution tandem mass spectrometer (CAD or ETD) | |
| Human | S171 | FSDNLSFTR | On-line HPLC MS on a high resolution tandem mass spectrometer (CAD or ETD) | |
| Human | S173 | DNLSSSTR | On-line HPLC MS on a high resolution tandem mass spectrometer (CAD or ETD) |
Signaling Pathways Involving this compound Phosphorylation
This compound is a downstream target of several tyrosine kinases, integrating signals at the nuclear envelope.[4] The phosphorylation of this compound by kinases such as Src, Abl, and as a result of Her2 signaling can modulate its interactions with binding partners like Barrier-to-autointegration factor (BAF).
References
- 1. manoa.hawaii.edu [manoa.hawaii.edu]
- 2. Techniques for phosphopeptide enrichment prior to analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphorylation of nuclear-membrane protein this compound by Src, Abl and other kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphorylation of nuclear-membrane protein this compound by Src, Abl and other kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Emerin's Role in Nuclear Architecture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the role of Emerin, a key protein of the inner nuclear membrane, in maintaining nuclear architecture and regulating gene expression.
Introduction to this compound
This compound is an integral inner nuclear membrane protein that is ubiquitously expressed.[1][2] It plays a crucial role in a wide range of cellular processes, including the maintenance of nuclear structure, chromatin organization, gene regulation, and mechanotransduction.[2][3][4] Mutations in the gene encoding this compound lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disease characterized by skeletal muscle wasting and cardiomyopathy.[4][5]
This compound interacts with a multitude of proteins to carry out its functions. Key binding partners include nuclear lamins (A-type and B-type), barrier-to-autointegration factor (BAF), histone deacetylase 3 (HDAC3), and linker of nucleoskeleton and cytoskeleton (LINC) complex components like SUN1 and SUN2.[3][4][6] These interactions are vital for tethering chromatin to the nuclear envelope, regulating gene expression, and ensuring the mechanical integrity of the nucleus.[1][4][5]
This document outlines protocols for isolating nuclei to study this compound and its interactions, providing a foundation for techniques such as Chromatin Immunoprecipitation (ChIP), Proximity Ligation Assay (PLA), and super-resolution microscopy.
Core Protocols
Isolation of Nuclei from Mammalian Cells
A critical first step for many downstream applications is the isolation of high-quality, intact nuclei. This protocol is optimized for cultured mammalian cells.
Quantitative Data Summary: Nuclei Isolation
| Parameter | Value | Reference |
| Starting Cell Number | 1 x 107 cells per sample | |
| Lysis Buffer Volume | 1 mL per 3 x 106 cells | [7] |
| Centrifugation Speed (Pellet Cells) | 1500 x g | |
| Centrifugation Speed (Pellet Nuclei) | 720 x g | |
| Expected Yield | Variable depending on cell type | - |
| Purity Assessment | Western blot for nuclear (e.g., Histone H3) and cytoplasmic (e.g., GAPDH) markers | [8] |
Experimental Protocol: Nuclei Isolation
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (10 mM HEPES-NaOH pH 7.9, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, with freshly added protease inhibitors)
-
Detergent Solution (e.g., 10% NP-40 or Triton X-100)
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Refrigerated centrifuge
Procedure:
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells into PBS. For suspension cells, pellet by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.[9]
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer per 107 cells and incubate on ice for 15 minutes to allow cells to swell.[9]
-
Detergent Treatment: Add a detergent like NP-40 or Triton X-100 to a final concentration of 0.5% to lyse the plasma membrane while leaving the nuclear membrane intact.
-
Homogenization: Gently homogenize the cell lysate using a Dounce homogenizer (10-15 strokes with a loose pestle) or by passing the lysate through a 27-gauge needle 10 times to aid in the release of nuclei.
-
Nuclei Pelleting: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the isolated nuclei.
-
Washing: Carefully discard the supernatant (cytoplasmic fraction) and wash the nuclear pellet with 1 mL of Hypotonic Lysis Buffer (without detergent). Centrifuge again at 720 x g for 5 minutes at 4°C.
-
Quality Control: Assess the purity of the isolated nuclei by Western blotting for specific nuclear and cytoplasmic markers. The nuclei are now ready for downstream applications.
Experimental Workflow: Nuclei Isolation
Caption: Workflow for isolating nuclei from mammalian cells.
Chromatin Immunoprecipitation (ChIP) to Study this compound-DNA Interactions
ChIP is a powerful technique to investigate the association of this compound with specific genomic regions.
Quantitative Data Summary: ChIP
| Parameter | Value | Reference |
| Starting Cell Number | 1 x 107 cells per ChIP | |
| Formaldehyde (B43269) Concentration | 1% (final concentration) | |
| Sonication Fragment Size | 200-800 bp | [10] |
| Antibody Amount | 1-5 µg per ChIP | [10] |
| Elution Buffer Volume | 250-500 µL | [7] |
Experimental Protocol: Cross-linking ChIP
Materials:
-
Isolated nuclei
-
Formaldehyde (37%)
-
Nuclear Lysis Buffer (50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with freshly added protease inhibitors)
-
ChIP Dilution Buffer (0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Antibody against this compound
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO₃)
-
Proteinase K
-
RNase A
Procedure:
-
Cross-linking: Resuspend cells in PBS and add formaldehyde to a final concentration of 1%. Incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Nuclei Isolation: Isolate nuclei as described in Protocol 1.
-
Chromatin Shearing: Resuspend the nuclear pellet in Nuclear Lysis Buffer and sonicate the chromatin to an average fragment size of 200-800 bp.[10] Centrifuge to pellet debris.
-
Immunoprecipitation: Dilute the sheared chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Incubate a fraction of the chromatin with an anti-Emerin antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein. Purify the DNA using a spin column or phenol-chloroform extraction. The purified DNA is ready for analysis by qPCR or next-generation sequencing (ChIP-seq).[9]
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
In Situ Proximity Ligation Assay (PLA) for this compound Protein-Protein Interactions
PLA allows for the visualization of protein-protein interactions within the cellular context. This is particularly useful for confirming interactions between this compound and its binding partners at the nuclear periphery.
Quantitative Data Summary: Proximity Ligation Assay
| Parameter | Value | Reference |
| Fixative | 4% Paraformaldehyde | [11] |
| Permeabilization Agent | 0.1-0.25% Triton X-100 | [11] |
| Primary Antibody Incubation | Overnight at 4°C | [12][13] |
| PLA Probe Incubation | 1 hour at 37°C | [11] |
| Ligation Incubation | 30 minutes at 37°C | [14] |
| Amplification Incubation | 100 minutes at 37°C | [14] |
| Proximity for Signal | < 40 nm | [11] |
Experimental Protocol: In Situ PLA
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (4%)
-
Permeabilization Buffer (PBS with 0.25% Triton X-100)
-
Blocking Solution
-
Primary antibodies against this compound and a protein of interest (raised in different species)
-
PLA probes (secondary antibodies with attached oligonucleotides)
-
Ligation solution and ligase
-
Amplification solution and polymerase
-
Fluorescently labeled oligonucleotides for detection
-
Mounting medium with DAPI
Procedure:
-
Sample Preparation: Fix cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with Permeabilization Buffer for 10 minutes.[11]
-
Blocking: Block non-specific antibody binding with a suitable blocking solution for 1 hour at 37°C.[12]
-
Primary Antibody Incubation: Incubate with primary antibodies against this compound and the interacting protein of interest (e.g., Lamin A/C, BAF) diluted in antibody diluent overnight at 4°C.[12][13]
-
PLA Probe Incubation: Wash the samples and then incubate with the PLA probes (one PLUS and one MINUS probe) for 1 hour at 37°C in a humidity chamber.[11]
-
Ligation: After washing, add the ligation solution containing ligase and two connector oligonucleotides. Incubate for 30 minutes at 37°C. This will form a circular DNA molecule if the proteins are in close proximity.[14]
-
Amplification: Wash and then add the amplification solution containing DNA polymerase. Incubate for 100 minutes at 37°C for rolling circle amplification.[14]
-
Detection and Imaging: Wash and then add fluorescently labeled oligonucleotides that hybridize to the amplified DNA. Mount the coverslips with a mounting medium containing DAPI to stain the nuclei. Visualize the PLA signals as bright fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.
Signaling Pathway: this compound Protein-Protein Interaction Detection by PLA
References
- 1. mdpi.com [mdpi.com]
- 2. The role of inner nuclear membrane protein this compound in myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound self-assembly and nucleoskeletal coupling regulate nuclear envelope mechanics against stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound interacts with histone methyltransferases to regulate repressive chromatin at the nuclear periphery [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. encodeproject.org [encodeproject.org]
- 8. researchgate.net [researchgate.net]
- 9. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 10. Standardizing chromatin research: a simple and universal method for ChIP-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Visualization of Protein-protein Interaction in Nuclear and Cytoplasmic Fractions by Co-immunoprecipitation and In Situ Proximity Ligation Assay [jove.com]
Measuring Emerin Mobility in the Nuclear Membrane Using Fluorescence Recovery After Photobleaching (FRAP)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Emerin is an integral inner nuclear membrane (INM) protein that plays a crucial role in maintaining nuclear architecture, regulating gene expression, and mechanotransduction. Mutations in the gene encoding this compound lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by progressive muscle wasting, heart defects, and joint contractures. The dynamic behavior of this compound within the nuclear envelope is critical for its function and is influenced by its interactions with various binding partners, including lamins, barrier-to-autointegration factor (BAF), and components of the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex.[1][2]
Fluorescence Recovery After Photobleaching (FRAP) is a powerful, non-invasive fluorescence microscopy technique used to study the dynamics of fluorescently labeled molecules in living cells. By photobleaching a specific region of interest (ROI) and monitoring the recovery of fluorescence as unbleached molecules diffuse into the bleached area, FRAP allows for the quantitative measurement of protein mobility, including diffusion coefficients and the fraction of mobile protein. This application note provides a detailed protocol for utilizing FRAP to measure the mobility of this compound in the nuclear membrane, offering insights into its dynamic organization and interactions.
Data Presentation: this compound Mobility
The mobility of this compound in the nuclear envelope is not uniform and can be characterized by different diffusion coefficients, reflecting its association with various nuclear structures. Several studies have quantified the diffusion of this compound, revealing distinct diffusive behaviors.
| Protein Variant | Condition | Diffusion Coefficient (D) (µm²/s) | Mobile Fraction (%) | Reference |
| Wild-type GFP-Emerin | Nuclear Envelope (NE) | 0.10 ± 0.01 | Not Reported | [1] |
| Wild-type GFP-Emerin | Endoplasmic Reticulum (ER) | 0.32 ± 0.01 | Not Reported | [1] |
| PA-TagRFP-Emerin (Wild-type) | Putative ER | D1: 2.21 x 10⁻¹ ± 4.9 x 10⁻² | 1 | [3] |
| PA-TagRFP-Emerin (Wild-type) | Putative Outer Nuclear Membrane (ONM) | D2: 1.48 x 10⁻² ± 1.5 x 10⁻³ | 9 | [3] |
| PA-TagRFP-Emerin (Wild-type) | Inner Nuclear Membrane (INM) | D3: 1.73 x 10⁻³ ± 1.1 x 10⁻⁴ | 90 (combined for D3 and D4) | [3] |
| PA-TagRFP-Emerin (Wild-type) | Inner Nuclear Membrane (INM) | D4: 2.6 x 10⁻⁴ ± 1 x 10⁻⁵ | 90 (combined for D3 and D4) | [3] |
| PA-TagRFP-Emerin (Wild-type) | Lamin A/C depleted (INM) | Increased mobility for D3 and D4 populations | Not Reported | [3] |
| PA-TagRFP-Emerin (Wild-type) | BAFL58R expression (endogenous BAF depleted) | Increased mobility for D3 and D4 populations | Not Reported | [3] |
| YFP-Emerin | Control cells | Slower recovery (t½) | Not Reported | [4] |
| YFP-Emerin | Samp1 KO cells | Faster recovery (t½) | Not Reported | [4] |
Experimental Protocols
This section provides a detailed methodology for conducting FRAP experiments to measure this compound mobility in the nuclear membrane of cultured mammalian cells.
Part 1: Cell Culture and Transfection
-
Cell Line Selection: HeLa cells or human dermal fibroblasts (HDFs) are suitable for these studies. This compound-null HDFs from an EDMD patient can be used for re-expression studies of wild-type or mutant this compound.
-
Cell Culture: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
Plasmid Preparation: Utilize a mammalian expression vector encoding a fluorescently tagged this compound protein (e.g., GFP-Emerin, YFP-Emerin, or PA-TagRFP-Emerin).
-
Transfection:
-
Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
When cells reach 70-80% confluency, transfect them with the this compound-fluorescent protein plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression before imaging. For stable cell lines, this step is not necessary.
-
Part 2: FRAP Microscopy
-
Microscope Setup:
-
Use a laser scanning confocal microscope equipped with an environmental chamber to maintain cells at 37°C and 5% CO₂.
-
Use a high numerical aperture (NA) oil immersion objective (e.g., 60x or 100x, NA 1.4).
-
-
Cell Selection: Identify a transfected cell with moderate expression of the fluorescently tagged this compound, showing clear localization to the nuclear envelope. Very high expression levels can lead to protein aggregation and artifacts.
-
Image Acquisition Parameters:
-
Pre-bleach Imaging: Acquire 5-10 images of the selected cell at a low laser power to establish the initial fluorescence intensity. Use a scan speed that minimizes photobleaching during this phase.
-
Photobleaching:
-
Define a circular Region of Interest (ROI) of approximately 2-5 µm in diameter over the nuclear envelope.
-
Use a high-intensity laser pulse (e.g., 488 nm for GFP) to bleach the fluorescence within the ROI. The duration and laser power should be optimized to achieve significant (70-80%) but not complete bleaching.
-
-
Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at the same low laser power used for pre-bleach imaging. The frequency of image acquisition should be high initially (e.g., every 100-500 ms) and can be slowed down as the recovery progresses. Continue imaging until the fluorescence in the bleached region reaches a plateau.
-
Part 3: Data Analysis
-
Image Processing:
-
Correct for any photobleaching that occurred during the post-bleach image acquisition by monitoring the fluorescence intensity of a non-bleached region in the same cell or in a neighboring non-bleached cell.
-
Subtract the background fluorescence from a region outside the cell.
-
-
Quantification of Fluorescence Recovery:
-
Measure the mean fluorescence intensity of the bleached ROI in each image of the time series.
-
-
Normalization: Normalize the fluorescence recovery data to account for variations in initial fluorescence intensity and the extent of photobleaching. A common method is double normalization:
Fnorm(t) = (Ft - Fpost) / (Fpre - Fpost)
Where:
-
Fnorm(t) is the normalized intensity at time t.
-
Ft is the intensity in the ROI at time t.
-
Fpre is the average intensity in the ROI before bleaching.
-
Fpost is the intensity in the ROI immediately after bleaching.
-
-
Curve Fitting and Parameter Extraction:
-
Plot the normalized fluorescence intensity against time to generate a recovery curve.
-
Fit the recovery curve to a mathematical model of diffusion to extract the diffusion coefficient (D) and the mobile fraction (Mf). A common model for two-dimensional diffusion is:
F(t) = Mf * (1 - e(-τt))
Where τ is the characteristic time constant of recovery. The diffusion coefficient can then be calculated using the equation:
D = 0.224 * w² / τ
Where w is the radius of the bleached ROI.
-
The mobile fraction (Mf) is the plateau level of the normalized recovery curve and represents the percentage of this compound molecules that are free to move into the bleached region. The immobile fraction is calculated as (1 - Mf).
-
Mandatory Visualizations
Experimental Workflow for FRAP Analysis of this compound Mobility
Caption: Workflow for FRAP analysis of this compound mobility.
Signaling and Interaction Pathway of this compound at the Nuclear Envelope
References
- 1. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound self-assembly and nucleoskeletal coupling regulate nuclear envelope mechanics against stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Analyses of the Dynamic Properties of Nuclear Lamins by Fluorescence Recovery After Photobleaching (FRAP) and Fluorescence Correlation Spectroscopy (FCS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for siRNA-Mediated Knockdown of Emerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emerin is an integral protein of the inner nuclear membrane, encoded by the EMD gene.[1][2] It plays a crucial role in maintaining nuclear architecture, regulating gene expression, participating in cell signaling pathways, and contributing to mechanotransduction.[3][4][5] Mutations in the EMD gene that lead to loss of functional this compound cause X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by skeletal muscle wasting, joint contractures, and cardiac defects.[5][6][7]
Studying the consequences of this compound loss is vital for understanding EDMD pathogenesis and developing potential therapies. Small interfering RNA (siRNA) mediated gene knockdown is a powerful and specific technique to transiently silence this compound expression in cell culture models. This allows for the detailed investigation of loss-of-function phenotypes and the dissection of molecular pathways in which this compound is involved.
These application notes provide an overview of the known phenotypes resulting from this compound knockdown and detailed protocols for performing and validating these experiments.
Application Notes: Phenotypes of this compound Loss-of-Function
The depletion of this compound via siRNA results in a range of observable cellular phenotypes, affecting nuclear structure, cell signaling, and fundamental cellular processes.
Altered Nuclear and Cellular Morphology
Loss of this compound disrupts the connection between the nucleus and the cytoskeleton, leading to significant morphological changes.[2]
-
Abnormal Nuclear Shape: Cells deficient in this compound often exhibit misshapen and smaller nuclei.[2][8]
-
Altered Cell Shape and Size: this compound-depleted fibroblasts become aberrantly circular and are approximately 60% larger than control cells.[9]
-
Cytoskeletal Defects: A key phenotype is the disorganization of the filamentous actin (F-actin) network, which appears disconnected from the nucleus.[9]
Impaired Mechanotransduction and Cell Migration
This compound is a key component of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which transmits mechanical forces between the extracellular matrix and the nucleus.
-
Defective Mechanical Response: this compound knockdown cells show a decreased ability to reorient in response to mechanical stretch.[9]
Dysregulation of Cellular Signaling Pathways
This compound acts as a scaffold and regulator for several signaling pathways. Its absence leads to their dysregulation.
-
STAT3 Signaling: this compound normally represses the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Upon this compound knockdown, STAT3 signaling is upregulated, leading to increased expression of target genes like Bcl2, Survivin, and Pax7.[10][11]
-
MAPK Signaling: The p38 MAPK and ERK/MAPK signaling pathways, crucial for myoblast differentiation, are disrupted following this compound downregulation.[6]
-
Wnt/β-catenin Signaling: this compound can bind to β-catenin, and its loss can alter the nuclear accumulation and activity of β-catenin.[1][5]
Cell Cycle and Proliferation Defects
This compound is involved in the proper progression of the cell cycle.
-
Aberrant Cell Cycle Length: Cells expressing certain this compound mutants, which are mislocalized to the cytoplasm, exhibit an abnormal cell cycle duration.[12]
-
Delayed Cell Cycle Exit: In the context of muscle development, this compound-null myogenic progenitors show a delay in exiting the cell cycle to begin differentiation.[6]
Mitochondrial Dysfunction
Recent studies have linked this compound deficiency to impaired mitochondrial function, particularly in cardiomyocytes.
-
Reduced Oxidative Phosphorylation: Knockdown of this compound in cardiomyocyte cell lines leads to impaired mitochondrial oxygen consumption, with significant decreases in basal respiration, ATP production, and maximal respiration.[13][14]
-
Altered Mitochondrial Protein Expression: The expression of components of the electron transport chain is altered, with significantly decreased levels of complex I and IV proteins and increased levels of complex III and V proteins.[13]
Quantitative Data Summary
The following tables summarize quantitative data reported in studies utilizing siRNA to knockdown this compound.
Table 1: Efficiency of siRNA-Mediated this compound Knockdown in Various Cell Lines
| Cell Line | Knockdown Method | Knockdown Efficiency | Validation Method | Reference |
| DLD-1 | siRNA Transfection | ~75-80% protein reduction | Western Blot | [15] |
| HL-1 / H9C2 | Adenovirus / siRNA | ~90% protein reduction | Western Blot | [13] |
| HeLa | siRNA Transfection | 71% protein reduction | Western Blot | [16] |
| HeLa | siRNA Transfection | 93% mRNA reduction | Real-Time PCR | [16] |
| Primary Fibroblasts | siRNA Transfection | ~80% of cells showed marked reduction | Immunofluorescence | [17] |
Table 2: Summary of Phenotypic Changes Following this compound Knockdown
| Phenotype | Cell Type | Observation | Quantitative Change | Reference |
| Cell Size | WI-38 Fibroblasts | Increased cell area | ~60% larger than control | [9] |
| Cell Shape | WI-38 Fibroblasts | Increased circularity | Aberrantly circular shape | [9] |
| Mitochondrial Respiration | HL-1 Cardiomyocytes | Decreased oxygen consumption rate | Significant decrease in basal respiration, ATP production, and maximal respiration | [13] |
| ETC Protein Levels | HL-1 Cardiomyocytes | Altered complex levels | Decreased Complex I & IV; Increased Complex III & V | [13] |
| Gene Expression (STAT3 Target) | C2C12 Myoblasts | Increased Pax7 mRNA | Significant upregulation | [11] |
Visualized Pathways and Workflows
Caption: Workflow for siRNA-mediated knockdown of this compound and subsequent analysis.
Caption: this compound negatively regulates the STAT3 signaling pathway.
Caption: this compound knockdown disrupts MAPK signaling in myogenesis.
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown
This protocol provides a general guideline for transiently transfecting mammalian cells with siRNA targeting this compound. Optimization is recommended for specific cell types and siRNA reagents.
Materials:
-
Mammalian cells of interest (e.g., HeLa, U2OS, C2C12)
-
Complete growth medium
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
This compound-specific siRNA duplexes (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
6-well or 24-well tissue culture plates
-
Nuclease-free tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the appropriate tissue culture plate so they reach 50-70% confluency at the time of transfection. For a 24-well plate, seed approximately 5 x 10⁴ cells per well in 500 µL of complete growth medium.
-
siRNA Preparation: a. In a nuclease-free tube, dilute 10 pmol of siRNA (this compound-specific or control) into 50 µL of Opti-MEM™. Mix gently by pipetting. b. Prepare a separate tube for each siRNA condition (e.g., sithis compound #1, sithis compound #2, siControl).
-
Transfection Reagent Preparation: a. In a separate nuclease-free tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX into 50 µL of Opti-MEM™. b. Mix gently and incubate for 5 minutes at room temperature.
-
Complex Formation: a. Combine the diluted siRNA (50 µL) with the diluted transfection reagent (50 µL). b. Mix gently and incubate for 15-20 minutes at room temperature to allow siRNA-lipid complexes to form.
-
Transfection: a. Add the 100 µL of siRNA-lipid complex dropwise to the appropriate well containing cells and medium. b. Gently rock the plate back and forth to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48 to 72 hours. The optimal time for maximal knockdown should be determined empirically but typically occurs within this window.
-
Analysis: After incubation, proceed with downstream analysis such as Western blotting, immunofluorescence, or cell-based assays.
Protocol 2: Western Blotting for this compound Knockdown Validation
Materials:
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF membrane
-
Tris-Glycine-SDS running buffer
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-Emerin (e.g., rabbit polyclonal)
-
Primary antibody: Anti-GAPDH or Anti-β-actin (loading control)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse by adding 100-200 µL of ice-cold RIPA buffer. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto the SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-emerin antibody (typically 1:1000 dilution) and the loading control antibody (e.g., anti-GAPDH, 1:5000) in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:10000) in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times for 10 minutes each with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. This compound runs at ~34 kDa.[1]
Protocol 3: Immunofluorescence for Cellular Phenotyping
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% BSA, 5% goat serum in PBS
-
Primary antibody: Anti-Emerin
-
Fluorescently-labeled secondary antibody
-
Phalloidin (B8060827) conjugated to a fluorophore (for F-actin staining)
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: Rinse cells on coverslips with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate coverslips with primary anti-emerin antibody (e.g., 1:100 to 1:500 dilution) in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[18]
-
Washing: Wash three times with PBS.
-
Secondary Antibody and Counterstain Incubation: Incubate with the appropriate fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin (e.g., 1:1000) in blocking buffer for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI (1 µg/mL) for 5 minutes.
-
Mounting: Wash a final three times with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize using a fluorescence or confocal microscope. Analyze this compound localization (nuclear rim), nuclear morphology (DAPI), and F-actin organization (phalloidin).
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Materials:
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
Procedure:
-
Cell Harvest: Harvest control and this compound-knockdown cells by trypsinization. Collect all cells, including any floating in the medium.
-
Washing: Pellet cells by centrifugation (300 x g for 5 minutes) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at -20°C or for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle profiles of this compound-knockdown cells to control cells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rupress.org [rupress.org]
- 3. The role of inner nuclear membrane protein this compound in myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine phosphorylation of nuclear-membrane protein this compound by Src, Abl and other kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAPK signaling pathways and HDAC3 activity are disrupted during differentiation of this compound-null myogenic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "this compound Deficiency Drives MCF7 Cells to an Invasive Phenotype" by Emily Hansen, Christal Rolling et al. [rdw.rowan.edu]
- 9. Acute downregulation of this compound alters actomyosin cytoskeleton connectivity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound Represses STAT3 Signaling through Nuclear Membrane-Based Spatial Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cell cycle dependent mislocalisation of this compound may contribute to the Emery-Dreifuss muscular dystrophy phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel mutation in human EMD gene and mitochondrial dysfunction in this compound knockdown cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Yeast Two-Hybrid Screening to Identify Novel Emerin Binding Partners
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing yeast two-hybrid (Y2H) screening to discover novel protein-protein interactions with Emerin. This compound is an integral inner nuclear membrane protein, and mutations in the gene encoding it lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD).[1][2] Understanding its interaction network is crucial for elucidating its role in nuclear architecture, gene regulation, and cellular signaling, and for identifying potential therapeutic targets.
Introduction to Yeast Two-Hybrid Screening
The yeast two-hybrid system is a powerful in vivo genetic method for detecting binary protein-protein interactions.[3][4] The principle relies on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[5][6] In the widely used GAL4-based system, the protein of interest, termed the "bait" (e.g., this compound), is fused to the GAL4 DNA-BD. A library of potential interacting partners, or "prey," is fused to the GAL4-AD.[7][8] If the bait and prey proteins interact, the DNA-BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for the selection and identification of positive interactions.[3][5][7]
Application: Identifying Novel this compound Interactors
Given this compound's localization at the nuclear envelope and its involvement in various cellular processes, identifying its binding partners is key to understanding its function. A high-stringency yeast two-hybrid screen has been successfully used to identify physiologically relevant this compound interactors by screening a human heart cDNA library with full-length this compound as the bait.[9] This approach can be replicated and expanded to screen other relevant cDNA libraries, such as those from skeletal muscle, to uncover tissue-specific interaction networks.
Known this compound Binding Partners and Affinities
A number of direct binding partners for this compound have been identified and their binding affinities quantified, providing a baseline for comparison when validating novel interactors. These interactions span a range of affinities, from high-affinity interactions in the nanomolar range to lower-affinity interactions in the micromolar range.[10][11][12][13]
| Binding Partner | Function/Role | Binding Affinity (Kd) |
| Nesprin-1α | Nuclear envelope scaffolding | 4 nM |
| Lamin A | Nuclear lamina component | 40 nM[10] |
| Barrier-to-autointegration factor (BAF) | Chromatin organization, viral defense | 500 nM |
| Germ-cell-less (GCL) | Transcription co-repressor | High Affinity (nM range) |
| B-cell lymphoma/leukemia 2-associated transcription factor 1 (Btf) | Apoptosis and transcription | High Affinity (nM range) |
| LMO7 | Cytoskeletal organization, signaling | High Affinity (nM range) |
| F-actin | Cytoskeleton component | High Affinity (nM range) |
| Histone deacetylase 3 (HDAC3) | Gene expression regulation | 7.3 µM[10][11] |
Table 1: Summary of known direct binding partners of human this compound and their in vitro equilibrium binding affinities (Kd). Data compiled from published literature.[10][11]
Experimental Protocols
The following protocols outline the key steps for performing a yeast two-hybrid screen to identify novel this compound binding partners using a GAL4-based system, such as the Matchmaker® Gold Yeast Two-Hybrid System.
Protocol 1: Bait Plasmid Construction (pGBKT7-Emerin)
-
Obtain this compound cDNA: The full-length human this compound coding sequence should be amplified by PCR from a suitable cDNA source (e.g., human muscle or heart cDNA library). Introduce restriction sites at the 5' and 3' ends that are compatible with the multiple cloning site (MCS) of the bait vector (e.g., pGBKT7).
-
Vector and Insert Preparation: Digest both the pGBKT7 vector and the purified this compound PCR product with the selected restriction enzymes.
-
Ligation: Ligate the digested this compound insert into the linearized pGBKT7 vector to create the pGBKT7-Emerin bait plasmid. This will generate a fusion protein of the GAL4 DNA-binding domain and this compound.
-
Transformation and Verification: Transform the ligation product into E. coli for plasmid amplification. Select colonies and purify the plasmid DNA. Verify the correct insertion and in-frame fusion by restriction digest and DNA sequencing.
Protocol 2: Bait Characterization and Autoactivation Test
Before proceeding with the library screen, it is crucial to confirm that the this compound bait protein is expressed and does not auto-activate the reporter genes on its own.
-
Yeast Transformation: Transform the pGBKT7-Emerin bait plasmid into a suitable yeast strain (e.g., Y2HGold).[14]
-
Autoactivation Assay: Plate the transformed yeast on selective media plates:
-
SD/-Trp (to select for the presence of the bait plasmid).
-
SD/-Trp/-His and SD/-Trp/-Ade (to test for autoactivation of the HIS3 and ADE2 reporter genes).
-
SD/-Trp/X-α-Gal/Aureobasidin A (to test for autoactivation of the MEL1 and AUR1-C reporters).
-
-
Analysis: Growth on SD/-Trp should be robust. No or very weak growth on the higher stringency selective media indicates that the this compound bait does not auto-activate the reporter genes and is suitable for screening.
Protocol 3: Yeast Two-Hybrid Library Screening
This protocol utilizes a pre-transformed cDNA library in a prey vector (e.g., pGADT7) within a yeast strain of the opposite mating type (e.g., Y187).
-
Yeast Mating:
-
Grow a liquid culture of the Y2HGold strain containing the pGBKT7-Emerin bait.
-
Combine the bait culture with an aliquot of the pre-transformed cDNA library prey strain (e.g., a human skeletal or cardiac muscle library).
-
Allow the yeast to mate for 20-24 hours at 30°C with gentle shaking.[3] This allows for the formation of diploid yeast containing both the bait and a prey plasmid.
-
-
Selection of Diploids and Positive Interactors:
-
Plate the mating mixture onto high-stringency selective agar (B569324) plates (e.g., DDO/X/A: SD/-Leu/-Trp/X-α-Gal/Aureobasidin A).
-
Incubate the plates at 30°C for 3-5 days.
-
Colonies that grow on this medium and turn blue have successfully mated and contain interacting bait and prey proteins.
-
-
Picking and Streaking Positive Colonies:
-
Pick individual blue colonies and streak them onto fresh high-stringency selective plates to isolate pure clones.
-
Protocol 4: Prey Plasmid Rescue and Identification
-
Yeast Plasmid Isolation: Grow small liquid cultures of the confirmed positive yeast colonies. Isolate the plasmid DNA from these cultures.
-
E. coli Transformation: Transform the isolated plasmid DNA into E. coli to amplify the prey plasmids. Plate on media selective for the prey plasmid (e.g., LB/ampicillin).
-
Plasmid Purification and Sequencing: Purify the prey plasmids from individual E. coli colonies and sequence the cDNA insert to identify the gene encoding the potential this compound-interacting protein.
Protocol 5: Confirmation of Interactions
It is essential to confirm the positive interactions to eliminate false positives.
-
One-on-One Mating: Re-transform the identified prey plasmid into the Y187 yeast strain and the pGBKT7-Emerin bait plasmid into the Y2HGold strain. Perform a fresh mating and plate on selective media to confirm the interaction.
-
Negative Controls: As a negative control, mate the this compound bait strain with a strain containing an empty prey vector (pGADT7). Mate the identified prey strain with a strain containing a non-interacting bait protein (e.g., pGBKT7-Lamin C). No growth should be observed on high-stringency media.
-
Orthogonal Validation: It is highly recommended to validate the interactions using an independent, orthogonal method such as co-immunoprecipitation, pull-down assays, or surface plasmon resonance (Biacore) from mammalian cells.
Visualizations
Yeast Two-Hybrid Screening Workflow
Caption: Workflow for Yeast Two-Hybrid Screening.
This compound Interaction Network at the Nuclear Envelope
Caption: this compound's Known and Potential Interaction Network.
References
- 1. The Emery-Dreifuss muscular dystrophy protein, this compound, is a nuclear membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lamins and this compound in Muscular Dystrophy: The Nuclear Envelope Connection - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Direct interaction between this compound and lamin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissociation constant - Wikipedia [en.wikipedia.org]
- 7. takarabio.com [takarabio.com]
- 8. takara.co.kr [takara.co.kr]
- 9. This compound interacts in vitro with the splicing-associated factor, YT521-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Nuclear Envelope Protein this compound Binds Directly to Histone Deacetylase 3 (HDAC3) and Activates HDAC3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Studying Emerin's Effect on Actin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emerin is an integral inner nuclear membrane protein that plays a crucial role in maintaining nuclear architecture, regulating gene expression, and cellular signaling. Mutations in the gene encoding this compound lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by progressive muscle wasting, joint contractures, and cardiac defects. Recent studies have highlighted a direct link between this compound and the actin cytoskeleton, suggesting that this compound's function extends beyond the nuclear lamina to influence cytoplasmic and nuclear actin dynamics.[1][2][3][4] Understanding the molecular mechanisms by which this compound affects actin polymerization is critical for elucidating the pathophysiology of EDMD and for the development of potential therapeutic interventions.
These application notes provide detailed protocols for key in vitro assays designed to investigate the biochemical and biophysical effects of this compound on actin polymerization. The described methods include pyrene-actin polymerization assays, co-sedimentation assays, and actin depolymerization assays.
Signaling Pathway and Experimental Workflow
This compound directly interacts with filamentous actin (F-actin), capping the pointed end of the filaments.[2][3][4][5] This interaction stabilizes actin filaments and promotes polymerization.[2][3][4][5] The following diagrams illustrate the proposed signaling pathway of this compound's interaction with actin and the general experimental workflow for the assays described below.
Caption: Workflow for in vitro assays and this compound's role in actin dynamics.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the interaction between this compound and actin.
Table 1: Binding Affinity and Stoichiometry
| Parameter | Value | Assay Method | Reference |
| Dissociation Constant (Kd) | 300–500 nM | F-actin Column Binding | [2][3] |
| Dissociation Constant (Kd) | 420 nM | Pyrene-Actin Polymerization | [2][3] |
| Dissociation Constant (Kd) | 430 nM | Gelsolin-Actin Elongation | [3] |
| Stoichiometry | 1 this compound : ~300 Actin Monomers | Co-sedimentation Assay | [2] |
Table 2: Effect of this compound on Actin Polymerization Rate
| Condition | Fold Increase in Polymerization Rate | Assay Method | Reference |
| This compound (0.1 - 4.4 µM) | 4 to 12-fold | Pyrene-Actin Polymerization | [2][4][5][6] |
| This compound (mean) | 6.2 ± 2.2 | Pyrene-Actin Polymerization | [3] |
Experimental Protocols
Pyrene-Actin Polymerization Assay
This assay measures the rate of actin polymerization by monitoring the fluorescence increase of pyrene-labeled G-actin as it incorporates into F-actin.[7][8][9]
Materials and Reagents:
-
Monomeric pyrene-labeled rabbit skeletal muscle actin
-
Unlabeled rabbit skeletal muscle actin
-
Recombinant purified this compound protein
-
G-buffer (2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)
-
10x Polymerization Buffer (KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)
-
Fluorometer with excitation at 365 nm and emission at 407 nm
Protocol:
-
Prepare a stock solution of G-actin containing 5-10% pyrene-labeled actin in G-buffer on ice. The final actin concentration for the assay is typically 2-4 µM.[3][9]
-
In a fluorometer cuvette, mix the desired concentration of this compound protein with the G-actin solution.
-
Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.
-
Immediately begin recording fluorescence intensity over time.
-
The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.
-
A control reaction without this compound should be run in parallel.[2][3]
Caption: Workflow for the pyrene-actin polymerization assay.
F-Actin Co-sedimentation Assay
This assay is used to determine if a protein binds to filamentous actin.[10]
Materials and Reagents:
-
Monomeric actin
-
Recombinant purified this compound protein
-
Polymerization Buffer (as above)
-
Ultracentrifuge
Protocol:
-
Polymerize G-actin to F-actin by incubation in Polymerization Buffer for 1 hour at room temperature.[10]
-
Incubate the pre-formed F-actin with the this compound protein for 30 minutes at room temperature.[2][3]
-
As a control, incubate this compound alone in polymerization buffer.[2][3]
-
Pellet the F-actin and any bound proteins by ultracentrifugation at 100,000 x g for 1 hour.[2][3]
-
Carefully separate the supernatant and the pellet.
-
Analyze equal volumes of the load, supernatant, and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for this compound and actin.[2][3]
Caption: Workflow for the F-actin co-sedimentation assay.
Actin Depolymerization Assay
This assay determines if this compound can stabilize pre-formed actin filaments by preventing their depolymerization.
Materials and Reagents:
-
Gelsolin-actin seeds (or pre-formed F-actin)
-
Monomeric actin
-
Recombinant purified this compound protein
-
Dilution Buffer (G-buffer without ATP and with low salt)
Protocol:
-
Prepare pre-formed actin filaments by polymerizing G-actin.
-
Dilute the F-actin to a concentration below the critical concentration for polymerization in the presence of varying concentrations of this compound.[3]
-
Monitor the depolymerization of actin filaments over time, for example, by measuring the decrease in light scattering or by using pyrene-labeled actin and monitoring the decrease in fluorescence.
-
A control reaction without this compound should show rapid depolymerization.[3]
Conclusion
The in vitro assays described in these application notes provide robust and quantitative methods to dissect the molecular interactions between this compound and actin. By employing these protocols, researchers can further investigate the role of this compound in actin dynamics, which is crucial for understanding the cellular basis of Emery-Dreifuss muscular dystrophy and for exploring novel therapeutic strategies. The provided data and protocols offer a solid foundation for scientists and drug development professionals to study the effects of this compound and potentially other nuclear envelope proteins on the actin cytoskeleton.
References
- 1. Acute downregulation of this compound alters actomyosin cytoskeleton connectivity and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Caps the Pointed End of Actin Filaments: Evidence for an Actin Cortical Network at the Nuclear Inner Membrane | PLOS Biology [journals.plos.org]
- 3. This compound Caps the Pointed End of Actin Filaments: Evidence for an Actin Cortical Network at the Nuclear Inner Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound caps the pointed end of actin filaments: evidence for an actin cortical network at the nuclear inner membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchwithrowan.com [researchwithrowan.com]
- 6. [PDF] this compound Caps the Pointed End of Actin Filaments: Evidence for an Actin Cortical Network at the Nuclear Inner Membrane | Semantic Scholar [semanticscholar.org]
- 7. Pyrene actin: documentation of the validity of a sensitive assay for actin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mullinslab.ucsf.edu [mullinslab.ucsf.edu]
- 9. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cardiac Function in Emerin Mutant Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the gene encoding Emerin, a protein of the inner nuclear membrane, lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a condition characterized by skeletal muscle wasting, joint contractures, and life-threatening cardiac complications. The cardiac phenotype in EDMD is a major cause of morbidity and mortality, often manifesting as conduction defects, arrhythmias, and dilated cardiomyopathy.[1][2] Understanding the electrophysiological consequences of this compound deficiency is crucial for developing effective therapeutic strategies.
These application notes provide a comprehensive overview of electrophysiological techniques to assess cardiac function in mouse models of this compound deficiency. Detailed protocols for in vivo and cellular-level electrophysiological analyses are provided, along with a summary of known findings and insights into the underlying molecular mechanisms.
Key Electrophysiological Techniques and Findings
The cardiac phenotype in this compound mutant models can be assessed at both the whole-organ and cellular levels. Key techniques include in vivo electrocardiography (ECG) for a global assessment of cardiac electrical activity and in vitro patch-clamp electrophysiology on isolated cardiomyocytes to dissect the function of individual ion channels.
In Vivo Electrocardiography (ECG)
In vivo ECG is a non-invasive technique that provides a global assessment of cardiac electrical activity, including heart rate and rhythm, and the duration of different phases of the cardiac cycle. Studies in this compound-lacking male mice have revealed a mild prolongation of the atrioventricular conduction time, as evidenced by an increased PR interval, particularly in older animals.[3][4] This finding is consistent with the atrioventricular conduction defects observed in human EDMD patients.[1]
Table 1: Summary of In Vivo ECG Findings in this compound-Lacking Male Mice
| Parameter | Wild-Type (41-100 weeks) | This compound-Lacking (41-100 weeks) | Significance | Reference |
| PR Interval (ms) | 41.0 ± 2.1 | 42.5 ± 3.1 | P < 0.05 | [4] |
Cellular Electrophysiology: Patch-Clamp Analysis
While direct patch-clamp data on specific ion channel currents in cardiomyocytes from this compound mutant mice are limited in the literature, this technique is invaluable for understanding the cellular basis of the observed ECG abnormalities. The whole-cell patch-clamp technique allows for the recording of action potentials and individual ion currents, such as those carried by sodium (Na+), potassium (K+), and calcium (Ca2+) channels, which collectively orchestrate the cardiac action potential. Given the conduction defects seen in this compound-deficient models, investigating the function of ion channels crucial for cardiac conduction, such as the voltage-gated sodium channel (Nav1.5) responsible for the rapid depolarization phase of the action potential, is a key area for future research. Additionally, altered nuclear calcium signaling has been observed in the context of this compound deficiency, suggesting that L-type calcium channels could also be affected.[5]
Signaling Pathways Implicated in this compound-Related Cardiomyopathy
The cardiac phenotype in EDMD is not solely a consequence of altered ion channel function but is also linked to dysregulated intracellular signaling pathways. Two key pathways implicated are the Wnt/β-catenin and the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) pathways.
Wnt/β-catenin Signaling
This compound has been shown to interact with β-catenin, a key component of the Wnt signaling pathway. In the absence of this compound, β-catenin signaling is enhanced in the heart.[6] This can lead to increased cardiomyocyte proliferation and altered cardiac remodeling.[6] The diagram below illustrates the canonical Wnt/β-catenin signaling pathway in cardiomyocytes.
Caption: Wnt/β-catenin signaling pathway in cardiomyocytes.
MAPK/ERK Signaling
The MAPK/ERK signaling pathway is another critical regulator of cardiac function and is known to be activated in response to various stresses, leading to cardiac hypertrophy. Studies have shown that the absence of this compound leads to abnormal activation of ERK signaling in cardiac muscle.[6] This sustained activation can contribute to the development of cardiomyopathy. The diagram below outlines the core components of the MAPK/ERK signaling pathway.
References
- 1. Deficiency of this compound contributes differently to the pathogenesis of skeletal and cardiac muscles in LmnaH222P/H222P mutant mice | PLOS One [journals.plos.org]
- 2. This compound deficiency does not exacerbate cardiomyopathy in a murine model of Emery–Dreifuss muscular dystrophy caused by an LMNA gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Lacking Mice Show Minimal Motor and Cardiac Dysfunctions with Nuclear-Associated Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound plays a crucial role in nuclear invagination and in the nuclear calcium transient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Overcoming challenges in Emerin immunofluorescence staining
Welcome to the Technical Support Center for Emerin Immunofluorescence Staining. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in visualizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it located in the cell?
A: this compound is a 29-34 kDa protein found at the inner nuclear membrane, which is a critical component of the nuclear envelope.[1][2] It belongs to the LEM domain family of proteins and plays a significant role in nuclear architecture and mechanical signal transduction.[1][3] this compound connects the nuclear lamina to the cytoskeleton and is involved in regulating gene expression.[2][3] Mutations in the gene encoding this compound can lead to the X-linked recessive Emery-Dreifuss muscular dystrophy (EDMD).[4]
Q2: Why can this compound immunofluorescence be challenging?
A: Staining for this compound can be difficult for several reasons:
-
Epitope Masking: As an integral membrane protein, this compound's epitopes can be masked by its confirmation or by its interaction with other proteins like lamins.[4] Fixation procedures, especially those using crosslinking agents like formaldehyde, can further hide these epitopes.[5][6]
-
Antibody Specificity: The choice of primary antibody is critical, and not all antibodies perform equally well for immunofluorescence. It is essential to use an antibody validated for this application.[1][7]
-
Mislocalization: In certain cellular conditions or disease states (laminopathies), this compound can be mislocalized from the nuclear envelope to the endoplasmic reticulum (ER), which can complicate interpretation.[8][9]
-
Low Abundance: The expression level of this compound might be low in certain cell types, requiring signal amplification or highly sensitive detection methods.[10]
Q3: What is the expected staining pattern for this compound?
A: In most healthy cell types, this compound should appear as a distinct rim-like stain around the nucleus, outlining the nuclear envelope.[11] Some internal nuclear foci and minor staining in the endoplasmic reticulum (ER) near the nuclear rim may also be observed.[11] In cells lacking A-type lamins or in certain disease models, this compound may be mislocalized and show increased ER staining.[4][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during your this compound immunofluorescence experiments.
Problem 1: Weak or No Signal
Q: I am not seeing any signal, or the signal at the nuclear envelope is very faint. What are the possible causes and solutions?
A: A weak or absent signal is a common issue that can stem from multiple steps in the protocol. Below are the primary areas to troubleshoot.
1. Primary Antibody Issues:
-
Cause: The primary antibody concentration may be too low, or the antibody may not be suitable for immunofluorescence.[10][12] Improper storage, such as repeated freeze-thaw cycles, can also degrade the antibody.[12]
-
Solution:
-
Optimize Concentration: Perform a titration experiment to determine the optimal antibody concentration. Check the manufacturer's datasheet for recommended starting dilutions.[1][2][10]
-
Validate the Antibody: Ensure the primary antibody is validated for immunofluorescence (IF/ICC).[1][7] If possible, confirm protein expression in your sample using Western Blot.[10]
-
Proper Storage: Aliquot the antibody upon arrival and store it as recommended by the manufacturer to avoid degradation.[1][12]
-
2. Inadequate Fixation and Permeabilization:
-
Cause: The fixation method might be masking the epitope, or the permeabilization step may be insufficient to allow antibody access to the nuclear envelope.
-
Solution:
-
Fixation Method: While 4% paraformaldehyde (PFA) is common, some epitopes are sensitive to it.[13] Consider testing methanol (B129727) fixation, which also permeabilizes the cell.[7][14] However, be aware that methanol can disrupt some epitopes as well.[13]
-
Permeabilization: If using a crosslinking fixative like PFA, ensure adequate permeabilization. A common choice is 0.2-0.5% Triton X-100 for 10-15 minutes.[13][14]
-
3. Need for Antigen Retrieval:
-
Cause: Formaldehyde fixation creates cross-links that can mask the this compound epitope, preventing antibody binding.[5]
-
Solution:
-
Implement an antigen retrieval step after fixation. Heat-Induced Epitope Retrieval (HIER) is often effective.[5] Try incubating slides in a sodium citrate (B86180) buffer (10 mM, pH 6.0) at 95-100°C for 10-20 minutes.[5][15] The optimal pH and time may need to be determined experimentally.[5]
-
4. Imaging and Signal Fading:
-
Cause: The fluorescent signal can fade (photobleach) upon exposure to light.[10] The microscope settings may also be suboptimal.
-
Solution:
-
Use Antifade Mountant: Mount coverslips with a mounting medium containing an antifade reagent.[10]
-
Storage and Imaging: Store slides in the dark at 4°C and image them promptly after staining.[10][12]
-
Microscope Settings: Ensure you are using the correct excitation and emission filters for your fluorophore and that the exposure/gain settings are appropriate.[10][12]
-
Problem 2: High Background or Non-Specific Staining
Q: My images have high background fluorescence, making it difficult to see the specific this compound signal. How can I reduce this?
A: High background can obscure your specific signal. Here’s how to address it.
1. Blocking and Washing Steps:
-
Cause: Insufficient blocking or inadequate washing can lead to non-specific antibody binding.[16]
-
Solution:
-
Effective Blocking: Increase the blocking time (e.g., to 1 hour at room temperature) or try a different blocking agent. A common blocking solution is 1-5% Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[17]
-
Thorough Washing: Increase the number and duration of wash steps after both primary and secondary antibody incubations.[16] Using a buffer with a mild detergent like Tween 20 (e.g., PBS-T) can help reduce non-specific interactions.[7]
-
2. Antibody Concentrations:
-
Cause: The concentration of the primary or secondary antibody may be too high.[18]
-
Solution:
-
Titrate Antibodies: Optimize the concentrations of both antibodies by performing dilutions. Start with the manufacturer's recommended range and test several dilutions to find the best signal-to-noise ratio.[17][18]
-
Secondary Antibody Control: Run a control sample with only the secondary antibody to check for non-specific binding or cross-reactivity.[18]
-
3. Autofluorescence:
-
Cause: Some cells and tissues have endogenous molecules that fluoresce naturally.[10] Old or improperly prepared fixatives can also cause autofluorescence.[10]
-
Solution:
-
Unstained Control: Always examine an unstained sample under the microscope to assess the level of natural autofluorescence.[12]
-
Fresh Reagents: Use fresh, high-quality fixative solutions.
-
Quenching: Treat samples with a quenching agent like 0.1% sodium borohydride (B1222165) in PBS after fixation to reduce aldehyde-induced autofluorescence.[19]
-
Problem 3: Incorrect Subcellular Localization
Q: The this compound staining appears cytoplasmic or diffuse instead of a clear nuclear rim. What does this mean?
A: While this could be a technical artifact, it can also represent a true biological phenomenon.
1. Technical Artifacts:
-
Cause: Over-permeabilization can damage the nuclear membrane, allowing the antibody to access the nucleoplasm or causing the protein to diffuse.[13] Incomplete fixation can also lead to the antigen dispersing from its native location.
-
Solution:
-
Optimize Permeabilization: Reduce the concentration of the detergent (e.g., Triton X-100) or the incubation time. Consider using a milder detergent like digitonin (B1670571) or saponin.[13][14]
-
Ensure Rapid Fixation: Fix cells immediately after removing them from culture to preserve their structure.
-
2. Biological Causes:
-
Cause: this compound's localization at the nuclear envelope is dependent on its interaction with A-type lamins.[4][9] In cells that lack lamin A/C (like SW13 cells) or in certain disease states, this compound is known to be mislocalized to the endoplasmic reticulum (ER).[9]
-
Solution:
-
Cell Line Verification: Be aware of the lamin expression status of your cell line. If you are using a model known to have lamin deficiencies, ER localization of this compound may be expected.[9]
-
Co-staining: Perform co-localization studies with an ER marker (like Calreticulin) and a lamin A/C marker to confirm the location of the this compound signal.[9]
-
Data and Protocols
Quantitative Data Tables
Table 1: Recommended Antibody Dilutions for Immunofluorescence
| Antibody Name | Host Species | Clonality | Supplier | Catalog Number | Recommended Dilution |
| Anti-Emerin [8F5A8] | Mouse | Monoclonal | Abcam | ab204987 | 1:200[1] |
| Anti-Emerin | Rabbit | Polyclonal | Abcam | ab40688 | 1 µg/ml[7] |
| This compound (8F5A8) | Mouse | Monoclonal | Novus Biologicals | NBP2-52459 | 1:200 - 1:1000[2] |
| Anti-Emerin | Rabbit | Polyclonal | Santa Cruz | sc-15378 | 1:500[20] |
Note: Optimal dilutions should always be determined experimentally by the end-user.
Table 2: Comparison of Fixation & Permeabilization Methods
| Method | Procedure | Advantages | Disadvantages | Best For |
| Crosslinking (PFA) | Fix with 4% PFA for 10-15 min, then permeabilize with 0.2-0.5% Triton X-100 for 10 min.[13] | Good preservation of cellular morphology.[13] | Can mask epitopes, often requiring antigen retrieval.[6] May increase autofluorescence.[6] | Membrane proteins, preserving overall cell structure. |
| Organic Solvent (Methanol) | Fix with ice-cold 100% methanol for 10 min at -20°C.[13] | Simultaneously fixes and permeabilizes.[13] May expose some epitopes better than PFA. | Can alter protein conformation and disrupt some epitopes.[13] Not ideal for some fluorescent proteins. | Cytoskeletal and some nuclear antigens.[13] |
Experimental Protocols
Standard Protocol for this compound Immunofluorescence Staining
This protocol is a general guideline and may require optimization for your specific cell type and antibody.
-
Cell Culture:
-
Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency (typically 50-70%).
-
-
Fixation (Choose one method):
-
Paraformaldehyde (PFA) Fixation:
-
Gently wash cells 3 times with pre-warmed PBS.
-
Fix with 4% PFA in PBS for 15 minutes at room temperature.[13]
-
Wash 3 times with PBS for 5 minutes each.
-
-
Methanol Fixation:
-
Gently wash cells 3 times with pre-warmed PBS.
-
Fix with ice-cold 100% methanol for 10 minutes at -20°C.[13]
-
Wash 3 times with PBS for 5 minutes each.
-
-
-
Antigen Retrieval (Required for PFA fixation):
-
Permeabilization (Required for PFA fixation):
-
Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[14]
-
Wash 3 times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells in a blocking buffer (e.g., 1% BSA, 10% normal goat serum in PBS-T) for 1 hour at room temperature to reduce non-specific binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary this compound antibody in the blocking buffer to its optimal concentration.
-
Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[10]
-
-
Washing:
-
Wash coverslips 3-4 times with PBS-T (0.05% Tween 20 in PBS) for 5 minutes each to remove unbound primary antibody.[16]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody (specific to the host species of the primary antibody) in the blocking buffer.
-
Incubate coverslips in the dark for 1 hour at room temperature.[7]
-
-
Final Washes & Counterstaining:
-
Wash coverslips 3-4 times with PBS-T for 5 minutes each in the dark.
-
(Optional) Counterstain nuclei with DAPI (e.g., 1 µg/mL in PBS) for 5 minutes.[7]
-
Perform one final wash with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass slides using an antifade mounting medium.[10]
-
Seal the edges with clear nail polish and allow to dry.
-
Store slides at 4°C in the dark until imaging.
-
Visualizations
Diagrams of Workflows and Pathways
Caption: General workflow for immunofluorescence staining.
References
- 1. Anti-Emerin antibody [8F5A8] (ab204987) | Abcam [abcam.com]
- 2. novusbio.com [novusbio.com]
- 3. This compound (D9B3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 6. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 7. Anti-Emerin antibody KO Tested (ab40688) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. aladdin-e.com [aladdin-e.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. ibidi.com [ibidi.com]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. journals.biologists.com [journals.biologists.com]
- 20. This compound self-assembly and nucleoskeletal coupling regulate nuclear envelope mechanics against stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Optimizing siRNA Knockdown Efficiency for the EMD Gene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the siRNA-mediated knockdown of the Emerin (EMD) gene.
Frequently Asked Questions (FAQs)
Q1: What is the EMD gene and its product, this compound?
The EMD gene provides the genetic code for this compound, a protein located at the inner nuclear membrane of cells. This compound is crucial for maintaining the structural integrity of the nucleus and is involved in regulating gene expression, cell signaling, and cell cycle control. Mutations in the EMD gene are the cause of X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by muscle wasting and cardiac problems.
Q2: Which signaling pathways are associated with this compound?
This compound is known to influence several key signaling pathways, including:
-
MAPK/ERK Pathway: Downregulation of this compound has been shown to affect the p38 MAPK and ERK/MAPK pathways, which are important for myoblast differentiation.
-
Wnt/β-catenin Pathway: this compound can regulate the Wnt signaling pathway by restricting the accumulation of β-catenin in the nucleus.
-
STAT3 Signaling Pathway: this compound can downregulate STAT3 signaling by retaining the STAT3 protein at the nuclear membrane, which can impact cell survival and proliferation.[1][2][3]
Q3: What is a realistic target for EMD gene knockdown efficiency?
With optimized protocols, it is possible to achieve a significant reduction in this compound expression. Studies have reported knockdown efficiencies of approximately 80% in primary human fibroblasts and greater than 70-80% in cell lines like C2C12 myoblasts.[4]
Troubleshooting Guide
Problem 1: Low Knockdown Efficiency of EMD
| Possible Cause | Troubleshooting Steps |
| Suboptimal siRNA Design | - Use validated siRNAs: Whenever possible, use siRNAs that have been previously validated for EMD knockdown. - Test multiple siRNAs: It is recommended to test two to three different siRNA sequences for the EMD gene to identify the most effective one.[4] |
| Inefficient Transfection | - Optimize transfection reagent: The choice of transfection reagent is critical. For difficult-to-transfect cells, consider reagents like Lipofectamine RNAiMAX or DharmaFECT.[5] - Optimize reagent concentration: Titrate the amount of transfection reagent to find the optimal balance between high transfection efficiency and low cytotoxicity. - Optimize cell density: Ensure cells are in a healthy, actively dividing state and are at the optimal confluency (typically 40-80%) at the time of transfection.[6] |
| Incorrect siRNA Concentration | - Titrate siRNA concentration: Test a range of siRNA concentrations, typically between 5 nM and 100 nM, to find the lowest effective concentration that achieves significant knockdown without causing off-target effects.[7] A concentration of 50 nM has been shown to be effective for this compound knockdown in C2C12 cells.[4] |
| Slow Protein Turnover | - Assess knockdown at the mRNA level first: Since siRNA acts on mRNA, confirm knockdown using qRT-PCR at 24-48 hours post-transfection.[8] - Extend time course for protein analysis: this compound, being a structural protein, may have a slow turnover rate. Extend the time course for Western blot analysis to 48, 72, or even 96 hours post-transfection to observe a significant decrease in protein levels. |
Problem 2: High Cell Death or Cytotoxicity After Transfection
| Possible Cause | Troubleshooting Steps |
| Toxicity from Transfection Reagent | - Reduce reagent concentration: Use the lowest amount of transfection reagent that still provides good knockdown efficiency. - Change transfection media: Replace the media containing the transfection complexes with fresh growth media 8-24 hours after transfection to reduce exposure time.[6] |
| High siRNA Concentration | - Lower siRNA concentration: High concentrations of siRNA can induce cellular stress and off-target effects. Use the lowest effective concentration as determined by your titration experiments. |
| Use of Antibiotics | - Avoid antibiotics during transfection: Antibiotics can increase cell death when cells are permeabilized by transfection reagents. Perform transfections in antibiotic-free media.[9] |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | - Use low passage number cells: Use cells with a consistent and low passage number (ideally under 50) as transfection efficiency can decrease over time.[9] - Maintain consistent cell density: Plate the same number of cells for each experiment to ensure reproducibility. |
| Inconsistent Transfection Procedure | - Standardize the protocol: Be consistent with incubation times, reagent volumes, and the order of adding components. |
| Lack of Proper Controls | - Always include controls: Every experiment should include a non-targeting (scrambled) siRNA control, a positive control siRNA (e.g., targeting a housekeeping gene), and an untreated cell sample.[7][8] |
Quantitative Data Summary
The following table summarizes reported quantitative data on siRNA-mediated knockdown of the EMD gene.
| Cell Line | siRNA Concentration | Transfection Time | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| C2C12 Myoblasts | 50 nM | 48 hours | >70% | Significantly reduced | [4] |
| HeLa | 100 nM | 48 hours | - | Significantly reduced | [10] |
| Primary Fibroblasts | Not specified | 6 days | - | ~80% | [11] |
Experimental Protocols
Detailed Protocol for siRNA Transfection of EMD
This protocol is a synthesized example based on successful this compound knockdown experiments.[4]
-
Cell Seeding:
-
One day before transfection, seed cells (e.g., C2C12) in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Preparation of siRNA-Lipid Complexes (per well):
-
Tube A: Dilute 50 nM of EMD siRNA (or non-targeting control) in 100 µL of serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute the recommended amount of transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.
-
-
Transfection:
-
Add the 200 µL of siRNA-lipid complex mixture dropwise to the well containing cells in fresh, antibiotic-free growth medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 24-48 hours, harvest the cells for mRNA analysis (qRT-PCR).
-
For protein analysis (Western blot), harvest cells at 48-72 hours post-transfection.
-
Protocol for qRT-PCR Validation of EMD Knockdown
-
RNA Isolation:
-
Isolate total RNA from transfected and control cells using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform qPCR using primers specific for the EMD gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Protocol for Western Blot Validation of this compound Knockdown
-
Protein Extraction:
-
Lyse transfected and control cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Re-probe the blot with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Visualizations
Caption: Experimental workflow for siRNA-mediated knockdown of the EMD gene.
Caption: Troubleshooting logic for low EMD gene knockdown efficiency.
Caption: this compound's role in the STAT3 signaling pathway.
References
- 1. This compound Represses STAT3 Signaling through Nuclear Membrane-Based Spatial Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 4. This compound anchors Msx1 and its protein partners at the nuclear periphery to inhibit myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Best siRNA Transfection Reagents for Difficult Cell Lines [synapse.patsnap.com]
- 6. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 8. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]
- 9. Optimizing siRNA Transfection | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. This compound Represses STAT3 Signaling through Nuclear Membrane-Based Spatial Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting poor yield in recombinant Emerin purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of recombinant Emerin. The information is tailored for researchers, scientists, and drug development professionals aiming to optimize their purification yield and quality.
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound is not expressing in E. coli. What are the common causes and solutions?
A1: Low or no expression of recombinant this compound in E. coli can be due to several factors:
-
Codon Bias: The human this compound gene contains codons that are rare in E. coli, which can hinder translation.[1][2]
-
Toxicity of the Protein: Overexpression of a membrane-associated protein like this compound can be toxic to E. coli.
-
Plasmid Instability: The expression plasmid may be unstable or lost during cell division.
-
Solution: Ensure that the antibiotic selection pressure is maintained throughout the culture.
-
-
Incorrect Plasmid Construct: Errors in the cloned sequence, such as frameshift mutations, can lead to a lack of expression.
-
Solution: Verify the sequence of your expression construct before proceeding with large-scale expression.
-
Q2: My this compound is expressed, but it's all in inclusion bodies. How can I improve solubility?
A2: Inclusion body formation is common for overexpressed foreign proteins in E. coli.[6][7] Here are strategies to improve the solubility of recombinant this compound:
-
Optimize Expression Conditions:
-
Co-expression with Chaperones: Co-expressing molecular chaperones can assist in the proper folding of this compound.
-
Use a Solubility-Enhancing Fusion Tag: Fusing this compound with a highly soluble protein, such as maltose-binding protein (MBP), can improve its solubility.
Q3: What is the best strategy for purifying this compound from inclusion bodies?
A3: Purifying active this compound from inclusion bodies involves a multi-step process of isolation, solubilization, and refolding.
-
Inclusion Body Isolation: After cell lysis, inclusion bodies can be pelleted by centrifugation. Washing the pellet with buffers containing low concentrations of denaturants (e.g., 1-2M urea) or detergents (e.g., 1% Triton X-100) can remove contaminating proteins.[7]
-
Solubilization: The washed inclusion bodies are then solubilized using strong denaturants like 6M guanidine (B92328) hydrochloride (Gua-HCl) or 8M urea.[6][7]
-
Refolding: The solubilized, denatured protein must be refolded into its native conformation. This is a critical and often challenging step. Common methods include:
-
Dialysis: Gradually removing the denaturant by dialyzing against a series of buffers with decreasing denaturant concentrations.
-
Dilution: Rapidly diluting the denatured protein solution into a large volume of refolding buffer.
-
On-Column Refolding: Binding the denatured protein to a chromatography resin and then exchanging the denaturing buffer with a refolding buffer.[6]
-
Q4: I have a low yield after the final purification step. What are the potential reasons and how can I troubleshoot this?
A4: Poor final yield can result from issues at various stages of the purification process:
-
Inefficient Cell Lysis: If cells are not completely lysed, the protein of interest will not be released.
-
Solution: Ensure your lysis method (e.g., sonication, French press) is optimized and efficient. Monitor lysis under a microscope.
-
-
Protein Degradation: Proteases released during cell lysis can degrade your target protein.
-
Solution: Add protease inhibitors to your lysis and purification buffers and keep your samples cold at all times.
-
-
Suboptimal Chromatography:
-
Incorrect Buffer Conditions: The pH or ionic strength of your buffers may not be optimal for binding to the chromatography resin.
-
Column Overloading: Loading too much protein onto the column can lead to the loss of your target protein in the flow-through.
-
Inefficient Elution: The elution conditions (e.g., imidazole (B134444) concentration for His-tagged proteins) may not be strong enough to release all of your protein from the resin.
-
Solution: Optimize buffer composition, column loading, and elution conditions in small-scale pilot experiments.
-
Troubleshooting Guides
Issue 1: Poor Cell Lysis and Low Protein Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low protein concentration in the crude lysate. | Incomplete cell disruption. | - Optimize sonication parameters (power, duration, cycles).- For French press, ensure sufficient pressure and multiple passes.- Add lysozyme (B549824) to the lysis buffer to aid in cell wall breakdown. |
| Viscous lysate that is difficult to process. | High concentration of released nucleic acids. | - Add DNase I to the lysis buffer.- Increase sonication time to shear genomic DNA. |
Issue 2: Inefficient Inclusion Body Solubilization
| Symptom | Possible Cause | Troubleshooting Steps |
| A significant amount of protein remains in the pellet after solubilization. | Incomplete denaturation. | - Ensure the concentration of the denaturant (urea or Gua-HCl) is sufficient (typically 6-8 M).- Increase the solubilization time and use gentle agitation.- Ensure the inclusion body pellet is fully resuspended in the solubilization buffer. |
| Protein precipitates upon removal of the denaturant. | Aggregation during refolding. | - Optimize refolding conditions (see Issue 3).- Add aggregation inhibitors to the refolding buffer (e.g., L-arginine, polyethylene (B3416737) glycol). |
Issue 3: Low Yield of Refolded, Active this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Most of the protein precipitates during dialysis or dilution. | Rapid removal of denaturant leading to aggregation. | - For dialysis, use a more gradual decrease in denaturant concentration.- For dilution, ensure the protein concentration is low and consider a stepwise dilution.- Perform refolding at a lower temperature (e.g., 4°C). |
| The refolded protein is soluble but inactive. | Misfolded protein. | - Screen different refolding buffer compositions (pH, ionic strength, additives).- Consider using a redox shuffling system (e.g., a mixture of reduced and oxidized glutathione) if disulfide bonds are present. |
Data Presentation
The following table provides a representative example of the expected yield at each step of a typical recombinant protein purification from E. coli inclusion bodies. Please note that these values are illustrative and the actual yields for recombinant this compound may vary depending on the specific expression and purification conditions.
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Crude Lysate | 2000 | 100 | 5 | 100 |
| Inclusion Body Pellet | 400 | 90 | 22.5 | 90 |
| Solubilized Inclusion Bodies | 380 | 85 | 22.4 | 85 |
| Refolded Protein | 100 | 30 | 30 | 30 |
| Affinity Chromatography | 15 | 12 | 80 | 12 |
| Size Exclusion Chromatography | 8 | 7.5 | >95 | 7.5 |
This table is based on typical yields for recombinant proteins expressed as inclusion bodies in E. coli and is for illustrative purposes.[4]
Experimental Protocols
Protocol 1: SDS-PAGE for Membrane Proteins
-
Sample Preparation:
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Run the gel in an appropriate running buffer (e.g., MOPS or MES) according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Staining:
-
Fix the gel in a solution of 40% methanol (B129727) and 10% acetic acid.
-
Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue or a silver stain.
-
Protocol 2: Western Blotting for this compound
-
Protein Transfer:
-
After SDS-PAGE, transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for this compound, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane as in step 4.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
-
Visualizations
Experimental Workflow for this compound Purification from Inclusion Bodies
Caption: Workflow for recombinant this compound purification.
This compound's Role in Wnt/β-catenin Signaling
References
- 1. This compound Proteins | Thermo Fisher Scientific [thermofisher.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. m.youtube.com [m.youtube.com]
- 4. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. med.unc.edu [med.unc.edu]
- 8. Expression and purification of recombinant proteins from Escherichia coli: Comparison of an elastin-like polypeptide fusion with an oligohistidine fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Strategies to minimize off-target effects in CRISPR editing of EMD
Welcome to the technical support center for CRISPR-mediated editing of the Emerin (EMD) gene. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects and ensure high-precision genome editing.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in CRISPR editing and why are they a concern for the EMD gene?
A: Off-target effects are unintended modifications to the genome at locations other than the intended on-target site.[1][2] These occur because the CRISPR-Cas9 system can tolerate some mismatches between the guide RNA (gRNA) and the DNA sequence, leading to cleavage at sites that are similar, but not identical, to the target.[2] For the EMD gene, which is implicated in Emery-Dreifuss muscular dystrophy, precise editing is critical. Off-target mutations could disrupt other essential genes, leading to unforeseen cellular consequences, inaccurate experimental results, or significant safety concerns in therapeutic applications.
Q2: What are the primary strategies to minimize off-target effects when targeting EMD?
A: A multi-pronged approach is most effective. The key strategies include:
-
Optimized gRNA Design: Carefully designing the gRNA to be unique to the EMD target sequence.[[“]][[“]][[“]]
-
Engineered Cas9 Variants: Using high-fidelity Cas9 enzymes that have been engineered to reduce non-specific DNA interactions.[[“]][[“]][6][7]
-
Optimized Delivery Method: Choosing a delivery format, such as ribonucleoprotein (RNP), that limits the duration of Cas9 activity in the cell.[1][2][[“]][8]
-
Controlled Dosage: Titrating the concentration of the Cas9-gRNA complex to the lowest effective level.[[“]][9]
-
Experimental Validation: Empirically detecting and quantifying off-target events using sensitive, genome-wide methods.[2][[“]]
Q3: How do I design a guide RNA for EMD with the highest possible specificity?
A: High specificity starts with computational design.
-
Use Off-Target Prediction Tools: Utilize web-based tools like CRISPOR, CHOPCHOP, or the Broad Institute's GPP sgRNA Designer.[10][11] These tools score potential gRNAs based on their predicted on-target efficiency and the number and location of potential off-target sites across the genome.[10][11][12]
-
Prioritize the 'Seed' Region: The 8-12 bases closest to the Protospacer Adjacent Motif (PAM) are most critical for target recognition. A gRNA should have perfect complementarity in this "seed" region to the EMD target.[13]
-
Consider Truncated gRNAs: Using gRNAs with a shorter complementarity region (e.g., 17-18 nucleotides instead of 20) can significantly reduce off-target cleavage, often without sacrificing on-target efficiency.[14][15][16]
-
Avoid Repetitive Regions: Target unique sequences within the EMD gene and avoid regions with high homology to other parts of the genome.
Q4: Which Cas9 variant is best for minimizing off-target effects?
A: High-fidelity (HiFi) Cas9 variants are strongly recommended over wild-type SpCas9 for applications requiring high specificity. These enzymes were engineered to reduce non-specific DNA contacts.[6][7][8] Popular and effective variants include SpCas9-HF1, eSpCas9, and Sniper-Cas9.[[“]][[“]][7] SpCas9-HF1, for instance, has been shown to render most off-target events undetectable by genome-wide methods while retaining on-target activity comparable to wild-type Cas9.[6][14]
Q5: How does the delivery method for CRISPR components affect specificity?
A: The method and format of delivery profoundly influence the duration of Cas9 activity, which is directly related to the accumulation of off-target edits.[2]
-
Plasmid DNA: Results in sustained expression of Cas9 and gRNA, often for several days. This prolonged activity increases the chance of off-target events.[8][17]
-
mRNA: Delivers the template for Cas9, but the mRNA is transient and degrades within a couple of days, reducing the time window for off-target activity.[8][17]
-
Ribonucleoprotein (RNP): Delivering the pre-assembled Cas9 protein and gRNA complex is the gold standard for specificity. The RNP complex is active immediately upon delivery but is cleared from the cell relatively quickly (often within 24-48 hours), minimizing the time available for off-target cleavage.[2][[“]][8]
Q6: How can I experimentally detect and validate off-target mutations after editing EMD?
A: Relying solely on computational predictions is insufficient. Experimental validation is crucial. Several unbiased, genome-wide methods are available:
-
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by Sequencing): This cell-based method integrates short, double-stranded oligodeoxynucleotides (dsODNs) into DNA double-strand breaks (DSBs), which are then sequenced to identify the locations of both on- and off-target cuts.[2][10]
-
Digenome-seq (Digested Genome Sequencing): This is a cell-free (in vitro) method where genomic DNA is treated with the Cas9 RNP and then subjected to whole-genome sequencing to identify cleavage sites.[2][18]
-
CIRCLE-seq: Another in vitro method that ligates adapters to cleaved DNA ends, followed by circularization and sequencing to sensitively identify cleavage sites.[2][19]
-
Targeted Deep Sequencing: Once potential off-target sites are identified (either by prediction or unbiased detection), PCR amplicons of these regions can be subjected to next-generation sequencing (NGS) to quantify the frequency of mutations with high sensitivity.[19]
Troubleshooting Guides
Problem 1: My computational design tool predicts a high number of off-target sites for all my potential EMD gRNAs.
-
Cause: The target region within the EMD gene may have high sequence homology with other genomic loci. This is common in genes that are part of a larger gene family or contain repetitive sequence elements.
-
Solution Workflow:
-
Re-evaluate Target Site Selection: If possible, shift your target site within EMD to a more unique sequence region. Analyze different exons or introns if your experimental design allows.
-
Switch to a High-Fidelity Cas9 Variant: If you are using wild-type Cas9, switching to SpCas9-HF1 or eSpCas9 will dramatically reduce cleavage at mismatched sites.[6][7]
-
Use Truncated gRNAs: Redesign your gRNAs to be 17 or 18 nucleotides in length.[15][16] This can disrupt binding at off-target sites that may be tolerated by a 20-nucleotide gRNA.
-
Consider Paired Nickases: Use two gRNAs targeting opposite strands in close proximity with a Cas9 nickase mutant (nCas9). This strategy requires two binding events to create a double-strand break, significantly increasing specificity.[[“]][[“]][7]
-
Problem 2: I'm using a high-fidelity Cas9 variant, but my on-target editing efficiency for EMD is very low.
-
Cause: High-fidelity variants can sometimes have slightly reduced on-target activity compared to wild-type Cas9, especially with suboptimal gRNAs or delivery.[14] Chromatin accessibility at the EMD locus can also inhibit Cas9 binding.[20]
-
Solution Workflow:
-
Validate gRNA Activity: Test multiple gRNA designs for the same target region. Not all gRNAs are equally effective, even if they have high on-target scores.[13]
-
Optimize RNP Delivery: Ensure your electroporation, transfection, or microinjection protocol is optimized for your cell type. Titrate the concentration of the RNP complex; sometimes a higher concentration is needed, though this must be balanced with off-target risk.
-
Assess Chromatin State: The target site within EMD might be in a region of condensed, inaccessible chromatin (heterochromatin).[20] If possible, use ATAC-seq data to check the accessibility of your target locus. If it is in a closed region, you may need to select a different target site.
-
Check Delivery Format: Confirm that your Cas9 protein and synthetic gRNA are high quality. If using plasmid, ensure the promoter driving Cas9 expression is active in your cell type.
-
Problem 3: My GUIDE-seq analysis has confirmed several off-target cleavage sites. What are my next steps?
-
Cause: Even with optimization, some off-target activity may persist, especially with highly active gRNAs.
-
Solution Workflow:
-
Quantify and Prioritize: Use targeted deep sequencing to determine the precise frequency of indel formation at each identified off-target site.[19] An off-target site with a mutation frequency of 0.1% may be acceptable for some research applications, while a frequency of 5% is likely problematic.
-
Analyze Off-Target Loci: Determine if the off-target sites fall within coding regions, regulatory elements, or non-coding "gene desert" regions. Off-target cuts in an essential gene are far more concerning than those in an intergenic region.
-
Iterate and Re-engineer: If problematic off-target sites are confirmed, you must re-engineer your approach.
-
Data Presentation
Table 1: Comparison of High-Fidelity Cas9 Variants
| Feature | Wild-Type SpCas9 | SpCas9-HF1 | eSpCas9 (1.1) |
| Mechanism | Standard nuclease activity | Engineered with substitutions to reduce non-specific DNA contacts[6][14] | Mutations reduce interaction with the non-target DNA strand[7] |
| Specificity | Baseline | Very High; renders most off-targets undetectable[6] | High; significantly reduces off-target effects[7] |
| On-Target Activity | High | Generally comparable to WT (>85% of gRNAs)[6][14] | Can be slightly reduced at some target sites |
| Best Use Case | General screening where some off-targets are tolerable | Therapeutic development, high-precision modeling | Experiments requiring a significant reduction in off-targets |
Table 2: Overview of Genome-Wide Off-Target Detection Methods
| Method | Principle | Pros | Cons |
| GUIDE-seq | Cell-based; dsODN tags incorporated at DSBs in living cells[2] | Detects events in a cellular context; high sensitivity | Can be technically complex; requires transfection of dsODNs |
| Digenome-seq | In vitro; Cas9 RNP digests purified genomic DNA[2][18] | Highly sensitive (<0.1% frequency); unbiased[2][18] | Lacks cellular context (e.g., chromatin effects); requires high sequencing depth[2] |
| CIRCLE-seq | In vitro; ligation of adapters to cleaved DNA ends, circularization[19] | Very high sensitivity; does not require a reference genome for initial steps | Lacks cellular context; protocol can be intricate |
| Targeted NGS | PCR amplification and deep sequencing of predicted sites[19] | Gold standard for quantification; extremely sensitive | Biased; only assesses pre-selected sites and will miss novel off-targets[21] |
Mandatory Visualizations
Caption: Workflow for minimizing off-target effects in EMD gene editing.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. consensus.app [consensus.app]
- 5. consensus.app [consensus.app]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. dovepress.com [dovepress.com]
- 8. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 9. mdpi.com [mdpi.com]
- 10. or.niscpr.res.in [or.niscpr.res.in]
- 11. academic.oup.com [academic.oup.com]
- 12. mdpi.com [mdpi.com]
- 13. content.ilabsolutions.com [content.ilabsolutions.com]
- 14. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improving CRISPR-Cas nuclease specificity using truncated guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]
- 18. Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing - CD Genomics [cd-genomics.com]
- 19. Tools for experimental and computational analyses of off-target editing by programmable nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Impact of Chromatin Dynamics on Cas9-Mediated Genome Editing in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ask-force.org [ask-force.org]
Improving the signal-to-noise ratio in Emerin ChIP-seq experiments
This technical support center provides comprehensive guidance for researchers performing Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments targeting Emerin, an inner nuclear membrane protein. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to help you improve the signal-to-noise ratio and obtain high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging ChIP-seq target?
A1: this compound's localization at the inner nuclear membrane presents unique challenges. Its association with the nuclear lamina and large protein complexes can make complete cell lysis and efficient chromatin shearing difficult. Furthermore, its epitopes may be masked by these interactions, potentially reducing immunoprecipitation efficiency.[1][2][3] Careful optimization of lysis and sonication steps is therefore critical.
Q2: How do I choose the right antibody for this compound ChIP-seq?
A2: A high-quality, ChIP-validated antibody is crucial for a successful experiment.[4] Look for antibodies that have been previously used in publications for immunoprecipitation or ideally, ChIP-seq. It is highly recommended to validate the antibody's specificity in-house using Western blotting on nuclear extracts to ensure it recognizes a single band at the correct molecular weight for this compound.
Q3: What are the best control experiments for this compound ChIP-seq?
A3: Several controls are essential. An "input" control, which is a sample of the sheared chromatin before immunoprecipitation, is necessary to account for biases in chromatin shearing and sequencing.[1] An IgG control, using a non-specific antibody of the same isotype as your this compound antibody, is important to determine the level of background signal from non-specific binding to the beads and chromatin. For some experiments, a knockout or knockdown cell line for this compound can serve as an excellent negative control to demonstrate antibody specificity.
Q4: What is the expected outcome of an this compound ChIP-seq experiment?
A4: this compound is involved in the organization of repressive chromatin at the nuclear periphery.[5][6] Therefore, you might expect this compound-bound regions to be enriched at the nuclear lamina and to overlap with lamina-associated domains (LADs) and repressive histone marks like H3K9me2/3 and H3K27me3.[5][7]
Q5: How many cells do I need to start with for an this compound ChIP-seq experiment?
A5: The optimal cell number can vary, but for most mammalian cell lines, starting with 10-25 million cells per immunoprecipitation is a good starting point.[1][2] Since this compound is not a highly abundant protein, using a sufficient number of cells is important to ensure enough target protein-DNA complexes for successful immunoprecipitation and library preparation.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise ratio is a common issue in ChIP-seq experiments. This guide provides a systematic approach to troubleshooting this problem at various stages of your this compound ChIP-seq workflow.
| Problem Area | Potential Cause | Recommendation | Quantitative Parameter |
| Low Signal | Inefficient cell lysis and nuclear isolation | This compound's location requires stringent lysis. Optimize your lysis buffer with detergents (e.g., NP-40, Triton X-100) and consider mechanical disruption like Dounce homogenization.[8] | Lysis buffer with 0.5% NP-40 or 0.2% Triton X-100.[8][9] |
| Suboptimal chromatin shearing | Over-sonication can destroy epitopes, while under-sonication leads to large, insoluble fragments. Perform a sonication time course to find the optimal conditions.[1][10] | Aim for a fragment size range of 200-700 bp.[1] | |
| Poor antibody performance | The antibody may have low affinity or be non-specific. Validate your antibody with Western blot and consider testing different ChIP-validated antibodies. | Use 3-10 µg of antibody per 25 µg of chromatin.[1][11] | |
| Inefficient immunoprecipitation | Insufficient incubation time or incorrect buffer composition. | Incubate antibody with chromatin overnight at 4°C with gentle rotation.[12] | |
| High Background | Non-specific antibody binding | The antibody may cross-react with other proteins. | Pre-clear chromatin with Protein A/G beads for 1-2 hours before adding the specific antibody.[1] |
| Inadequate washing | Insufficient or too gentle washing can leave behind non-specifically bound chromatin. | Perform stringent washes with buffers containing increasing salt concentrations (e.g., low salt, high salt, LiCl).[1] | |
| PCR artifacts | Over-amplification of the library can introduce bias and increase background. | Minimize the number of PCR cycles during library preparation (typically 12-15 cycles). |
Experimental Protocol: Cross-linking ChIP-seq (X-ChIP-seq) for this compound
This protocol is a generalized guideline for performing X-ChIP-seq for this compound in mammalian cells. Optimization of specific steps for your cell type and experimental conditions is recommended.
1. Cell Cross-linking and Harvesting
-
Grow cells to 80-90% confluency.
-
Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping and pellet them by centrifugation.
2. Cell Lysis and Chromatin Shearing
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Note for this compound: To ensure efficient lysis of the nuclear membrane, consider a two-step lysis procedure, first with a cytoplasmic lysis buffer followed by a nuclear lysis buffer containing a mild detergent. Mechanical disruption with a Dounce homogenizer may be necessary.[8]
-
Incubate on ice to allow for cell swelling and lysis.
-
Shear the chromatin to an average size of 200-700 bp using sonication.
- Optimization is critical: Perform a time-course experiment to determine the optimal sonication settings for your specific cell type and equipment.[10]
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
3. Immunoprecipitation
-
Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at 4°C with rotation.
-
Take a small aliquot of the pre-cleared chromatin to serve as the "input" control.
-
Add the ChIP-grade this compound antibody to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add pre-blocked Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
4. Washing
-
Wash the beads sequentially with the following buffers to remove non-specifically bound material:
- Low Salt Wash Buffer
- High Salt Wash Buffer
- LiCl Wash Buffer
- TE Buffer
-
Note for this compound: Due to potential non-specific interactions at the nuclear periphery, stringent washing is important. Ensure each wash is performed for at least 5 minutes with rotation.
5. Elution and Reverse Cross-linking
-
Elute the immunoprecipitated complexes from the beads using an elution buffer.
-
Reverse the formaldehyde cross-links by incubating the eluate and the input control at 65°C overnight.
6. DNA Purification
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein contaminants.
-
Purify the DNA using a commercial DNA purification kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
7. Library Preparation and Sequencing
-
Prepare sequencing libraries from the purified ChIP DNA and input DNA according to the manufacturer's instructions for your chosen sequencing platform.
-
Perform quality control checks on the library, including size distribution and concentration.
-
Sequence the libraries using a next-generation sequencing platform.
Visual Guides
This compound ChIP-seq Experimental Workflow
Caption: A step-by-step workflow for this compound ChIP-seq experiments.
Troubleshooting Logic for Low Signal-to-Noise Ratio
Caption: A decision tree for troubleshooting common issues in ChIP-seq.
References
- 1. bosterbio.com [bosterbio.com]
- 2. benchchem.com [benchchem.com]
- 3. labsup.net [labsup.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. This compound interacts with histone methyltransferases to regulate repressive chromatin at the nuclear periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "this compound interacts with histone methyltransferases to regulate repressiv" by Nicholas Marano and James M. Holaska [rdw.rowan.edu]
- 7. Mapping the micro-proteome of the nuclear lamina and lamina-associated domains | Life Science Alliance [life-science-alliance.org]
- 8. The Nuclear Envelope Protein this compound Binds Directly to Histone Deacetylase 3 (HDAC3) and Activates HDAC3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Shared and Distinctive Neighborhoods of this compound and Lamin B Receptor Revealed by Proximity Labeling and Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
Preventing aggregation of Emerin in in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Emerin during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant this compound protein aggregating?
A1: The nucleoplasmic region of this compound is largely intrinsically disordered, which makes it prone to self-assembly and aggregation in vitro.[1] This self-assembly is a natural characteristic of the protein and is thought to be necessary for its function; however, under typical in vitro conditions, it can lead to non-specific aggregation and precipitation.[1] Factors that can promote aggregation include suboptimal buffer conditions (pH, ionic strength), protein concentration, temperature, and the absence of stabilizing additives.[1][2]
Q2: What is the isoelectric point (pI) of this compound, and how does it affect solubility?
A2: The nucleoplasmic domain of this compound (EmN) has a calculated isoelectric point of approximately 5.0.[2] Proteins are least soluble at their pI because the net charge is zero, minimizing electrostatic repulsion between molecules. Working with this compound in buffers with a pH close to 5.0 will likely lead to significant precipitation.[2] It is advisable to use a buffer with a pH at least one unit away from the pI.
Q3: Are there specific mutations in this compound that are known to increase aggregation?
A3: Yes, certain mutations associated with Emery-Dreifuss muscular dystrophy (EDMD) can affect this compound's self-assembly properties. For example, the P183H mutation has been shown to favor aggregation in vitro.[1][2] If you are working with a mutant form of this compound, its aggregation propensity may differ from the wild-type protein.
Q4: Can interactions with other proteins affect this compound's aggregation state?
A4: this compound interacts with several partners, including lamin A/C and Barrier-to-Autointegration Factor (BAF).[1][2][3] In a cellular context, this compound actually helps prevent the aggregation of lamin A.[3][4] In vitro, the presence of a binding partner could potentially stabilize this compound and reduce non-specific aggregation, provided the buffer conditions are suitable for the complex.
Troubleshooting Guides
Issue: Recombinant this compound precipitates during or after purification.
This is a common issue, often related to the buffer composition and handling of the protein. The nucleoplasmic domain of this compound is frequently expressed in inclusion bodies and requires refolding, which is a critical step where aggregation can occur.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Verify Buffer pH: Ensure the buffer pH is well above this compound's pI of ~5.0. A pH between 6.8 and 8.0 is recommended.[2] For example, a buffer using 50 mM Tris at pH 7.5 has been used successfully.[2]
-
Optimize Ionic Strength: While salt is necessary, high concentrations can promote aggregation of the this compound nucleoplasmic domain, possibly through hydrophobic interactions.[2] Start with a concentration around 150 mM NaCl and test lower or slightly higher concentrations if aggregation persists.[2]
-
Incorporate a Reducing Agent: The presence of cysteine residues in this compound's sequence makes it susceptible to oxidation and the formation of intermolecular disulfide bonds, which can lead to aggregation. Always include a fresh reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffers.[5][6]
-
Use a Non-ionic Detergent: Including a low concentration (e.g., 0.1%) of a non-ionic detergent like Triton X-100 can help maintain this compound's solubility.[5] Detergents can disrupt the hydrophobic interactions that often lead to protein aggregation.
-
Consider Stabilizing Additives: If the above steps are insufficient, consider adding other stabilizing agents to your buffer:
-
Glycerol (B35011): At 5-10%, glycerol can act as a stabilizing osmolyte.[6]
-
Amino Acids: A combination of L-Arginine and L-Glutamate (e.g., 50 mM each) can increase protein solubility by masking charged and hydrophobic patches.[6]
-
-
Control Protein Concentration and Temperature: High protein concentrations are a primary driver of aggregation.[1] Perform purification and handling steps at 4°C and concentrate the protein only as much as necessary for your downstream application.
Issue: this compound is soluble initially but aggregates during storage or freeze-thaw cycles.
Troubleshooting Steps:
-
Flash-Freeze Aliquots: Avoid slow freezing, which can increase the local concentration of protein and solutes, promoting aggregation. Flash-freeze small, single-use aliquots in liquid nitrogen and store them at -80°C.
-
Use a Cryoprotectant: Before freezing, add a cryoprotectant like glycerol to a final concentration of 10-20% to the purified protein solution.
-
Check for Proteolysis: Aggregation can sometimes be triggered by proteolytic cleavage, which exposes new hydrophobic surfaces. Run a sample of the aggregated protein on an SDS-PAGE gel to check for smaller protein fragments. If proteolysis is suspected, ensure sufficient protease inhibitors were used during purification.[5]
-
Re-evaluate Storage Buffer: The optimal buffer for purification may not be the optimal buffer for long-term storage. It may be beneficial to exchange the protein into a dedicated storage buffer containing a cryoprotectant and other stabilizing additives.
Data and Protocols
Table 1: Recommended Buffer Components for this compound In Vitro Assays
| Component | Recommended Concentration | Purpose | Reference |
| Buffer | 50 mM HEPES or Tris | pH Buffering (maintain pH > 6.8) | [2][5] |
| pH | 7.5 - 8.0 | Avoid pI, maintain solubility | [2] |
| Salt | 150 - 250 mM NaCl | Maintain ionic strength | [2][5] |
| Reducing Agent | 2 mM DTT or TCEP | Prevent disulfide bond formation | [5] |
| Detergent | 0.1% Triton X-100 | Reduce non-specific aggregation | [5] |
| Additives | 5-10% Glycerol, 50mM Arg/Glu | Enhance stability and solubility | [6] |
| Protease Inhibitors | Varies (e.g., PMSF, leupeptin) | Prevent proteolysis | [5] |
Experimental Protocol: Basic Solubility Test for Recombinant this compound
This protocol can be used to screen for optimal buffer conditions to maintain this compound solubility.
-
Protein Preparation: Start with purified, refolded recombinant this compound (e.g., the nucleoplasmic domain, residues 1-222).[5] Dialyze the protein into a baseline buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Condition Setup: Prepare a matrix of test conditions in microcentrifuge tubes. Vary one component at a time (e.g., test pH 6.8, 7.5, 8.0; test NaCl concentrations of 50, 150, 250, 500 mM; test with and without 0.1% Triton X-100).
-
Incubation: Add this compound to each tube to a final concentration relevant to your planned assay (e.g., 1-5 µM). Incubate the tubes under different conditions (e.g., 4°C for 1 hour, room temperature for 1 hour).
-
Centrifugation: Centrifuge all tubes at high speed (e.g., >14,000 x g) for 15-30 minutes at 4°C to pellet any aggregated protein.
-
Analysis: Carefully remove the supernatant from each tube. Analyze the amount of protein remaining in the supernatant via SDS-PAGE and Coomassie staining or by a protein concentration assay (e.g., Bradford or BCA). The condition with the highest amount of protein in the supernatant is the most favorable for solubility.
Visual Guides
Caption: Factors influencing this compound stability in vitro.
References
- 1. This compound induces nuclear breakage in Xenopus extract and early embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscular Dystrophy Mutations Impair the Nuclear Envelope this compound Self-assembly Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents BAF-mediated aggregation of lamin A on chromosomes in telophase to allow nuclear membrane expansion and nuclear lamina formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound prevents BAF-mediated aggregation of lamin A on chromosomes in telophase to allow nuclear membrane expansion and nuclear lamina formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An this compound ‘proteome’: purification of distinct this compound-containing complexes from HeLa cells suggests molecular basis for diverse roles including gene regulation, mRNA splicing, signaling, mechano-sensing and nuclear architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Phenotypic Analysis of Emerin Knockout Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in the phenotypic analysis of Emerin knockout (Emd-/-) mice.
Frequently Asked Questions (FAQs)
Q1: Why do this compound knockout mice often exhibit a milder phenotype compared to human Emery-Dreifuss muscular dystrophy (EDMD) patients?
A1: The milder phenotype in this compound knockout mice is thought to be due to several factors, including:
-
Compensatory Mechanisms: Other inner nuclear membrane proteins, such as lamina-associated polypeptide 2 (LAP2) and lamina-associated polypeptide 1 (LAP1), may functionally compensate for the absence of this compound.[1][2][3] Studies have shown that the expression of LAP2 is upregulated in this compound-null mice.[1] Mice lacking both this compound and LAP1 exhibit a more severe dystrophic phenotype.[4][5]
-
Interspecies Differences: There may be inherent physiological differences between mice and humans that make mice less susceptible to the pathological consequences of this compound deficiency.[6]
Q2: Is there a cardiac phenotype in this compound knockout mice?
A2: The cardiac phenotype in this compound knockout mice is often subtle and can be variable. Some studies report a mild, age-dependent prolongation of the atrioventricular (AV) conduction time, particularly in male mice older than 40 weeks.[6][7] However, other studies have not observed overt cardiomyopathy.[3][8] The presence and severity of a cardiac phenotype can be influenced by the genetic background of the mice and the specific experimental conditions used for analysis.[9][10]
Q3: Do this compound knockout mice develop muscular dystrophy?
A3: Generally, this compound knockout mice do not develop the progressive muscular dystrophy characteristic of human EDMD.[3][7][8] However, they do exhibit defects in skeletal muscle regeneration following injury.[1][2] This suggests that while this compound may not be essential for baseline muscle maintenance in mice, it plays a role in muscle repair processes.
Q4: What is the role of the LINC complex in the context of this compound deficiency?
A4: The LINC (Linker of Nucleoskeleton and Cytoskeleton) complex connects the nucleus to the cytoskeleton and is crucial for mechanotransduction. This compound is a component of this complex. In the absence of this compound, the integrity and function of the LINC complex can be compromised, leading to altered cellular responses to mechanical stress. This may contribute to the observed defects in mechanosensitive gene expression.
Q5: How does this compound deficiency affect signaling pathways?
A5: The absence of this compound has been shown to disrupt several signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway. Specifically, upregulation of the ERK1/2 branch of the MAPK pathway has been observed in the hearts of this compound-null mice.[11] This altered signaling may contribute to the development of cardiac abnormalities.
Troubleshooting Guides
Problem 1: Inconsistent or Absent Cardiac Phenotype
| Possible Cause | Troubleshooting Suggestion |
| Anesthetic Regimen | Different anesthetics can have varying effects on cardiac function.[9][12] Isoflurane is a commonly used anesthetic that can influence heart rate and contractility.[9][12] Recommendation: Use a consistent anesthetic protocol across all experimental groups and time points. Consider performing echocardiography on conscious mice if feasible, though this requires significant technical expertise.[12][13] If using anesthesia, allow for an acclimatization period after induction before recording measurements.[12] A heart rate of >400 beats per minute is recommended to be within the physiological range for anesthetized mice.[12] |
| Age and Sex of Mice | A mild cardiac conduction defect in this compound knockout mice is often only observed in male mice older than 40 weeks.[6] Recommendation: Ensure that age- and sex-matched littermate controls are used. For cardiac studies, consider aging the mice to at least 40 weeks to increase the likelihood of observing a phenotype. |
| Genetic Background | The genetic background of the mouse strain can significantly influence the cardiac phenotype.[9] Recommendation: Use a consistent and well-defined mouse strain for all experiments. Be aware that findings on one genetic background may not be directly comparable to those on another. |
| Echocardiography Technique | Improper probe positioning or inconsistent measurement techniques can introduce significant variability. Recommendation: Follow a standardized echocardiography protocol. Ensure the same experienced individual performs all echocardiograms or that all operators are trained to a consistent standard. |
Problem 2: High Variability in Motor Coordination Assays (Rotarod)
| Possible Cause | Troubleshooting Suggestion |
| Lack of Acclimatization and Training | Mice that are not properly acclimatized to the testing room and apparatus may exhibit anxiety-related behaviors that interfere with performance. Recommendation: Acclimatize mice to the testing room for at least one hour before the test.[14] Conduct training sessions on the rotarod at a constant low speed before the accelerating test to familiarize the animals with the task.[14] |
| Apparatus Parameters | The diameter of the rod and the acceleration rate can influence performance.[15][16][17] Mice may learn to passively "somersault" on rods with smaller diameters.[15] Recommendation: Use a rod with a diameter that discourages passive rotation.[17] Use a consistent and clearly defined acceleration protocol. Calibrate the rotational speed of the apparatus to ensure accuracy.[16] |
| Operator Consistency | The way mice are placed on the rod can affect their initial balance and performance.[15] Recommendation: Develop a standardized procedure for placing mice on the rotarod and ensure all experimenters adhere to it. |
| Age of Mice | Motor coordination can change with age. Recommendation: Use age-matched cohorts for all experimental groups. |
Problem 3: Inconsistent Muscle Regeneration Following Cardiotoxin (B1139618) Injury
| Possible Cause | Troubleshooting Suggestion |
| Cardiotoxin Injection Technique | The volume, concentration, and site of the cardiotoxin injection can affect the extent of muscle damage and the subsequent regenerative response.[18] Operator variability is a significant factor.[18] Recommendation: Have a single, experienced individual perform all cardiotoxin injections.[18] Use a consistent volume and concentration of cardiotoxin for all animals. Inject into the same location of the target muscle each time. |
| Time Course of Analysis | The process of muscle regeneration follows a well-defined timeline.[19][20][21] Analyzing tissues at inconsistent time points will lead to variable results. Recommendation: Harvest tissues at consistent and clearly defined time points post-injury based on the specific stage of regeneration being investigated. |
| Quantification Method | The method used to quantify regeneration (e.g., counting centrally nucleated fibers, measuring fiber cross-sectional area) can be subjective. Recommendation: Use a blinded approach for histological analysis. Clearly define the criteria for what constitutes a "regenerated" fiber. Use automated image analysis software to reduce subjectivity. |
Problem 4: Variable Results in Western Blotting for Phosphorylated Proteins (e.g., p-ERK)
| Possible Cause | Troubleshooting Suggestion |
| Sample Preparation | The phosphorylation state of proteins is highly dynamic and can be rapidly altered by phosphatases upon cell lysis.[22] Recommendation: Include phosphatase inhibitors in the lysis buffer. Process samples quickly and on ice to minimize enzymatic activity. |
| Antibody Specificity and Affinity | Phospho-specific antibodies can have different affinities than their total protein counterparts, and some may show cross-reactivity.[23] Recommendation: Validate the specificity of your phospho-antibody. Consider using a different antibody if high background or non-specific bands are observed. |
| Normalization | Using housekeeping proteins for normalization can be unreliable as their expression can vary.[24] Recommendation: Normalize the phosphorylated protein signal to the total protein signal for the same target.[25][26] This accounts for any variations in protein loading and expression. |
| Loading Amount and Detection Sensitivity | Phosphorylated proteins are often low in abundance.[22][25] Recommendation: Load a sufficient amount of protein to ensure detection.[25] Use a highly sensitive detection system. |
Quantitative Data Summary
Table 1: Cardiac Function in this compound Knockout Mice
| Parameter | Genotype | Age | Anesthesia | Key Findings | Reference |
| PR Interval (ms) | Emd-/y | 41-100 weeks | Not specified | 42.5 ± 3.1 | [6] |
| PR Interval (ms) | Wild-type | 41-100 weeks | Not specified | 41.0 ± 2.1 | [6] |
| PR Interval (ms) | Emd-/y | < 40 weeks | Not specified | 38.8 ± 4.0 | [6] |
| PR Interval (ms) | Wild-type | < 40 weeks | Not specified | 39.1 ± 3.4 | [6] |
| % Fractional Shortening | Emd-/-/Lmna H222P/H222P | 18 weeks | Isoflurane | 35.7 ± 7.9 | [3] |
| % Fractional Shortening | Lmna H222P/H222P | 18 weeks | Isoflurane | 33.9 ± 4.8 | [3] |
| % Fractional Shortening | Emd-/-/Lmna H222P/H222P | 30 weeks | Isoflurane | 25.4 ± 3.9 | [3] |
| % Fractional Shortening | Lmna H222P/H222P | 30 weeks | Isoflurane | 28.4 ± 3.8 | [3] |
Table 2: Myogenic Differentiation in this compound-null Cells
| Parameter | Cell Line | Time Point | Key Findings | Reference |
| % MyHC Positive Cells | Wild-type | 48 hours | 62.6% | [2] |
| % MyHC Positive Cells | Emd-/y | 48 hours | 34.1% | [2] |
| % Myotube Formation | Wild-type | 72 hours | 37.6% | [2] |
| % Myotube Formation | Emd-/y | 72 hours | 10.9% | [2] |
Experimental Protocols
Protocol 1: Echocardiography for Cardiac Function Assessment in Mice
A detailed protocol for mouse echocardiography can be found in the supplementary materials of publications from established research groups. Key considerations include:
-
Anesthesia: As discussed in the troubleshooting guide, the choice and administration of anesthesia are critical. Isoflurane (1-2% for maintenance) is commonly used.[12] A consistent induction time and maintenance level should be used for all animals.
-
Hair Removal: Remove chest hair using a depilatory cream to ensure good probe contact.
-
Positioning: Place the mouse in a supine or left lateral decubitus position on a heated platform to maintain body temperature.
-
Imaging: Use a high-frequency ultrasound system with a linear array transducer. Obtain standard views such as the parasternal long-axis and short-axis views.
-
Measurements: Acquire M-mode images to measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses. From these measurements, calculate parameters such as fractional shortening (FS%) and ejection fraction (EF%).
Protocol 2: Rotarod Test for Motor Coordination
-
Apparatus: Use a rotarod apparatus with a textured rod to provide grip. The diameter should be appropriate for mice (e.g., 3 cm).
-
Acclimatization: Allow mice to acclimate to the testing room for at least 60 minutes before the test.
-
Training: On the day before the test, train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes).
-
Testing:
-
Place the mouse on the rotating rod.
-
Start the acceleration from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set time (e.g., 5 minutes).
-
Record the latency to fall for each mouse.
-
Perform multiple trials (e.g., 3 trials) with a rest period in between.
-
-
Data Analysis: Average the latency to fall across the trials for each mouse.
Protocol 3: Cardiotoxin-Induced Muscle Regeneration
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Cardiotoxin Injection: Inject a standardized volume (e.g., 50 µL) of cardiotoxin (e.g., 10 µM from Naja mossambica mossambica) into the tibialis anterior (TA) muscle.
-
Time Course: Euthanize mice at specific time points after injection (e.g., 3, 5, 7, 14, and 21 days) to analyze different stages of regeneration.
-
Tissue Processing: Harvest the TA muscles and process for either cryosectioning (for histology and immunofluorescence) or protein/RNA extraction.
-
Histological Analysis: Stain cryosections with Hematoxylin and Eosin (H&E) to visualize muscle morphology.
-
Quantification: Quantify regeneration by measuring the cross-sectional area of centrally nucleated (regenerating) myofibers.
Protocol 4: Western Blotting for Phosphorylated ERK (p-ERK)
-
Sample Preparation: Homogenize heart or skeletal muscle tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) and a primary antibody for total ERK. It is recommended to use antibodies from different host species to allow for simultaneous detection with fluorescent secondary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
Detection and Quantification: Image the membrane using a fluorescent imaging system. Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: LINC Complex and MAPK Signaling in the Context of this compound Function.
Caption: Experimental Workflow for Phenotypic Analysis of this compound Knockout Mice.
References
- 1. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EDMD-Causing this compound Mutant Myogenic Progenitors Exhibit Impaired Differentiation Using Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deficiency of this compound contributes differently to the pathogenesis of skeletal and cardiac muscles in LmnaH222P/H222P mutant mice | PLOS One [journals.plos.org]
- 4. A novel mutation in human EMD gene and mitochondrial dysfunction in this compound knockdown cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of this compound mRNA Lipid Nanoparticles to Rescue Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-Lacking Mice Show Minimal Motor and Cardiac Dysfunctions with Nuclear-Associated Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Abnormal nuclear shape and impaired mechanotransduction in this compound-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Effect of genetic background on the cardiac phenotype in a mouse model of Emery-Dreifuss muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Rotarod-Test for Mice [protocols.io]
- 15. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calibration of rotational acceleration for the rotarod test of rodent motor coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. Induction of Acute Skeletal Muscle Regeneration by Cardiotoxin Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. mdpi.com [mdpi.com]
- 21. Skeletal Muscle Regeneration in Cardiotoxin-Induced Muscle Injury Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 23. Can Phosphorylated Protein Levels Exceed Total Protein in Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 24. azurebiosystems.com [azurebiosystems.com]
- 25. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 26. licorbio.com [licorbio.com]
Technical Support Center: Quantifying Emerin Expression by Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying Emerin protein expression levels using Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a protein found in the inner nuclear membrane of most mammalian tissues. It plays a crucial role in maintaining the structural integrity of the nucleus, regulating gene expression, and is involved in various cell signaling pathways. Mutations in the gene encoding this compound can lead to Emery-Dreifuss muscular dystrophy (EDMD), a disorder characterized by muscle wasting and heart problems.[1][2][3] Accurate quantification of this compound expression is vital for studying its role in both normal cellular functions and disease pathogenesis.
Q2: Which type of sample lysate is recommended for this compound detection?
Since this compound is an integral protein of the inner nuclear membrane, preparing a whole-cell lysate is often sufficient for its detection. However, if you are working with samples where this compound expression is expected to be low, or if you want to minimize interference from cytosolic proteins, performing a nuclear extraction to enrich for nuclear proteins is recommended.[4][5]
Q3: What are the recommended loading controls for quantifying this compound expression?
Choosing an appropriate loading control is critical for accurate quantification. The ideal loading control should have stable expression across all experimental conditions. For this compound quantification, the following have been used:
-
α-tubulin: A commonly used cytosolic protein.[6]
-
Lamin B1 or PCNA: These are nuclear proteins and can be good choices when using nuclear extracts.[4]
-
Total protein staining: Methods like Ponceau S or stain-free technologies provide a measure of the total protein loaded in each lane and can be a reliable normalization strategy.[7][8]
It is crucial to validate your chosen loading control for your specific experimental system to ensure its expression does not change with your treatments.[9]
Q4: What is the expected molecular weight of this compound on a Western blot?
This compound is a relatively small protein with a predicted molecular weight of approximately 29 kDa.[3] However, post-translational modifications can sometimes cause it to migrate at a slightly different size.[10] Always include a molecular weight marker in your gel to accurately identify the band corresponding to this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound expression by Western blot.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Low this compound Abundance: The target protein may be in low abundance in your sample. | - Increase the amount of protein loaded per well. - Consider performing a nuclear extraction to enrich for this compound.[5] - Use a positive control (e.g., a cell line known to express high levels of this compound). |
| Inefficient Protein Extraction: Incomplete lysis of the nuclear membrane can lead to poor extraction of this compound. | - Use a lysis buffer optimized for nuclear proteins, such as RIPA buffer.[4] - Include mechanical disruption steps like sonication to ensure complete cell lysis.[11] | |
| Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low. | - Titrate your primary and secondary antibodies to determine the optimal working concentration.[12] | |
| High Background | Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins on the membrane. | - Increase the duration and number of wash steps. - Optimize the blocking conditions (e.g., try different blocking agents like BSA or non-fat milk, and increase blocking time).[12] |
| Antibody Concentration Too High: Excess antibody can lead to increased background. | - Reduce the concentration of the primary and/or secondary antibody.[12] | |
| Non-specific Bands | Antibody Cross-reactivity: The primary antibody may recognize other proteins with similar epitopes. | - Use a highly specific monoclonal or knockout-validated antibody. - Include a negative control (e.g., a cell line with this compound knocked out) to confirm antibody specificity.[13] |
| Protein Degradation: this compound may be degraded by proteases during sample preparation. | - Work quickly and keep samples on ice at all times. - Add a protease inhibitor cocktail to your lysis buffer.[10] | |
| Inconsistent Quantification | Uneven Protein Loading: Inaccurate protein concentration measurement or pipetting errors. | - Carefully measure protein concentration using a reliable method (e.g., BCA assay). - Use a validated loading control for normalization.[14] |
| Signal Saturation: The signal from the protein bands may be outside the linear range of detection. | - Reduce the amount of protein loaded or the antibody concentration. - Use a detection system with a wide dynamic range. |
Experimental Protocols
Protocol 1: Whole-Cell Lysate Preparation for this compound Western Blot
This protocol is suitable for cell lines with moderate to high this compound expression.
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail directly to the culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Protocol 2: Nuclear Extraction for this compound Enrichment
This protocol is recommended for tissues or cell lines with low this compound expression.
-
Cell Pellet Collection:
-
Harvest cells and wash with ice-cold PBS.
-
Centrifuge to obtain a cell pellet.
-
-
Cytoplasmic Lysis:
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Incubate on ice.
-
Homogenize the cell suspension using a Dounce homogenizer or by passing it through a narrow-gauge needle.
-
-
Isolation of Nuclei:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei.
-
Carefully remove the supernatant containing the cytoplasmic fraction.
-
-
Nuclear Lysis:
-
Wash the nuclear pellet with a wash buffer.
-
Resuspend the nuclei in a nuclear extraction buffer containing a high salt concentration and detergents.
-
Incubate on ice with agitation.
-
Consider sonication to ensure complete lysis of the nuclear membrane.[11]
-
-
Clarification and Quantification:
-
Centrifuge at high speed to pellet the nuclear debris.
-
Collect the supernatant (nuclear extract) and determine the protein concentration.
-
-
Sample Preparation for SDS-PAGE:
-
Prepare samples as described in Protocol 1.
-
Visualizations
Caption: Workflow for quantifying this compound expression by Western blot.
Caption: Troubleshooting logic for this compound Western blotting.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of inner nuclear membrane protein this compound in myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. buchwalterlab.ucsf.edu [buchwalterlab.ucsf.edu]
- 7. bioradiations.com [bioradiations.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Recommended controls for western blot | Abcam [abcam.com]
- 14. blog.addgene.org [blog.addgene.org]
How to resolve non-specific bands in Emerin western blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific bands in Emerin western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound, and why am I seeing bands at different sizes?
A1: The predicted molecular weight of human this compound is approximately 29 kDa, though it is often observed on a western blot at around 34 kDa. Deviations from this expected size can occur due to several factors:
-
Post-Translational Modifications (PTMs): this compound can be phosphorylated, which may lead to a slight increase in its apparent molecular weight. Other PTMs like glycosylation or ubiquitination can also alter protein mobility on SDS-PAGE.
-
Protein Degradation: Lower molecular weight bands may be the result of protein degradation by proteases. It is crucial to use fresh samples and add protease inhibitors to your lysis buffer.
-
Splice Variants: Alternative splicing of the this compound (EMD) gene could potentially produce different protein isoforms, although this is less commonly reported as a major source of multiple bands.
-
Protein Aggregation: Higher molecular weight bands could be due to the formation of dimers, trimers, or larger multimers that are not fully denatured during sample preparation.
Q2: I see multiple bands in my this compound western blot. How can I determine which is the correct band?
A2: Differentiating the specific this compound band from non-specific signals is a critical step. Here are some strategies:
-
Use a Positive Control: Include a lysate from a cell line known to express this compound at high levels as a positive control.
-
Knockdown/Knockout Validation: If available, use a lysate from cells where the this compound gene has been knocked down (e.g., using siRNA) or knocked out. The specific this compound band should be absent or significantly reduced in these lysates.
-
Antibody Specificity: Ensure you are using a highly specific, affinity-purified antibody. Some monoclonal antibodies may cross-react with other proteins, leading to non-specific bands. Check the antibody datasheet for validation data.
-
Blocking Peptides: Where possible, use a blocking peptide corresponding to the immunogen sequence of your primary antibody. Pre-incubating the antibody with the peptide should block the specific band, while non-specific bands will remain.
Q3: What are the best practices for sample preparation to minimize non-specific bands for this compound?
A3: Proper sample preparation is key to a successful this compound western blot.
-
Lysis Buffer Selection: Since this compound is an inner nuclear membrane protein, a lysis buffer that can effectively solubilize nuclear proteins is recommended. RIPA buffer is often a good choice for nuclear and membrane-bound proteins due to its stringent detergents. However, always optimize the lysis buffer for your specific cell or tissue type.
-
Inclusion of Inhibitors: Always supplement your lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Quantify Protein Concentration: Accurately determine the protein concentration of your lysates to ensure consistent loading across all lanes. Overloading the gel is a common cause of non-specific "ghost bands". A typical loading amount for cell lysates is 20-30 µg per well.
Troubleshooting Guide: Non-Specific Bands in this compound Western Blotting
This guide addresses common issues leading to non-specific bands and provides targeted solutions.
| Problem | Potential Cause | Recommended Solution |
| Bands at higher molecular weight than expected | Protein Aggregation (Dimers/Multimers) | - Increase the duration of boiling your samples in Laemmli buffer to ensure complete denaturation.- Increase the concentration of reducing agents (e.g., DTT or β-mercaptoethanol) in your sample buffer. |
| Post-Translational Modifications (e.g., Glycosylation) | - Consult literature to see if this compound undergoes significant glycosylation in your system.- Consider treating your lysate with enzymes that remove specific PTMs (e.g., glycosidases) before running the gel. | |
| Antibody Cross-Reactivity | - Use an affinity-purified primary antibody.- Try a different monoclonal or polyclonal antibody that targets a different epitope of this compound. | |
| Bands at lower molecular weight than expected | Protein Degradation | - Prepare fresh samples and always keep them on ice.- Ensure a sufficient concentration of a broad-spectrum protease inhibitor cocktail is added to your lysis buffer. |
| Splice Variants or Cleaved Forms | - Check databases like UniProt for known splice variants or cleavage products of this compound.- If a cleaved, active form is expected, verify the cleavage site and the fragment recognized by your antibody. | |
| Multiple bands at various molecular weights | Non-specific Antibody Binding | - Optimize the concentration of your primary and secondary antibodies by performing a titration.- Increase the number and duration of washing steps. A common protocol is 3-5 washes of 5-10 minutes each.- Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer to reduce non-specific interactions. |
| Inefficient Blocking | - Optimize your blocking agent. If using non-fat dry milk, try switching to Bovine Serum Albumin (BSA), or vice versa.- Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).- Ensure your blocking buffer is freshly prepared. | |
| High Protein Load | - Reduce the amount of total protein loaded per lane. | |
| Contaminated Buffers or Equipment | - Use fresh, filtered buffers for all steps.- Thoroughly clean all electrophoresis and transfer equipment. |
Experimental Protocols & Methodologies
Optimized Lysis Buffer for Nuclear Membrane Proteins:
For the extraction of this compound, a RIPA (Radioimmunoprecipitation assay) buffer is often effective due to its ability to solubilize nuclear and membrane proteins.
RIPA Buffer Recipe (10 mL):
-
50 mM Tris-HCl, pH 8.0 (0.5 mL of 1M stock)
-
150 mM NaCl (0.3 mL of 5M stock)
-
1% NP-40 (100 µL)
-
0.5% Sodium deoxycholate (50 mg)
-
0.1% SDS (100 µL of 10% stock)
-
Add ddH₂O to 10 mL
Immediately before use, add:
-
Protease inhibitor cocktail (manufacturer's recommended concentration)
-
Phosphatase inhibitor cocktail (manufacturer's recommended concentration)
General Western Blotting Workflow for this compound:
Logical Troubleshooting Flowchart
When encountering non-specific bands, a systematic approach can help identify the root cause.
Technical Support Center: Optimizing Emerin Localization for Electron Microscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fixation and localization of Emerin for electron microscopy (EM).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the immunolabeling of this compound for electron microscopy.
Q1: I am getting a very weak or no this compound signal in my immunogold EM experiments. What are the possible causes and solutions?
A1: A weak or absent signal is a common issue. Here are several potential causes and corresponding troubleshooting steps:
-
Poor Antigen Preservation: The fixation process may be masking the this compound epitope.
-
Solution: Reduce the concentration of glutaraldehyde (B144438) or eliminate it altogether. A common starting point for immunogold labeling is a mixture of 2% paraformaldehyde (PFA) and 0.5% glutaraldehyde.[1] If the signal is still weak, try using 4% PFA alone.[2] Be aware that reducing the glutaraldehyde concentration may compromise ultrastructural preservation.[3][4]
-
-
Antibody Issues:
-
Solution 1 (Concentration): The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C) to enhance labeling specificity.[1][5]
-
Solution 2 (Compatibility): Ensure your secondary antibody is compatible with the primary antibody (e.g., use an anti-mouse secondary for a mouse primary antibody).[6]
-
Solution 3 (Storage): Improper antibody storage can lead to degradation. Aliquot your antibodies upon arrival and avoid repeated freeze-thaw cycles.[6]
-
-
Insufficient Permeabilization (for pre-embedding methods): The antibodies may not be reaching the this compound protein in the inner nuclear membrane.
-
Solution: If using a pre-embedding protocol, ensure adequate permeabilization with a detergent like Triton X-100. However, be cautious as this can damage membrane structures.
-
-
Over-fixation: Extended fixation times can excessively cross-link proteins, masking the epitope.
Q2: My immunogold labeling shows high background, with gold particles distributed non-specifically across the nucleus and cytoplasm. How can I reduce this?
A2: High background can obscure the specific signal. Here are some strategies to minimize it:
-
Inadequate Blocking: Non-specific binding sites may not be sufficiently blocked.
-
Primary or Secondary Antibody Concentration Too High:
-
Solution: Reduce the concentration of your primary and/or secondary antibodies.[5]
-
-
Free Aldehyde Groups: Residual aldehyde groups from the fixation step can cause non-specific binding.
-
Solution: After fixation, quench the free aldehyde groups with a solution like 0.1% sodium borohydride (B1222165) or 0.05 M glycine (B1666218) in PBS.[1][2]
-
-
Contaminated Reagents:
-
Solution: Ensure all buffers and solutions are freshly prepared and filtered to remove aggregates. Centrifuge your diluted primary antibody solution before use to pellet any aggregates.[2]
-
Q3: The ultrastructure of the nuclear envelope in my samples is poorly preserved. What can I do to improve it?
A3: Maintaining the integrity of the nuclear envelope is crucial for accurate localization of this compound.
-
Insufficient Cross-linking: The fixative may not be adequately preserving the cellular structures.
-
Inappropriate Buffer or pH: The osmolarity and pH of the fixative buffer can impact tissue preservation.
-
Solution: Use a buffer with a physiological pH (around 7.4), such as a phosphate (B84403) or cacodylate buffer.[1][8] Ensure the osmolarity of the buffer is appropriate for your sample.
-
-
Mechanical Damage: The sample handling process can introduce artifacts.
-
Solution: Handle samples gently during all processing steps, from initial fixation to embedding and sectioning.
-
-
Consider Cryofixation: For the best possible structural preservation, consider cryofixation followed by freeze-substitution. This method avoids the potential artifacts associated with chemical fixation.[9][10]
Data Presentation: Comparison of Fixation Methods
The choice of fixative is a critical step that involves a trade-off between preserving ultrastructure and maintaining antigenicity. The following table summarizes the expected outcomes of different fixation strategies for localizing nuclear envelope proteins like this compound.
| Fixative Composition | Primary Aldehyde(s) | Typical Concentration | Expected Ultrastructural Preservation | Expected Antigenicity Preservation | Recommended Use Case |
| Paraformaldehyde (PFA) Only | Paraformaldehyde | 4% in buffer | Moderate | Good to Excellent | When the primary concern is maximizing the immunogold signal and the antibody epitope is sensitive to glutaraldehyde. |
| Low Glutaraldehyde Mix | Paraformaldehyde & Glutaraldehyde | 2-4% PFA + 0.1-0.5% Glutaraldehyde | Good | Good | A balanced approach for both good structural preservation and strong immunolabeling. Often a good starting point for optimization. |
| High Glutaraldehyde Mix | Paraformaldehyde & Glutaraldehyde | 2% PFA + 2.5% Glutaraldehyde | Excellent | Moderate to Poor | When preserving the finest details of the nuclear envelope ultrastructure is the top priority, and the antibody is known to work with higher glutaraldehyde concentrations. |
| Cryofixation | None (physical fixation) | N/A | Excellent | Excellent | The gold standard for preserving both ultrastructure and antigenicity in a near-native state. Requires specialized equipment. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the fixation and immunogold labeling of this compound.
Protocol 1: Chemical Fixation and LR White Embedding for Post-Embedding Immunogold Labeling
This protocol is a good starting point for achieving a balance between structural preservation and antigen retention.
-
Fixation:
-
Quenching and Rinsing:
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol (B145695) (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate and embed the samples in LR White resin according to the manufacturer's standard protocol.
-
-
Sectioning:
-
Collect ultrathin sections (70-90 nm) on nickel grids.[1]
-
-
Immunogold Labeling:
-
Blocking: Float the grids, section-side down, on a droplet of 5% BSA in Tris-buffered saline (TBS) for 10-20 minutes to block non-specific binding sites.[1]
-
Primary Antibody Incubation: Transfer the grids to a droplet of the primary antibody against this compound, diluted in 1% BSA/TBS. Incubate for 3 hours at room temperature or overnight at 4°C.[1]
-
Washing: Wash the grids by transferring them through a series of 5 droplets of 0.1% BSA/TBS for 2 minutes each.[1]
-
Secondary Antibody Incubation: Transfer the grids to a droplet of the gold-conjugated secondary antibody (e.g., 10 nm gold particles), diluted in TBS. Incubate for 1 hour at room temperature.[1]
-
Final Washing: Wash the grids by transferring them through a series of 5 droplets of distilled water for 2 minutes each.[1]
-
-
Staining and Imaging:
-
Lightly stain the sections with uranyl acetate (B1210297) and lead citrate.
-
Examine the grids in a transmission electron microscope.
-
Protocol 2: Cryofixation and Immunogold Labeling of Frozen Sections (Tokuyasu Method)
This protocol offers superior preservation of both ultrastructure and antigenicity.
-
Fixation:
-
Cryoprotection:
-
Infiltrate the cell pellet with 2.3 M sucrose (B13894) in PBS containing 0.2 M glycine for at least 15 minutes.[2]
-
-
Freezing and Sectioning:
-
Mount the sample on a specimen pin and freeze by plunging into liquid nitrogen.
-
Cut ultrathin cryosections (-120°C) and transfer them to formvar-carbon coated copper grids.[2]
-
-
Immunogold Labeling:
-
Blocking: Float the grids on droplets of 1% BSA in PBS for 10 minutes.[2]
-
Primary Antibody Incubation: Transfer the grids to droplets of the primary anti-Emerin antibody diluted in 1% BSA in PBS. Incubate for 30 minutes at room temperature.[2]
-
Washing: Wash the grids on droplets of PBS.
-
Secondary Antibody Incubation: Incubate with the appropriate gold-conjugated secondary antibody.
-
Final Washing: Wash thoroughly with PBS.
-
-
Contrasting and Embedding:
-
Contrast and embed the labeled sections on ice in 0.3% uranyl acetate in 2% methylcellulose (B11928114) for 10 minutes.[2]
-
Remove excess liquid and air-dry the grids.
-
-
Imaging:
-
Examine the grids in a transmission electron microscope.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes for optimizing this compound fixation.
Caption: Troubleshooting workflow for common issues in this compound immunolabeling for EM.
Caption: Decision tree for selecting a fixation method based on experimental goals.
References
- 1. Immunogold Labeling - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 2. electron-microscopy.hms.harvard.edu [electron-microscopy.hms.harvard.edu]
- 3. Loss of antibody binding to prefixed cells: fixation parameters for immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.nyu.edu [med.nyu.edu]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Perfusion and Fixation Protocol for Immunogold Labelling Electron Microscopy | Facility for Electron Microscopy Research - McGill University [mcgill.ca]
- 9. Quantitative immuno-gold labelling and ultrastructural preservation after cryofixation (combined with different freeze-substitution and embedding protocols) and after chemical fixation and cryosectioning. Analysis of the secretory organelle matrix of Paramecium trichocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrastructural analysis of adult mouse neocortex comparing aldehyde perfusion with cryo fixation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting failed co-immunoprecipitation with Emerin
<_ _ _>
This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing co-immunoprecipitation (Co-IP) experiments with Emerin, an integral protein of the inner nuclear membrane.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Initial Checks & Experimental Setup
Q1: My this compound Co-IP experiment failed. Where should I begin troubleshooting?
A1: A failed Co-IP can result from multiple factors. The first step is to systematically check your controls to pinpoint the issue.
-
Validate Your Input: Before assessing the Co-IP result, confirm that both your bait protein (this compound) and potential prey protein are expressed in your starting cell lysate. Run a small fraction of your lysate (the "input") on a Western blot and probe for both proteins. If either is absent in the input, the Co-IP will inherently fail.
-
Check Your IP Efficiency: Verify that your anti-Emerin antibody is successfully immunoprecipitating this compound. Probe your final IP eluate with the same anti-Emerin antibody. A strong band indicates a successful pulldown of the bait protein.[1]
-
Use Proper Controls: Always include a negative control, such as an isotype-matched IgG antibody, in a parallel IP.[2][3] This control helps determine if the interaction you observe is specific or due to non-specific binding to the antibody or beads.
Q2: How do I choose the right antibody for this compound IP?
A2: Antibody selection is critical. Use an antibody that has been specifically validated for immunoprecipitation applications.[4][5][6] Check the manufacturer's datasheet for validation data. A monoclonal antibody can provide high specificity, while a polyclonal antibody, by recognizing multiple epitopes, may improve capture efficiency.[3] Before starting a Co-IP, it's best practice to validate the antibody's ability to detect this compound in your specific cell line via Western blotting.
Section 2: Low or No Protein Yield
Q3: I'm not detecting this compound in my final IP sample. What went wrong?
A3: Failure to pull down the bait protein is a common issue. Consider the following:
-
Inefficient Cell Lysis: this compound is a nuclear membrane protein, which can be challenging to solubilize while preserving protein interactions.[7] Harsh lysis buffers like standard RIPA may disrupt the antibody-epitope interaction or protein complexes.[1] Start with a milder, non-ionic detergent-based buffer (e.g., NP-40 or Triton X-100) and incorporate sonication to ensure efficient nuclear lysis.[1][8]
-
Poor Antibody Binding: Ensure your antibody is compatible with the Protein A/G beads you are using.[9] Also, confirm that your antibody solution is free from components like glycerol (B35011) or carrier proteins that might interfere with binding to the beads.[10]
-
Insufficient Starting Material: For endogenous Co-IP, a sufficient quantity of starting material is crucial. A good starting point is at least 1 mg of total protein lysate.[11]
Q4: I pulled down this compound successfully, but I don't see my expected interacting protein (prey). Why?
A4: This indicates that while the IP worked, the interaction either didn't occur, wasn't stable, or was disrupted during the experiment.
-
Interaction Disrupted by Lysis Buffer: The protein-protein interaction may be weak and sensitive to detergents or salt concentrations.[1][12] It may be necessary to empirically test different lysis buffers with varying detergent types and salt concentrations to find conditions that maintain the interaction.[11]
-
Transient or Weak Interaction: Some protein interactions are weak or transient. To stabilize such complexes, you can perform in-vivo crosslinking using formaldehyde (B43269) or other crosslinkers before cell lysis.[13]
-
Wash Steps Too Stringent: Overly harsh washing can strip the prey protein from the bait-antibody-bead complex.[11] Try reducing the number of washes, decreasing the detergent concentration in the wash buffer, or lowering the salt concentration.[14][15]
Section 3: High Background & Non-Specific Binding
Q5: My final sample shows many non-specific bands on the Western blot. How can I reduce this background?
A5: High background is often caused by non-specific binding of proteins to the IP antibody or the beads. Nuclear protein preparations are particularly prone to this issue.[16]
-
Pre-clearing the Lysate: This is a highly recommended step to reduce non-specific binding.[2][3][16] Before adding your specific this compound antibody, incubate the cell lysate with beads alone (or beads with a non-specific IgG).[2][14] This will capture proteins that would otherwise stick to the beads non-specifically.
-
Optimize Wash Buffer: Increase the stringency of your wash buffer by adding a small amount of detergent (e.g., 0.1% Tween-20) or increasing the salt concentration (e.g., up to 500 mM NaCl).[14][17][18] Be aware that this may also disrupt weak, specific interactions.
-
Block the Beads: Before incubation with the lysate, block the beads with a protein solution like Bovine Serum Albumin (BSA) to prevent non-specific protein adherence.[2][9]
-
Use Magnetic Beads: Magnetic beads often exhibit lower non-specific binding compared to agarose (B213101) beads and offer gentler, faster processing, which can help preserve complex integrity.[2][16]
Visual Guides & Protocols
Experimental Workflow and Troubleshooting
The following diagrams illustrate the standard Co-IP workflow and a decision tree to help diagnose common problems.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 4. This compound (D9B3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Anti-Emerin antibody KO Tested (ab40688) | Abcam [abcam.com]
- 6. scbt.com [scbt.com]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. benchchem.com [benchchem.com]
- 9. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 10. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. troubleshooting of Co-IP [assay-protocol.com]
- 13. proteinguru.com [proteinguru.com]
- 14. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 15. assaygenie.com [assaygenie.com]
- 16. tandfonline.com [tandfonline.com]
- 17. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 18. An this compound ‘proteome’: purification of distinct this compound-containing complexes from HeLa cells suggests molecular basis for diverse roles including gene regulation, mRNA splicing, signaling, mechano-sensing and nuclear architecture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Emerin Imaging at the Nuclear Envelope
Welcome to the technical support center for high-resolution imaging of Emerin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges in achieving super-resolution images of this compound at the nuclear envelope.
Frequently Asked Questions (FAQs)
Q1: What is the main challenge in imaging this compound at the nuclear envelope?
A1: The primary challenge is the dense and complex environment of the nuclear envelope. This compound is an inner nuclear membrane protein, part of the nuclear lamina, a protein meshwork approximately 14 nm thick.[1] Resolving the fine structural details of this compound within this crowded space requires overcoming the diffraction limit of conventional light microscopy.
Q2: Which super-resolution microscopy techniques are best suited for this compound imaging?
A2: Several super-resolution techniques can be employed, each with its own advantages and disadvantages. The most common are:
-
Stochastic Optical Reconstruction Microscopy (STORM) : Offers very high spatial resolution (down to 10-20 nm) by localizing individual fluorescent molecules over thousands of frames.[2][3]
-
Stimulated Emission Depletion (STED) Microscopy : Provides high resolution (typically 30-80 nm for biological samples) with faster acquisition times than STORM, as it is a scanning-based technique.[4][5]
-
Structured Illumination Microscopy (SIM) : Improves resolution by a factor of two over conventional microscopy (~100-130 nm) and is generally more compatible with standard fluorophores and live-cell imaging.[1][6]
-
Expansion Microscopy (ExM) : Physically expands the sample, allowing for nanoscale imaging on a conventional confocal microscope. It can achieve a pre-expansion equivalent resolution of 120-130 nm or better.[7]
Q3: How do I choose the right antibody for super-resolution imaging of this compound?
A3: Antibody selection is critical. Look for antibodies that have been validated for super-resolution microscopy or at least for immunofluorescence (IF). Monoclonal antibodies are often preferred for their specificity. It is crucial to test antibody performance, including specificity and signal-to-noise ratio, using conventional confocal microscopy before moving to super-resolution techniques.[8][9] For the highest resolution, consider using smaller labeling strategies like nanobodies if available, as they reduce the distance between the epitope and the fluorophore.
Q4: What are the key considerations for sample preparation?
A4: Sample preparation is paramount for successful super-resolution imaging. Key considerations include:
-
Fixation : The choice of fixative (e.g., paraformaldehyde, methanol) can impact antigen preservation and accessibility. Over-fixation can mask epitopes.[10][11]
-
Permeabilization : This step is necessary for antibodies to access intracellular targets but must be optimized to avoid disrupting the delicate nuclear envelope structure.
-
Blocking : Adequate blocking is essential to prevent non-specific antibody binding, which is a major source of background noise.[10][12]
-
Mounting Media : Use a mounting medium with the correct refractive index for your objective lens and one that is compatible with the specific super-resolution technique (e.g., containing an oxygen-scavenging system for STORM).[13][14]
Troubleshooting Guides
Problem 1: Weak or No this compound Signal
| Possible Cause | Suggested Solution |
| Inactive Primary Antibody | Use a fresh aliquot of the antibody. Avoid repeated freeze-thaw cycles. Confirm antibody activity with a positive control (e.g., Western blot or a cell line with known high this compound expression).[10] |
| Low Antibody Concentration | Perform a titration experiment to determine the optimal concentration of both primary and secondary antibodies.[10][15] |
| Epitope Masking by Fixation | Reduce fixation time or try a different fixative (e.g., methanol (B129727) instead of paraformaldehyde). If using PFA, consider an antigen retrieval step.[10][16] |
| Inefficient Permeabilization | Increase the concentration or duration of the permeabilization agent (e.g., Triton X-100). Be cautious, as over-permeabilization can damage the nuclear membrane.[16] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[12][16] |
| Photobleaching | Minimize exposure of the sample to light. Use an anti-fade mounting medium. Image samples promptly after preparation.[12] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Suggested Solution |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. High concentrations increase the likelihood of non-specific binding.[15][17] |
| Insufficient Blocking | Increase the blocking time (e.g., to 1 hour at room temperature). Use a blocking serum from the same species as the secondary antibody.[10][12] |
| Inadequate Washing | Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[12][17] |
| Secondary Antibody Cross-Reactivity | Run a control sample with only the secondary antibody to check for non-specific binding. Use highly cross-adsorbed secondary antibodies.[12] |
| Sample Autofluorescence | Image an unstained control sample to assess autofluorescence. Using fluorophores in the far-red spectrum can help minimize autofluorescence from the sample.[12] |
Problem 3: Poor Resolution or Artifacts in Super-Resolution Image
| Possible Cause | Suggested Solution |
| Suboptimal Labeling Density (STORM/STED) | For STORM, a high density of labeling is crucial for a well-reconstructed image. Optimize antibody concentrations to achieve this. For STED, very dense labeling can sometimes hinder resolution. |
| Incorrect Imaging Buffer (STORM) | Use a freshly prepared STORM imaging buffer with an oxygen-scavenging system (e.g., GLOX) and a thiol (e.g., MEA) to ensure proper photoswitching of fluorophores.[18] |
| High STED Laser Power | Excessive STED laser power can cause photobleaching and phototoxicity, leading to a loss of signal and structure. Optimize the STED laser power for your specific sample and fluorophore.[3] |
| Sample Drift During Acquisition | Use a stable microscope stage and consider using fiducial markers to correct for drift during post-processing, especially for long STORM acquisitions. |
| Anisotropic Expansion (ExM) | Ensure all steps of the ExM protocol, particularly gelation and digestion, are performed correctly to achieve isotropic expansion and avoid structural distortions.[7] |
Quantitative Data
Table 1: Comparison of Super-Resolution Techniques for Nuclear Envelope Imaging
| Technique | Typical Lateral Resolution | Axial Resolution | Speed | Live-Cell Compatible? | Fluorophore Requirements |
| Confocal | ~250 nm | ~600 nm | Fast | Yes | Standard fluorophores |
| SIM | ~100-130 nm[6] | ~350-400 nm[6] | Fast | Yes | Bright, photostable standard fluorophores |
| STED | 30-80 nm[4] | ~400 nm (for 2D STED)[4] | Moderate | Challenging, but possible | Specific STED-compatible dyes |
| STORM/PALM | 10-50 nm[2][3] | ~50-80 nm | Slow | Very challenging | Photoswitchable fluorophores |
| Expansion Microscopy (ExM) | ~25 nm (effective)[3] | ~70 nm (effective) | Slow (due to processing) | No | Standard fluorophores |
Experimental Protocols & Workflows
General Workflow for Super-Resolution Imaging of this compound
This diagram outlines the key stages from sample preparation to image analysis for achieving high-resolution images of this compound.
Caption: General workflow for super-resolution imaging of this compound.
Protocol 1: (d)STORM Imaging of this compound
This protocol is adapted for imaging nuclear envelope proteins using direct STORM (dSTORM) with antibody labeling.
Materials:
-
Cells grown on high-precision #1.5 coverslips.
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 3% BSA in PBS.
-
Primary antibody: Anti-Emerin antibody validated for IF.
-
Secondary antibody: Highly cross-adsorbed anti-species antibody conjugated to a STORM-compatible dye (e.g., Alexa Fluor 647).
-
STORM Imaging Buffer (prepare fresh):
-
Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl.
-
Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose.
-
GLOX solution: 14 mg glucose oxidase, 50 µL catalase in 200 µL Buffer A.
-
Final buffer: 620 µL Buffer B + 7 µL GLOX + 70 µL 1M MEA.[18]
-
Procedure:
-
Fixation : Wash cells with PBS, then fix with 4% PFA for 10 minutes at room temperature.
-
Washing : Wash 3 times with PBS for 5 minutes each.
-
Permeabilization : Incubate with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Blocking : Block with 3% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation : Dilute the anti-Emerin primary antibody in blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Washing : Wash 3 times with PBS for 5 minutes each.
-
Secondary Antibody Incubation : Dilute the Alexa Fluor 647-conjugated secondary antibody in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing : Wash 3 times with PBS for 5 minutes each.
-
Post-fixation (Optional) : To further immobilize the antibodies, you can post-fix with 4% PFA for 5 minutes.
-
Imaging : Mount the coverslip onto a slide with a small amount of STORM imaging buffer. Seal the edges to prevent oxygen entry.
-
Acquisition : Acquire 20,000-40,000 frames using a STORM microscope system, ensuring sparse activation of single molecules in each frame.
-
Reconstruction : Process the raw image stack to localize single molecules and reconstruct the super-resolution image. Apply drift correction.
Protocol 2: STED Microscopy of this compound
This protocol is adapted for STED imaging of nuclear envelope proteins.
Materials:
-
Cells grown on high-precision #1.5 coverslips.
-
Fixation: Ice-cold Methanol (-20°C) or 4% PFA.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS.
-
Primary antibody: Anti-Emerin antibody.
-
Secondary antibody: Anti-species antibody conjugated to a STED-compatible dye (e.g., ATTO 647N, Abberior STAR RED).
-
Mounting Medium: A non-hardening medium with a refractive index matched to the immersion oil (e.g., TDE-based media).[13][14]
Procedure:
-
Fixation :
-
Option A (PFA): Fix with 4% PFA for 10 minutes, then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Option B (Methanol): Fix and permeabilize simultaneously with ice-cold methanol for 5-10 minutes at -20°C.[13]
-
-
Washing : Wash twice with PBS.
-
Blocking : Incubate in blocking buffer for at least 30 minutes.
-
Primary Antibody Incubation : Dilute the anti-Emerin antibody in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing : Wash 3 times with PBS.
-
Secondary Antibody Incubation : Dilute the STED-dye conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing : Wash 3 times with PBS.
-
Mounting : Mount the coverslip on a slide using the appropriate mounting medium.
-
Imaging : Image the sample on a STED microscope. First, find the region of interest using the confocal mode. Then, switch to STED mode, optimizing the depletion laser power to achieve the best balance between resolution enhancement and signal preservation.[4]
Troubleshooting Logic Diagram
This diagram provides a logical workflow for troubleshooting common immunofluorescence issues when imaging this compound.
Caption: Troubleshooting flowchart for this compound immunofluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Technological advances in super-resolution microscopy to study cellular processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ipb.csic.es [ipb.csic.es]
- 6. SIM vs STED: a limitation of frequencies - @abberior.rocks [abberior.rocks]
- 7. Imaging nanoscale nuclear structures with expansion microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Emerin Antibody [EMD/2168] (A248426) | Antibodies.com [antibodies.com]
- 9. Anti-Emerin antibody KO Tested (ab40688) | Abcam [abcam.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. research.yale.edu [research.yale.edu]
- 14. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 15. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 16. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 17. ibidi.com [ibidi.com]
- 18. mvi-inc.com [mvi-inc.com]
Technical Support Center: Validating Commercial Emerin Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of commercial Emerin antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when I receive a new commercial this compound antibody?
A1: Before starting any experiment, it is crucial to thoroughly review the manufacturer's datasheet. Pay close attention to the applications for which the antibody has been validated, the recommended dilutions, and the specific protocols provided. The datasheet should also provide information on the immunogen used to raise the antibody, which can help predict potential cross-reactivities.[1]
Q2: What are the most critical experiments to perform to validate the specificity of an this compound antibody?
A2: The gold standard for validating antibody specificity is to test it on a known negative control. For this compound, the most definitive validation method is to perform a Western blot (WB) and/or immunofluorescence (IF) on wild-type cells versus this compound knockout (KO) or knockdown (KD) cells.[1][2][3] A specific antibody will show a clear signal in the wild-type cells and a significantly reduced or absent signal in the KO/KD cells.[2][3]
Q3: My Western blot shows multiple bands. Does this mean my this compound antibody is not specific?
A3: Not necessarily. While multiple bands can indicate non-specific binding, they could also represent different post-translational modifications, splice variants, or degradation products of this compound.[4] To investigate this, consult the UniProt database for known isoforms and modifications of this compound. If possible, use a positive control lysate from cells overexpressing a tagged version of this compound to see if the antibody recognizes the correct band size.
Q4: In my immunofluorescence experiment, I see staining outside of the nuclear envelope. Is this a sign of a non-specific antibody?
A4: this compound is predominantly localized to the inner nuclear membrane.[4] However, some studies have reported this compound presence in other cellular compartments, such as the endoplasmic reticulum and cytoplasm, during certain cellular processes.[4] To confirm specific localization, co-stain with a known nuclear envelope marker, like Lamin A/C. Aberrant localization could also be an artifact of fixation and permeabilization methods, so optimizing your protocol is essential.
Q5: Can I trust an antibody that has been cited in multiple publications?
A5: While citations can be a good indicator, they do not guarantee that the antibody will work in your specific experimental setup.[5] Different laboratories may use different protocols, and batch-to-batch variability of antibodies can occur.[5] It is always recommended to validate each new lot of an antibody in your own hands.
Experimental Workflows & Signaling Pathways
This compound Antibody Validation Workflow
Caption: Workflow for validating a new commercial this compound antibody.
This compound and the Nuclear Lamina
Caption: this compound's interactions at the nuclear envelope.
Troubleshooting Guides
Western Blotting
| Issue | Potential Cause | Troubleshooting Steps |
| No Signal | Insufficient protein loaded. | Load at least 20-30 µg of total protein per lane.[6] |
| Antibody dilution is too high. | Use the manufacturer's recommended dilution as a starting point and perform a titration. | |
| Inefficient protein transfer. | Confirm transfer by Ponceau S staining of the membrane. For high molecular weight proteins, consider a wet transfer overnight at 4°C.[6][7] | |
| Incorrect secondary antibody. | Ensure the secondary antibody is raised against the host species of the primary this compound antibody.[8] | |
| Weak Signal | Low expression of this compound in the cell type used. | Use a positive control cell line known to express this compound, such as HeLa or HEK-293T.[2][5] |
| Insufficient primary antibody incubation. | Incubate the primary antibody overnight at 4°C to increase signal.[8] | |
| Antibody has lost activity. | Ensure proper storage of the antibody at the recommended temperature and avoid repeated freeze-thaw cycles.[8] | |
| High Background | Antibody concentration is too high. | Decrease the concentration of the primary and/or secondary antibody.[6][9] |
| Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., 5% BSA instead of milk, especially for phospho-antibodies).[3][10] | |
| Inadequate washing. | Increase the number and duration of washes with TBST.[3] | |
| Non-specific Bands | Primary antibody is cross-reacting with other proteins. | Validate the antibody with an this compound KO/KD cell line. If KO/KD is not an option, perform a peptide competition assay.[4] |
| Protein degradation. | Prepare fresh cell lysates and always include protease inhibitors in your lysis buffer.[6] |
Immunofluorescence
| Issue | Potential Cause | Troubleshooting Steps |
| No Signal | Low/no this compound expression in the cells. | Confirm this compound expression by Western blotting first. |
| Incorrect fixation/permeabilization. | For nuclear envelope proteins like this compound, methanol (B129727) fixation or paraformaldehyde followed by Triton X-100 permeabilization are common. Optimize the fixation time and permeabilization agent concentration.[2] | |
| Antibody not suitable for IF. | Check the manufacturer's datasheet to confirm the antibody is validated for immunofluorescence.[11] | |
| Photobleaching. | Minimize exposure to the light source and use an anti-fade mounting medium.[11] | |
| Weak Signal | Suboptimal primary antibody dilution. | Perform a titration to find the optimal antibody concentration. |
| Insufficient primary antibody incubation. | Incubate for a longer period (e.g., overnight at 4°C).[12] | |
| High Background | Primary or secondary antibody concentration is too high. | Reduce the antibody concentrations.[8] |
| Insufficient blocking. | Block with 5-10% normal serum from the same species as the secondary antibody for at least 1 hour.[2] | |
| Autofluorescence. | Use a glycine (B1666218) quenching step after fixation or use a commercial autofluorescence quenching kit.[2] | |
| Incorrect Localization | Fixation artifacts. | Try different fixation methods (e.g., methanol vs. PFA) to see if the localization pattern changes. |
| Antibody is recognizing a different protein. | The definitive test is to stain this compound KO/KD cells and observe a loss of signal.[1] Co-localization with a known nuclear envelope marker can also help confirm specificity. |
Recommended Antibody Dilutions for this compound
| Application | Antibody 1 (e.g., Abcam ab40688) | Antibody 2 (e.g., Proteintech 10351-1-AP) | Antibody 3 (e.g., Novus Biologicals NBP2-52459) |
| Western Blot (WB) | 1:1000 | 1:1000[5] | 1:500 - 1:2000[9] |
| Immunofluorescence (IF) | 1 µg/ml | 1:50 - 1:500 | 1:200 - 1:1000[9] |
| Immunoprecipitation (IP) | 5 µg per 0.5mg of lysate[2] | 1:200 - 1:1000 | Not specified |
Note: These are starting recommendations. Optimal dilutions should be determined experimentally by the end-user.
Detailed Experimental Protocols
Protocol 1: Western Blot Validation using KO Lysate
-
Lysate Preparation: Prepare whole-cell lysates from both wild-type and this compound knockout (e.g., CRISPR/Cas9 generated) cell lines (e.g., HEK-293T or HAP1) using RIPA buffer supplemented with protease inhibitors.[2][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein from wild-type and KO lysates into separate lanes of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. Confirm successful transfer with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary this compound antibody at the recommended dilution (e.g., 1:1000) in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: A specific antibody will show a band at approximately 34 kDa in the wild-type lane and no band in the KO lane.[2][3] Reprobe the membrane with a loading control antibody (e.g., GAPDH or Beta-actin) to ensure equal protein loading.
Protocol 2: Immunofluorescence Validation using KO Cells
-
Cell Culture: Seed wild-type and this compound knockout cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Fixation: Wash the cells with PBS, then fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS, then permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA and 10% normal goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation: Incubate the cells with the primary this compound antibody at the recommended dilution (e.g., 1:500) in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times for 5 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash as in step 6, then counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: A specific antibody will show clear nuclear envelope staining in wild-type cells, which will be absent in the knockout cells.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Ten Basic Rules of Antibody Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound antibody (10351-1-AP) | Proteintech [ptglab.com]
- 6. arp1.com [arp1.com]
- 7. Anti-Emerin antibody [8F5A8] (ab204987) | Abcam [abcam.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. novusbio.com [novusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. search.library.northwestern.edu [search.library.northwestern.edu]
- 13. neobiotechnologies.com [neobiotechnologies.com]
Technical Support Center: Expression of Full-Length Emerin Constructs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the expression of full-length Emerin constructs.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no expression of my full-length this compound construct?
A1: Several factors can contribute to low or undetectable expression levels of full-length this compound. As an integral inner nuclear membrane protein, its expression can be challenging. Key reasons include:
-
Protein Instability and Degradation: this compound is susceptible to degradation by both the proteasome and lysosome-dependent pathways.[1][2] Misfolded this compound is targeted for clearance through the ER-associated degradation (ERAD) pathway.[1][2]
-
Codon Usage: The codon usage of the this compound gene may not be optimal for your chosen expression system (e.g., E. coli, mammalian cells). This can lead to translational stalling and reduced protein yield.[3][4][5][6]
-
Toxicity: Overexpression of this compound can sometimes be toxic to host cells, leading to poor cell growth and low protein yields.
-
Inefficient Transfection/Transduction: Low efficiency of introducing the this compound-encoding plasmid into your host cells will naturally result in low expression.
Q2: My this compound protein appears to be aggregating. What could be the cause and how can I prevent it?
A2: Protein aggregation is a common issue when expressing full-length this compound. This can be attributed to:
-
Intrinsic Properties: The nucleoplasmic domain of this compound has a tendency to self-assemble into filaments.[7] Certain mutations can disrupt this process and promote aggregation.[7]
-
Overexpression: High levels of protein expression can overwhelm the cellular machinery for proper folding and localization, leading to the formation of aggregates.[8] In some cases, these can manifest as tubular aggregates derived from the sarcoplasmic reticulum.[9]
-
Misfolding: Improperly folded this compound can expose hydrophobic regions, leading to aggregation. This can be exacerbated by suboptimal expression conditions.
To mitigate aggregation, consider the following:
-
Lower Expression Temperature: For bacterial expression, reducing the induction temperature can slow down protein synthesis, allowing more time for proper folding.[10][11]
-
Optimize Inducer Concentration: Titrating the concentration of the inducing agent (e.g., IPTG) can help control the rate of protein expression.
-
Use a Weaker Promoter: Employing an expression vector with a weaker or more tightly regulated promoter can prevent overwhelming the host cell's folding capacity.
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of this compound and prevent aggregation.
Q3: The expressed this compound is not localizing to the inner nuclear membrane. Why is this happening?
A3: Correct localization of this compound to the inner nuclear membrane is crucial for its function and is dependent on its interaction with other nuclear proteins. Mislocalization can occur due to:
-
Absence or Mutation of A-type Lamins: this compound's localization is dependent on its interaction with A-type lamins.[12][13] In cells lacking or expressing mutated forms of lamin A/C, this compound can be mislocalized to the endoplasmic reticulum (ER) or cytoplasm.[14][15]
-
Mutations in this compound: Certain mutations in the this compound protein itself can disrupt its ability to interact with its binding partners at the nuclear envelope, leading to mislocalization.[7]
-
Overexpression: Extremely high expression levels can saturate the localization machinery, resulting in the accumulation of this compound in the cytoplasm and ER.[8]
Q4: Which expression system is best for full-length this compound?
A4: As a mammalian integral membrane protein, expressing full-length this compound with proper folding and post-translational modifications can be challenging in prokaryotic systems like E. coli. While codon optimization and specific E. coli strains can improve success, mammalian or insect cell expression systems are generally recommended for achieving properly localized and functional full-length this compound.
Troubleshooting Guides
Problem: Low or No this compound Expression
| Possible Cause | Recommended Solution |
| Suboptimal Codon Usage | Synthesize a codon-optimized version of the this compound gene tailored for your specific expression host (e.g., human, mouse, E. coli).[3][16][17] |
| Protein Degradation | Co-treat cells with a proteasome inhibitor (e.g., MG132) to assess if degradation is proteasome-dependent.[1][2] Note that this is for diagnostic purposes and may not be suitable for producing functional protein. |
| Inefficient Promoter | If using an inducible system, ensure the inducer is fresh and used at the optimal concentration. Consider switching to a vector with a stronger promoter if expression remains low. |
| Poor mRNA Stability | Analyze the 5' and 3' untranslated regions (UTRs) of your construct. The inclusion of stabilizing elements may improve mRNA half-life. |
| Cell Line Viability | Monitor the health of your cells post-transfection/transduction. If significant cell death is observed, this compound expression may be toxic. Consider using a weaker promoter or a cell line more robust for protein expression. |
Experimental Protocols
Western Blotting for this compound Detection
This protocol outlines the general steps for detecting expressed full-length this compound via Western blotting.
a. Cell Lysis:
-
Wash cells expressing the this compound construct with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
c. SDS-PAGE and Electrotransfer:
-
Mix a standardized amount of protein lysate (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel (a 12% gel is generally suitable for this compound, which has an apparent molecular weight of ~34 kDa).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Cell Fractionation to Assess this compound Localization
This protocol provides a method to separate cellular components to determine if this compound is localizing to the nuclear fraction.
a. Cell Harvesting and Lysis:
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors).
-
Allow the cells to swell on ice for 10-15 minutes.
-
Lyse the cells using a Dounce homogenizer with a loose-fitting pestle.
b. Isolation of Nuclei:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which represents the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer and centrifuge again.
c. Preparation of Nuclear and Cytoplasmic Fractions for Western Blotting:
-
Resuspend the nuclear pellet in a nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, with protease inhibitors).
-
Incubate on ice for 30 minutes with occasional agitation.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant is the nuclear extract.
-
Perform a Western blot on both the cytoplasmic and nuclear fractions to determine the localization of this compound. Use marker proteins (e.g., Lamin A/C for the nucleus, Tubulin for the cytoplasm) to verify the purity of the fractions.
Visual Guides
Caption: Troubleshooting workflow for expressing full-length this compound.
References
- 1. Selective clearance of the inner nuclear membrane protein this compound by vesicular transport during ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective clearance of the inner nuclear membrane protein this compound by vesicular transport during ER stress | eLife [elifesciences.org]
- 3. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 4. Considerations in the Use of Codon Optimization for Recombinant Protein Expression | Springer Nature Experiments [experiments.springernature.com]
- 5. web.azenta.com [web.azenta.com]
- 6. bonopusbio.com [bonopusbio.com]
- 7. Muscular Dystrophy Mutations Impair the Nuclear Envelope this compound Self-assembly Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound expression in tubular aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to increase unstable protein expression in E. coli | 53Biologics [53biologics.com]
- 11. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 12. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lamins and this compound in Muscular Dystrophy: The Nuclear Envelope Connection - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Proteasome-mediated degradation of integral inner nuclear membrane protein this compound in fibroblasts lacking A-type lamins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Abnormal nuclear shape and impaired mechanotransduction in this compound-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Subcellular Localization of Mutant Emerin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering unexpected subcellular localization of mutant emerin in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My wild-type this compound control is not localizing exclusively to the nuclear rim. What could be the issue?
A1: Several factors can influence the localization of even wild-type this compound. Consider the following:
-
Cell Cycle Stage: During mitosis, the nuclear envelope breaks down, and this compound disperses throughout the cell.[1] It then reassociates with chromatin during nuclear reassembly in late anaphase and telophase. Ensure you are observing interphase cells for clear nuclear envelope localization.
-
Overexpression Artifacts: High levels of transiently expressed this compound can lead to its accumulation in the endoplasmic reticulum (ER), the site of its synthesis, and potentially even the plasma membrane.[2][3] Try reducing the amount of plasmid used for transfection or using a weaker promoter.
-
Antibody Specificity: Verify the specificity of your anti-emerin antibody. Run a Western blot on whole-cell lysates and nuclear fractions to confirm it recognizes a band at the correct molecular weight for this compound (~34 kDa). Include a negative control of this compound-null cells if available.
-
Cell Line Differences: The expression levels of this compound-binding partners, such as lamins A/C, can vary between cell types. In cells lacking A-type lamins, this compound's retention at the inner nuclear membrane is reduced, leading to increased mobility and presence in the ER.[4]
Q2: I've expressed a mutant this compound, and it's localizing to the cytoplasm/ER instead of the nuclear envelope. What does this signify?
A2: Mislocalization of mutant this compound to the cytoplasm or ER is a common finding and can be interpreted in several ways:
-
Disrupted Nuclear Retention: The mutation may affect regions of this compound critical for its retention at the inner nuclear membrane (INM). The N-terminal nucleoplasmic domain of this compound is necessary for its nuclear retention.[2] Deletions or mutations within this domain can lead to a failure to be retained at the INM, causing it to diffuse back into the contiguous ER membrane system.
-
Impaired Protein Interactions: Proper this compound localization is dependent on its interaction with other nuclear envelope proteins, most notably lamin A/C.[5] If the mutation disrupts the binding site for lamin A/C, this compound may not be efficiently retained at the nuclear lamina. Loss of lamin A/C has been shown to cause this compound to mislocalize to the ER.[5][6]
-
Transmembrane Domain Defects: Mutations within or affecting the C-terminal transmembrane domain can prevent proper insertion into the nuclear membrane, leading to aggregation in the cytoplasm or retention in the ER.[7] For example, the Del236-241 mutant, with a deletion in the transmembrane domain, is primarily localized to the cytoplasm.[7]
Q3: My this compound mutant is expressed at normal levels (confirmed by Western blot) and correctly localizes to the nuclear envelope, yet it is associated with a disease phenotype. How can I investigate this further?
A3: This scenario is observed for some patient-derived mutations like S54F, Q133H, and Δ95–99.[8] While the gross localization appears normal, the mutation likely impairs this compound's function. Here's how to proceed:
-
Investigate Protein-Protein Interactions: The mutation may selectively disrupt the binding of this compound to one or more of its key partners (e.g., BAF, lamin A/C, actin, transcriptional regulators). Co-immunoprecipitation (Co-IP) experiments can be performed to test for these interactions. For instance, certain disease-causing mutants fail to bind HDAC3.
-
Assess Protein Dynamics: The mutation might alter the mobility of this compound within the nuclear membrane. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the diffusion rate of a GFP-tagged mutant this compound and compare it to the wild-type protein.
-
Examine Nuclear Mechanics and Shape: Loss of functional this compound can lead to increased nuclear fragility and abnormal nuclear morphology.[8] Analyze nuclear shape in cells expressing the mutant this compound using microscopy and appropriate image analysis software.
-
Analyze Downstream Signaling: this compound is involved in regulating signaling pathways such as Wnt/β-catenin and ERK/MAPK.[9] Investigate if the expression of your mutant this compound leads to dysregulation of these pathways by examining the localization and activity of key signaling molecules.
Q4: I'm seeing punctate staining of this compound within the nucleus, not just at the rim. Is this normal?
A4: While predominantly at the nuclear rim, some studies have reported intranuclear foci of this compound that colocalize with nuclear lamins.[1] This can be a normal physiological state. However, if these puncta are more pronounced with a mutant, it could indicate aggregation or misfolding of the protein. High-resolution microscopy and co-localization studies with markers for nuclear sub-compartments can help characterize these structures.
Data Presentation: Quantitative Analysis of Mutant this compound Localization
The following table summarizes quantitative data on the localization of several this compound mutants, as determined by the fluorescence intensity at the nuclear envelope compared to wild-type this compound. This data is derived from studies using GFP-tagged this compound constructs expressed in C2C12 cells.
| This compound Mutant | Mean Fluorescence Intensity at Nuclear Envelope (arbitrary units ± s.e.m.) | % of Wild-Type Intensity | Reference |
| Wild-Type | 39.94 ± 4.18 | 100% | |
| Del95-99 | 9.48 ± 1.63 | 23.7% | |
| S54F | 20.05 ± 3.84 | 50.2% | |
| P183H | 13.53 ± 2.99 | 33.9% | |
| P183T | 20.23 ± 4.51 | 50.6% |
Experimental Protocols
Immunofluorescence Staining for this compound
This protocol is adapted for cultured cells grown on coverslips.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
0.5% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS
-
Primary Antibody: Anti-emerin antibody diluted in Blocking Buffer
-
Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody, diluted in Blocking Buffer
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the membranes.
-
Blocking: Wash the cells three times with PBS for 5 minutes each. Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the diluted primary anti-emerin antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Mounting: Wash the cells once with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Subcellular Fractionation to Isolate Nuclear Proteins
This protocol provides a method to separate cytoplasmic and nuclear fractions from cultured cells.
Reagents:
-
PBS, ice-cold
-
Cell Scraper
-
Hypotonic Lysis Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with freshly added 1 mM DTT and protease inhibitors)
-
Detergent (e.g., NP-40 or IGEPAL CA-630)
-
Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added 1 mM DTT and protease inhibitors)
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Wash the culture dish with ice-cold PBS. Add ice-cold PBS and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Cell Pelleting: Centrifuge the cells at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Lysis of Cytoplasmic Membrane: Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer. Incubate on ice for 15 minutes to allow the cells to swell.
-
Release of Cytoplasm: Add 10 µL of 10% NP-40 (or IGEPAL CA-630). Vortex vigorously for 10 seconds to lyse the cytoplasmic membrane.
-
Isolation of Nuclei: Centrifuge the lysate at 14,000 x g for 30 seconds at 4°C. The supernatant contains the cytoplasmic fraction. Carefully transfer the supernatant to a new pre-chilled tube.
-
Nuclear Protein Extraction: Resuspend the nuclear pellet in 50 µL of ice-cold Nuclear Extraction Buffer.
-
Incubation and Sonication: Incubate on ice for 30 minutes with intermittent vortexing every 5-10 minutes. If the lysate is viscous due to DNA, sonicate briefly on ice to shear the DNA.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C. The supernatant contains the nuclear protein fraction. Transfer the supernatant to a new pre-chilled tube.
-
Analysis: Analyze the cytoplasmic and nuclear fractions by Western blotting using antibodies against this compound and control proteins for each fraction (e.g., GAPDH for cytoplasm, Lamin A/C or Histone H3 for the nucleus).
Visualizations
Caption: Troubleshooting workflow for unexpected this compound localization.
Caption: Key protein interaction partners of this compound.
Caption: this compound's role in the Wnt/β-catenin signaling pathway.
References
- 1. This compound organizes actin flow for nuclear movement and centrosome orientation in migrating fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shared and Distinctive Neighborhoods of this compound and Lamin B Receptor Revealed by Proximity Labeling and Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Shared and Distinctive Neighborhoods of this compound and Lamin B Receptor Revealed by Proximity Labeling and Quantitative Proteomics | Semantic Scholar [semanticscholar.org]
- 6. EDMD-Causing this compound Mutant Myogenic Progenitors Exhibit Impaired Differentiation Using Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Emerin and β-catenin Interaction in Muscle Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate protein-protein interactions within muscle cells is paramount for deciphering cellular signaling and developing targeted therapeutics. This guide provides a comprehensive comparison of experimental data confirming the interaction between the inner nuclear membrane protein Emerin and the multifunctional signaling protein β-catenin in the context of muscle cell biology.
The interaction between this compound and β-catenin is a crucial regulatory nexus in muscle cells, influencing gene expression, cell proliferation, and differentiation.[1] Dysregulation of this interaction has been implicated in the pathology of Emery-Dreifuss muscular dystrophy (EDMD), a progressive muscle-wasting disease.[1][2] This guide will delve into the experimental evidence supporting this interaction, compare it with other relevant protein associations, and provide detailed protocols for its investigation.
Quantitative Analysis of the this compound:β-catenin Interaction
Co-immunoprecipitation (Co-IP) followed by Western blotting is a cornerstone technique to demonstrate protein-protein interactions. The data presented below, synthesized from foundational studies, illustrates the specific pulldown of β-catenin with this compound, confirming their association within the cell. While precise quantification can vary between experiments, the following table represents a typical outcome.
| Experiment | Bait Protein | Prey Protein Detected | Relative Amount of Prey Pulled Down (Fold Enrichment vs. IgG Control) | Cell Type | Reference |
| Co-Immunoprecipitation | Anti-Emerin | β-catenin | >10-fold | Myogenic Progenitor Cells | [3] |
| Co-Immunoprecipitation | Anti-β-catenin | This compound | >8-fold | Myogenic Progenitor Cells | [4] |
| Proximity Ligation Assay | This compound & β-catenin | N/A (Interaction Signal) | Significant increase in PLA signals per nucleus | Muscle Fibers | [5][6] |
Comparative Protein Interactions in Muscle Cells
To provide context, it is essential to consider other key interactions involving this compound and β-catenin in muscle cells. These alternative interactions highlight the diverse roles of these proteins in muscle cell function and pathology.
| Protein A | Interacting Partner (Protein B) | Functional Significance in Muscle Cells | Key Experimental Evidence |
| This compound | Histone Deacetylase 3 (HDAC3) | Regulation of repressive chromatin and myogenic gene expression.[3] | Co-immunoprecipitation, Chromatin Immunoprecipitation (ChIP) |
| This compound | Enhancer of Zeste Homolog 2 (EZH2) | Establishment of repressive histone marks critical for myogenesis.[3] | Co-immunoprecipitation |
| This compound | G9a (Histone Methyltransferase) | Contributes to repressive chromatin organization during muscle differentiation.[3] | Co-immunoprecipitation |
| This compound | Lamins A/C | Maintenance of nuclear architecture and mechanical stability.[7] | Yeast two-hybrid, In vitro binding assays |
| This compound | F-actin | Stabilization of nuclear actin filaments.[7] | In vitro binding assays |
| β-catenin | MyoD | Regulation of myogenic differentiation and transcription of muscle-specific genes.[8] | Co-immunoprecipitation, Luciferase reporter assays |
| β-catenin | TCF/LEF Transcription Factors | Canonical Wnt signaling pathway activation, crucial for muscle development.[8] | Chromatin Immunoprecipitation (ChIP), Reporter assays |
| β-catenin | Cadherins | Formation of adherens junctions, important for cell-cell adhesion in muscle tissue.[9] | Co-immunoprecipitation |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the molecular environment and experimental approaches, the following diagrams, generated using Graphviz (DOT language), provide clear visual representations.
Figure 1: this compound and β-catenin in the Wnt Signaling Pathway. This diagram illustrates the canonical Wnt signaling pathway and the role of this compound in sequestering β-catenin at the nuclear envelope, thereby modulating its transcriptional activity.
Figure 2: Co-Immunoprecipitation Workflow. This flowchart outlines the key steps for performing a co-immunoprecipitation experiment to confirm the interaction between this compound and β-catenin.
Figure 3: Proximity Ligation Assay Workflow. This diagram details the procedural steps for conducting a Proximity Ligation Assay to visualize the close proximity of this compound and β-catenin in situ.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key techniques discussed.
Co-Immunoprecipitation (Co-IP) Protocol
This protocol outlines the steps to isolate the this compound-β-catenin complex from muscle cell lysates.[10][11]
-
Cell Lysis:
-
Harvest cultured muscle cells (e.g., C2C12 myoblasts or primary myoblasts) and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a Tris-based buffer with 1% Triton X-100 and protease/phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing:
-
Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-Emerin) overnight at 4°C with gentle rotation. A parallel incubation with a non-specific IgG of the same isotype should be performed as a negative control.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-β-catenin).
-
Proximity Ligation Assay (PLA) Protocol
PLA allows for the in situ visualization of protein-protein interactions.[5][12][13]
-
Sample Preparation:
-
Fix muscle cells or tissue sections with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
-
Blocking:
-
Block the samples with a blocking solution provided in the PLA kit to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the samples with a pair of primary antibodies raised in different species that recognize this compound and β-catenin, respectively.
-
-
PLA Probe Incubation:
-
Incubate with secondary antibodies (PLA probes) that are conjugated with unique DNA oligonucleotides. These probes will bind to the primary antibodies.
-
-
Ligation:
-
Add a ligation solution containing two additional oligonucleotides and a ligase. If the PLA probes are in close proximity (<40 nm), the oligonucleotides will hybridize and be ligated into a closed DNA circle.
-
-
Amplification:
-
Perform rolling-circle amplification (RCA) using a polymerase to generate a long, single-stranded DNA product consisting of hundreds of tandem repeats of the circular DNA template.
-
-
Detection:
-
Hybridize fluorescently labeled oligonucleotides to the amplified DNA.
-
-
Visualization and Analysis:
-
Visualize the fluorescent signals as distinct spots using a fluorescence microscope. Each spot represents an interaction event.
-
Quantify the number of spots per cell or nucleus to determine the extent of the interaction.
-
This guide provides a foundational understanding of the this compound and β-catenin interaction in muscle cells, supported by comparative data and detailed experimental frameworks. By leveraging these insights and protocols, researchers can further explore the nuances of this critical protein partnership and its implications for muscle health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of inner nuclear membrane protein this compound in myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound interacts with histone methyltransferases to regulate repressive chromatin at the nuclear periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inner nuclear membrane protein this compound regulates β-catenin activity by restricting its accumulation in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Multiple roles for this compound: implications for Emery-Dreifuss muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. β-Catenin Interacts with MyoD and Regulates Its Transcription Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catenin beta-1 - Wikipedia [en.wikipedia.org]
- 10. assaygenie.com [assaygenie.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Proximity Ligation Assay (PLA) | Springer Nature Experiments [experiments.springernature.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Validating Emerin's Role in Mechanosensitive Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data validating the crucial role of the inner nuclear membrane protein Emerin in translating mechanical cues into changes in gene expression. We will explore how the absence or dysfunction of this compound impacts cellular responses to mechanical stress, drawing comparisons with wild-type cells and those deficient in other key nuclear envelope proteins like Lamin A/C. This guide is intended to provide a comprehensive overview for researchers investigating nuclear mechanotransduction and professionals involved in the development of therapeutics for diseases linked to this compound dysfunction, such as Emery-Dreifuss muscular dystrophy (EDMD).
Data Presentation: Comparative Analysis of Gene Expression
The primary function of this compound in mechanosensitive gene expression is evident from the altered transcriptional response of cells lacking this protein when subjected to mechanical strain. Experimental data consistently demonstrates that this compound-deficient cells fail to upregulate key mechanosensitive genes to the same extent as their wild-type counterparts.
| Cell Type | Condition | Gene | Expression Change in Deficient Cells vs. Wild-Type | Reference |
| Mouse Embryo Fibroblasts | Mechanical Strain | egr-1 (early growth response 1) | Drastically reduced | [1] |
| Mouse Embryo Fibroblasts | Mechanical Strain | iex-1 (immediate early response 3) | Drastically reduced | [1] |
| Mouse Myogenic Progenitors | Differentiating (no external strain) | Components of Wnt, IGF-1, TGF-β, and Notch signaling pathways | Misexpressed at mRNA and protein levels | |
| Lamin A/C-deficient Mouse Embryo Fibroblasts | Mechanical Strain | egr-1 | Impaired expression | [2][3] |
| Lamin A/C-deficient Mouse Embryo Fibroblasts | Mechanical Strain | iex-1 | Impaired expression | [2] |
Signaling Pathways in this compound-Mediated Mechanotransduction
This compound is a critical component of the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex, which forms a physical bridge across the nuclear envelope, connecting the cytoskeleton to the nuclear lamina and chromatin. This connection is fundamental for transmitting forces from the extracellular matrix to the nucleus, ultimately influencing gene expression.
Upon mechanical stimulation, forces are transmitted through the LINC complex, leading to conformational changes in nuclear envelope proteins, including this compound. This can trigger downstream signaling cascades that modulate chromatin organization and the activity of transcription factors.
This compound has been shown to influence the nuclear localization and activity of key mechanosensitive transcriptional regulators, including YAP/TAZ and Serum Response Factor (SRF).[4] In this compound-deficient cells, the impaired response to mechanical stimuli is associated with defects in these signaling pathways, leading to aberrant gene expression.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the role of this compound in mechanosensitive gene expression.
Application of Mechanical Strain to Cultured Cells
A common method to study cellular responses to mechanical forces in vitro involves culturing cells on flexible silicone membranes that can be cyclically stretched.
Detailed Steps:
-
Substrate Preparation: Flexible silicone membranes are coated with an extracellular matrix protein, such as fibronectin, to promote cell adhesion.
-
Cell Seeding: Cells (e.g., mouse embryo fibroblasts) are seeded onto the coated membranes and allowed to adhere and spread.
-
Application of Strain: The membranes are mounted in a specialized device that can apply controlled, cyclic biaxial or uniaxial strain. The magnitude and frequency of the strain can be precisely controlled (e.g., 4% strain at 1 Hz).[1]
-
Incubation: Cells are subjected to the mechanical strain for specific durations.
-
Analysis: Following the strain regimen, cells are harvested for various downstream analyses, including RNA isolation for gene expression studies (e.g., RT-qPCR or Northern blotting) or protein extraction for Western blotting.
Traction Force Microscopy (TFM)
TFM is a powerful technique used to quantify the contractile forces exerted by single cells on their underlying substrate. This method provides insights into how cells sense and respond to the mechanical properties of their environment.
Key Principles:
-
Substrate Preparation: Cells are cultured on soft, elastic polyacrylamide gels embedded with fluorescent beads.
-
Image Acquisition: Two sets of images are captured: one of the fluorescent beads with the cell present and exerting force, and another of the beads in a relaxed state after the cell is removed (e.g., by trypsinization).
-
Displacement Mapping: The displacement of the beads caused by cellular traction forces is calculated by comparing the two images.
-
Force Calculation: Using the known mechanical properties of the gel (Young's modulus), the bead displacement map is converted into a map of traction forces.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific protein of interest, such as a transcription factor or a component of the nuclear lamina like this compound.
General Workflow:
-
Cross-linking: Proteins are cross-linked to DNA in living cells using formaldehyde.
-
Chromatin Fragmentation: The chromatin is isolated and fragmented into smaller pieces, typically by sonication.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., anti-Emerin) is used to pull down the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Sequencing and Analysis: The purified DNA fragments are sequenced, and the reads are mapped to the genome to identify the protein's binding sites.
Conclusion
The experimental evidence strongly supports a critical role for this compound in the proper regulation of mechanosensitive gene expression. As a key component of the LINC complex, this compound is integral to the transmission of mechanical signals from the cytoskeleton to the nucleus. Its absence leads to a blunted transcriptional response to mechanical strain, highlighting its importance in cellular adaptation to the physical microenvironment. Further research focusing on quantitative, genome-wide analyses of gene expression in this compound-deficient cells under precisely controlled mechanical stimuli will provide deeper insights into the specific gene networks regulated by this essential nuclear envelope protein and may reveal novel therapeutic targets for laminopathies.
References
- 1. Abnormal nuclear shape and impaired mechanotransduction in this compound-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lamin A/C deficiency causes defective nuclear mechanics and mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lamin A/C deficiency causes defective nuclear mechanics and mechanotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanosensing by the nucleus: From pathways to scaling relationships - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Emerin and Lamin A mutations in Emery-Dreifuss muscular dystrophy
A Comparative Analysis of Emerin and Lamin A Mutations in Emery-Dreifuss Muscular Dystrophy
Emery-Dreifuss muscular dystrophy (EDMD) is a rare, inherited neuromuscular disorder characterized by a clinical triad (B1167595) of early-onset joint contractures, slowly progressive muscle weakness and wasting, and life-threatening cardiac abnormalities.[1][2][3] The disease is genetically heterogeneous, with the two most common forms arising from mutations in the EMD gene, encoding this compound, and the LMNA gene, encoding lamins A and C.[4][5] This guide provides a comparative analysis of these two major forms of EDMD, focusing on their distinct and overlapping features, the underlying molecular mechanisms, and the experimental approaches used in their study.
Clinical and Molecular Comparison
Mutations in the EMD gene, located on the X-chromosome, cause the X-linked form of EDMD, while mutations in the LMNA gene on chromosome 1 lead to the more common autosomal dominant form, and rarely, an autosomal recessive form.[4][6] While both forms share the core clinical triad, there are notable differences in the typical age of onset, severity, and the spectrum of associated clinical features.[1][5]
Data Presentation: Comparative Tables
The following tables summarize the key differences and similarities between EDMD caused by this compound and lamin A/C mutations.
Table 1: Clinical Phenotype Comparison
| Feature | This compound (EMD) Mutations (X-linked EDMD) | Lamin A/C (LMNA) Mutations (Autosomal Dominant EDMD) |
| Inheritance | X-linked recessive[7] | Autosomal dominant (most common), autosomal recessive (rare)[6] |
| Age of Onset | Typically in the first decade of life[5] | Variable, often in the first to second decade, but can be later[5][6] |
| Joint Contractures | Early and prominent, affecting elbows, Achilles tendons, and posterior neck[1][2] | Similar to X-linked EDMD, with early contractures of the elbows, ankles, and spine[2] |
| Muscle Weakness | Slowly progressive, humeroperoneal distribution initially[3] | Similar humeroperoneal pattern, but can also present as limb-girdle muscular dystrophy[4] |
| Cardiac Involvement | Atrial fibrillation, conduction blocks, and dilated cardiomyopathy are common[3] | Higher incidence and often more severe cardiac disease, including dilated cardiomyopathy, arrhythmias, and sudden cardiac death[2][4] |
| Phenotypic Variability | Generally more consistent phenotype[8] | Marked intra- and interfamilial variability, even with the same mutation[1][6] |
Table 2: Protein Expression and Cellular Phenotype Comparison
| Feature | This compound (EMD) Mutations | Lamin A/C (LMNA) Mutations |
| Protein Expression | Absence or significant reduction of this compound protein at the nuclear envelope[5][7] | Often normal levels of lamin A/C, but with altered protein structure and function. Can lead to mislocalization of this compound.[7][9] |
| Nuclear Morphology | Generally maintained nuclear architecture in the absence of this compound alone.[7] | Often results in nuclear abnormalities, including blebbing, herniations, and altered chromatin organization.[7] |
| Cellular Function | Impaired myogenic differentiation and reduced levels of muscle-specific proteins like MyoD and desmin.[10] | Similar defects in myoblast differentiation, with altered nuclear mechanics and signaling.[10][11] |
| Genotype-Phenotype | Null mutations are associated with a more severe phenotype, while missense mutations can lead to a milder form or isolated cardiac disease.[1][8] | Missense mutations are often associated with the classic EDMD phenotype, while frameshift mutations may lead to a later-onset limb-girdle presentation.[1] |
Molecular Pathogenesis and Signaling Pathways
Both this compound and lamins A/C are integral components of the nuclear envelope, a complex structure that maintains nuclear integrity, organizes chromatin, and regulates gene expression.[7] Their disruption in EDMD leads to a cascade of cellular defects.
The LINC Complex and Mechanotransduction
This compound and lamins A/C are key components of the Linker of Nucleoskeleton and Cytoskeleton (LINC) complex, which physically connects the nuclear lamina to the cytoskeleton. This connection is crucial for mechanotransduction, the process by which cells sense and respond to mechanical forces. In muscle cells, which are constantly under mechanical stress, a compromised LINC complex is thought to contribute to cellular fragility and damage.
Altered Signaling Pathways
Mutations in both EMD and LMNA have been shown to disrupt key signaling pathways, contributing to the pathology of EDMD.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Studies have shown that both this compound and lamin A/C mutations can lead to the aberrant activation of the ERK1/2 and JNK branches of the MAPK pathway, which is implicated in the development of cardiomyopathy.
-
TGF-β Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a role in fibrosis and tissue remodeling. Elevated levels of TGF-β have been observed in patients with laminopathies, suggesting its involvement in the fibrotic changes seen in the muscles and heart.
Experimental Protocols
A variety of experimental techniques are employed to diagnose and study EDMD.
Immunohistochemistry for this compound and Lamin A/C in Muscle Biopsy
This technique is used to visualize the presence and localization of this compound and lamin A/C proteins in muscle tissue sections.
Methodology:
-
Sample Preparation: Obtain a muscle biopsy and snap-freeze it in isopentane (B150273) cooled with liquid nitrogen. Cut 10 µm thick cryosections and mount them on slides.[12]
-
Fixation: Fix the sections with cold acetone (B3395972) or paraformaldehyde.
-
Blocking: Block non-specific antibody binding using a solution of bovine serum albumin (BSA) or normal goat serum in phosphate-buffered saline (PBS).
-
Primary Antibody Incubation: Incubate the sections with primary antibodies specific for this compound and lamin A/C overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, incubate the sections with fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
Mounting and Visualization: Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize under a fluorescence microscope.
Western Blotting for Protein Expression Levels
Western blotting is used to quantify the amount of this compound and lamin A/C proteins in cell or tissue lysates.
Methodology:
-
Protein Extraction: Homogenize muscle tissue or lyse cultured cells in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running a specific amount of protein lysate on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies against this compound and lamin A/C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Gene Sequencing for EMD and LMNA Mutations
Sanger sequencing is the gold standard for identifying the specific mutations in the EMD and LMNA genes.[13]
Methodology:
-
DNA Extraction: Isolate genomic DNA from a blood sample.
-
PCR Amplification: Amplify the exons and flanking intron regions of the EMD and LMNA genes using specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.
-
Sequencing Reaction: Perform cycle sequencing using fluorescently labeled dideoxynucleotides (ddNTPs).[13]
-
Capillary Electrophoresis: Separate the sequencing fragments by size using capillary electrophoresis.[13]
-
Data Analysis: Analyze the sequence data to identify any mutations by comparing it to the reference gene sequence.
Conclusion
While both this compound and lamin A/C mutations lead to the clinical syndrome of Emery-Dreifuss muscular dystrophy, they do so through distinct genetic and molecular mechanisms that result in a spectrum of clinical presentations. A thorough understanding of these differences is crucial for accurate diagnosis, genetic counseling, and the development of targeted therapies. The experimental protocols outlined in this guide are fundamental tools for researchers and clinicians working to unravel the complexities of this debilitating disease and to improve the lives of those affected.
References
- 1. Emery-Dreifuss Muscular Dystrophy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medlink.com [medlink.com]
- 3. researchgate.net [researchgate.net]
- 4. Emery–Dreifuss muscular dystrophy: focal point nuclear envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerinopathy and Laminopathy Clinical, pathological and molecular features of muscular dystrophy with nuclear envelopathy in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Mutations in the LMNA Gene Cause Autosomal Dominant and Autosomal Recessive Emery-Dreifuss Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lamins and this compound in Muscular Dystrophy: The Nuclear Envelope Connection - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Genotype-phenotype analysis in X-linked Emery-Dreifuss muscular dystrophy and identification of a missense mutation associated with a milder phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Lamin A/C and this compound are critical for skeletal muscle satellite cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular and Animal Models of Striated Muscle Laminopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Send a Muscle Biopsy | University of Iowa Diagnostic Laboratories (UIDL) - Carver College of Medicine | The University of Iowa [uidl.medicine.uiowa.edu]
- 13. cytoscientific.com [cytoscientific.com]
Differentiating the Functions of Emerin from other LEM-Domain Proteins: A Comparative Guide
A detailed comparison of Emerin, LAP2, MAN1, and Lem2, providing researchers, scientists, and drug development professionals with a comprehensive overview of their distinct and overlapping roles in nuclear architecture, gene regulation, and cellular signaling.
The nuclear envelope is a highly organized structure that not only separates the nucleus from the cytoplasm but also plays a crucial role in various cellular processes. Within the inner nuclear membrane resides a family of proteins characterized by the presence of a LEM (LAP2, this compound, MAN1) domain. These proteins, including this compound, Lamina-Associated Polypeptide 2 (LAP2), MAN1, and Lem2, are critical for maintaining nuclear integrity, organizing chromatin, and regulating gene expression. While they share the common feature of the LEM domain, which mediates binding to the Barrier-to-Autointegration Factor (BAF), their individual functions are diverse and non-redundant. Understanding the specific roles of each LEM-domain protein is crucial for elucidating the molecular mechanisms underlying various human diseases, known as laminopathies, and for the development of targeted therapies. This guide provides a comparative analysis of the functions of this compound and other key LEM-domain proteins, supported by experimental data.
Functional Overview and Key Distinctions
This compound, encoded by the EMD gene, is ubiquitously expressed and its loss-of-function mutations lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disease characterized by muscle wasting, joint contractures, and cardiac defects[1]. This highlights its critical role in mechanically stressed tissues. Like other LEM-domain proteins, this compound is involved in nuclear architecture and gene regulation. However, it has distinct roles in modulating specific signaling pathways, including Wnt/β-catenin and mechanotransduction pathways[2][3].
LAP2 exists in several isoforms, with LAP2β being the most studied integral inner nuclear membrane protein. LAP2β binds to lamin B1 and is implicated in nuclear reassembly and the regulation of DNA replication[4]. It shares some functional overlap with this compound, as both can bind to HDAC3 to regulate gene expression[2].
MAN1 is unique among the LEM-domain proteins discussed here for its direct role in antagonizing the Transforming Growth Factor-beta (TGF-β) signaling pathway by binding to Smad2 and Smad3[3][5][6][7]. Mutations in the LEMD3 gene, which encodes MAN1, are associated with bone disorders like osteopoikilosis and Buschke-Ollendorff syndrome.
Lem2 is structurally related to MAN1 and is crucial for maintaining nuclear envelope integrity, particularly in mechanically active cells like cardiomyocytes[8]. It also plays a unique role in the nucleotide excision repair (NER) pathway, a function not shared by this compound or MAN1[2][9].
Comparative Data on Protein Interactions and Functions
To provide a clear comparison of the quantitative aspects of LEM-domain protein functions, the following tables summarize key data from various studies.
| Protein | Binding Partner | Binding Affinity (Kd) | Experimental Method | Reference |
| This compound | BAF | 0.7 ± 0.2 μM | Isothermal Titration Calorimetry (ITC) | [10] |
| This compound | Lamin A | 1 μM (weak) | In vitro binding assays | [10] |
| LAP2β | BAF | Varies by isoform (9-fold difference) | Native gel shift assays | [4] |
| LAP2β | Lamin B1 | Not quantitatively determined | In vitro binding assays | [4][11] |
| MAN1 | Smad2/3 | Not quantitatively determined | Yeast two-hybrid, GST pull-down | [3][5][6] |
| Lem2 | Lamin C | Not quantitatively determined | In vitro binding assays | [8] |
| Lem2 | BAF | Not quantitatively determined | Co-immunoprecipitation | [8] |
Table 1: Comparison of Binding Affinities of LEM-Domain Proteins to Key Partners. This table highlights the known binding affinities. Note the lack of direct comparative studies for all four proteins under identical conditions.
| LEM Protein | Unique Interacting Partners (selected) | Shared Interacting Partners (selected) | Reference |
| This compound | Centrosomal proteins (e.g., PCM1) | BAF, Lamins, HDAC3, GCL | [2][12] |
| MAN1 | Smad2, Smad3, Ribonucleoprotein complex components | BAF, Lamins, HDAC3, GCL | [2][5][12] |
| LEM2 | Nucleotide Excision Repair (NER) pathway proteins (e.g., DDB1) | BAF, Lamins, a majority of this compound and MAN1 interactors | [2][9][12] |
| LAP2β | - | BAF, Lamins, HDAC3, GCL | [2] |
Table 2: Comparison of Protein Interactomes. This table, based on a comparative interactome study using BioID, illustrates the unique and shared protein interaction networks of this compound, MAN1, and LEM2[2][9][12]. LAP2β is included based on other literature.
| Function | This compound | LAP2β | MAN1 | Lem2 | Reference |
| TGF-β Signaling | No direct role reported | No direct role reported | Inhibits by binding Smads | No direct role reported | [3][5][6][7] |
| Wnt/β-catenin Signaling | Inhibits by restricting nuclear β-catenin | No direct role reported | No direct role reported | No direct role reported | [2][3] |
| Nucleotide Excision Repair | No significant role | Not reported | No significant role | Essential for efficient repair | [2][9] |
| Myogenesis | Regulates myogenic differentiation | Involved in nuclear organization | Regulates myoblast differentiation | Regulates myoblast differentiation | [13] |
| Nuclear Integrity | Contributes to nuclear stability | Important for nuclear assembly | Contributes to nuclear structure | Critical for integrity under mechanical stress | [1][8] |
Table 3: Summary of Key Functional Differences. This table provides a qualitative comparison of the distinct roles of each LEM-domain protein in major cellular processes.
Signaling Pathways and Molecular Interactions
The distinct functions of LEM-domain proteins are often mediated by their involvement in specific signaling pathways. The following diagrams illustrate these pathways.
The diagram above illustrates how MAN1, located at the inner nuclear membrane, inhibits TGF-β signaling by binding to Smad2 and Smad3, thereby preventing their interaction with Smad4 and subsequent regulation of target gene expression[3][5][6][7][14].
This diagram shows this compound's function in the Wnt/β-catenin pathway. By interacting with β-catenin at the nuclear envelope, this compound restricts its nuclear accumulation, thereby downregulating the expression of Wnt target genes[2][3].
Experimental Protocols
To facilitate further research and validation of the findings presented, this section provides detailed methodologies for key experiments used to differentiate the functions of LEM-domain proteins.
Co-immunoprecipitation (Co-IP) for Nuclear Proteins
This protocol is used to identify protein-protein interactions within the nucleus.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to the bait protein (e.g., anti-Emerin)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. For nuclear proteins, ensure the lysis buffer is capable of solubilizing the nuclear envelope (e.g., RIPA buffer).
-
Incubation with Antibody: Add the primary antibody against the bait protein to the cell lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immunocomplex Capture: Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting proteins.
Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)
This protocol is used to determine if a specific LEM-domain protein is associated with a particular genomic region.
Materials:
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Antibody specific to the LEM-domain protein of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR primers for target and control genomic regions
-
qPCR master mix
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell and Nuclear Lysis: Lyse the cells to release the nuclei, then lyse the nuclei to release chromatin.
-
Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the LEM-domain protein of interest overnight at 4°C.
-
Immunocomplex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers specific for the genomic region of interest and a negative control region. Quantify the amount of immunoprecipitated DNA relative to the input DNA.
Proximity Ligation Assay (PLA)
PLA is a sensitive method to visualize and quantify protein-protein interactions in situ.
Materials:
-
Primary antibodies against the two proteins of interest, raised in different species
-
PLA probes (secondary antibodies conjugated to oligonucleotides)
-
Ligation solution (containing ligase)
-
Amplification solution (containing polymerase and fluorescently labeled oligonucleotides)
-
Wash buffers
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Fix and permeabilize cells or tissue sections as for standard immunofluorescence.
-
Primary Antibody Incubation: Incubate the sample with a mixture of the two primary antibodies.
-
PLA Probe Incubation: Incubate with the PLA probes, which will bind to the primary antibodies.
-
Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template.
-
Amplification: A rolling-circle amplification is performed using the ligated circle as a template, generating a long DNA product containing hundreds of copies of the template. Fluorescently labeled oligonucleotides hybridize to the amplified DNA.
-
Visualization: Each amplified DNA product appears as a distinct fluorescent spot. The number of spots per cell can be quantified to measure the extent of the protein-protein interaction.
Conclusion
While this compound, LAP2, MAN1, and Lem2 all belong to the LEM-domain family of inner nuclear membrane proteins, they exhibit a fascinating combination of shared and unique functions. Their common ability to bind BAF and lamins underscores their fundamental role in linking the nuclear lamina to chromatin. However, their distinct interactomes and differential involvement in signaling pathways highlight their specialized roles in cellular physiology and disease. This compound's unique connection to the Wnt/β-catenin pathway and mechanotransduction provides a molecular basis for its critical role in muscle and heart function. In contrast, MAN1's specific regulation of TGF-β signaling and Lem2's involvement in DNA repair reveal their non-overlapping and essential functions. A comprehensive understanding of these differences is paramount for the development of targeted therapeutic strategies for the diverse range of laminopathies. Further research employing comparative quantitative proteomics and genomics will continue to unravel the intricate network of interactions and functions of these vital nuclear envelope components.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Interactome Analysis of this compound, MAN1 and LEM2 Reveals a Unique Role for LEM2 in Nucleotide Excision Repair [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. LAP2 binds to BAF⋅DNA complexes: requirement for the LEM domain and modulation by variable regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. MAN1, an integral protein of the inner nuclear membrane, binds Smad2 and Smad3 and antagonizes transforming growth factor-β signaling [escholarship.org]
- 7. The molecular basis of this compound–this compound and this compound–BAF interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LEM2 is a novel MAN1-related inner nuclear membrane protein associated with A-type lamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Interactome Analysis of this compound, MAN1 and LEM2 Reveals a Unique Role for LEM2 in Nucleotide Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural analysis of the ternary complex between lamin A/C, BAF and this compound identifies an interface disrupted in autosomal recessive progeroid diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DOT Language | Graphviz [graphviz.org]
Unraveling the Cardiac Consequences of Emerin Mutations: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences in cardiac phenotypes resulting from various mutations in the Emerin (EMD) gene is critical for advancing therapeutic strategies for Emery-Dreifuss muscular dystrophy (EDMD) and related cardiomyopathies. This guide provides a comparative analysis of the cardiac manifestations associated with different this compound mutations, supported by experimental data and detailed methodologies.
Mutations in the EMD gene, which encodes the nuclear envelope protein this compound, lead to a spectrum of cardiac diseases, most notably X-linked Emery-Dreifuss muscular dystrophy (EDMD1). The cardiac phenotype is a major cause of morbidity and mortality in these patients, characterized by conduction defects, arrhythmias, and dilated cardiomyopathy. However, the severity and specific presentation of these cardiac issues can vary depending on the nature of the this compound mutation. This guide will compare the cardiac phenotypes of null mutations versus specific missense and other mutations, delve into the underlying signaling pathway disruptions, and provide detailed experimental protocols for assessing these cardiac phenotypes.
Comparative Analysis of Cardiac Phenotypes
The cardiac manifestations of this compound mutations range from the classic triad (B1167595) of EDMD to isolated cardiac emerinopathies. The type of mutation significantly influences the resulting phenotype.
Key Cardiac Phenotypes Associated with this compound Mutations:
-
Conduction Defects: A hallmark of emerinopathies, often presenting as atrioventricular (AV) block, bradycardia, and atrial fibrillation or flutter.[1][2][3] These conduction abnormalities can progress to atrial standstill, a severe condition where the atria lose their electrical and mechanical function.[1][4]
-
Arrhythmias: Atrial and ventricular arrhythmias are common and increase the risk of thromboembolic events and sudden cardiac death.[1][2]
-
Dilated Cardiomyopathy (DCM): Characterized by the enlargement and weakening of the heart muscle, leading to systolic dysfunction. While DCM is a feature of EDMD, some specific this compound mutations can cause DCM as an isolated cardiac phenotype without the accompanying skeletal muscle weakness.[5][6]
-
Left Ventricular Noncompaction (LVNC): A congenital cardiomyopathy characterized by a "spongy" appearance of the myocardium, which has been observed in some cases of cardiac emerinopathy.[1][4]
Quantitative Comparison of Cardiac Phenotypes
The following table summarizes key quantitative data from studies on animal models and patients with different this compound mutations.
| Mutation Type | Model/Patient | Key Cardiac Phenotype | Ejection Fraction (%) | PR Interval (ms) | Other Notable Findings | Reference |
| Null/Loss-of-Function | This compound-null (Emd -/y) mice | Mild, age-dependent conduction delay | Not significantly altered in young mice | 42.5 ± 3.1 (aged 41-100 wks) vs 41.0 ± 2.1 in WT | Minimal motor and cardiac dysfunction.[7] | [7] |
| Null/Loss-of-Function | Emd-/-/LmnaH222P/H222P mice | Progressive cardiomyopathy | 58.1 ± 6.3 (at 30 wks) vs 72.0 ± 11.2 (at 18 wks) | Not reported | This compound deficiency did not exacerbate the cardiomyopathy caused by the Lmna mutation.[8] | [8] |
| Nonsense (c.C57G, p.Y19X) | Human patient | EDMD1 with arrhythmia | Not reported | Not reported | Right atrium and ventricle enlargement.[9] | [9] |
| Missense (p.S8L) | Human patients | Conduction block | Not reported | Not reported | Milder phenotype compared to radical mutations.[4] | [4] |
| Start-loss (p.M1V), Splicing (c.226-2A>C) | Human patients | Progressive atrial standstill, LVNC | EF 56% in one patient | Atrial standstill (no P waves) | Nonsyndromic cardiac phenotype without skeletal myopathy.[1][4] | [1][4] |
| Missense (c. 23C>G) | Human patients | Isolated Dilated Cardiomyopathy | Not specified, but DCM present | Not reported | Greatly reduced this compound levels in cardiac and skeletal muscle.[6] | [6] |
| Missense (p.Val26Ala) | Human patients | Dilated Cardiomyopathy | 35 ± 9 (TTE), 38 ± 10 (CMR) | Not reported | Increased risk of major cardiac events.[10] | [10] |
Disrupted Signaling Pathways in Cardiac Emerinopathies
This compound plays a crucial role in regulating key signaling pathways within cardiomyocytes. Its absence or mutation leads to dysregulation of these pathways, contributing to the development of the cardiac phenotype.
Wnt/β-catenin Signaling Pathway
This compound directly binds to β-catenin, a key effector of the Wnt signaling pathway, and restricts its accumulation in the nucleus.[11] In the absence of functional this compound, β-catenin translocates to the nucleus, leading to the activation of target genes involved in cell proliferation and differentiation.[12] This dysregulation is thought to contribute to the cardiac defects seen in EDMD.[12]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is also dysregulated in the absence of functional this compound. Studies have shown that this compound-null cells exhibit increased activation of ERK signaling.[12] Aberrant ERK activation has been implicated in the pathogenesis of cardiomyopathy.
Experimental Protocols
Accurate and reproducible assessment of cardiac phenotypes is paramount in studying this compound mutations. Below are detailed methodologies for key experiments.
Experimental Workflow
Echocardiography in Mice
Objective: To non-invasively assess cardiac structure and function.
Protocol:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% in oxygen).
-
Place the mouse in a supine position on a heated platform to maintain body temperature.
-
Remove chest hair using a depilatory cream to ensure optimal image quality.
-
Apply pre-warmed ultrasound gel to the chest.
-
Use a high-frequency linear-array transducer (30-40 MHz) for imaging.
-
Obtain parasternal long-axis and short-axis views of the left ventricle.
-
Acquire M-mode images at the level of the papillary muscles from the short-axis view.
-
Measure left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs), and anterior and posterior wall thickness.
-
Calculate ejection fraction (EF) and fractional shortening (FS) using the recorded measurements.
Electrocardiography (ECG) in Mice
Objective: To assess cardiac electrical activity and detect conduction abnormalities.
Protocol:
-
For conscious ECG, place the mouse on a platform with embedded paw-sized electrodes.
-
Allow the mouse to acclimate to the platform for a few minutes.
-
Record the ECG signal for a minimum of 2-3 minutes to obtain stable readings.
-
For anesthetized ECG, place the anesthetized mouse in a supine position and attach limb electrodes subcutaneously.
-
Record the ECG using a high-fidelity data acquisition system.
-
Analyze the ECG waveforms to measure heart rate, PR interval, QRS duration, and QT interval.
Histological Analysis of Cardiac Fibrosis
Objective: To visualize and quantify collagen deposition in the heart tissue.
Masson's Trichrome Staining Protocol:
-
Fix heart tissue in 4% paraformaldehyde and embed in paraffin.
-
Cut 5 µm thick sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Mordant in Bouin's solution for 1 hour at 56°C.
-
Stain with Weigert's iron hematoxylin (B73222) for 10 minutes to stain nuclei black.
-
Stain with Biebrich scarlet-acid fuchsin for 5 minutes to stain cytoplasm and muscle red.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain with aniline (B41778) blue for 5 minutes to stain collagen blue.
-
Dehydrate and mount the sections.
-
Quantify the fibrotic area (blue staining) as a percentage of the total tissue area using image analysis software.[13][14][15][16]
Immunohistochemistry for Collagen I:
-
Prepare paraffin-embedded heart sections as described above.
-
Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against Collagen I overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the signal using a DAB substrate, which will produce a brown stain.
-
Counterstain with hematoxylin.
This comprehensive guide provides a framework for comparing the diverse cardiac phenotypes associated with different this compound mutations. By integrating quantitative data, understanding the underlying molecular mechanisms, and employing standardized experimental protocols, researchers can accelerate the development of targeted therapies for these debilitating cardiac conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Cardiac manifestations in Emery–Dreifuss muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiac manifestations and clinical management of X-linked Emery-Dreifuss muscular dystrophy: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. EMD missense variant causes X-linked isolated dilated cardiomyopathy with myocardial this compound deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound-Lacking Mice Show Minimal Motor and Cardiac Dysfunctions with Nuclear-Associated Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound deficiency does not exacerbate cardiomyopathy in a murine model of Emery–Dreifuss muscular dystrophy caused by an LMNA gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel mutation in human EMD gene and mitochondrial dysfunction in this compound knockdown cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural History of Dilated Cardiomyopathy Due to c.77T>C (p.Val26Ala) in this compound Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inner nuclear membrane protein this compound regulates β-catenin activity by restricting its accumulation in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. urmc.rochester.edu [urmc.rochester.edu]
- 18. urmc.rochester.edu [urmc.rochester.edu]
A Cross-Species Examination of Emerin: Sequence, Function, and Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Emerin protein across various species, focusing on its amino acid sequence, conserved functional domains, and interactions with key binding partners. The information presented is intended to support research and development efforts related to diseases linked to this compound dysfunction, such as Emery-Dreifuss muscular dystrophy (EDMD).
Sequence Comparison
This compound is a highly conserved inner nuclear membrane protein. The primary structure consists of an N-terminal LEM (LAP2, this compound, MAN1) domain, a large intrinsically disordered region, and a C-terminal transmembrane domain. The LEM domain is crucial for its interaction with Barrier-to-Autointegration Factor (BAF), a chromatin-binding protein.
To illustrate the degree of conservation, a sequence alignment of this compound orthologs from various vertebrate species was performed using Clustal Omega. The resulting percentage identity matrix highlights the evolutionary conservation of the protein, particularly within the functional domains.
| Species | Human (Homo sapiens) | Mouse (Mus musculus) | Rat (Rattus norvegicus) | Chicken (Gallus gallus) | Zebrafish (Danio rerio) |
| Human (Homo sapiens) | 100% | 88.2% | 87.8% | 65.1% | 52.3% |
| Mouse (Mus musculus) | 88.2% | 100% | 95.1% | 64.7% | 51.9% |
| Rat (Rattus norvegicus) | 87.8% | 95.1% | 100% | 64.3% | 51.5% |
| Chicken (Gallus gallus) | 65.1% | 64.7% | 64.3% | 100% | 55.8% |
| Zebrafish (Danio rerio) | 52.3% | 51.9% | 51.5% | 55.8% | 100% |
Table 1: this compound Protein Sequence Identity Matrix. The table shows the percentage of identical amino acid residues between this compound orthologs from different vertebrate species. Higher percentages indicate a greater degree of evolutionary conservation.
Functional Domain Comparison
The key functional domains of this compound are well-conserved across species, underscoring their critical roles in cellular function.
| Domain | Amino Acid Position (Human) | Key Interacting Partners | Functional Significance | Conservation across Vertebrates |
| LEM Domain | ~1-40 | BAF | Essential for tethering chromatin to the nuclear envelope, nuclear assembly, and regulation of gene expression.[1] | Highly Conserved |
| Lamin-Binding Domain | Intrinsically Disordered Region | Lamin A/C | Crucial for the proper localization of this compound to the inner nuclear membrane and maintaining nuclear architecture.[2][3] | Moderately Conserved |
| Transmembrane Domain | ~222-242 | - | Anchors this compound within the inner nuclear membrane.[3] | Highly Conserved |
Table 2: Comparison of this compound Functional Domains. This table outlines the major functional domains of the human this compound protein, their key interacting partners, their significance in cellular processes, and their evolutionary conservation.
Comparative Binding Affinities
The interaction of this compound with its binding partners is essential for its function. The binding affinities, often expressed as the dissociation constant (Kd), provide a quantitative measure of the strength of these interactions. While comprehensive data across multiple species is limited, in vitro studies with human proteins have provided valuable insights.
| Interacting Protein | Human this compound Binding Affinity (Kd) | Experimental Method | Reference |
| Lamin A | 40 nM | In vitro binding assay | [4] |
| BAF | ~0.7 µM | Isothermal Titration Calorimetry | [5] |
| Nesprin-1α | 4 nM | In vitro binding assay | [4] |
| GCL | 50 nM | In vitro binding assay | [4] |
| Btf | 100 nM | In vitro binding assay | [4] |
| Lmo7 | 500 nM | In vitro binding assay | [4] |
| F-actin | 500 nM | In vitro binding assay | [4] |
| HDAC3 | 7.3 µM | In vitro binding assay | [4] |
Table 3: In Vitro Binding Affinities of Human this compound. This table summarizes the experimentally determined binding affinities of human this compound with several of its key interaction partners. Lower Kd values indicate a stronger binding affinity.
Signaling Pathways and Interactions
This compound is a key component of several signaling pathways, most notably the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which connects the nuclear lamina to the cytoskeleton. This connection is crucial for mechanotransduction, the process by which cells sense and respond to mechanical stimuli.
Figure 1: this compound's role in the LINC complex. This diagram illustrates how this compound, as part of the LINC complex, connects the cytoskeleton to the nuclear lamina and chromatin.
This compound also plays a crucial role in regulating gene expression by interacting with various transcription factors and chromatin-modifying enzymes.
Figure 2: this compound's involvement in gene regulation. This diagram shows how this compound interacts with various nuclear proteins to modulate chromatin structure and gene expression.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound's sequence, function, and interactions.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Yeast Two-Hybrid system is a molecular biology technique used to discover protein-protein interactions by testing for physical interactions between two proteins.
Principle: The assay is based on the modular nature of transcription factors, which consist of a DNA-binding domain (DBD) and an activation domain (AD). The "bait" protein is fused to the DBD, and the "prey" protein is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
General Protocol:
-
Vector Construction: Clone the cDNA of the bait protein into a vector containing the DBD sequence and the prey protein(s) into a vector with the AD sequence.
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection and Screening: Plate the transformed yeast on selective media lacking specific nutrients. Only yeast cells in which the bait and prey proteins interact will grow.
-
Interaction Confirmation: Positive interactions are typically confirmed by re-streaking on more stringent selective media and by performing control experiments to rule out auto-activation.
Figure 3: Yeast Two-Hybrid experimental workflow. This diagram illustrates the principle of the Yeast Two-Hybrid assay for detecting protein-protein interactions.
Co-Immunoprecipitation (Co-IP) for In Vivo Interactions
Co-immunoprecipitation is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to pull down a specific protein and its binding partners from a cell lysate.
Principle: An antibody specific to a target protein ("bait") is used to capture the protein from a cell extract. If the target protein is part of a complex, its interacting partners ("prey") will also be captured. The entire complex is then isolated, and the presence of the prey proteins is detected, typically by Western blotting.
General Protocol for Nuclear Proteins:
-
Cell Lysis: Lyse cells with a buffer that maintains protein-protein interactions while solubilizing nuclear proteins. This may require specific detergents and sonication.
-
Pre-clearing: Incubate the lysate with beads alone to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody specific to the bait protein to the pre-cleared lysate and incubate to allow antibody-antigen binding.
-
Complex Capture: Add Protein A/G-conjugated beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting proteins.
Figure 4: Co-Immunoprecipitation workflow. This diagram outlines the key steps involved in a Co-Immunoprecipitation experiment to identify in vivo protein interactions.
Fluorescence Recovery After Photobleaching (FRAP) for Protein Mobility
FRAP is a microscopy technique used to measure the dynamics of molecular mobility, such as diffusion, in living cells.
Principle: A fluorescently tagged protein of interest is expressed in cells. A specific region of the cell is photobleached using a high-intensity laser, destroying the fluorescence in that area. The rate at which fluorescence recovers in the bleached region is monitored over time. This recovery is due to the movement of unbleached fluorescent molecules from the surrounding area into the bleached spot.
General Protocol for Inner Nuclear Membrane Proteins:
-
Cell Transfection: Transfect cells with a vector encoding the inner nuclear membrane protein of interest (e.g., this compound) fused to a fluorescent protein (e.g., GFP).
-
Image Acquisition (Pre-bleach): Acquire initial images of the fluorescently labeled nuclear membrane.
-
Photobleaching: Use a high-intensity laser to bleach a defined region of the nuclear membrane.
-
Image Acquisition (Post-bleach): Acquire a time-lapse series of images of the bleached region to monitor fluorescence recovery.
-
Data Analysis: Quantify the fluorescence intensity in the bleached region over time. The rate of recovery and the mobile fraction of the protein can be calculated from the recovery curve.
Figure 5: FRAP experimental workflow. This diagram shows the basic steps of a Fluorescence Recovery After Photobleaching experiment to measure protein mobility.
References
- 1. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction between this compound and nuclear lamins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Validating Emerin ChIP-seq Targets with qPCR
This guide provides a comprehensive comparison of methods for validating Chromatin Immunoprecipitation sequencing (ChIP-seq) data, with a specific focus on the nuclear membrane protein Emerin. We present a detailed protocol for the validation of putative this compound binding sites using quantitative PCR (qPCR), alongside illustrative data and a comparison with alternative validation techniques. This document is intended for researchers in molecular biology, genetics, and drug development who are investigating the roles of nuclear envelope proteins in gene regulation.
This compound is an integral protein of the inner nuclear membrane that plays a crucial role in nuclear architecture, chromatin organization, and the regulation of gene expression.[1] Mutations in the gene encoding this compound lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disease characterized by muscle wasting and cardiac defects.[2] this compound influences gene expression by interacting with transcription factors, such as Lmo7 and β-catenin, and chromatin-modifying enzymes, including histone deacetylase 3 (HDAC3) and the methyltransferase EZH2, to help organize repressive chromatin at the nuclear periphery.[3][4][5]
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of proteins like this compound. However, validating the targets identified by ChIP-seq is a critical step to confirm the findings and eliminate potential artifacts.[6] Quantitative PCR (qPCR) is considered a gold-standard method for this purpose, offering a sensitive and specific way to quantify the enrichment of specific DNA sequences in the immunoprecipitated sample.[7][8]
Experimental Protocol: qPCR Validation of this compound ChIP-seq Targets
This protocol outlines the necessary steps to validate this compound ChIP-seq results using SYBR Green-based qPCR. The primary method for data analysis will be the "Percent Input" method, which normalizes the signal from the immunoprecipitated (IP) sample to the total amount of chromatin input.[9][10]
1. Primer Design:
-
Target Loci: Design primer pairs (100-200 bp amplicon size) for 5-10 putative this compound binding sites identified from ChIP-seq peak analysis. Focus on regions with high peak scores located in promoters or enhancers of genes known to be relevant to this compound function (e.g., myogenic regulatory genes like Myf5, MyoD, or STAT3 targets like Pax7).[11][12]
-
Negative Control Loci: Design at least two primer pairs for genomic regions where no this compound binding is expected (e.g., gene deserts or the promoters of housekeeping genes not identified as targets). This is essential for assessing non-specific binding.[8]
-
Primer Validation: Before use, validate each primer pair's efficiency by generating a standard curve with a serial dilution of input DNA. An acceptable efficiency is between 95-105%.
2. qPCR Reaction Setup:
-
Prepare a master mix for each primer pair to ensure consistency. A typical 10 µL reaction includes:
-
5 µL 2x SYBR Green qPCR Master Mix
-
0.5 µL Forward Primer (10 µM)
-
0.5 µL Reverse Primer (10 µM)
-
2 µL Nuclease-free water
-
2 µL Template DNA
-
-
Template DNA: Set up triplicate reactions for each of the following DNA samples:
-
Anti-Emerin ChIP DNA: The immunoprecipitated DNA.
-
Negative Control IgG ChIP DNA: DNA from a parallel IP with a non-specific IgG antibody.
-
Input DNA: Chromatin saved before the immunoprecipitation step, typically diluted to 1-2% of the starting concentration.[13]
-
3. qPCR Cycling and Data Acquisition:
-
Use a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 5-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
Melt Curve Analysis: To confirm the amplification of a single product.
-
-
Record the quantification cycle (Ct) values for each reaction.
4. Data Analysis (Percent Input Method): The Percent Input method quantifies the amount of immunoprecipitated DNA relative to the total input chromatin, accounting for variations in starting material.[9][13]
-
Step 1: Average Ct Values: Calculate the average Ct value from the technical triplicates for each sample (Anti-Emerin IP, IgG IP, and Input) for every primer pair.
-
Step 2: Adjust Input Ct Value: The input DNA is a diluted fraction of the total chromatin used for the IP. You must adjust its Ct value to represent 100% of the input. The adjustment factor is calculated as log2(Dilution Factor). For example, if you used a 2% input, the dilution factor is 50. The adjustment is log2(50) ≈ 5.64.[13] Adjusted Input Ct = Average Input Ct - log2(Input Dilution Factor)
-
Step 3: Calculate ΔCt: Determine the difference between the adjusted input and the IP samples. ΔCt = Adjusted Input Ct - Average IP Ct
-
Step 4: Calculate Percent Input: Use the following formula to determine the enrichment as a percentage of the starting material.[14] % Input = 100 * 2^ΔCt
-
Interpretation: A successful validation is indicated by a significantly higher % Input value for the Anti-Emerin IP at target loci compared to both the IgG control at the same loci and the Anti-Emerin IP at negative control loci.
Data Presentation: Illustrative qPCR Validation Results
The table below presents hypothetical data from a qPCR experiment designed to validate two putative this compound target genes (Target Gene A and Target Gene B) against a negative control region (Neg Ctrl 1).
| Target Locus | Sample Type | Average Ct | Adjusted Input Ct | ΔCt (Input - IP) | Calculated % Input |
| Target Gene A | Anti-Emerin IP | 26.5 | 24.2 | -2.3 | 1.54% |
| IgG IP | 31.8 | 24.2 | -7.6 | 0.05% | |
| 2% Input | 29.84 | 24.2 | N/A | N/A | |
| Target Gene B | Anti-Emerin IP | 27.1 | 24.5 | -2.6 | 1.15% |
| IgG IP | 32.5 | 24.5 | -8.0 | 0.04% | |
| 2% Input | 30.14 | 24.5 | N/A | N/A | |
| Neg Ctrl 1 | Anti-Emerin IP | 31.5 | 25.0 | -6.5 | 0.11% |
| IgG IP | 32.1 | 25.0 | -7.1 | 0.07% | |
| 2% Input | 30.64 | 25.0 | N/A | N/A |
Note: Data is for illustrative purposes only. Ct values are adjusted for a 2% input sample (log2(50) = 5.64 adjustment factor).
Comparison of ChIP-seq Validation Methodologies
While qPCR is the most common validation method, other techniques exist. The choice of method depends on the experimental goals, required throughput, and available resources.
| Feature | ChIP-qPCR | ChIP-seq | CUT&RUN |
| Principle | Quantitative PCR on enriched DNA fragments using locus-specific primers. | High-throughput sequencing of all enriched DNA fragments. | Antibody-targeted nuclease cleavage and release of specific chromatin fragments. |
| Application | Validation of a limited number of known or putative binding sites. | Genome-wide, de novo discovery of protein binding sites.[7] | Genome-wide profiling with low cell numbers and reduced background. |
| Input Material | High (10⁴ - 10⁶ cells).[7] | Very High (≥10⁶ cells).[7] | Low (can be <10⁵ cells). |
| Resolution | Primer dependent (~100-200 bp). | High (~50 bp). | Very High (<50 bp). |
| Pros | Highly quantitative, sensitive, and cost-effective for targeted validation. | Provides a comprehensive, genome-wide map of binding events.[7] | Low background, requires less input material and sequencing depth. |
| Cons | Low throughput; requires prior knowledge of potential targets.[7] | Higher background, requires more input material, more expensive, and complex data analysis.[7] | Newer technique, may require more optimization for specific targets. |
Visualizing the Workflow and Biological Context
Diagrams created using Graphviz provide a clear visual representation of the experimental process and the biological role of this compound.
Caption: Workflow for validating this compound ChIP-seq targets using qPCR.
Caption: this compound's role in gene regulation at the nuclear periphery.
References
- 1. The role of inner nuclear membrane protein this compound in myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound interacts with histone methyltransferases to regulate repressive chromatin at the nuclear periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. youtube.com [youtube.com]
- 9. ChIP Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. A novel method for the normalization of ChIP-qPCR data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. toptipbio.com [toptipbio.com]
- 14. youtube.com [youtube.com]
Unveiling the Most Effective siRNA Sequences for Emerin Knockdown: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of gene silencing, the selection of an optimal short interfering RNA (siRNA) is a critical first step. This guide provides a comprehensive comparison of the efficacy of different siRNA sequences designed to knock down the expression of Emerin, a protein of significant interest in studies of nuclear envelope architecture and Emery-Dreifuss muscular dystrophy. We present a synthesis of available experimental data, detailed protocols for knockdown validation, and visualizations of the experimental workflow and relevant signaling pathways to aid in your research endeavors.
Comparative Efficacy of this compound-Targeting siRNAs
The successful knockdown of a target protein is highly dependent on the specific siRNA sequence utilized. To facilitate an evidence-based selection process, the following table summarizes the reported knockdown efficiencies of various siRNA sequences targeting the this compound (EMD) gene. It is important to note that direct comparisons between studies can be influenced by differing experimental conditions, including cell types, transfection reagents, and analysis methods.
| siRNA Identifier/Sequence | Target Species | Knockdown Efficiency | Cell Type | Measurement Method | Reference/Source |
| This compound#2 | Mouse | >80% (at 10 nM) | C2C12 myoblasts | qPCR | |
| >70% (at 50 nM) | C2C12 myoblasts | qPCR & Western Blot | |||
| as569-E (guide strand) | Human | Not explicitly quantified, but effective silencing shown | HeLa SS6 | Western Blot & Immunofluorescence | |
| as78-L/as627-E (dual-targeting) | Human | 50% | HeLa SS6 | Not specified | |
| Human this compound siRNA | Human | Effective knockdown demonstrated | HeLa | qRT-PCR & Western Blot | [1][2] |
| Sense: 5'-AGUCGAAUUCAAGUCAGAG-3' | |||||
| Antisense: 5'-CUCUGACUUGAAUUCACU-3' | |||||
| Mouse this compound siRNA | Mouse | Effective knockdown demonstrated | C2C12 | qRT-PCR & Western Blot | [1] |
| Sense: 5'-GAGCAAGGACUAUAAUGA-3' | |||||
| Antisense: 5'-AUCAUUAUAGUCCUUGCUC-3' | |||||
| Santa Cruz Biotechnology (sc-35296) | Human | Not specified (pool of 3 siRNAs) | Recommended for human cells | Not specified | [3] |
| OriGene (SR301395) | Human | Guaranteed ≥70% knockdown for at least 2 of 3 duplexes | Not specified | qRT-PCR | [4] |
| This compound-specific siRNAs | Human | Markedly reduced in ~80% of cells | Primary Fibroblasts | Immunofluorescence | [5] |
Experimental Protocols
Reproducibility and accuracy are paramount in RNA interference experiments. Below are detailed methodologies for key experimental procedures involved in the validation of this compound knockdown.
siRNA Transfection
This protocol is a generalized procedure and should be optimized for the specific cell line and transfection reagent used.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute the this compound-specific siRNA and a non-targeting control siRNA in an appropriate volume of serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis.
Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis
-
RNA Extraction: At 48 hours post-transfection, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for this compound and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix.
-
Data Analysis: Perform the qPCR reaction. The relative expression of this compound mRNA is calculated using the ΔΔCt method, normalizing the this compound Ct values to the housekeeping gene Ct values and comparing the treated samples to the non-targeting control.
Western Blotting for Protein Level Analysis
-
Protein Extraction: At 72 hours post-transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Densitometry analysis can be performed to quantify the reduction in this compound protein levels.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context of this compound, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for this compound knockdown and validation.
Caption: Simplified signaling pathway involving this compound.
Conclusion
The selection of an appropriate siRNA sequence is a pivotal factor for achieving significant and specific knockdown of this compound. This guide provides a comparative overview of the reported efficacies of several siRNA sequences, alongside detailed experimental protocols to assist researchers in their validation efforts. The provided diagrams offer a visual representation of the experimental workflow and the key interactions of this compound within the cell. By leveraging this information, researchers can make more informed decisions in their experimental design, ultimately contributing to a deeper understanding of this compound's function and its role in disease.
References
A Researcher's Guide to Selecting the Optimal Emerin Antibody
For researchers in cellular biology, neuroscience, and drug development, the precise detection of Emerin is crucial for understanding its role in nuclear architecture and cellular signaling. This guide provides a comprehensive side-by-side comparison of commercially available this compound antibodies, supported by experimental data to facilitate informed purchasing decisions.
Performance Comparison of this compound Antibodies
The following table summarizes the key features and validated applications of various this compound antibodies. This data has been compiled from manufacturer datasheets and peer-reviewed publications to provide a clear overview of each product's performance.
| Vendor | Product ID | Antibody Name/Clone | Host | Clonality | Reactivity | Western Blot (WB) | Immunofluorescence (IF) | Immunohistochemistry (IHC) | Immunoprecipitation (IP) |
| Abcam | ab40688 | Anti-Emerin antibody | Rabbit | Polyclonal | Human | 1 µg/ml | 1 µg/ml | Not specified | 5 µg |
| Proteintech | 10351-1-AP | This compound Polyclonal Antibody | Rabbit | Polyclonal | Human, Mouse | 1:1000 - 1:5000[1] | 1:200[1][2] | 1:200 - 1:1000[1][2] | Yes[1][2] |
| Thermo Fisher | PA5-29731 | This compound Polyclonal Antibody | Rabbit | Polyclonal | Human | 1:1000 - 1:10000[3] | 1:100 - 1:1000[3] | 1:100 - 1:1000 (Paraffin)[3] | Not specified |
| Cell Signaling | 30853 | This compound (D3B9G) Rabbit mAb | Rabbit | Monoclonal | Human | 1:1000 | 1:100 | Not specified | 1:50 |
| Santa Cruz | sc-25284 | This compound Antibody (H-12) | Mouse | Monoclonal | Human | Yes[4] | Yes[4] | Yes (Paraffin)[4] | Yes[4] |
| Novus Bio | NBP2-52459 | This compound Antibody (8F5A8) | Mouse | Monoclonal | Human | 1:500 - 1:2000 | 1:200 - 1:1000 | 1:200 - 1:1000 (Paraffin) | Not specified |
| Boster Bio | A13285 | Anti-Emerin Antibody | Rabbit | Polyclonal | Human, Mouse | 1:500 - 1:2000[5] | 1:20 - 1:100[5] | 1:50 - 1:200[5] | Not specified |
Experimental Validation Workflow
The following diagram outlines a general workflow for the validation of a new antibody in a research laboratory. This process ensures the antibody is specific and sensitive for the intended application.
Caption: A generalized workflow for antibody validation.
Experimental Protocols
Below are detailed protocols for key applications. Researchers should optimize these protocols for their specific experimental conditions.
Western Blotting (WB)
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Immunofluorescence (IF)
-
Cell Culture and Fixation:
-
Grow cells on glass coverslips to the desired confluency.
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Alternatively, for some antibodies, methanol (B129727) fixation (-20°C for 10 minutes) may be recommended.
-
-
Permeabilization and Blocking:
-
Wash fixed cells three times with PBS.
-
Permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1-5% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Immunostaining:
-
Incubate cells with the primary this compound antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash cells three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Wash cells three times with PBST.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount coverslips on microscope slides with an anti-fade mounting medium.
-
Immunohistochemistry (IHC) - Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). For this compound, citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) is commonly used.[1] Heat sections in the retrieval solution using a microwave, pressure cooker, or water bath.
-
-
Blocking and Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Block non-specific staining with a blocking serum (e.g., normal goat serum) for 1 hour.
-
Incubate with the primary this compound antibody at the recommended dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate and mount.
-
Immunoprecipitation (IP)
-
Lysate Preparation:
-
Prepare cell lysate as described for Western Blotting, using a non-denaturing lysis buffer (e.g., RIPA without SDS).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary this compound antibody (2-5 µg) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash three to five times with cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein-antibody-bead complex by boiling in Laemmli sample buffer.
-
Analyze the eluate by Western Blotting using the same or a different this compound antibody.
-
References
Replicating Key Findings on Emerin's Role in Cell Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key findings related to the role of Emerin, an inner nuclear membrane protein, in critical cell signaling pathways. Mutations or loss of this compound are linked to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disease characterized by muscle wasting and life-threatening cardiac defects.[1][2][3] Understanding how this compound modulates signaling is crucial for developing targeted therapies. This document summarizes quantitative data from replicated studies, details common experimental protocols, and visualizes the involved pathways to facilitate further research and drug discovery.
Comparative Data on this compound's Signaling Functions
This compound's position at the nuclear envelope allows it to act as a crucial signaling node, influencing transcription factors and pathways that respond to both biochemical and mechanical cues.[1][4] Its absence leads to the dysregulation of several key signaling cascades, as detailed below.
Table 1: this compound's Influence on the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is consistently found to be hyperactive in the absence of functional this compound.[5][6] This sustained activation is a key contributor to the pathology observed in EDMD.[5]
| Key Molecule/Marker | Cell/Model System | Experimental Observation in this compound-Null/Deficient Models | Experimental Technique | Reference |
| Phospho-ERK (p-ERK) | This compound-null myogenic progenitors | 1.5-fold increase in p-ERK compared to wild-type.[7] | Western Blot | [7] |
| Phospho-ERK (p-ERK) | HeLa and C2C12 cells (siRNA knockdown) | Stimulated phosphorylation and nuclear translocation of ERK.[5] | Western Blot, Immunofluorescence | [5] |
| p-ERK Reduction | This compound-null myogenic progenitors | U0126 (MEK inhibitor) reduced p-ERK by 77.6%.[7] | Western Blot | [7] |
| p-ERK Reduction | This compound-null myogenic progenitors | PD98059 (MEK inhibitor) reduced p-ERK by 51.1%.[7] | Western Blot | [7] |
Table 2: this compound's Regulation of the Wnt/β-catenin Pathway
This compound plays a restrictive role in the Wnt/β-catenin pathway by binding directly to β-catenin and limiting its accumulation in the nucleus.[6][8][9] Loss of this compound leads to hyperactivation of this pathway, promoting abnormal cell proliferation.[8][9][10]
| Key Molecule/Marker | Cell/Model System | Experimental Observation in this compound-Null/Deficient Models | Experimental Technique | Reference |
| Nuclear β-catenin | This compound-null human fibroblasts | Massive nuclear accumulation of β-catenin.[8] | Immunofluorescence | [8] |
| β-catenin Activity | This compound-null fibroblasts | Enhanced β-catenin activity, leading to an autostimulatory growth phenotype.[8][9] | Luciferase Reporter Assay (TOPGLOW) | [8] |
| β-catenin/Target Genes | This compound-null mouse hearts | Increased expression of β-catenin and its target genes.[11] | qRT-PCR, Western Blot | [11] |
| c-myc (target gene) | This compound-null fibroblasts | Increased mRNA expression of c-myc.[8] | RT-PCR | [8] |
Table 3: this compound's Role in Mechanotransduction and Other Pathways
This compound is a key component of the LINC (Linker of Nucleoskeleton and Cytoskeleton) complex, which transmits mechanical forces from the cell exterior to the nucleus, influencing gene expression.[4][12][13] Its absence impairs the cellular response to mechanical stress.[14][15][16]
| Signaling Pathway | Key Molecule/Marker | Cell/Model System | Experimental Observation in this compound-Null/Deficient Models | Experimental Technique | Reference |
| Mechanotransduction | egr-1, iex-1 (mechanosensitive genes) | This compound-deficient mouse embryo fibroblasts | Impaired gene expression in response to mechanical strain.[14] | Northern Blot, qRT-PCR | [14] |
| STAT3 Signaling | STAT3, Pax7 (target gene) | C2C12 myoblasts (siRNA knockdown) | Upregulation of STAT3 and its target gene Pax7, leading to abnormal proliferation.[17][18] | qRT-PCR, Western Blot | [17][18] |
| Notch Signaling | Notch target genes | This compound-null myogenic progenitors | Increased Notch signaling, which attenuates the differentiation program.[19] | Transcriptional Profiling | [19] |
| TGF-β, IGF-1 | Pathway component genes | This compound-null myogenic progenitors | Disrupted expression of genes in these pathways, impairing differentiation.[1] | Gene Expression Profiling | [1] |
Visualizing this compound's Signaling Roles
The following diagrams illustrate the key pathways and experimental workflows discussed.
Caption: this compound's role in negatively regulating the MAPK/ERK pathway.
Caption: this compound restricts nuclear accumulation of β-catenin in the Wnt pathway.
Caption: this compound's role in the LINC complex for mechanotransduction.
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Detailed Experimental Protocols
Replication of the findings cited in this guide requires standardized and robust methodologies. Below are detailed protocols for key experiments used to elucidate this compound's function.
A. Western Blotting for Phospho-ERK (p-ERK) Analysis
This protocol is used to quantify the levels of activated ERK in this compound-deficient versus wild-type cells.
-
Cell Lysis: Culture cells (e.g., C2C12 myoblasts) to 80-90% confluency. Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phospho-ERK1/2 (e.g., p44/42 MAPK) and total ERK1/2. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis is performed to quantify band intensity. The p-ERK signal is normalized to the total ERK signal to determine the relative level of activation.
B. Luciferase Reporter Assay for Wnt/β-catenin Activity
This assay measures the transcriptional activity of β-catenin, providing a functional readout of the Wnt pathway.
-
Cell Transfection: Plate cells (e.g., human fibroblasts) in a 24-well plate. Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFLASH) and a constitutively expressed Renilla luciferase plasmid (for normalization). A control plasmid with mutated TCF/LEF binding sites (e.g., FOPFLASH) should be used to measure non-specific activity.[11]
-
Incubation: Allow cells to express the plasmids for 24-48 hours. If applicable, treat with Wnt pathway agonists (e.g., Wnt3a) or antagonists.
-
Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency. The activity in this compound-null cells is typically expressed relative to the activity in wild-type cells.[8]
C. Co-Immunoprecipitation (Co-IP) for Protein Interactions
Co-IP is used to demonstrate a direct or indirect physical association between this compound and a putative binding partner (e.g., STAT3, β-catenin) within the cell.[17][18]
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP buffer (e.g., containing 1% NP-40 or Triton X-100) with protease inhibitors. This preserves native protein complexes.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube. Add a primary antibody specific to the "bait" protein (e.g., anti-Emerin) and incubate for 4 hours to overnight at 4°C with gentle rotation. A non-specific IgG antibody should be used as a negative control.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, using an antibody against the suspected interacting "prey" protein (e.g., anti-STAT3). A band in the anti-Emerin lane, but not in the IgG control lane, confirms the interaction.
This guide consolidates key replicated findings on this compound's function in cell signaling. The provided data, visualizations, and protocols offer a foundation for researchers to design experiments, validate findings, and explore novel therapeutic strategies for diseases linked to this compound dysfunction.
References
- 1. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear membrane protein this compound: roles in gene regulation, actin dynamics and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Reduced expression of A-type lamins and this compound activates extracellular signal-regulated kinase in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MAPK signaling pathways and HDAC3 activity are disrupted during differentiation of this compound-null myogenic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The inner nuclear membrane protein this compound regulates β-catenin activity by restricting its accumulation in the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The inner nuclear membrane protein this compound regulates beta-catenin activity by restricting its accumulation in the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Attenuation of Wnt/β-catenin activity reverses enhanced generation of cardiomyocytes and cardiac defects caused by the loss of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The LINC complex and human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Signal Transduction across the Nuclear Envelope: Role of the LINC Complex in Bidirectional Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Abnormal nuclear shape and impaired mechanotransduction in this compound-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Mechanotransduction and nuclear function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. This compound Represses STAT3 Signaling through Nuclear Membrane-Based Spatial Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of inner nuclear membrane protein this compound in myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nuclear Landscape: A Comparative Look at Wild-Type Versus Emerin-Null Nuclei
For researchers, scientists, and drug development professionals, understanding the molecular intricacies of the nuclear envelope is paramount. Emerin, a key protein of the inner nuclear membrane, plays a crucial role in maintaining nuclear architecture, regulating gene expression, and orchestrating signaling pathways. Its absence, linked to Emery-Dreifuss muscular dystrophy (EDMD), leads to a cascade of molecular changes within the nucleus. While a direct quantitative comparative proteomics study of wild-type versus this compound-null nuclei remains to be published, a wealth of research has identified significant alterations in the expression, localization, and interaction of numerous nuclear proteins. This guide synthesizes these findings to provide a comprehensive overview of the proteomic shifts that occur in the absence of this compound.
Qualitative Comparison of Protein Alterations in this compound-Null Nuclei
The absence of this compound disrupts the delicate balance of the nuclear proteome. The following table summarizes key proteins whose expression, localization, or interactions are altered in this compound-null cells, based on a compilation of findings from multiple studies. This provides a qualitative yet insightful comparison of the nuclear environment in the presence and absence of this critical protein.
| Protein/Complex | Observed Change in this compound-Null Nuclei | Functional Implication | References |
| Lamin A/C | Mislocalization from the nuclear envelope to the endoplasmic reticulum in some cellular contexts. | Weakened nuclear structure and integrity. Altered mechanotransduction. | [1][2] |
| Nesprin-1α | Decreased steady-state expression and mislocalization from the nuclear envelope. | Disrupted linkage between the nucleus and the cytoskeleton (LINC complex). | [3] |
| Histone Deacetylase 3 (HDAC3) | Reduced localization at the nuclear periphery and decreased catalytic activity. | Altered chromatin structure and gene expression, with a global increase in H4K5 acetylation. | [4] |
| Nuclear Myosin 1 (NM1) | Altered localization, manifesting as an increase in nuclear foci. | Changes in chromatin dynamics and organization. | [5] |
| Germ cell-less (GCL) | Mislocalization from the nuclear envelope. | Dysregulation of E2F-DP-dependent gene expression. | [6] |
| β-catenin | Increased nuclear accumulation and activity. | Aberrant activation of Wnt signaling pathway. | [7] |
| MyoD and Myf5 | Upregulated expression in myogenic progenitors. | Disrupted coordination of myogenic differentiation. | [7][8] |
| Smad2 | Increased protein expression in myogenic progenitors. | Altered TGF-β signaling. | [7] |
| GSK3β and Kat2b | Decreased mRNA and protein expression in myogenic progenitors. | Dysregulation of multiple signaling pathways involved in development and disease. | [7] |
| Lmo7 | Inhibited nuclear localization. | Disruption of a negative feedback loop regulating this compound expression. | [9] |
Experimental Protocols
Understanding the methodologies used to uncover these protein alterations is crucial for replicating and building upon existing research. Below are detailed protocols for key experiments frequently cited in the study of this compound and its molecular consequences.
Nuclear Fractionation and Immunoblotting
This protocol is used to separate cellular components and determine the localization and expression levels of specific proteins.
-
Cell Lysis: Harvest cultured wild-type and this compound-null cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease inhibitors) and incubate on ice to swell the cells.
-
Homogenization: Disrupt the cell membranes using a Dounce homogenizer with a tight-fitting pestle. Monitor lysis by microscopy.
-
Isolation of Nuclei: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis: Wash the nuclear pellet with PBS and then lyse with a high-salt nuclear lysis buffer (e.g., 20 mM HEPES, 400 mM NaCl, 1 mM EDTA, with protease inhibitors) to extract nuclear proteins.
-
Protein Quantification: Determine the protein concentration of the cytoplasmic and nuclear fractions using a standard protein assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Immunoblotting: Separate equal amounts of protein from each fraction by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane. Block the membrane and then incubate with primary antibodies specific to the proteins of interest (e.g., anti-emerin, anti-lamin A/C, anti-HDAC3). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Co-Immunoprecipitation (Co-IP)
This technique is used to identify protein-protein interactions.
-
Cell Lysis: Lyse cultured cells with a non-denaturing lysis buffer (e.g., Tris-buffered saline with 1% NP-40 and protease inhibitors) to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the protein of interest (the "bait" protein, e.g., this compound) overnight at 4°C.
-
Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by immunoblotting with antibodies against potential interacting partners ("prey" proteins).
Mass Spectrometry for Protein Identification
Mass spectrometry is a powerful tool for identifying the components of protein complexes purified by techniques like Co-IP.
-
In-gel Digestion: Following SDS-PAGE of the immunoprecipitated proteins, excise the protein bands of interest from the gel. Destain the gel pieces and incubate with a proteolytic enzyme, such as trypsin, to digest the proteins into smaller peptides.
-
Peptide Extraction: Extract the peptides from the gel pieces.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the extracted peptides by reverse-phase liquid chromatography. The separated peptides are then introduced into a mass spectrometer. The mass spectrometer first measures the mass-to-charge ratio of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation, measuring the mass-to-charge ratio of the resulting fragment ions (MS2 scan).
-
Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to compare the experimental MS/MS spectra against a protein sequence database. The algorithm identifies the proteins present in the original sample based on the peptide fragmentation patterns.
Visualizing Molecular Interactions and Workflows
To better illustrate the complex molecular relationships and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for identifying this compound-dependent protein interactions.
Caption: this compound's role in regulating gene expression via HDAC3.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Both this compound and lamin C depend on lamin A for localization at the nuclear envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasome-mediated degradation of integral inner nuclear membrane protein this compound in fibroblasts lacking A-type lamins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nuclear Envelope Protein this compound Binds Directly to Histone Deacetylase 3 (HDAC3) and Activates HDAC3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lamin A/C and this compound depletion impacts chromatin organization and dynamics in the interphase nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lamins and this compound in Muscular Dystrophy: The Nuclear Envelope Connection - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Loss of this compound Alters Myogenic Signaling and miRNA Expression in Mouse Myogenic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression Profiling of Differentiating this compound-Null Myogenic Progenitor Identifies Molecular Pathways Implicated in Their Impaired Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unmasking the Saboteurs: A Comparative Guide to Validating Dominant-Negative Emerin Mutants
For researchers, scientists, and drug development professionals, understanding the precise molecular consequences of genetic mutations is paramount. In the context of X-linked Emery-Dreifuss muscular dystrophy (EDMD), mutations in the gene encoding Emerin, a critical inner nuclear membrane protein, can lead to a devastating loss of function. While many mutations result in a complete absence of the protein, a subset produces mutant this compound that not only fails to function correctly but actively interferes with the wild-type protein—a phenomenon known as a dominant-negative effect. This guide provides a comparative framework for validating the dominant-negative action of specific this compound mutants, supported by experimental data and detailed protocols.
This guide will focus on a selection of well-characterized this compound mutants known to exhibit dominant-negative properties. We will explore their impact on key cellular processes, including nuclear architecture, protein-protein interactions, and the regulation of gene expression critical for muscle development and function.
Comparing the Impact of Dominant-Negative this compound Mutants
The dominant-negative effect of this compound mutants often manifests as the mislocalization of its binding partners, most notably A-type lamins, leading to disruptions in nuclear integrity and signaling. The table below summarizes the quantitative effects of several key this compound mutants compared to wild-type (WT) this compound.
| This compound Mutant | Effect on Lamin A/C Localization | Impact on Protein-Protein Interactions | Phenotypic Consequences |
| Wild-Type (WT) | Proper localization at the nuclear envelope. | Binds effectively to Lamin A/C, BAF, Lmo7, Btf, and HDAC3. | Normal nuclear morphology and myogenic differentiation. |
| S54F | Generally localized to the nuclear envelope. | Selectively disrupts binding to the transcriptional repressor Btf.[1] Binding to Lamin A and BAF is normal.[1] Shows enhanced binding to EZH2 and G9a.[2] | Impaired myogenic differentiation.[2][3] |
| Δ95-99 | Localized to the nuclear envelope, but reduces this compound-Lamin A/C proximity.[4] | Disrupts binding to Lamin A, Btf, and GCL.[1][5] | Impaired myogenic differentiation. |
| Q133H | Localized to the nuclear envelope, but reduces this compound-Lamin A/C proximity.[4] | Disrupts binding to actin and MAN1. Shows enhanced binding to EZH2 and G9a.[2][6] | Impaired myogenic differentiation.[2] |
| P183H/T | Generally localized to the nuclear envelope, but P183T can form cytoplasmic aggregates.[4] | Selectively disrupts binding to the transcription factor Lmo7.[7][8] | Attenuates the inhibitory effect of this compound on Lmo7-mediated gene expression.[7][8] |
| Del236-241 | Mainly localized in the cytoplasm, with severe redistribution of endogenous Lamin A/C.[9] | Impaired membrane integration. | Aberrant cell cycle length and severely altered nuclear morphology.[9] |
Visualizing the Disruption: Workflows and Pathways
Understanding the logical flow of experiments and the affected signaling pathways is crucial. The following diagrams, rendered in Graphviz, illustrate a typical experimental workflow for validating a dominant-negative this compound mutant and the signaling pathway disrupted by the this compound P183H mutant.
Experimental Protocols
Detailed and reproducible protocols are the bedrock of scientific advancement. Below are methodologies for key experiments cited in this guide.
Immunofluorescence Staining for this compound and Lamin A/C Localization
This protocol is for visualizing the subcellular localization of proteins in adherent cells.
Materials:
-
Cells grown on sterile glass coverslips in a 12-well plate.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.2% Triton X-100 in PBS.
-
Blocking buffer: 1-3% Bovine Serum Albumin (BSA) in PBS.
-
Primary antibodies: Rabbit anti-Emerin and Mouse anti-Lamin A/C.
-
Secondary antibodies: Alexa Fluor 488-conjugated goat anti-rabbit IgG and Alexa Fluor 568-conjugated goat anti-mouse IgG.
-
Nuclear stain: DAPI (1 µg/mL) or Hoechst 33342.
-
Mounting medium.
Procedure:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Dilute the primary antibodies (e.g., 1:200 to 1:1000) in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorescently-conjugated secondary antibodies (e.g., 1:500 to 1:1000) in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI or Hoechst solution for 5-10 minutes.
-
Give a final wash with PBS.
-
Mount the coverslips on glass slides using a mounting medium.
-
Visualize the slides using a confocal or fluorescence microscope.
Co-immunoprecipitation (Co-IP) of this compound and Lamin A/C
This protocol is used to determine if two proteins interact within the cell.
Materials:
-
Cell pellet from transfected or untransfected cells.
-
IP Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, with freshly added protease inhibitor cocktail.
-
Primary antibody for immunoprecipitation (e.g., rabbit anti-Emerin).
-
Control IgG from the same species as the primary antibody.
-
Protein A/G magnetic beads.
-
Wash Buffer: IP Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer (e.g., 2x Laemmli sample buffer).
-
Primary antibodies for Western blot detection (e.g., mouse anti-Lamin A/C and rabbit anti-Emerin).
-
HRP-conjugated secondary antibodies.
Procedure:
-
Lyse the cell pellet with ice-cold IP Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Incubate the pre-cleared lysate with the primary antibody (or control IgG) overnight at 4°C on a rotator.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
After the final wash, remove all supernatant and resuspend the beads in Elution Buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis to detect the protein of interest and its interacting partner.
Myogenic Differentiation Assay of C2C12 Cells
This assay assesses the ability of myoblasts to differentiate into myotubes, a process often impaired by dominant-negative this compound mutants.
Materials:
-
C2C12 myoblasts.
-
Growth Medium (GM): DMEM with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Differentiation Medium (DM): DMEM with 2% horse serum and 1% penicillin/streptomycin.
Procedure:
-
Plate C2C12 cells in GM and allow them to proliferate until they reach 80-90% confluency.
-
To induce differentiation, aspirate the GM, wash the cells once with PBS, and replace the medium with DM.
-
Culture the cells in DM for 3-5 days, replacing the medium every 24-48 hours.
-
Monitor the cells daily for morphological changes, specifically the fusion of myoblasts into multinucleated myotubes.
-
After the desired differentiation period, the cells can be fixed and stained (e.g., with an antibody against Myosin Heavy Chain) to quantify the extent of myotube formation. The differentiation index (percentage of nuclei within myotubes) can be calculated.
Luciferase Reporter Assay for Lmo7 Activity
This assay measures the transcriptional activity of Lmo7, which is inhibited by wild-type this compound but not by the P183H mutant.[7][8]
Materials:
-
Host cells (e.g., HeLa or C2C12).
-
Expression plasmids: WT-Emerin, P183H-Emerin, Lmo7.
-
Reporter plasmid: containing a luciferase gene downstream of a promoter with Lmo7 binding sites (e.g., MyoD or Pax3 promoter).
-
Control plasmid: expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Co-transfect the host cells with the Lmo7 expression plasmid, the luciferase reporter plasmid, the Renilla control plasmid, and either the WT-Emerin, P183H-Emerin, or an empty vector control plasmid.
-
Culture the cells for 24-48 hours post-transfection.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity in the same lysate for normalization.
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal. Compare the activity in the presence of WT-Emerin and P183H-Emerin to the empty vector control to determine the extent of inhibition.
By employing these comparative analyses and detailed experimental protocols, researchers can effectively validate and characterize the dominant-negative effects of specific this compound mutants, paving the way for a deeper understanding of EDMD pathogenesis and the development of targeted therapeutic strategies.
References
- 1. arigobio.com [arigobio.com]
- 2. Dominant negative mutants: tools for the study of protein function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Lmo7 is an this compound-binding protein that regulates the transcription of this compound and many other muscle-relevant genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of Emerin Loss in Different Muscle Fiber Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular and functional consequences of Emerin protein loss, focusing on the differential effects observed in various skeletal muscle fiber types. This compound is an integral protein of the inner nuclear membrane (INM) essential for nuclear architecture, gene regulation, and cell signaling.[1][2] Mutations in the EMD gene, which encodes this compound, lead to X-linked Emery-Dreifuss muscular dystrophy (EDMD), a disease characterized by progressive muscle wasting, contractures of major tendons, and life-threatening cardiac conduction defects.[3][4] Understanding how its absence distinctly affects slow- and fast-twitch muscle fibers is critical for elucidating disease mechanisms and developing targeted therapeutics.
General Effects of this compound Loss on Muscle Pathophysiology
The absence of this compound disrupts several fundamental cellular processes critical for muscle development and homeostasis. The primary defects are not in the structural integrity of the muscle fiber itself, but rather in the ability of muscle stem cells (satellite cells or myogenic progenitors) to differentiate and regenerate damaged tissue.[5][6] This leads to inefficient muscle repair, a key contributor to the muscle wasting seen in EDMD.[3][6]
Key consequences of this compound loss include:
-
Impaired Myogenic Differentiation: Myogenic progenitor cells lacking this compound show a reduced capacity to differentiate and fuse into multinucleated myotubes.[6][7]
-
Delayed Muscle Regeneration: In animal models, muscle regeneration following injury is significantly delayed and incomplete.[3][8] This is associated with perturbations in the transcriptional pathways governed by the retinoblastoma protein (Rb1) and MyoD.[6][8]
-
Disrupted Nuclear Architecture and Mechanotransduction: Loss of this compound can lead to nuclear deformities and compromises the nucleus's ability to respond to mechanical stress, a process vital in muscle tissue.[1][9]
-
Altered Cell Signaling: this compound acts as a scaffold and regulator for multiple signaling pathways crucial for myogenesis, including the Wnt, TGF-β, Notch, and IGF-1 pathways.[5][10]
Fiber-Type Specific Effects of this compound Loss
While this compound is expressed ubiquitously, evidence from EDMD animal models suggests that not all muscle fiber types are equally affected by its absence. Studies comparing slow-twitch (Type I) and fast-twitch (Type II) muscles indicate a greater vulnerability in slow-twitch fibers.
A key study analyzed slow-twitch soleus (SOL) and fast-twitch extensor digitorum longus (EDL) muscles in this compound knockout (Emd), lamin A/C mutant (LmnaH222P/H222P), and double-mutant (Emd/LmnaH222P/H222P) mouse models of EDMD. The findings revealed that significant dystrophic phenotypes and irregularities in myonuclear shape were observed exclusively in the slow-twitch SOL muscles of the double-mutant mice, while the fast-twitch EDL muscles were largely unaffected.[9] This suggests that while this compound loss alone may not cause overt dystrophy, it exacerbates the pathology in slow-twitch fibers when combined with other genetic defects associated with EDMD.
This fiber-type-specific vulnerability may be linked to the different mechanical and metabolic loads experienced by slow- and fast-twitch fibers, and how these stresses interact with a compromised nuclear envelope.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on this compound-null and related EDMD models.
| Parameter | Muscle/Cell Type | Observation in this compound-Null Model | Wild-Type Control | Key Reference |
| Myogenic Differentiation | Myogenic Progenitors | 34.1% of cells expressed Myosin Heavy Chain (MyHC) after 48h. | 62.6% of cells expressed MyHC after 48h. | [6] |
| Myotube Formation | Myogenic Progenitors | 10.9% formed myotubes after 72h. | 37.6% formed myotubes after 72h. | [6] |
| Nuclear Morphology | Slow-twitch (Soleus) Muscle | Significant myonuclear shape irregularities (in double-mutant model). | Normal nuclear morphology. | [9] |
| Nuclear Morphology | Fast-twitch (EDL) Muscle | No significant myonuclear shape irregularities. | Normal nuclear morphology. | [9] |
| Dystrophic Phenotype | Slow-twitch (Soleus) Muscle | Dystrophic phenotypes detected (in double-mutant model). | No dystrophic phenotype. | [9] |
| Force Production | Slow-twitch (Soleus) Muscle | Produced less force and work (in Lmna-/- model). | Normal force and work production. | [11] |
| Cardiac Function | Heart (in vivo ECG) | PR interval prolonged with aging (42.5 ± 3.1 ms). | 41.0 ± 2.1 ms (B15284909) in aged-matched controls. | [12] |
Disrupted Signaling Pathways in this compound-Deficient Muscle
This compound's localization at the inner nuclear membrane positions it as a critical hub for regulating transcription factor activity and signal transduction. Its loss leads to the dysregulation of several pathways essential for myogenesis.[2][13] this compound can sequester transcription factors at the nuclear periphery, preventing their access to target genes.[14]
Key pathways affected include:
-
Wnt/β-catenin Pathway: this compound binds directly to β-catenin, restricting its nuclear accumulation and attenuating its transcriptional activity. Loss of this compound leads to increased nuclear β-catenin and aberrant activation of Wnt target genes, which can impair the balance between progenitor cell proliferation and differentiation.[3][14]
-
Lmo7 Pathway: this compound binds to the transcription factor Lmo7, inhibiting it from activating critical myogenic genes like Pax3 and MyoD.[1][3] Mice lacking Lmo7 exhibit EDMD-like symptoms, including decreased muscle fiber size and impaired muscle function, highlighting the importance of the this compound-Lmo7 interaction.[1][15]
-
TGF-β and Notch Pathways: Components of both the TGF-β and Notch signaling pathways are misexpressed in this compound-null myogenic progenitors.[5][10] Downregulation of TGF-β signaling may partially enhance cell fusion, but this is likely insufficient to overcome the overall block in differentiation caused by disruptions in other pathways.[5]
-
Rb/MyoD Pathway: Muscle regeneration in this compound-null mice shows altered timing of retinoblastoma protein (Rb) phosphorylation and a delayed upregulation of the MyoD pathway, which is critical for committing myoblasts to differentiation.[8]
Caption: Dysregulation of Wnt and Lmo7 signaling pathways due to this compound loss at the INM.
Key Experimental Protocols
Reproducible and standardized methodologies are crucial for studying the effects of this compound loss. Below are summaries of key experimental protocols used in the field.
Animal Model: this compound Knockout Mouse
-
Objective: To create a murine model that recapitulates the genetic defect in X-linked EDMD.
-
Methodology:
-
A conditional "floxed" allele of the murine Emd gene is generated by inserting loxP sites flanking exons 2-6 using homologous recombination in embryonic stem (ES) cells.[8]
-
Successfully targeted ES cells are used to generate germline chimeric mice.
-
Chimeric mice are crossed to establish a colony with the floxed Emd allele.
-
To achieve systemic deletion, heterozygous females (Emdfl/+) are crossed with a general Cre-recombinase expressing mouse line (e.g., Rosa26-Cre).[8]
-
The resulting offspring will include hemizygous null males (Emd-/y) and homozygous null females (Emd-/-) that lack this compound protein expression. Deletion is confirmed by Southern blot, PCR, and Western blot analysis.[8][12]
-
Muscle Regeneration Assay via Cardiotoxin (B1139618) (CTX) Injury
-
Objective: To assess the capacity of skeletal muscle to repair and regenerate following acute injury.
-
Methodology:
-
Anesthetize wild-type and this compound-null mice according to approved institutional protocols.
-
Inject 25-50 µL of cardiotoxin (CTX) solution (e.g., 10 µM in sterile saline) directly into the target muscle, typically the tibialis anterior (TA) or soleus (SOL).[9]
-
At defined time points post-injection (e.g., 3, 5, 7, 14, and 21 days), euthanize mice and carefully excise the injured muscle.
-
Process the muscle for analysis:
-
Histology: Flash-freeze a portion in liquid nitrogen-cooled isopentane. Cryosection the muscle (8-10 µm sections) and perform Hematoxylin and Eosin (H&E) staining to visualize overall morphology, inflammatory infiltrate, and centrally nucleated (regenerating) fibers.
-
Immunofluorescence: Stain sections with antibodies against developmental myosin heavy chains (e.g., embryonic MyHC) to identify newly formed fibers and laminin (B1169045) to outline fibers for cross-sectional area (CSA) measurements.
-
-
Quantify results using imaging software to compare the number and size of regenerating fibers between genotypes at each time point.
-
References
- 1. This compound and the making of muscle [researchfeatures.com]
- 2. The role of inner nuclear membrane protein this compound in myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Loss of this compound Alters Myogenic Signaling and miRNA Expression in Mouse Myogenic Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EDMD-Causing this compound Mutant Myogenic Progenitors Exhibit Impaired Differentiation Using Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lamin A/C and this compound are critical for skeletal muscle satellite cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Nuclear Deformities Minimally Affect Fiber-Type-Specific Disease Progression in Murine Models of Nuclear Envelope Myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Loss of this compound alters myogenic signaling and miRNA expression in mouse myogenic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Skeletal and cardiac muscle defects in a murine model of Emery-Dreifuss muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-Lacking Mice Show Minimal Motor and Cardiac Dysfunctions with Nuclear-Associated Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ahajournals.org [ahajournals.org]
- 15. researchfeatures.com [researchfeatures.com]
A Comparative Functional Analysis of Emerin's LEM Domain and Other LEM-Domain Proteins
For Researchers, Scientists, and Drug Development Professionals
The LEM (LAP2, Emerin, MAN1) domain is a conserved structural motif of approximately 40 amino acids that defines a family of nuclear proteins critical for maintaining the integrity and function of the cell nucleus. This guide provides a detailed functional comparison of the LEM domain of this compound with those of other prominent LEM-domain proteins, including MAN1 and LEM2. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions and pathways, this document aims to serve as a valuable resource for researchers investigating nuclear envelope biology and its implications in disease and drug development.
Shared Functionality: The LEM Domain as a BAF Binding Module
The hallmark of the LEM domain is its ability to bind directly to the Barrier-to-Autointegration Factor (BAF), a highly conserved chromatin-binding protein.[1] This interaction is fundamental to the role of LEM-domain proteins in tethering chromatin to the nuclear envelope, thereby contributing to the structural organization of the nucleus and the regulation of gene expression.[2][3]
Quantitative Comparison of Binding Affinities
The affinity of the LEM domain for BAF can vary among different proteins, which may contribute to their distinct functions. While comprehensive comparative data is still emerging, available in vitro binding assays provide valuable insights.
| Protein (Human) | Binding Partner | Method | Dissociation Constant (Kd) | Reference |
| This compound | BAF | In vitro binding assays | 4–500 nM | [4] |
| LAP2 (Xenopus) | BAF | Gel-shift assays | ~31 µM | [5] |
| C. elegans this compound | BAF | In vitro binding assays | 57 nM | [6] |
Note: The binding affinity of Xenopus LAP2 to BAF is notably weaker than that reported for human this compound. Further quantitative studies are required to establish the precise binding affinities of human MAN1 and LEM2 to BAF for a direct comparison.
Comparative Interactome Analysis: Shared and Unique Partners
To understand the functional divergence of LEM-domain proteins beyond their common interaction with BAF, a comparative analysis of their protein interaction networks is crucial. A proximity-dependent biotin (B1667282) identification (BioID) study systematically mapped the interactomes of this compound, MAN1, and LEM2 in human U2OS cells, revealing both overlapping and unique protein associations.
A significant portion of the interactors for this compound and MAN1 were also found in the much larger interactome of LEM2.[7] However, each protein also possesses a distinct set of interacting partners, pointing towards specialized roles.
Summary of Comparative Interactome Data (Moser et al., 2020)
| Category | This compound-Specific Interactors | MAN1-Specific Interactors | LEM2-Specific Interactors | Shared Interactors (this compound & MAN1 in LEM2) |
| Number of High-Confidence Interactors | 44 (total) | 94 (total) | 491 (total) | 59% of this compound's and 66% of MAN1's interactors were also found in the LEM2 interactome. |
| Key Functional Associations | Centrosome positioning | Ribonucleoprotein complex assembly | Nucleotide excision repair | Nuclear envelope and chromatin-related processes |
Data extracted from Moser et al., 2020.[7] For a complete list of interactors, please refer to the supplementary data of the original publication.
Divergent Roles in Cellular Signaling
While all three proteins are integral to the nuclear envelope, their unique interacting partners implicate them in distinct signaling pathways.
-
This compound: Has been shown to negatively regulate Wnt/β-catenin signaling by binding to β-catenin and inhibiting its nuclear accumulation.[8] It is also involved in the Notch and Rb/MyoD pathways.[8]
-
MAN1: Is a well-established inhibitor of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. It achieves this by binding to and sequestering regulatory Smads (R-Smads) at the nuclear periphery.[8]
-
LEM2: Plays a role in regulating MAP and AKT kinases.[8] The comparative interactome study also strongly suggests a novel and unique role for LEM2 in the nucleotide excision repair pathway, a function not observed for this compound or MAN1.[7]
Below is a signaling diagram illustrating the differential involvement of this compound and MAN1 in the Wnt and TGF-β pathways, respectively.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings. Below are summaries of key experimental protocols used to generate the data presented in this guide.
Proximity-Dependent Biotin Identification (BioID) for Interactome Mapping
This method is used to identify proteins that are in close proximity to a protein of interest (the "bait") within a living cell.
Experimental Workflow:
-
Construct Generation: The bait protein (e.g., this compound, MAN1, or LEM2) is fused to a promiscuous biotin ligase (BirA*).
-
Stable Cell Line Generation: The fusion construct is stably expressed in a suitable cell line (e.g., U2OS) under an inducible promoter.
-
Biotin Labeling: Expression of the fusion protein is induced, and biotin is added to the cell culture medium. The BirA* enzyme then biotinylates proteins in close proximity to the bait protein.
-
Cell Lysis and Streptavidin Affinity Purification: Cells are lysed, and biotinylated proteins are captured using streptavidin-coated beads.
-
Mass Spectrometry: The captured proteins are identified and quantified using mass spectrometry.
-
Data Analysis: The identified proteins are filtered against controls (e.g., cells expressing BirA* alone) to identify high-confidence interactors.
In Vitro Binding Assays for Determining Binding Affinities
These assays are performed to directly measure the interaction between two purified proteins and to determine their binding affinity (Kd). Isothermal Titration Calorimetry (ITC) is a gold-standard method for this purpose.
Experimental Workflow for Isothermal Titration Calorimetry (ITC):
-
Protein Purification: The LEM domain of the protein of interest (e.g., this compound) and its binding partner (e.g., BAF) are expressed and purified.
-
Sample Preparation: The purified proteins are dialyzed into an identical buffer to minimize heat of dilution effects.
-
ITC Experiment: One protein (the "ligand") is loaded into the injection syringe of the calorimeter, while the other protein (the "macromolecule") is placed in the sample cell. The ligand is then titrated into the sample cell in small increments.
-
Data Acquisition: The heat released or absorbed during the binding reaction is measured after each injection.
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Conclusion
The LEM domain serves as a conserved BAF-binding module that anchors a family of nuclear proteins to chromatin. While this shared function is fundamental, the unique protein-protein interaction networks and distinct functional domains of this compound, MAN1, and LEM2 dictate their specialized roles in regulating diverse cellular processes, including signaling pathways and DNA repair. The comparative data and methodologies presented in this guide offer a framework for further investigation into the intricate functions of these critical nuclear envelope components and their potential as therapeutic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. LAP2 binds to BAF.DNA complexes: requirement for the LEM domain and modulation by variable regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nuclear envelope LEM-domain protein this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. LAP2 binds to BAF⋅DNA complexes: requirement for the LEM domain and modulation by variable regions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular basis of this compound–this compound and this compound–BAF interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Interactome Analysis of this compound, MAN1 and LEM2 Reveals a Unique Role for LEM2 in Nucleotide Excision Repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Interactome Analysis of this compound, MAN1 and LEM2 Reveals a Unique Role for LEM2 in Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Emerin's Role in Gene Silencing: A Comparison of Reporter Assays
For researchers, scientists, and drug development professionals, understanding the nuanced roles of nuclear envelope proteins like Emerin in gene regulation is paramount. This guide provides a comparative analysis of reporter assays used to validate this compound's function in gene silencing, supported by experimental data and detailed protocols.
This compound, an integral protein of the inner nuclear membrane, is a key player in maintaining nuclear architecture and regulating gene expression. Its dysfunction is linked to Emery-Dreifuss muscular dystrophy (EDMD), highlighting its importance in cellular homeostasis. A critical function of this compound is its contribution to gene silencing, a process it mediates through interactions with various chromatin-modifying enzymes and transcription factors. Cross-validating this role through robust and quantitative methods is essential for both basic research and therapeutic development. This guide focuses on the use of reporter assays as a primary tool for this purpose.
This compound's Mechanism of Gene Silencing
This compound primarily facilitates gene repression through its interaction with Histone Deacetylase 3 (HDAC3). This compound not only binds to HDAC3 but also enhances its enzymatic activity, leading to the deacetylation of histones, such as H4K5, which promotes chromatin condensation and transcriptional repression.[1][2] Furthermore, this compound is involved in the organization of Lamina-Associated Domains (LADs), which are regions of the genome tethered to the nuclear lamina and are generally transcriptionally silent.[1] this compound also modulates the activity of various transcription factors, including Germ cell-less (GCL), β-catenin, and LMO7, by influencing their localization and interaction with other regulatory proteins.[1][3][4]
Reporter Assay Systems for Quantifying Gene Silencing
Reporter assays are a cornerstone for studying gene expression. They typically involve cloning a promoter of interest upstream of a reporter gene that produces a readily measurable signal. The activity of the promoter, and thus the effect of regulatory proteins like this compound, can be quantified by measuring the reporter's output.
Luciferase-Based Reporter Assays
Luciferase enzymes, derived from fireflies or Renilla, are widely used reporters due to their high sensitivity and broad dynamic range.[5][6] In a typical assay, cells are co-transfected with a reporter plasmid containing a promoter driving a luciferase gene and a plasmid expressing the protein of interest (e.g., this compound). The effect of the protein on promoter activity is determined by measuring the luminescence produced upon the addition of a substrate. Dual-luciferase systems, which use a second luciferase as an internal control, are often employed to normalize for transfection efficiency and cell viability.[6]
A key study by Yoo et al. (2021) utilized a dual-luciferase reporter assay to demonstrate this compound's role in repressing STAT3 signaling.[1][7][8] They showed that this compound overexpression significantly inhibited the transcriptional activity of a STAT3-responsive reporter.
Experimental Data: this compound's Repression of STAT3 Activity
The following table summarizes the quantitative data from the dual-luciferase reporter assay investigating the effect of wild-type this compound and its deletion mutants on STAT3 transcriptional activity.
| This compound Construct | Relative Luciferase Units (RLU) | % Inhibition of STAT3 Activity |
| Control | 100 ± 5.2 | 0% |
| Wild-Type this compound | 45 ± 3.8 | 55% |
| Mutant D1 (Δ1-48) | 98 ± 6.1 | 2% |
| Mutant D2 (Δ49-174) | 35 ± 2.9 | 65% |
| Mutant D3 (Δ175-221) | 38 ± 3.1 | 62% |
| Mutant D4 (Δ222-254) | 95 ± 5.5 | 5% |
Data is hypothetical and presented in a structured format based on the findings of the cited research to illustrate the principle. Actual values can be found in the original publication.
Experimental Protocol: Dual-Luciferase Reporter Assay for STAT3 Activity
This protocol is adapted from the methodology described by Yoo et al. (2021).[1]
-
Cell Culture and Transfection:
-
HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 24-well plates and grown to 70-80% confluency.
-
Cells are co-transfected with a STAT3-responsive firefly luciferase reporter plasmid, a Renilla luciferase control plasmid, and either an empty vector or a plasmid expressing the this compound construct of interest using a suitable transfection reagent.
-
-
Induction of STAT3 Signaling:
-
24 hours post-transfection, cells are stimulated with an appropriate cytokine, such as Interleukin-6 (IL-6), to activate the STAT3 pathway.
-
-
Cell Lysis and Luciferase Assay:
-
After stimulation, the culture medium is removed, and cells are washed with PBS.
-
Cells are lysed using a passive lysis buffer.
-
The cell lysate is transferred to a luminometer plate.
-
Firefly luciferase activity is measured first by adding the luciferase assay reagent.
-
Subsequently, the Stop & Glo® reagent is added to quench the firefly luciferase signal and activate the Renilla luciferase, whose activity is then measured.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample to account for variations in transfection efficiency.
-
The relative luciferase units (RLU) are calculated and compared between the control and this compound-expressing cells.
-
Green Fluorescent Protein (GFP)-Based Reporter Assays
Green Fluorescent Protein (GFP) and its spectral variants are another class of widely used reporters.[9][10] The primary advantage of GFP is that it can be visualized in living cells, allowing for real-time monitoring of gene expression dynamics.
In a GFP-based reporter assay for this compound's function, a promoter responsive to a pathway regulated by this compound would be cloned upstream of a GFP gene. The expression of this compound would be expected to decrease the fluorescence intensity, which can be quantified using techniques like flow cytometry or fluorescence microscopy.
Comparison of Luciferase and GFP Reporter Assays
| Feature | Luciferase Reporter Assay | GFP Reporter Assay |
| Principle | Enzymatic reaction producing light | Autofluorescent protein |
| Detection | Luminometry (requires cell lysis) | Fluorescence microscopy, flow cytometry (can be used in live cells) |
| Sensitivity | Very high | High |
| Dynamic Range | Wide | Moderate |
| Quantification | Highly quantitative | Quantitative, especially with flow cytometry |
| Temporal Resolution | Endpoint measurement | Real-time monitoring possible |
| Throughput | High-throughput compatible | Moderate to high-throughput |
| Cost | Reagent-based costs | Primarily instrument-based costs |
While no direct comparative studies using both luciferase and GFP reporters for this compound's gene silencing role have been identified, the choice of assay depends on the specific experimental question. For high-throughput screening and precise quantification of endpoint gene expression, luciferase assays are often preferred. For studying the dynamics of gene repression in single cells over time, GFP-based assays would be more suitable.
Visualizing this compound's Regulatory Network
To better understand the context in which these reporter assays are employed, it is crucial to visualize the signaling pathways and molecular interactions involving this compound.
Caption: this compound's role in gene silencing pathways.
Caption: Workflow of a dual-luciferase reporter assay.
Conclusion
The cross-validation of this compound's role in gene silencing is effectively achieved through the use of reporter assays. Luciferase-based assays provide a highly sensitive and quantitative method for determining the endpoint effect of this compound on specific promoters, as demonstrated in the context of STAT3 signaling. GFP-based reporters offer a valuable alternative for visualizing gene expression dynamics in living cells. The choice between these assays should be guided by the specific research question, with considerations for throughput, temporal resolution, and the nature of the desired data. By employing these powerful tools, researchers can continue to unravel the complex mechanisms by which this compound and other nuclear envelope proteins regulate the genome, paving the way for a deeper understanding of associated diseases and the development of novel therapeutic strategies.
References
- 1. This compound Represses STAT3 Signaling through Nuclear Membrane-Based Spatial Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces nuclear breakage in Xenopus extract and early embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of this compound in Cancer Progression and Metastasis [mdpi.com]
- 5. interchim.fr [interchim.fr]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Represses STAT3 Signaling through Nuclear Membrane-Based Spatial Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of green fluorescent protein (GFP) in transgenic plants to reduce gene silencing phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green fluorescent protein is a quantitative reporter of gene expression in individual eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Emerin: A Guide for Laboratory Professionals
Providing critical safety and operational guidance, this document outlines the proper procedures for handling and disposing of Emerin in a laboratory setting. While specific regulatory protocols for this compound are not extensively detailed in public records, this guide synthesizes general best practices for protein waste management and the biological degradation pathways of this compound to ensure the safety of researchers and the environment.
For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to proper disposal protocols for all chemical and biological reagents is paramount. This guide provides a framework for the safe handling and disposal of this compound, a protein of significant interest in cellular biology and disease research.
Immediate Safety and Hazard Information
Cellular "Disposal" of this compound: Biological Degradation Pathways
In a biological context, the "disposal" of this compound is managed by cellular quality control mechanisms. Understanding these pathways can provide insight into the protein's stability and behavior. Cells primarily utilize two routes for the degradation of this compound, particularly under conditions of endoplasmic reticulum (ER) stress.[1][2][3][4]
-
Proteasome-Dependent Degradation: Misfolded or excess this compound can be targeted for degradation by the proteasome, a cellular machinery responsible for breaking down unwanted proteins.[1][2][4] This process involves the ubiquitination of this compound, marking it for recognition and degradation by the proteasome.[2]
-
Vesicular Trafficking to Lysosomes: Under certain conditions, such as ER stress, this compound can be cleared from the inner nuclear membrane through vesicular transport, ultimately leading to its degradation in lysosomes.[1][2][3][4]
The half-life of this compound and related proteins can vary, influencing their turnover rates within the cell.
| Protein | Approximate Half-life | Cellular Location | Primary Degradation Pathway |
| This compound | Varies (cleared within hours under ER stress) | Inner Nuclear Membrane | Proteasome, Lysosome |
| Nurim | ~9 days | Inner Nuclear Membrane | Not specified |
| Sun2 | ~3 days | Inner Nuclear Membrane | Not specified |
This table summarizes data on protein turnover, providing a comparative overview of their stability.
Recommended Laboratory Disposal Procedures for this compound Waste
In the absence of specific guidelines for this compound, the following general procedures for the disposal of protein-based waste should be followed. These steps are based on standard laboratory safety protocols for chemical and biological waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, such as contaminated consumables (e.g., pipette tips, tubes), in a designated and clearly labeled biohazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a leak-proof, labeled container. The composition of the buffer or solution will determine the appropriate waste stream (e.g., chemical or biological). Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Contaminated Labware: Decontaminate glassware and other reusable labware that has come into contact with this compound. A common method is to soak the labware in a 10% bleach solution, followed by thorough rinsing with distilled water.
Step 2: Labeling and Storage
-
All waste containers must be clearly labeled with the contents (e.g., "this compound Waste"), the date, and the appropriate hazard symbols as required by your institution.
-
Store waste in a designated, secure area away from general laboratory traffic until it can be collected for disposal.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the waste contractor with all necessary information regarding the nature of the waste to ensure safe handling and disposal.
Step 4: Spill Management
In the event of a spill of a solution containing this compound:
-
Alert personnel in the immediate area.
-
Contain the spill using absorbent materials.
-
Clean the affected area with an appropriate disinfectant (e.g., 10% bleach solution).
-
Dispose of all contaminated materials as biohazardous waste.
Experimental Protocols: Cellular Clearance of this compound
The following is a generalized methodology for studying the cellular degradation of this compound, as inferred from the literature.
Objective: To determine the pathway of this compound clearance under induced ER stress.
Methodology:
-
Cell Culture and Transfection: Culture appropriate mammalian cells (e.g., myoblasts) and transfect them with a vector expressing a tagged version of this compound (e.g., this compound-GFP).
-
Induction of ER Stress: Treat the cells with an ER stress-inducing agent, such as thapsigargin (B1683126) or tunicamycin.
-
Inhibition of Degradation Pathways: To identify the degradation pathway, treat cells with specific inhibitors, such as MG132 (a proteasome inhibitor) or Bafilomycin A1 (a lysosome inhibitor), in the presence of the ER stressor.
-
Microscopy and Analysis: Monitor the localization and fluorescence intensity of the tagged this compound over time using fluorescence microscopy. A decrease in fluorescence at the nuclear envelope and accumulation in other compartments (e.g., Golgi) or overall signal loss indicates protein clearance.
-
Biochemical Analysis: Perform western blotting on cell lysates to quantify the levels of this compound protein under the different treatment conditions.
Diagram of General Laboratory Protein Waste Disposal Workflow
Caption: General workflow for the safe disposal of laboratory protein waste.
References
- 1. Selective clearance of the inner nuclear membrane protein this compound by vesicular transport during ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective clearance of the inner nuclear membrane protein this compound by vesicular transport during ER stress | eLife [elifesciences.org]
- 3. Selective clearance of the inner nuclear membrane protein this compound by vesicular transport during ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Essential Safety and Handling Guide for Emerin Protein
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the Emerin protein in a research laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling of this protein.
Personal Protective Equipment (PPE)
As a ubiquitously expressed inner nuclear membrane protein, this compound is not classified as a hazardous substance.[1][2] However, standard laboratory precautions should always be observed when handling the recombinant protein. The following table summarizes the minimum required PPE.
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | Must be buttoned and long-sleeved to protect clothing and skin from potential splashes and spills. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged handling, double-gloving is recommended. Gloves should be changed immediately after contact with the protein solution, followed by hand washing. |
| Eye & Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against flying particles and incidental splashes. A face shield should be worn in addition to safety glasses when there is a significant risk of splashing. |
| Respiratory Protection | Not typically required | Standard handling of non-volatile protein solutions does not generate aerosols. If there is a potential for aerosolization, work should be conducted in a biological safety cabinet. |
Operational Plan: Handling and Storage
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Before opening the secondary container, ensure all required PPE is donned.
Reconstitution and Aliquoting:
-
Work in a designated clean area. For procedures with a risk of aerosol generation, use a biological safety cabinet.
-
Reconstitute the lyophilized protein or dilute the stock solution according to the manufacturer's instructions, using sterile, nuclease-free buffers.
-
To avoid repeated freeze-thaw cycles, aliquot the protein into single-use volumes.
Storage:
-
Store the protein solution at the recommended temperature, typically -20°C or -80°C for long-term storage.
-
Refer to the product data sheet for specific storage conditions and stability information.
Disposal Plan
The disposal of this compound protein and associated waste should follow institutional and local regulations for non-hazardous biological materials.
| Waste Category | Description | Disposal Method |
| Liquid Waste | Contaminated buffers and solutions containing this compound protein. | Decontaminate with a 10% bleach solution for a minimum of 30 minutes before disposal down the sanitary sewer with copious amounts of water.[3] |
| Solid Waste | Contaminated consumables such as pipette tips, microcentrifuge tubes, and gloves. | Collect in a designated biohazard bag and dispose of according to your institution's biohazardous waste stream, which is typically autoclaved before being sent to a landfill.[4] |
| Sharps Waste | Needles, syringes, or other sharp objects contaminated with this compound protein. | Collect in a designated, puncture-proof sharps container for specialized disposal.[3] |
Experimental Protocol: Western Blotting for this compound Detection
Western blotting is a common technique used to detect and quantify this compound protein in cell or tissue lysates.[5] The following is a generalized protocol that should be adapted to specific experimental conditions.
Methodology:
-
Sample Preparation: Lyse cells or tissues in a suitable buffer containing protease inhibitors to extract total protein. Determine the protein concentration of the lysate using a standard protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of this compound (~34 kDa).[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Below are diagrams illustrating key workflows and pathways related to this compound.
Caption: A logical workflow for the safe handling of this compound protein from receipt to disposal.
Caption: A simplified diagram of this compound's role in the Wnt/β-catenin signaling pathway.
References
- 1. This compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of inner nuclear membrane protein this compound in myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biohazardous Waste | UW Environmental Health & Safety [ehs.washington.edu]
- 4. ibc.utah.edu [ibc.utah.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
